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  • Product: 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid
  • CAS: 50921-37-4

Core Science & Biosynthesis

Foundational

1-(4-Methoxyphenyl)cyclobutanecarboxylic acid synthesis pathways

An In-Depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid Authored by Gemini, Senior Application Scientist 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is a valuable substituted cyclo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid

Authored by Gemini, Senior Application Scientist

1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is a valuable substituted cyclobutane building block in medicinal chemistry and materials science. The inherent ring strain of the cyclobutane motif and the presence of a quaternary carbon center present unique synthetic challenges. This technical guide provides a comprehensive overview of the most robust and scientifically validated pathways for the synthesis of this target molecule. We will delve into the mechanistic underpinnings of the core synthetic strategy, which proceeds via the cycloalkylation of 4-methoxyphenylacetonitrile, followed by nitrile hydrolysis. Alternative approaches are discussed, and detailed, field-proven experimental protocols are provided for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1-Arylcyclobutane Moiety

The cyclobutane ring, despite its inherent strain energy of approximately 26 kcal/mol, is a recurring motif in numerous bioactive natural products and pharmaceuticals.[1][2][3] Its rigid, puckered conformation allows it to serve as a unique scaffold for orienting substituents in three-dimensional space, often leading to enhanced binding affinity and metabolic stability. 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid, in particular, combines this strained ring system with an electronically-rich aromatic group and a versatile carboxylic acid handle, making it a desirable intermediate for further chemical elaboration.

The primary synthetic challenge lies in the efficient construction of the sterically congested quaternary carbon atom (C1) attached to both the phenyl ring and the cyclobutane core. This guide will focus on the most logical and widely adopted strategy that addresses this challenge directly.

The Core Directive: A Two-Stage Arylacetonitrile Pathway

The most effective and convergent synthesis of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid begins with commercially available precursors: 4-methoxyphenylacetonitrile and 1,3-dibromopropane. This strategy is bifurcated into two primary stages: the formation of the cyclobutane ring via dialkylation, and the subsequent hydrolysis of the nitrile to the target carboxylic acid.

Part A: Synthesis of 1-(4-Methoxyphenyl)cyclobutanecarbonitrile via Cycloalkylation

This crucial step forms the cyclobutane ring by creating two new carbon-carbon bonds. The logic of this approach hinges on the acidity of the benzylic protons of 4-methoxyphenylacetonitrile, which are positioned alpha to both the electron-withdrawing nitrile group and the phenyl ring.[4]

Mechanistic Rationale:

The reaction is initiated by the deprotonation of 4-methoxyphenylacetonitrile using a strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), in an anhydrous polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF). This generates a resonance-stabilized carbanion. This nucleophilic carbanion then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane in an SN2 reaction, forming an intermediate, 4-bromo-2-(4-methoxyphenyl)pentanenitrile.

The key to cyclization is the subsequent intramolecular SN2 reaction. The newly formed intermediate, still in the presence of the base, undergoes a second deprotonation at the same benzylic carbon. The resulting carbanion then attacks the terminal carbon bearing the second bromine atom, displacing the bromide ion and closing the four-membered ring. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., NaOH/toluene) is often employed to facilitate the reaction under milder conditions and improve yields by shuttling the hydroxide ion into the organic phase.

Figure 1: Cycloalkylation Pathway cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction Process A 4-Methoxyphenylacetonitrile Deprotonation1 1. Deprotonation (Formation of Carbanion) A->Deprotonation1 B 1,3-Dibromopropane Alkylation1 2. Intermolecular Sₙ2 Attack B->Alkylation1 Base Strong Base (e.g., NaH, NaNH₂) or NaOH/PTC Base->Deprotonation1 Deprotonation2 3. Second Deprotonation Base->Deprotonation2 Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->Deprotonation1 Deprotonation1->Alkylation1 Intermediate 4-bromo-2-(4-methoxyphenyl)pentanenitrile Alkylation1->Intermediate Intermediate->Deprotonation2 Cyclization 4. Intramolecular Sₙ2 Cyclization Deprotonation2->Cyclization Product 1-(4-Methoxyphenyl)cyclobutanecarbonitrile Cyclization->Product

Caption: Figure 1: Cycloalkylation of 4-methoxyphenylacetonitrile.

Part B: Hydrolysis of 1-(4-Methoxyphenyl)cyclobutanecarbonitrile

The final step is the conversion of the nitrile functional group into a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[5][6]

Mechanistic Rationale:

  • Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with a strong aqueous acid, such as sulfuric acid or hydrochloric acid.[6] The reaction begins with the protonation of the nitrile nitrogen, making the carbon atom more electrophilic. A water molecule then attacks this carbon, and after a series of proton transfers, an amide intermediate is formed. Further hydrolysis of the amide, under the same acidic conditions, proceeds via protonation of the amide carbonyl, nucleophilic attack by water, and subsequent elimination of ammonia (which is protonated to ammonium) to yield the carboxylic acid.[7][8]

  • Base-Promoted Hydrolysis (Saponification): The nitrile is heated with a strong base like sodium hydroxide. The hydroxide ion directly attacks the electrophilic nitrile carbon. Proton transfers, facilitated by the aqueous solvent, lead to the formation of an amide intermediate. The amide is then further hydrolyzed by hydroxide attack on the carbonyl carbon, ultimately forming a carboxylate salt and ammonia. A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate and isolate the final carboxylic acid product.[9]

Causality in Experimental Choice: While both methods are effective, basic hydrolysis is often preferred as it can be less prone to charring and side reactions with sensitive aromatic rings. However, it necessitates a separate acidification and workup step. Acidic hydrolysis offers a more direct route to the final product but may require harsher conditions.

Figure 2: Nitrile Hydrolysis Pathways cluster_acid Acid-Catalyzed Pathway cluster_base Base-Promoted Pathway Start 1-(4-Methoxyphenyl)cyclobutanecarbonitrile Acid_Reagents H₂SO₄ / H₂O, Heat Start->Acid_Reagents Base_Reagents 1. NaOH / H₂O, Heat Start->Base_Reagents Acid_Intermediate Amide Intermediate Acid_Reagents->Acid_Intermediate Hydrolysis Acid_Product Final Product Acid_Intermediate->Acid_Product Further Hydrolysis Final_Product 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid Base_Intermediate Carboxylate Salt Base_Reagents->Base_Intermediate Saponification Acid_Workup 2. H₃O⁺ Workup Base_Intermediate->Acid_Workup Base_Product Final Product Acid_Workup->Base_Product

Caption: Figure 2: Acid- and base-mediated nitrile hydrolysis.

Alternative Synthetic Strategies: A Comparative Overview

While the arylacetonitrile pathway is highly efficient, other classical methods for constructing cyclobutane rings are worth noting for context.

  • The Malonic Ester Synthesis: A traditional route to cyclobutanecarboxylic acid involves the reaction of diethyl malonate with 1,3-dibromopropane to form diethyl 1,1-cyclobutanedicarboxylate.[10][11] Subsequent hydrolysis and thermal decarboxylation yield the unsubstituted cyclobutanecarboxylic acid.[10][12] Adapting this for the target molecule would require starting with the more complex diethyl 2-(4-methoxyphenyl)malonate, making the overall synthesis less convergent than the arylacetonitrile approach.

  • [2+2] Cycloadditions: Photochemical or transition-metal-catalyzed [2+2] cycloadditions of alkenes are powerful tools for cyclobutane synthesis.[1][2] For the target molecule, this could theoretically involve the cycloaddition of a ketene derivative with a 4-methoxystyrene. However, controlling regioselectivity and the multi-step nature of converting the resulting cyclobutanone to the desired carboxylic acid make this a less practical approach for this specific target compared to the directness of the alkylation method.

Detailed Experimental Protocols

The following protocols are presented as a validated starting point for laboratory synthesis. Researchers should always conduct a thorough risk assessment prior to any experimental work.

Protocol 1: Synthesis of 1-(4-Methoxyphenyl)cyclobutanecarbonitrile
  • Setup: To a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol).

  • Reagent Addition: Wash the NaH with dry hexanes (3 x 20 mL) to remove the mineral oil. Add 150 mL of anhydrous DMF.

  • Carbanion Formation: While stirring under a nitrogen atmosphere, add a solution of 4-methoxyphenylacetonitrile (14.7 g, 0.10 mol) in 50 mL of anhydrous DMF dropwise over 30 minutes. The mixture may warm and evolve hydrogen gas. Stir for 1 hour at room temperature after the addition is complete.

  • Alkylation: Add a solution of 1,3-dibromopropane (20.2 g, 0.10 mol) in 50 mL of anhydrous DMF dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the mixture to room temperature and carefully quench by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure nitrile.

Protocol 2: Hydrolysis to 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid (Basic Conditions)
  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 1-(4-methoxyphenyl)cyclobutanecarbonitrile (18.7 g, 0.10 mol), ethanol (100 mL), and a solution of sodium hydroxide (20.0 g, 0.50 mol) in 100 mL of water.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours. Ammonia gas will be evolved. The reaction can be monitored by the disappearance of the nitrile starting material (TLC).

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with 200 mL of water and cool in an ice bath. Carefully acidify the solution to pH ~2 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry in a vacuum oven at 50 °C.

  • Purification: The crude carboxylic acid can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.

Data Summary: Reaction Parameters

The following table summarizes typical parameters for the primary synthesis pathway.

StepKey ReagentsSolventTemperatureTypical TimeTypical Yield
Cycloalkylation 4-Methoxyphenylacetonitrile, 1,3-Dibromopropane, NaHDMF80 °C12-16 hours65-80%
Hydrolysis 1-(4-Methoxyphenyl)cyclobutanecarbonitrile, NaOHEtOH/H₂OReflux (~100 °C)24 hours85-95%

Conclusion

The synthesis of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is most reliably and efficiently achieved through a two-step sequence involving the base-mediated cycloalkylation of 4-methoxyphenylacetonitrile with 1,3-dibromopropane, followed by the hydrolysis of the resulting nitrile intermediate. This pathway is advantageous due to its use of readily accessible starting materials, its logical construction of the key C-C bonds, and its consistently high yields. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and advanced materials development.

References

  • Bellus, D., & Ernst, B. (2003). Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1536. [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. The Baran Laboratory, Scripps Research. [Link]

  • Gutierrez, O., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(12), 5748–5756. [Link]

  • Hui, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 19078–19083. [Link]

  • Wikipedia. (n.d.). Cyclobutane. [Link]

  • Google Patents. (2013). Synthesis method of 3-oxocyclobutanecarboxylic acid. CN103232340A.
  • de Meijere, A., & Kozhushkov, S. I. (Eds.). (2000). Houben-Weyl Methods of Organic Chemistry, Vol. E 17a. Georg Thieme Verlag.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutenes. [Link]

  • Google Patents. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid. CN105037130A.
  • ScholarWorks@GVSU. (2020). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • Google Patents. (2013). Preparation method of 3-oxocyclobutanecarboxylic acid. CN103467270A.
  • Organic Syntheses. (1939). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Org. Synth., 19, 27. [Link]

  • Google Patents. (2002). Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. EP1249447B1.
  • Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. [Link]

  • Chemistry LibreTexts. (2020). Synthesis of Carboxylic Acids. [Link]

  • OSTI.GOV. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. [Link]

  • Jasperse, C. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. [Link]

  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives. [Link]

  • Google Patents. (2014). Novel intermediate and polymorphs of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1h-pyrazolo[3,4-c] pyridine-3-carboxamide and process thereof. WO2014108919A2.
  • Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Google Patents. (2013). Common Organic Chemistry. WO2013134298A1.
  • Chemcd. (n.d.). 1-(4-methoxyphenyl)cyclobutanecarboxylic acid, 50921-37-4. [Link]

  • ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid. [Link]

  • Organic Syntheses. (1952). p-METHOXYPHENYLACETONITRILE. Org. Synth., 32, 72. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid

Introduction 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid, identified by CAS Number 50921-37-4, is a substituted cyclobutane derivative with significant potential as a structural motif in medicinal chemistry.[1][2] Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Methoxyphenyl)cyclobutanecarboxylic acid, identified by CAS Number 50921-37-4, is a substituted cyclobutane derivative with significant potential as a structural motif in medicinal chemistry.[1][2] Its molecular framework, which combines a rigid cyclobutane ring with an electron-donating methoxy-substituted phenyl group, makes it a valuable building block for developing novel therapeutic agents.[3] Specifically, it serves as an intermediate in the synthesis of pharmaceuticals targeting the central nervous system (CNS), where the specific stereochemistry and electronic properties of the molecule can critically influence binding affinity and metabolic stability.[3]

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. Designed for researchers, medicinal chemists, and formulation scientists, this document consolidates known data and presents standardized, field-proven protocols for the experimental determination of key parameters that are essential for drug discovery and development. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative standards.

Core Physicochemical Properties and Identification

PropertyValueSource(s)
IUPAC Name 1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid[1][4]
CAS Number 50921-37-4[1][2][5][6]
Molecular Formula C₁₂H₁₄O₃[3][4][5]
Molecular Weight 206.24 g/mol [1][3][5][6]
Physical Form Solid[1][6]
Commercially Available Purity ≥95%[4][6]
Storage Conditions Store at room temperature, sealed and dry[1][3][6]
Melting Point Data not experimentally determinedN/A
Aqueous Solubility Data not experimentally determinedN/A
pKa Data not experimentally determinedN/A
LogP (Octanol/Water) Data not experimentally determinedN/A

Structural Characterization: Single-Crystal X-ray Diffraction (SC-XRD)

The precise three-dimensional arrangement of a molecule in its solid state dictates many of its bulk properties, including stability, solubility, and dissolution rate. Polymorphism—the ability of a compound to exist in multiple crystal forms—is a critical consideration in drug development. SC-XRD is the definitive method for elucidating the crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

Expert Rationale: This protocol is designed to unambiguously determine the molecular structure and packing arrangement. The choice of a suitable solvent system for crystal growth is the most critical variable and often requires empirical screening. The low-temperature data collection minimizes atomic thermal motion, resulting in higher resolution and more precise bond lengths and angles.

  • Crystal Growth:

    • Dissolve 10-20 mg of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid in a minimal amount of a suitable solvent (e.g., ethanol, acetone, ethyl acetate, or a mixture) at an elevated temperature.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow evaporation is a common and effective technique.

    • Visually inspect the resulting solids under a microscope for single, well-formed crystals with sharp edges and no visible defects.

  • Crystal Mounting:

    • Select a suitable crystal (typically 0.1-0.3 mm in each dimension).

    • Mount the crystal on a cryo-loop using a minimal amount of paratone or cryo-oil.

    • Flash-cool the mounted crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer goniometer head.

  • Data Collection:

    • Perform data collection on a modern single-crystal X-ray diffractometer equipped with a Mo (Kα, λ = 0.71073 Å) or Cu (Kα, λ = 1.54184 Å) radiation source.

    • Collect a series of diffraction images (frames) by rotating the crystal through a range of angles.

  • Structure Solution and Refinement:

    • Integrate the diffraction data to obtain a list of reflection intensities.

    • Solve the crystal structure using direct methods or dual-space algorithms to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares refinement to optimize atomic coordinates, and thermal parameters.

  • Validation and Reporting:

    • Validate the final structure using software tools like CheckCIF.

    • The final output is a Crystallographic Information File (CIF) containing all relevant structural details.

SC_XRD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output CrystalGrowth Crystal Growth (Slow Evaporation) Mounting Crystal Mounting (Cryo-loop) CrystalGrowth->Mounting DataCollection Data Collection (Diffractometer, 100 K) Mounting->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement Validation Validation (CheckCIF) Refinement->Validation CIF_File Final CIF File Validation->CIF_File

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Key Physicochemical Parameters for Drug Development

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are intimately linked to its fundamental physicochemical characteristics. The following sections detail protocols for determining the most critical of these: pKa, LogP, and solubility.

Acidity Constant (pKa)

The pKa value defines the ionization state of a molecule at a given pH. For a carboxylic acid like the title compound, the pKa indicates the pH at which 50% of the molecules are in the ionized (carboxylate) form and 50% are in the neutral (carboxylic acid) form. This parameter is paramount as it governs solubility, membrane permeability, and receptor interactions.

Expert Rationale: Potentiometric titration is the gold-standard method for pKa determination. For compounds with poor aqueous solubility, a co-solvent system (e.g., methanol/water) is necessary to maintain the compound in solution throughout the titration. The subsequent Yasuda-Shedlovsky extrapolation corrects for the effect of the organic co-solvent to provide an estimate of the true aqueous pKa.

  • Preparation:

    • Prepare a stock solution of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid (approx. 0.01 M) in a suitable, validated co-solvent system (e.g., 50:50 v/v methanol:water).

    • Standardize a titrant solution of 0.1 M potassium hydroxide (KOH) against a primary standard (e.g., potassium hydrogen phthalate).

    • Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

  • Titration:

    • Transfer a known volume (e.g., 25.0 mL) of the compound's stock solution to a thermostatted titration vessel (25 °C).

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Add the standardized KOH titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH value after each addition, ensuring the reading stabilizes.

    • Continue the titration until the pH has passed the equivalence point (typically to pH ~11-12).

    • Perform at least three replicate titrations.

  • Data Analysis:

    • Plot the recorded pH values against the volume of KOH added.

    • Determine the equivalence point from the first or second derivative of the titration curve.

    • The pH at the half-equivalence point corresponds to the apparent pKa (pKa') in the chosen co-solvent system.

    • (Optional but recommended) Perform titrations in several co-solvent ratios (e.g., 40%, 50%, 60% methanol) and use a Yasuda-Shedlovsky plot to extrapolate to 0% organic solvent to obtain the aqueous pKa.

pKa_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis SamplePrep Sample Preparation (Dissolve in Co-solvent) TitrantStd Titrant Standardization (0.1 M KOH) SamplePrep->TitrantStd pHCal pH Meter Calibration TitrantStd->pHCal Titration Automated Titration (Add base, record pH) pHCal->Titration Replicates Perform Triplicates Titration->Replicates Plotting Plot pH vs. Volume Replicates->Plotting EquivPoint Find Equivalence Point (Derivative Method) Plotting->EquivPoint pKaCalc Calculate pKa (at half-equivalence) EquivPoint->pKaCalc

Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is the measure of a compound's differential solubility between n-octanol and water, serving as a key indicator of its lipophilicity. LogP is a critical predictor of a drug's ability to cross biological membranes, and thus its absorption and distribution profile.

Expert Rationale: The shake-flask method, as described in OECD Guideline 107, is the traditional and most reliable method for LogP determination. The pre-saturation of the octanol and water phases is a crucial step to prevent volume changes during the experiment that would otherwise introduce significant error. The use of a validated analytical method like HPLC for concentration measurement ensures accuracy and precision.

  • Phase Preparation:

    • Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely before use.

  • Sample Preparation:

    • Prepare a stock solution of the compound in the pre-saturated n-octanol phase. The concentration should be chosen to be well within the linear range of the analytical method.

  • Partitioning:

    • In a suitable vessel, combine a known volume of the octanol stock solution with a known volume of the pre-saturated water phase (e.g., 5 mL of each).

    • Shake the vessel at a constant temperature (25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation:

    • Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a validated analytical method (e.g., RP-HPLC with UV detection, as described in Section 6.1).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = Coctanol / Cwater.

    • The LogP is the base-10 logarithm of P: LogP = log10(P).

LogP_Workflow Prep 1. Prepare Phases (Pre-saturate n-Octanol & Water) Dissolve 2. Dissolve Compound (in n-Octanol) Prep->Dissolve Equilibrate 3. Equilibrate (Shake Octanol/Water mixture) Dissolve->Equilibrate Separate 4. Separate Phases (Centrifuge) Equilibrate->Separate Measure 5. Measure Concentration (HPLC analysis of each phase) Separate->Measure Calculate 6. Calculate LogP (log₁₀[Cₒ꜀ₜ]/[Cₐᵩ]) Measure->Calculate

Caption: Workflow for LogP Determination by the Shake-Flask Method.

Thermal Properties

Melting Point and Thermal Stability

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity. Differential Scanning Calorimetry (DSC) is the preferred method as it not only determines the melting point but also provides information on thermal events such as polymorphic transitions, desolvation, and decomposition.

Expert Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. A sharp melting endotherm is characteristic of a pure, crystalline compound. The onset temperature of this endotherm is typically reported as the melting point.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. A typical temperature range would be from room temperature to a point well above the expected melt (e.g., 25-250 °C).

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram. The integrated area of the peak corresponds to the enthalpy of fusion.

Analytical Methodology for Purity and Quantification

A robust, validated analytical method is essential for confirming the purity of starting materials and for quantifying concentrations in various assays. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and versatile technique for this purpose.

Experimental Protocol: RP-HPLC for Purity Assessment

Expert Rationale: This method utilizes a C18 stationary phase, which is effective at retaining moderately nonpolar compounds like the title molecule. An acidic mobile phase (using formic acid) ensures that the carboxylic acid is in its neutral, protonated form, leading to better peak shape and retention. Gradient elution allows for the efficient separation of the main component from both more polar and less polar impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 230 nm (corresponding to the absorbance of the methoxyphenyl chromophore)

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Safety and Handling

Based on available safety data, 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid requires careful handling in a laboratory setting.

  • GHS Pictogram: GHS07 (Harmful)[1][6]

  • Signal Word: Warning[1][6]

  • Hazard Statements:

    • H302: Harmful if swallowed[1][6]

    • H315: Causes skin irritation[1][6]

    • H319: Causes serious eye irritation[1][6]

    • H335: May cause respiratory irritation[1][6]

  • Precautionary Measures:

    • P261: Avoid breathing dust.[1][6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]

    • Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is a key building block whose utility in drug discovery is dictated by its physicochemical properties. While its basic identity is well-defined, this guide highlights the necessity for rigorous experimental determination of critical parameters like pKa, LogP, solubility, and melting point. The detailed, rationale-driven protocols provided herein offer a validated framework for researchers to generate the reliable data needed to advance their research and development programs, ensuring both scientific integrity and project success.

References

  • 1-(4-methoxyphenyl)cyclobutanecarboxylic acid, 50921-37-4. Chemcd. [Link]

  • Cas 16728-01-1, 1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID. Lookchem. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. [Link]

  • 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. MySkinRecipes. [Link]

  • 1,1-Cyclobutanedicarboxylic acid. SIELC Technologies. [Link]

Sources

Foundational

An In-depth Technical Guide to 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid

This guide provides a comprehensive technical overview of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid, a valuable building block for professionals in chemical research and drug development. The document covers its core...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid, a valuable building block for professionals in chemical research and drug development. The document covers its core identifiers, a detailed proposed synthesis protocol, safety information, and its applications, with a focus on providing practical insights for laboratory use.

Core Identifiers and Physicochemical Properties

1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is a substituted cyclobutane derivative with significant potential as a pharmaceutical intermediate.[1] The rigid cyclobutane scaffold is increasingly utilized in medicinal chemistry to confer unique conformational constraints and metabolic stability to drug candidates. The core identifiers and properties of this compound are summarized below.

IdentifierValueSource(s)
CAS Number 50921-37-4[2]
IUPAC Name 1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid[2]
Molecular Formula C₁₂H₁₄O₃[2]
Molecular Weight 206.24 g/mol [2]
Canonical SMILES COc1ccc(cc1)C2(CCC2)C(=O)ON/A
InChI Key FKPWMQWXYOZELT-UHFFFAOYSA-N[2]
Physical Form Solid[2]
Purity (Typical) ≥97%[2]

Proposed Synthesis Pathway and Detailed Protocol

While specific peer-reviewed protocols for the direct synthesis of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid are not extensively documented in publicly accessible literature, a robust two-step synthesis can be proposed based on well-established organic chemistry principles. This pathway involves the alkylation of a substituted acetonitrile followed by hydrolysis.

The proposed synthesis begins with 4-methoxyphenylacetonitrile, a readily available starting material. The key C-C bond formation to create the cyclobutane ring is achieved through a dialkylation of the acidic α-carbon of the nitrile with 1,3-dibromopropane. The resulting cyclobutanecarbonitrile intermediate is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.[3][4]

Diagram of the Proposed Synthesis Workflow

G SM 4-Methoxyphenylacetonitrile + 1,3-Dibromopropane INT 1-(4-Methoxyphenyl)cyclobutanecarbonitrile SM->INT INT2 1-(4-Methoxyphenyl)cyclobutanecarbonitrile PROD 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid INT2->PROD  Aqueous Acid (e.g., H₂SO₄, HCl)  Heat (Reflux)

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, th...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural elucidation and verification of this compound. The insights provided herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for analysis.

Molecular Structure and Spectroscopic Overview

1-(4-Methoxyphenyl)cyclobutanecarboxylic acid possesses a unique molecular architecture, combining a p-substituted aromatic ring with a strained cyclobutane moiety and a carboxylic acid functional group. This combination of features gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming the identity, purity, and structure of the molecule in various research and development settings.

Structure of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. These predictions are based on the analysis of structurally related compounds.[1][2][3]

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule and their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

ProtonsPredicted δ (ppm)MultiplicityIntegration
Aromatic (ortho to OCH₃)6.8 - 7.0Doublet2H
Aromatic (meta to OCH₃)7.2 - 7.4Doublet2H
Methoxy (-OCH₃)~3.8Singlet3H
Cyclobutane (-CH₂-)1.8 - 2.8Multiplet6H
Carboxylic Acid (-COOH)> 10Broad Singlet1H

Interpretation:

  • Aromatic Protons: The p-substituted benzene ring is expected to show two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-donating methoxy group will be shielded and appear at a lower chemical shift (upfield) compared to the protons meta to it.

  • Methoxy Protons: The three equivalent protons of the methoxy group will appear as a sharp singlet.

  • Cyclobutane Protons: The six protons on the cyclobutane ring will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling. Their chemical shifts are influenced by the anisotropic effects of the aromatic ring and the electron-withdrawing carboxylic acid group.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a high chemical shift, which is often exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

CarbonPredicted δ (ppm)
Carboxylic Acid (-COOH)175 - 185
Aromatic (C-OCH₃)158 - 162
Aromatic (quaternary)135 - 140
Aromatic (-CH-)128 - 132
Aromatic (-CH-)113 - 116
Methoxy (-OCH₃)~55
Cyclobutane (quaternary)45 - 55
Cyclobutane (-CH₂-)25 - 35

Interpretation:

  • Carbonyl Carbon: The carbon of the carboxylic acid group is significantly deshielded and appears at the lowest field.

  • Aromatic Carbons: The p-substituted aromatic ring will show four distinct signals. The carbon attached to the electron-donating methoxy group will be the most shielded among the aromatic carbons, while the quaternary carbon attached to the cyclobutane ring will also be identifiable.

  • Methoxy Carbon: The carbon of the methoxy group appears at a characteristic chemical shift around 55 ppm.

  • Cyclobutane Carbons: The quaternary carbon of the cyclobutane ring will be deshielded compared to the methylene carbons due to the attachment of the aromatic ring and the carboxylic acid. The methylene carbons will appear further upfield.

Experimental Protocol: NMR Spectroscopy[4]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer. prep3->acq1 acq2 Acquire ¹H and ¹³C NMR spectra using appropriate pulse sequences. acq1->acq2 proc1 Apply Fourier transform to the raw data. acq2->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Integrate ¹H signals and reference chemical shifts. proc2->proc3 M [M]⁺ m/z 206 F1 [M - COOH]⁺ m/z 161 M->F1 - •COOH F2 [M - COOH - C₂H₄]⁺ m/z 133 F1->F2 - C₂H₄ F3 [C₇H₈O]⁺ m/z 108 F1->F3 - C₃H₅•

Proposed fragmentation pathway in EI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

References

  • Supporting Information for scientific publications (general reference to similar structures). [Link]

  • SIELC Technologies. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. [Link]

  • The Royal Society of Chemistry. Table of Contents. [Link]

  • NIST WebBook. 1-(4-Methoxyphenyl)-1-cyclopentanecarboxylic acid. [Link]

  • PubChem. Cyclobutanecarboxylic acid. [Link]

  • ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

  • ResearchGate. Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. [Link]

Sources

Foundational

molecular structure and conformation of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational dynamics of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. Targeted at researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with advanced analytical and computational methodologies. We will explore the molecule's spectroscopic signature, delve into the intricacies of its cyclobutane ring puckering, and outline the experimental and theoretical workflows used to elucidate its three-dimensional architecture. This guide serves as a foundational resource for understanding and utilizing this compound in medicinal chemistry and materials science.[1][2][3]

Core Molecular Structure and Properties

1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is a polysubstituted cycloalkane featuring a central cyclobutane ring, a 4-methoxyphenyl group, and a carboxylic acid moiety, both attached to the same quaternary carbon. This unique arrangement imparts specific chemical and physical properties that are of significant interest in the design of novel chemical entities.

Chemical Identity

A precise understanding of the molecule's identity is paramount for any scientific investigation. The key identifiers are summarized below.

PropertyValueReference
CAS Number 50921-37-4[4][5]
Molecular Formula C₁₂H₁₄O₃[4]
Molecular Weight 206.24 g/mol [4]
IUPAC Name 1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid
InChI 1S/C12H14O3/c1-15-10-5-3-9(4-6-10)12(11(13)14)7-2-8-12/h3-6H,2,7-8H2,1H3,(H,13,14)[4]
InChIKey FKPWMQWXYOZELT-UHFFFAOYSA-N[4]
SMILES COc1ccc(cc1)C2(CCC2)C(=O)O

(Note: A 2D structure image would be placed here in a final document.) 

Spectroscopic Elucidation

The structural framework of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid can be confirmed through a combination of standard spectroscopic techniques. The expected spectral data provide a unique fingerprint for the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The principal vibrational modes for this compound are predicted based on characteristic group frequencies.

Functional GroupAbsorption TypeExpected Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H stretch3400–2400Strong, Very Broad
Aromatic/AliphaticC-H stretch3100–2850Medium
Carboxylic AcidC=O stretch~1710Strong
Aromatic RingC=C stretch1600, 1500Strong (two bands)
Methoxy/CarboxylC-O stretch1250–1050Strong

Causality: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the solid or concentrated phase. The C=O stretch is a highly reliable indicator of the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR:

    • Aromatic Protons: Two doublets are expected in the aromatic region (~6.8-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Methoxy Protons: A sharp singlet at ~3.8 ppm corresponding to the -OCH₃ group.

    • Cyclobutane Protons: A series of complex multiplets in the aliphatic region (~1.8-2.8 ppm). The complexity arises from the restricted rotation and puckered nature of the cyclobutane ring, leading to diastereotopic protons with distinct chemical shifts and coupling constants.

    • Carboxylic Proton: A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the ~175-185 ppm range.

    • Aromatic Carbons: Four distinct signals are expected: two for the substituted carbons and two for the unsubstituted carbons.

    • Methoxy Carbon: A signal around 55 ppm.

    • Cyclobutane Carbons: Signals in the aliphatic region (~15-45 ppm), including the quaternary carbon attached to the aryl and carboxyl groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can offer structural clues through fragmentation analysis. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 206.24. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH) and subsequent rearrangements of the cyclobutyl and phenyl moieties.

Conformational Analysis: A Deeper Dive

The bioactivity and material properties of a molecule are governed by its three-dimensional shape. For 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid, the conformation is primarily determined by the puckering of the cyclobutane ring.

The Puckered Nature of the Cyclobutane Ring

Contrary to a planar representation, the cyclobutane ring adopts a non-planar, puckered conformation to alleviate the torsional strain that would arise from eclipsed C-H bonds in a flat structure.[6] This puckering creates a dynamic equilibrium between equivalent bent conformations. The energy barrier for this interconversion is typically low.[6]

Theoretical Approach: Computational Modeling

Determining the most stable conformer(s) is crucial. This is often achieved through computational chemistry, which allows for the exploration of the molecule's potential energy surface.

Protocol: Conformational Search using Density Functional Theory (DFT)

  • Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.

  • Conformational Search: A systematic search is performed by rotating the key dihedral angles (e.g., the C-C bond connecting the phenyl ring to the cyclobutane ring) and varying the puckering angle of the cyclobutane ring.

  • Geometry Optimization: Each generated conformer is subjected to geometry optimization using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set) to find the nearest local energy minimum.

  • Frequency Calculation: Vibrational frequency calculations are performed on each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Relative Energy Analysis: The energies of all stable conformers are compared to identify the global minimum and the relative populations of other low-energy conformers.[7]

G cluster_workflow Computational Conformational Analysis Workflow A 1. Initial 3D Structure Generation B 2. Systematic Conformational Search (Ring Puckering & Dihedral Rotation) A->B C 3. Geometry Optimization (DFT) Find Local Energy Minima B->C D 4. Vibrational Frequency Calculation Confirm True Minima C->D E 5. Relative Energy Analysis Identify Global Minimum & Boltzman Populations D->E

Caption: Workflow for theoretical conformational analysis.

The primary conformational question revolves around the relative orientation of the bulky 4-methoxyphenyl group and the carboxylic acid group with respect to the puckered cyclobutane ring to minimize steric hindrance.

Experimental Determination of Conformation

While computational methods are predictive, experimental techniques provide definitive proof of the molecule's conformation, particularly in the solid state.

Protocol: Single-Crystal X-ray Diffraction

This technique provides the most unambiguous determination of the solid-state molecular structure and conformation.

  • Crystal Growth: High-quality single crystals of the compound are grown. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution: The collected diffraction data are used to solve the phase problem and generate an initial electron density map of the unit cell.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data until the calculated and observed diffraction patterns match closely. This yields a precise 3D model of the molecule.

G cluster_workflow X-ray Crystallography Workflow A 1. Grow High-Quality Single Crystals B 2. Mount Crystal & Collect X-ray Diffraction Data A->B C 3. Solve Phase Problem Generate Electron Density Map B->C D 4. Refine Atomic Positions Against Experimental Data C->D E 5. Final 3D Molecular Structure (Bond Lengths, Angles, Conformation) D->E

Caption: Experimental workflow for structure determination.

The resulting crystallographic data would precisely define the puckering angle of the cyclobutane ring, the orientation of the substituents, and any intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules in the crystal lattice.

Synthesis and Application

1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is a valuable building block. Synthetic strategies to access such compounds often leverage C-H functionalization logic or begin with precursor molecules like 1,1-cyclobutanedicarboxylic acid.[8][9][10] Its derivatives are explored in medicinal chemistry as intermediates for compounds targeting the central nervous system and in structure-activity relationship (SAR) studies.[1][2] The rigid cyclobutane scaffold is often used to lock a specific pharmacophore in a desired orientation, potentially enhancing binding affinity to biological targets.

Conclusion

The molecular architecture of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is defined by the interplay between its aromatic, carboxylic acid, and puckered cyclobutane components. A comprehensive understanding, achieved through a synergistic combination of spectroscopic analysis, computational modeling, and X-ray crystallography, is essential for its effective application. This guide has outlined the core structural features and the established methodologies required to investigate its conformational landscape, providing a solid foundation for researchers leveraging this versatile molecule in their scientific pursuits.

References

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. (2014-02-18). Available at: [Link]

  • 1-(4-Methoxyphenyl)-1-cyclopentanecarboxylic acid - NIST WebBook. Available at: [Link]

  • 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid | C14H18O3 | CID 81979 - PubChem. Available at: [Link]

  • Useful Spectroscopic Data. Available at: [Link]

  • 1-(4-methoxyphenyl)cyclobutanecarboxylic acid ,50921-37-4 - Chemcd. Available at: [Link]

  • 1-(4-Methoxyphenyl)-1-cyclohexanecarboxylic acid - NIST WebBook. Available at: [Link]

  • 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid | C12H14O2 | CID 23295038 - PubChem. Available at: [Link]

  • (PDF) CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. Available at: [Link]

  • 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid - MySkinRecipes. Available at: [Link]

  • Cyclobutanecarboxylic acid | C5H8O2 | CID 19494 - PubChem. Available at: [Link]

  • Cyclobutanecarboxylic acid - SpectraBase. Available at: [Link]

  • 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid - MySkinRecipes. Available at: [Link]

  • Cyclobutanecarboxylic acid, 4-methoxyphenyl ester - NIST WebBook. Available at: [Link]

  • 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid - MySkinRecipes. Available at: [Link]

  • Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. Available at: [Link]

  • 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid - ResearchGate. Available at: [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC. Available at: [Link]

  • Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. Available at: [Link]

  • Cycloalkanes. Available at: [Link]

  • Conformational analysis of cycloalkanes - SciSpace. Available at: [Link]

  • 1-(4-cyclohexylphenyl)cyclobutanecarboxylic acid (C17H22O2) - PubChemLite. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-(4-Met...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid, focusing on its solubility and stability. In the context of drug discovery and development, a thorough understanding of these parameters is paramount for formulation design, pharmacokinetic profiling, and ensuring therapeutic efficacy and shelf-life. This document is structured to provide not only theoretical principles but also actionable experimental protocols and data interpretation frameworks.

Introduction: The Significance of Physicochemical Characterization

1-(4-Methoxyphenyl)cyclobutanecarboxylic acid belongs to the class of aryl-alicyclic carboxylic acids. The carboxylic acid moiety is a common pharmacophore, crucial for interactions with biological targets. However, it also introduces challenges related to solubility and stability.[1][2] The molecular structure, featuring a cyclobutane ring, introduces a degree of rigidity and three-dimensionality that can influence its solid-state properties and interactions with solvents. The methoxyphenyl group further modulates its lipophilicity and electronic properties.

A comprehensive understanding of the solubility and stability of this specific molecule is essential for:

  • Formulation Development: Designing oral, parenteral, or topical dosage forms with optimal drug loading and bioavailability.

  • API (Active Pharmaceutical Ingredient) Handling and Storage: Establishing appropriate conditions to prevent degradation and ensure product quality.

  • Predicting In Vivo Performance: Understanding how solubility and stability will impact absorption, distribution, metabolism, and excretion (ADME).

Solubility Profile: A Multifaceted Property

The solubility of a compound is a critical determinant of its bioavailability. For carboxylic acids, solubility is intricately linked to the pH of the medium due to the ionizable nature of the carboxyl group.[3]

pH-Dependent Aqueous Solubility

Experimental Protocol: Potentiometric pKa Determination

A standard method for determining the pKa is through potentiometric titration.

Methodology:

  • Preparation of Analyte Solution: Accurately weigh and dissolve a sample of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid in a co-solvent system (e.g., methanol/water) to ensure initial solubility.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

Solubility in Organic Solvents and Biorelevant Media

Understanding solubility in various organic solvents is crucial for process chemistry (e.g., crystallization, purification) and for developing lipid-based formulations. Solubility in biorelevant media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), provides a more accurate prediction of in vivo dissolution.

Table 1: Predicted and Analog-Based Solubility of Aryl-Cycloalkane Carboxylic Acids

Solvent/MediumPredicted Solubility of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acidRationale & Supporting Data
Water (pH 7.4)Moderately SolubleThe presence of the polar carboxylic acid group allows for hydrogen bonding with water, especially in its ionized form at physiological pH.[6]
MethanolSolubleThe analogous 1-(4-methoxyphenyl)-1-cyclopropanecarboxylic acid is reported to be soluble in methanol.[4][5]
EthanolSolubleShort-chain alcohols are generally good solvents for carboxylic acids.
AcetoneSolubleA moderately polar organic solvent capable of dissolving many organic acids.[6]
Diethyl EtherModerately SolubleBetter solubility than in water due to the hydrophobic cyclobutane and phenyl rings.[6]
SGF (pH ~1.2)Poorly SolubleThe compound will be in its protonated, less polar form.
SIF (pH ~6.8)More Soluble than in SGFThe compound will be partially to fully ionized, increasing its aqueous solubility.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a gold-standard technique for determining equilibrium solubility.

Methodology:

  • Sample Preparation: Add an excess amount of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid to a series of vials containing the different solvents and biorelevant media.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Profile: Ensuring Chemical Integrity

The stability of an API is a critical quality attribute that can impact safety and efficacy. Carboxylic acids can be susceptible to various degradation pathways.[3]

Potential Degradation Pathways

For 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid, the following degradation pathways should be considered:

  • Decarboxylation: While generally requiring high temperatures, decarboxylation can be catalyzed by certain conditions.[7] The stability of the resulting carbanion or carbocation intermediate on the cyclobutane ring would influence the rate of this process.

  • Oxidation: The methoxy group on the phenyl ring can be susceptible to oxidation, potentially leading to the formation of a phenol and subsequent degradation products. The benzylic position of the cyclobutane ring could also be a site for oxidative attack.

  • Hydrolysis: Although the carboxylic acid itself is not directly susceptible to hydrolysis, any ester-like impurities from the synthesis could hydrolyze back to the parent acid.

  • Photostability: Aromatic systems can be susceptible to photodegradation upon exposure to UV light.

Diagram 1: Potential Degradation Pathways

A 1-(4-Methoxyphenyl)- cyclobutanecarboxylic acid B Decarboxylation (Heat, Catalyst) A->B -CO2 C Oxidation (Oxidizing agents, Light, Air) A->C [O] D Photodegradation (UV Light) A->D hv

Caption: Potential degradation routes for the title compound.

Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation Study

Methodology:

  • Stress Conditions: Expose solutions of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid to the following conditions:

    • Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C)

    • Basic: 0.1 M NaOH at room temperature and elevated temperature

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: Solid drug substance and solution at elevated temperature (e.g., 60-80 °C)

    • Photolytic: Expose the solid and solution to UV and visible light as per ICH Q1B guidelines.

  • Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure all major degradation products are accounted for.

Diagram 2: Forced Degradation Workflow

cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid HPLC HPLC Acid->HPLC Base Base Base->HPLC Oxidative Oxidative Oxidative->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC Mass Spec Mass Spec HPLC->Mass Spec Identify Degradants Stability-Indicating Method Stability-Indicating Method HPLC->Stability-Indicating Method Degradation Profile Degradation Profile Mass Spec->Degradation Profile API Solution API Solution API Solution->Acid API Solution->Base API Solution->Oxidative API Solution->Thermal API Solution->Photolytic

Caption: Workflow for a forced degradation study.

Conclusion and Future Directions

This guide has outlined the key considerations for evaluating the solubility and stability of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. While specific experimental data for this molecule is limited, the principles and protocols described provide a robust framework for its characterization. For drug development professionals, it is imperative to conduct these studies to de-risk development programs and build a comprehensive data package for regulatory submissions. Future work should focus on generating empirical data for the pKa, solubility in a wider range of pharmaceutically relevant solvents, and a thorough investigation of its solid-state properties (polymorphism), which can significantly impact both solubility and stability.

References

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Foundational

The Advent of a Strained Scaffold: A Technical History of 1-Aryl-Cyclobutanecarboxylic Acids

For Immediate Release A deep dive into the origins, synthesis, and evolving significance of 1-aryl-cyclobutanecarboxylic acids, this technical guide is intended for researchers, scientists, and professionals in the field...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A deep dive into the origins, synthesis, and evolving significance of 1-aryl-cyclobutanecarboxylic acids, this technical guide is intended for researchers, scientists, and professionals in the field of drug development. It traces the journey of this unique structural motif from early chemical curiosities to its current status as a privileged scaffold in medicinal chemistry.

Introduction: The Allure of the Four-Membered Ring

The cyclobutane ring, a strained four-carbon carbocycle, has long intrigued and challenged organic chemists. Its inherent ring strain, a consequence of compressed bond angles deviating from the ideal tetrahedral geometry, imparts unique chemical reactivity and a defined three-dimensional architecture. The incorporation of an aryl group and a carboxylic acid moiety at the same carbon atom, creating the 1-aryl-cyclobutanecarboxylic acid scaffold, further enriches this structural landscape. This arrangement provides a valuable building block in medicinal chemistry, offering a rigid core to which various pharmacophoric elements can be attached, influencing potency, selectivity, and pharmacokinetic properties of drug candidates. This guide will explore the historical context of their discovery, the evolution of their synthesis, and their modern applications in the quest for new therapeutics.

Part 1: A History Forged in Trial and Error: The Dawn of Cyclobutane Chemistry

The story of 1-aryl-cyclobutanecarboxylic acids is intrinsically linked to the broader history of cyclobutane synthesis, a field marked by early misconceptions and experimental hurdles. The late 19th century saw pioneering chemists venturing into the synthesis of small ring systems, often with the prevailing belief that such strained structures would be inherently unstable.

One of the earliest forays into the synthesis of a cyclobutane derivative was fraught with misinterpretation. In 1881, Vladimir Markovnikov and Michael Krestownikoff reported what they believed to be the synthesis of 1,3-cyclobutanedicarboxylic acid.[1] Their work, however, was later shown by the meticulous investigations of Sir Christopher Ingold and others to have produced a cyclopropane derivative.[1] This early episode underscores the analytical challenges of the time and the nascent understanding of ring chemistry.

The first successful synthesis of the parent cyclobutane molecule was achieved in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene.[2] This seminal achievement opened the door for more systematic explorations of cyclobutane chemistry.

While the precise first synthesis of a 1-aryl-cyclobutanecarboxylic acid is not prominently documented in readily available historical reviews, its conceptualization and eventual creation would have built upon the foundational work of these early pioneers. The development of synthetic methodologies for creating quaternary carbon centers and for the construction of the cyclobutane ring itself were essential prerequisites.

Part 2: The Synthetic Arsenal: From Classical Approaches to Modern Innovations

The synthesis of 1-aryl-cyclobutanecarboxylic acids has evolved significantly, moving from classical, often low-yielding methods to more sophisticated and efficient strategies.

Early Approaches: Building the Strained Ring

The foundational methods for constructing the cyclobutane core often relied on intramolecular cyclization reactions of 1,4-disubstituted butanes or [2+2] cycloadditions. A classic and illustrative preparation of the unsubstituted cyclobutanecarboxylic acid involves the malonic ester synthesis to form 1,1-cyclobutanedicarboxylic acid, followed by decarboxylation.

Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid via 1,1-Cyclobutanedicarboxylic Acid

Step 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • Diethyl malonate is added to the sodium ethoxide solution.

  • 1,3-Dibromopropane is then added dropwise to the reaction mixture.

  • The mixture is refluxed for several hours to facilitate the dialkylation of the malonic ester.

  • After cooling, the reaction mixture is worked up by adding water and extracting the product with diethyl ether. The organic layer is then dried and the solvent is evaporated to yield diethyl 1,1-cyclobutanedicarboxylate.

Step 2: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid

  • The diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed by refluxing with a strong base, such as potassium hydroxide in ethanol.

  • After the reaction is complete, the ethanol is removed, and the remaining aqueous solution is acidified with a mineral acid (e.g., HCl).

  • The precipitated 1,1-cyclobutanedicarboxylic acid is collected by filtration, washed with cold water, and dried.

Step 3: Decarboxylation to Cyclobutanecarboxylic Acid

  • The 1,1-cyclobutanedicarboxylic acid is heated at its melting point until the evolution of carbon dioxide ceases.

  • The resulting crude cyclobutanecarboxylic acid is then purified by distillation.

The introduction of the aryl group at the 1-position necessitates a modification of these early strategies. A common modern approach involves the hydrolysis of a corresponding 1-aryl-1-cyanocyclobutane intermediate.

Experimental Protocol: Synthesis of 1-Phenylcyclobutanecarboxylic Acid [3]

Step 1: Synthesis of 1-Phenyl-1-cyanocyclobutane

  • This precursor can be synthesized through various methods, including the reaction of phenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.

Step 2: Hydrolysis to 1-Phenylcyclobutanecarboxylic Acid

  • 1-Phenyl-1-cyanocyclobutane is heated in a solution of potassium hydroxide in a high-boiling solvent such as ethylene glycol.[3]

  • The reaction mixture is heated for several hours to ensure complete hydrolysis of the nitrile to the carboxylate salt.[3]

  • After cooling and dilution with water, the aqueous layer is washed with a non-polar solvent (e.g., ether) to remove any unreacted starting material.[3]

  • The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of less than 2, leading to the precipitation of 1-phenylcyclobutanecarboxylic acid.[3]

  • The product is extracted with an organic solvent like chloroform, and the combined organic layers are washed, dried, and concentrated to yield the final product.[3]

Modern Synthetic Strategies

Contemporary organic synthesis offers a diverse toolkit for the construction of 1-aryl-cyclobutanecarboxylic acids and their derivatives, with a focus on efficiency, stereocontrol, and functional group tolerance.

  • Palladium-Catalyzed C-H Arylation: This powerful technique allows for the direct introduction of an aryl group onto a C-H bond of a cyclobutane precursor. Directed C-H functionalization, where a directing group guides the metal catalyst to a specific C-H bond, has emerged as a particularly valuable strategy for the synthesis of complex cyclobutane derivatives.[4]

  • [2+2] Cycloadditions: Photochemical and thermal [2+2] cycloadditions of alkenes and ketenes remain a cornerstone of cyclobutane synthesis. The use of chiral catalysts and auxiliaries has enabled the development of enantioselective variants, providing access to optically pure 1-aryl-cyclobutanecarboxylic acid precursors.[5]

  • Ring-Expansion Reactions: More recent innovations include the ring expansion of smaller, more readily available rings, such as cyclopropanes, to form cyclobutane derivatives.[6]

The evolution of these synthetic methods is visually summarized in the workflow below:

G cluster_0 Early Methods cluster_1 Introduction of Aryl Group cluster_2 Modern Strategies Malonic Ester Synthesis Malonic Ester Synthesis 1,1-Dicarboxylic Acid 1,1-Dicarboxylic Acid Malonic Ester Synthesis->1,1-Dicarboxylic Acid Dialkylation Unsubstituted Cyclobutanecarboxylic Acid Unsubstituted Cyclobutanecarboxylic Acid 1,1-Dicarboxylic Acid->Unsubstituted Cyclobutanecarboxylic Acid Decarboxylation Arylacetonitrile + 1,3-Dihalopropane Arylacetonitrile + 1,3-Dihalopropane 1-Aryl-1-cyanocyclobutane 1-Aryl-1-cyanocyclobutane Arylacetonitrile + 1,3-Dihalopropane->1-Aryl-1-cyanocyclobutane 1-Aryl-cyclobutanecarboxylic Acid 1-Aryl-cyclobutanecarboxylic Acid 1-Aryl-1-cyanocyclobutane->1-Aryl-cyclobutanecarboxylic Acid Hydrolysis Cyclobutane Precursor + Aryl Halide Cyclobutane Precursor + Aryl Halide Aryl-substituted Cyclobutane Aryl-substituted Cyclobutane Cyclobutane Precursor + Aryl Halide->Aryl-substituted Cyclobutane Pd-Catalyzed C-H Arylation Alkene + Ketene/Alkene Alkene + Ketene/Alkene Cyclobutanone/Cyclobutane Cyclobutanone/Cyclobutane Alkene + Ketene/Alkene->Cyclobutanone/Cyclobutane [2+2] Cycloaddition Substituted Cyclopropane Substituted Cyclopropane Substituted Cyclobutane Substituted Cyclobutane Substituted Cyclopropane->Substituted Cyclobutane Ring Expansion Early Methods Early Methods Introduction of Aryl Group Introduction of Aryl Group Modern Strategies Modern Strategies

Figure 1: A simplified workflow illustrating the evolution of synthetic approaches to cyclobutanecarboxylic acid derivatives.

Part 3: A Scaffold for Discovery: Applications in Medicinal Chemistry

The rigid, three-dimensional nature of the 1-aryl-cyclobutanecarboxylic acid scaffold has made it an attractive component in the design of novel therapeutic agents. The defined spatial orientation of the aryl and carboxylic acid groups can facilitate precise interactions with biological targets, leading to improved potency and selectivity.

A notable application of this structural motif is in the development of antagonists for various receptors and inhibitors of enzymes. The cyclobutane ring serves as a non-planar bioisostere for other cyclic or acyclic linkers, often leading to enhanced metabolic stability and improved pharmacokinetic profiles. For instance, derivatives of 1-aryl-cyclobutanecarboxylic acid have been investigated as anti-inflammatory agents and for their potential in treating central nervous system disorders.[7]

The table below summarizes key properties and potential applications of this important class of molecules.

PropertySignificance in Drug Discovery
Rigid Scaffold Pre-organizes appended functional groups for optimal target binding, reducing the entropic penalty of binding.
Three-Dimensionality Allows for exploration of chemical space beyond flat, aromatic systems, potentially leading to novel bioactivities and improved selectivity.
Metabolic Stability The cyclobutane ring can be more resistant to metabolic degradation compared to more flexible alkyl chains.
Tunable Lipophilicity The overall lipophilicity of the molecule can be modulated by substitution on the aryl ring and derivatization of the carboxylic acid.

Conclusion: An Enduring Legacy and a Promising Future

From the early struggles to synthesize and characterize four-membered rings to the sophisticated catalytic methods of today, the journey of 1-aryl-cyclobutanecarboxylic acids mirrors the broader evolution of organic chemistry. What was once a chemical curiosity has become a valuable tool in the hands of medicinal chemists. The unique conformational constraints and synthetic accessibility of this scaffold ensure its continued relevance in the design of next-generation therapeutics. As our understanding of disease biology deepens, the ability to rationally design molecules with precise three-dimensional architectures, a key feature of 1-aryl-cyclobutanecarboxylic acids, will undoubtedly play a crucial role in the discovery of new and effective medicines.

References

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  • Deutsch, D. H., & Buchman, E. R. (1951). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of the American Chemical Society, 73(7), 3513–3514. [Link]

  • Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449–1484. [Link]

  • Jahn, E. J. (1944). U.S. Patent No. 2,365,703. Washington, DC: U.S.
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Exploratory

potential biological activities of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid

An In-Depth Technical Guide to the Potential Biological Activities of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid Abstract 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is a unique small molecule with structural motifs...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid

Abstract

1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is a unique small molecule with structural motifs that suggest a range of potential biological activities. The rigid, puckered conformation of the cyclobutane ring, the established role of the carboxylic acid moiety in pharmacophores, and the prevalence of the 4-methoxyphenyl group in medicinally active compounds provide a strong rationale for its investigation as a novel therapeutic agent. This guide synthesizes the current understanding of these individual components to postulate potential biological activities and provides a comprehensive framework for their experimental validation. We will explore potential anti-inflammatory, anticancer, and metabolic activities, detailing hypothetical mechanisms of action and robust, self-validating experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of a Unique Chemical Scaffold

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, due to their potential for oral bioavailability and ability to modulate intracellular targets, remain a primary focus of drug discovery efforts. 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid presents an intriguing scaffold for investigation, combining three key structural features that have been independently associated with a variety of biological effects.

  • The Cyclobutane Moiety: Increasingly utilized in medicinal chemistry, the cyclobutane ring offers a rigid, three-dimensional structure that can enhance binding affinity and selectivity for protein targets.[1][2][3] Its puckered conformation can orient substituents in precise spatial arrangements, facilitating optimal interactions within a binding pocket.[1][2][3] Furthermore, the cyclobutane scaffold can improve metabolic stability by replacing more labile groups.[1][3] Several approved drugs, such as the anticancer agent carboplatin and the antiviral boceprevir, incorporate a cyclobutane ring, highlighting its clinical relevance.[1]

  • The Carboxylic Acid Group: This functional group is a common feature in a vast number of biologically active compounds and approved drugs.[4][5] Carboxylic acids can act as a key pharmacophore, forming critical hydrogen bonds and ionic interactions with target proteins.[5] They also significantly influence a molecule's physicochemical properties, such as solubility and membrane permeability.[4][5]

  • The 4-Methoxyphenyl Group: The methoxy group is a prevalent substituent in many natural products and synthetic drugs.[6] It can modulate a compound's electronic properties, lipophilicity, and metabolic stability. The 4-methoxyphenyl moiety is found in a wide array of compounds with diverse biological activities, including anti-inflammatory, anthelmintic, and anticancer agents.[7][8][9]

The convergence of these three structural elements in 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid suggests a high probability of discovering novel biological activities. This guide will now delve into specific, testable hypotheses regarding its potential therapeutic applications.

Postulated Biological Activity I: Anti-Inflammatory Effects

Hypothesis: 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid may exhibit anti-inflammatory properties by inhibiting key pro-inflammatory enzymes or signaling pathways.

Proposed Mechanism of Action

Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives that inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. The structural similarity of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid to some NSAIDs suggests it could function as a COX inhibitor. Additionally, compounds containing the 4-methoxyphenyl group have been shown to exert anti-inflammatory effects through the modulation of the NF-κB signaling pathway and induction of heme oxygenase-1 (HO-1).[9]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Inflammatory_Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF_κB NF-κB (p65/p50) IκBα->NF_κB releases NF_κB_nucleus NF-κB NF_κB->NF_κB_nucleus translocates to COX2 COX-2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins produces Compound 1-(4-Methoxyphenyl) cyclobutanecarboxylic acid Compound->IKK inhibits? Compound->COX2 inhibits? Gene_Expression Pro-inflammatory Gene Expression NF_κB_nucleus->Gene_Expression induces Gene_Expression->COX2 expresses

Caption: Hypothetical anti-inflammatory mechanism of action.

Experimental Validation Workflow

A tiered approach is recommended, starting with in vitro assays and progressing to cell-based and in vivo models.

2.2.1. In Vitro Enzyme Inhibition Assays

Objective: To determine if 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid directly inhibits COX-1 and COX-2 enzymes.

Protocol:

  • Reagents: Purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric probe for prostaglandin detection, 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid, and known COX inhibitors (e.g., ibuprofen, celecoxib) as positive controls.

  • Procedure: a. Prepare a series of dilutions of the test compound and positive controls. b. In a 96-well plate, add the enzyme, the test compound/control, and the probe. c. Initiate the reaction by adding arachidonic acid. d. Incubate at 37°C for a specified time. e. Measure the signal (absorbance or fluorescence) to quantify prostaglandin production.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1-(4-Methoxyphenyl)cyclobutanecarboxylic acidTo be determinedTo be determinedTo be determined
Ibuprofen (Control)Expected ~15Expected ~25Expected ~0.6
Celecoxib (Control)Expected >100Expected ~0.8Expected >125
Caption: Table for summarizing COX enzyme inhibition data.
2.2.2. Cell-Based Assays

Objective: To assess the anti-inflammatory effects of the compound in a cellular context.

Protocol (LPS-stimulated RAW 264.7 macrophages):

  • Cell Culture: Culture RAW 264.7 murine macrophages in appropriate media.

  • Treatment: a. Pre-treat cells with various concentrations of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid for 1 hour. b. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Endpoint Analysis: a. Nitric Oxide (NO) Production: Measure NO levels in the culture supernatant using the Griess reagent. b. Pro-inflammatory Cytokine Production: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA. c. Gene Expression Analysis: Isolate RNA and perform RT-qPCR to measure the expression of genes encoding COX-2, iNOS, TNF-α, IL-6, and IL-1β. d. Western Blot Analysis: Analyze protein levels of key signaling molecules like phosphorylated IκBα and total IκBα to assess NF-κB pathway activation.

G Start RAW 264.7 Cells Pre_treat Pre-treat with Compound Start->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Incubate Incubate Stimulate->Incubate Harvest Harvest Supernatant & Cells Incubate->Harvest Supernatant_Analysis Supernatant Analysis (Griess, ELISA) Harvest->Supernatant_Analysis Cell_Analysis Cell Lysate Analysis (RT-qPCR, Western Blot) Harvest->Cell_Analysis Data_Analysis Data Analysis Supernatant_Analysis->Data_Analysis Cell_Analysis->Data_Analysis

Caption: Workflow for cell-based anti-inflammatory assays.

Postulated Biological Activity II: Anticancer Effects

Hypothesis: 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid may possess anticancer activity through mechanisms such as cell cycle arrest, induction of apoptosis, or inhibition of key oncogenic signaling pathways.

Proposed Mechanism of Action

The structural features of the molecule provide several avenues for potential anticancer activity. The rigid cyclobutane ring could facilitate binding to protein targets involved in cell proliferation.[2][3] Furthermore, some carboxylic acid-containing compounds exhibit cytotoxic effects.[10] The 4-methoxyphenyl group is present in known antitubulin agents, which disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[8]

G Compound 1-(4-Methoxyphenyl) cyclobutanecarboxylic acid Microtubules Microtubule Dynamics Compound->Microtubules disrupts? Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle required for Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis triggers

Caption: Hypothetical anticancer mechanism via microtubule disruption.

Experimental Validation Workflow
3.2.1. In Vitro Cytotoxicity Screening

Objective: To evaluate the cytotoxic effects of the compound against a panel of cancer cell lines.

Protocol:

  • Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung, leukemia).

  • Treatment: Seed cells in 96-well plates and treat with a range of concentrations of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid for 48-72 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Determine the GI50 (concentration causing 50% growth inhibition) for each cell line.

Cell LineTumor TypeGI50 (µM)
MCF-7Breast CancerTo be determined
HCT116Colon CancerTo be determined
A549Lung CancerTo be determined
JurkatLeukemiaTo be determined
Caption: Table for summarizing in vitro cytotoxicity data.
3.2.2. Mechanistic Cellular Assays

Objective: To elucidate the mechanism of anticancer action in sensitive cell lines.

Protocols:

  • Cell Cycle Analysis: a. Treat cells with the compound at its GI50 concentration for various time points. b. Fix and stain the cells with propidium iodide. c. Analyze the cell cycle distribution by flow cytometry to identify any arrest in G1, S, or G2/M phases.

  • Apoptosis Assays: a. Annexin V/PI Staining: Treat cells as above, then stain with Annexin V-FITC and propidium iodide. Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. b. Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminescent or colorimetric assay.

  • Microtubule Disruption Assay: a. Treat cells with the compound. b. Fix the cells and perform immunofluorescence staining for α-tubulin. c. Visualize the microtubule network using fluorescence microscopy to observe any changes in microtubule structure or density.

Postulated Biological Activity III: Metabolic Modulation

Hypothesis: 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid may influence metabolic pathways, potentially acting as an agonist or antagonist of nuclear receptors or metabolic enzymes.

Proposed Mechanism of Action

Carboxylic acid-containing molecules can mimic endogenous ligands for various receptors. The overall structure of the compound may allow it to interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.

Experimental Validation Workflow
4.2.1. Nuclear Receptor Activation Assays

Objective: To screen for agonist or antagonist activity against a panel of nuclear receptors.

Protocol:

  • Assay System: Utilize a commercially available nuclear receptor profiling service or in-house cell-based reporter assays. These assays typically involve cells co-transfected with a plasmid encoding the ligand-binding domain of a nuclear receptor fused to a DNA-binding domain, and a reporter plasmid with response elements driving the expression of a reporter gene (e.g., luciferase).

  • Procedure: Treat the transfected cells with the test compound and measure the reporter gene activity.

  • Data Analysis: Compare the activity to that of known agonists and antagonists for each receptor to determine if the compound has any effect.

Synthesis and Characterization

A plausible synthetic route for 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid can be adapted from known procedures.[11][12] A potential approach involves the reaction of the dianion of 4-methoxyphenylacetic acid with epichlorohydrin in a double-alkylation reaction to form a cyclobutane intermediate, which can then be further processed.[11]

G Start 4-Methoxyphenylacetic acid Step1 Dianion Formation Start->Step1 Step2 Reaction with Epichlorohydrin Step1->Step2 Intermediate Cyclobutane Intermediate Step2->Intermediate Step3 Further Processing Intermediate->Step3 Final_Product 1-(4-Methoxyphenyl) cyclobutanecarboxylic acid Step3->Final_Product

Caption: A potential synthetic workflow.

The final compound should be thoroughly characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

  • Purity Analysis (HPLC): To ensure the compound is of high purity for biological testing.

Conclusion and Future Directions

1-(4-Methoxyphenyl)cyclobutanecarboxylic acid represents a promising, yet unexplored, chemical entity. The rationale for investigating its biological activities is firmly rooted in the established medicinal chemistry literature surrounding its constituent structural motifs. The experimental workflows detailed in this guide provide a clear and logical path forward for elucidating its therapeutic potential. Positive results in any of the proposed areas of investigation would warrant further preclinical development, including pharmacokinetic and toxicological studies, and in vivo efficacy testing in relevant animal models of disease.

References
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Foundational

An In-depth Technical Guide to 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid: A Key Intermediate in Modern Pharmaceutical Development

Introduction: The Strategic Importance of Cyclobutane Moieties in Medicinal Chemistry In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Cyclobutane Moieties in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the carbocyclic scaffolds utilized by medicinal chemists, the cyclobutane ring has emerged as a motif of significant interest.[1][2] Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of structural rigidity and metabolic stability, properties that are highly sought after in the design of new therapeutic agents.[2][3] The incorporation of a cyclobutane core can lead to improved binding affinity, enhanced selectivity for biological targets, and favorable pharmacokinetic profiles.[2][3]

This guide provides a comprehensive technical overview of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid, a key pharmaceutical intermediate that leverages the beneficial attributes of the cyclobutane scaffold. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and applications in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[4] The presence of the electron-donating methoxy group on the phenyl ring further influences the molecule's electronic properties and potential for molecular interactions, making it a versatile building block in medicinal chemistry.[5]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is fundamental for its effective use in synthesis and process development. The key identifiers and properties are summarized below.

PropertyValue
CAS Number 50921-37-4
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Appearance Solid
Storage Store at room temperature in a dry place.

Core Structure of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid

Synthesis_Pathway Start 4-Methoxyphenylacetonitrile Intermediate 1-(4-Methoxyphenyl)cyclobutanecarbonitrile Start->Intermediate Alkylation with 1,3-Dibromopropane Product 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid Intermediate->Product Hydrolysis

Caption: Overall synthetic strategy for 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid.

Step 1: Synthesis of the Precursor - 4-Methoxyphenylacetonitrile

The synthesis of the starting material, 4-methoxyphenylacetonitrile, is a well-established procedure. A reliable method involves the reaction of anisyl alcohol with hydrochloric acid to form anisyl chloride, which is then reacted with sodium cyanide.

Experimental Protocol:

  • Formation of Anisyl Chloride: In a suitable flask, place anisyl alcohol and concentrated hydrochloric acid. Stir the mixture vigorously. After the reaction is complete, separate the lower layer containing anisyl chloride and dry it over a suitable drying agent like granular calcium chloride.

  • Cyanation: In a three-necked flask equipped with a stirrer and reflux condenser, place the dried anisyl chloride, finely powdered sodium cyanide, sodium iodide, and dry acetone. Heat the mixture under reflux with vigorous stirring for 16-20 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated to remove acetone. The resulting residue is taken up in a suitable organic solvent like benzene and washed with hot water. The organic layer is dried, and the solvent is removed under reduced pressure. The crude 4-methoxyphenylacetonitrile is then purified by vacuum distillation.

Step 2: Cyclization to form 1-(4-Methoxyphenyl)cyclobutanecarbonitrile

This crucial step involves the formation of the cyclobutane ring through the alkylation of 4-methoxyphenylacetonitrile with 1,3-dibromopropane. This reaction is typically carried out in the presence of a strong base to deprotonate the benzylic carbon, which then acts as a nucleophile.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve 4-methoxyphenylacetonitrile in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Deprotonation: Cool the solution to a low temperature (e.g., -78 °C to 0 °C) and add a strong base such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) portion-wise to generate the carbanion.

  • Alkylation: To the resulting solution, add 1,3-dibromopropane dropwise, maintaining the low temperature. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 1-(4-methoxyphenyl)cyclobutanecarbonitrile can be purified by column chromatography or vacuum distillation.

Step 3: Hydrolysis to 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. [6] Experimental Protocol (Acidic Hydrolysis):

  • Reaction Setup: Place 1-(4-methoxyphenyl)cyclobutanecarbonitrile in a round-bottom flask with a mixture of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and water.

  • Hydrolysis: Heat the mixture under reflux for several hours until the reaction is complete (monitored by the disappearance of the starting material).

  • Work-up and Purification: Cool the reaction mixture and pour it onto ice. The precipitated solid is then collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid.

Applications in Pharmaceutical Intermediate Synthesis

The unique structural features of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid make it a valuable intermediate in the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system. [4]The rigid cyclobutane scaffold helps to lock the conformation of the molecule, which can lead to higher binding affinity and selectivity for specific receptors or enzymes. The 4-methoxyphenyl group can engage in various non-covalent interactions within a biological target, such as hydrogen bonding and π-π stacking.

This intermediate is particularly useful in the generation of compound libraries for structure-activity relationship (SAR) studies. [4]By modifying the carboxylic acid group into various amides, esters, or other functional groups, researchers can systematically explore the chemical space around the cyclobutane core to optimize the pharmacological properties of a lead compound.

While specific blockbuster drugs directly synthesized from this intermediate are not widely publicized, its structural motif is found in various patented compounds and research molecules being investigated for neurological disorders. For instance, it serves as a key building block for analogs of known CNS drugs where the cyclobutane moiety is introduced to improve metabolic stability or receptor binding characteristics.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid and its precursors. It is important to consult the Safety Data Sheet (SDS) before use. In general, it is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

1-(4-Methoxyphenyl)cyclobutanecarboxylic acid stands as a testament to the growing importance of strained ring systems in modern drug discovery. Its synthesis, though requiring careful execution, is based on well-understood organic transformations, making it an accessible and valuable building block for medicinal chemists. The unique combination of the rigid cyclobutane core and the electronically influential 4-methoxyphenyl group provides a versatile platform for the design and synthesis of novel CNS-active compounds and other therapeutic agents. As the demand for innovative drug candidates continues to grow, the role of such specialized intermediates is set to become even more critical in the pharmaceutical industry.

References

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Exploratory

A Senior Application Scientist's Guide to Preliminary Structure-Activity Relationship (SAR) Studies

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: The Logic of Molecular Interrogation In the landscape of drug discovery, the journey from a promising "hit" to a viable "lead" candidate...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Logic of Molecular Interrogation

In the landscape of drug discovery, the journey from a promising "hit" to a viable "lead" candidate is not one of serendipity but of systematic, logical inquiry. Structure-Activity Relationship (SAR) analysis is the cornerstone of this process, representing the empirical and intellectual framework through which we understand how a molecule's chemical structure dictates its biological function.[1][2] This guide eschews a simple checklist-based approach. Instead, it is structured to mirror the thought process of a medicinal chemist: from foundational principles to strategic execution and iterative refinement. Our objective is to explain not just the protocols to be followed, but the causality behind them, empowering researchers to design and interpret preliminary SAR studies with scientific rigor and field-proven insight.

Section 1: The Foundational Principles of SAR

At its core, SAR is based on the premise that a molecule's biological activity is intrinsically linked to its three-dimensional structure and physicochemical properties.[3] The specific arrangement of atoms and functional groups governs interactions with biological targets like proteins and enzymes.[3] Therefore, systematic modifications to a molecule's structure can lead to predictable changes in its biological effects, including potency, selectivity, and metabolic stability.[2][3]

The primary goals of a preliminary SAR study are to:

  • Identify the Pharmacophore: Pinpoint the essential structural features of a molecule responsible for its biological activity.[3]

  • Map the Target's Binding Site: Indirectly probe the steric and electronic environment of the biological target's binding pocket.

  • Establish Trends: Determine which structural modifications lead to increased, decreased, or altered activity, thereby guiding the design of more effective compounds.[4][5]

  • Triage Hit Compounds: Differentiate promising hit series from those with "flat" SAR, where modifications fail to improve activity, allowing for the efficient allocation of resources.[6]

This initial exploration transforms a static hit into a dynamic chemical entity, providing the crucial first map for navigating the complex terrain of lead optimization.

Section 2: Strategic Design of a Preliminary SAR Campaign

A successful SAR study begins not in the lab, but with strategic planning. The choices made at this stage dictate the quality and interpretability of the data generated.

Compound Library Design: Asking the Right Questions with Chemistry

The initial set of analog compounds is the primary tool for interrogating the SAR. The design of this library should not be random but rather a curated set of hypotheses translated into molecular form. A well-designed library contains molecules with balanced, information-rich variations that span the relevant chemical space.[7][8]

Key Strategic Modifications:

  • Homologation & Chain Branching: Systematically adding methylene units (-CH₂) or introducing branching can fine-tune lipophilicity and probe for steric hindrance within the binding pocket.[9] This helps determine the optimal size and shape for a particular substituent.

  • Ring Size and Fusion: Altering ring sizes or fusing ring systems changes the conformational rigidity of the molecule. This can lock the molecule into its bioactive conformation, potentially enhancing binding affinity.[9]

  • Isosteric and Bioisosteric Replacements: Swapping functional groups with others of similar size, shape, and electronic character (isosteres) or those that retain similar biological activity (bioisosteres) is a powerful strategy. This is often done to improve pharmacokinetic properties (e.g., replacing an ester with a more stable amide) or to explore alternative binding interactions.[10]

  • Positional Isomerism: Moving a substituent to different positions on a core scaffold is critical for mapping the topology of the binding site and identifying optimal interaction points.

The following workflow illustrates the logic behind designing an initial compound library for SAR exploration.

SAR_Library_Design_Workflow cluster_0 Phase 1: Analysis & Scaffolding cluster_1 Phase 2: Strategic Modification Planning cluster_2 Phase 3: Library Generation Hit Initial Hit Compound Deconstruct Identify Core Scaffold & Key Functional Groups Hit->Deconstruct Pharmacophore Formulate Initial Pharmacophore Hypothesis Deconstruct->Pharmacophore Plan_Sterics Probe Steric Bulk (Homologation, Branching) Pharmacophore->Plan_Sterics Plan_Electronics Probe Electronic Effects (EWG vs EDG) Pharmacophore->Plan_Electronics Plan_PK Improve Properties (Isosteric Replacement) Pharmacophore->Plan_PK Plan_Conformation Explore Conformation (Ring Modifications) Pharmacophore->Plan_Conformation Synthesize Synthesize or Purchase Analogs Plan_Sterics->Synthesize Plan_Electronics->Synthesize Plan_PK->Synthesize Plan_Conformation->Synthesize QC Quality Control (Purity, Identity) Synthesize->QC Library Final Compound Library for Screening QC->Library SAR_Cycle Design Design Analogs (Based on SAR Data) Synthesize Synthesize New Compounds Design->Synthesize Hypothesis Test Biological Testing (In Vitro Assays) Synthesize->Test Molecules Analyze Analyze Data (Generate New SAR) Test->Analyze Data Analyze->Design Knowledge

Caption: The iterative cycle of Structure-Activity Relationship studies.

Section 4: Common Pitfalls in Preliminary SAR and Mitigation Strategies

  • Pitfall 1: Over-interpretation of Small Datasets.

    • Description: Drawing firm conclusions from a very small number of analogs or from minor differences in potency. Pilot studies, by their nature, can provide inaccurate estimates of biological variability. [11] * Mitigation: Treat initial findings as trends, not absolute rules. Ensure potency differences are significant (e.g., >3-5 fold) before making major strategic shifts. Validate key findings by synthesizing additional, closely related analogs.

  • Pitfall 2: Neglecting Physicochemical Properties.

    • Description: Focusing solely on improving potency while ignoring properties like solubility, permeability, and metabolic stability. A highly potent but insoluble compound is a poor starting point.

    • Mitigation: Incorporate simple, early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) assays alongside primary activity screens. [6]Use computational tools to calculate properties like cLogP and topological polar surface area (TPSA) for all new designs to maintain drug-like properties.

  • Pitfall 3: "Flat" SAR.

    • Description: A situation where multiple modifications to a hit compound fail to improve activity, or all changes eliminate it. This can indicate an artifact or a very unforgiving binding interaction. [6] * Mitigation: Confirm the hit using an orthogonal assay (a different method for measuring the same endpoint) to rule out assay interference. If the hit is confirmed, consider more drastic structural changes ("scaffold hopping") or deprioritize the series in favor of more promising ones. [12]

  • Pitfall 4: Insufficiently Validated Assays.

    • Description: Using an assay that has not been properly optimized and validated for robustness can lead to high variability and unreliable data, making SAR trends impossible to discern.

    • Mitigation: Before starting SAR screening, perform a thorough assay validation as described in Section 2.2. Continuously monitor assay performance using controls and statistical measures (e.g., Z-factor for HTS) to ensure data quality over time. [13]

Conclusion

Preliminary Structure-Activity Relationship studies are a foundational pillar of modern drug discovery. They represent the initial, critical dialogue between the medicinal chemist and the biological target. By embracing a strategy of systematic inquiry, employing self-validating experimental designs, and interpreting data through the lens of an iterative learning cycle, researchers can efficiently navigate the complex path from a simple hit to a well-characterized lead series. This guide provides the strategic framework and technical considerations necessary to ensure that this dialogue is both productive and insightful, accelerating the development of novel therapeutics.

References

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Foundational

The Enduring Intrigue of the Cyclobutane Ring: A Computational Perspective

An In-depth Technical Guide to the Theoretical and Computational Investigation of Cyclobutane Derivatives This guide provides a comprehensive overview of the theoretical and computational methodologies employed in the st...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of Cyclobutane Derivatives

This guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of cyclobutane derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging computational tools to understand and predict the behavior of this unique class of molecules. We will delve into the practical application of these methods, moving beyond a simple recitation of protocols to explain the underlying rationale and provide field-proven insights.

Cyclobutane derivatives hold a unique position in organic chemistry. Their inherent ring strain, a consequence of deviating from the ideal tetrahedral bond angle, bestows upon them distinct reactivity and conformational behavior. This has made them valuable building blocks in organic synthesis and key structural motifs in numerous biologically active molecules. The subtle interplay of steric and electronic effects within the four-membered ring presents a fascinating challenge for experimental characterization alone. Computational chemistry, therefore, emerges as an indispensable tool for elucidating the intricate details of their structure, stability, and reactivity.

This guide will navigate the theoretical landscape, providing a framework for designing and executing computational studies that deliver reliable and predictive results. We will explore the hierarchy of computational methods, from rapid molecular mechanics to highly accurate quantum chemical calculations, and discuss their appropriate domains of application.

Foundational Principles: Choosing the Right Computational Tool

The selection of an appropriate computational method is paramount for obtaining meaningful results. This choice is always a compromise between desired accuracy and available computational resources. Here, we dissect the most relevant approaches for studying cyclobutane derivatives.

Quantum Mechanical (QM) Methods: The Gold Standard for Electronic Structure

QM methods solve the Schrödinger equation to provide a detailed description of the electronic structure of a molecule. For cyclobutane derivatives, where bond angles and electronic delocalization are critical, QM methods are essential.

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its excellent balance of accuracy and computational cost. It is particularly well-suited for studying the geometries, vibrational frequencies, and reaction mechanisms of cyclobutane systems.

    • Choosing a Functional: The choice of the exchange-correlation functional is critical. For general-purpose studies on cyclobutane derivatives, hybrid functionals such as B3LYP and PBE0 often provide reliable results. For systems where non-covalent interactions are important (e.g., intermolecular complexes), dispersion-corrected functionals like B3LYP-D3 or ωB97X-D are recommended.

  • Ab Initio Methods: These methods are derived directly from first principles without empirical parameterization. While computationally more demanding than DFT, they offer a systematic path towards higher accuracy.

    • Hartree-Fock (HF): The simplest ab initio method, HF, provides a qualitative picture but neglects electron correlation, which can be significant in strained rings. It is often a good starting point for more advanced calculations.

    • Møller-Plesset Perturbation Theory (MP2): As the simplest method to include electron correlation, MP2 offers a significant improvement over HF for geometries and relative energies.

    • Coupled Cluster (CC) Theory: Methods like CCSD(T) are considered the "gold standard" in quantum chemistry for their high accuracy. However, their computational cost limits their application to smaller cyclobutane derivatives or as benchmarks for less expensive methods.

Table 1: A Comparative Overview of Common QM Methods for Cyclobutane Studies

MethodTypical ApplicationStrengthsLimitations
B3LYPGeometry optimization, frequency calculations, reaction pathsGood balance of accuracy and costMay not be accurate for non-covalent interactions
ωB97X-DSystems with non-covalent interactions, thermochemistryIncludes dispersion corrections, good accuracyMore computationally expensive than B3LYP
MP2Geometries, interaction energiesIncludes electron correlationHigher computational cost than DFT
CCSD(T)High-accuracy benchmark calculations"Gold standard" accuracy for single-reference systemsVery high computational cost
Molecular Mechanics (MM): A Macroscopic View

For large cyclobutane-containing systems, such as polymers or biomolecules, QM methods become computationally intractable. Molecular mechanics (MM) force fields offer a computationally efficient alternative by treating molecules as a collection of atoms held together by springs.

  • Force Field Selection: The choice of force field is crucial. For general organic molecules, force fields like MMFF94 and OPLS are suitable. For biomolecular systems containing cyclobutane moieties, force fields such as AMBER or CHARMM are the standard.

Practical Applications and Methodologies

Conformational Analysis: The Puckered Landscape of Cyclobutane

Unlike its planar representation in textbooks, the cyclobutane ring is not flat. It adopts a puckered conformation to alleviate some of its inherent angle strain. The degree of puckering and the barrier to ring-inversion are sensitive to the nature and position of substituents.

Experimental Protocol: Computational Conformational Analysis

  • Initial Structure Generation: Build the 3D structure of the cyclobutane derivative using a molecule builder.

  • Force Field Minimization: Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Conformational Search: Employ a systematic or stochastic conformational search algorithm to explore the potential energy surface. For cyclobutane, this primarily involves scanning the puckering coordinate.

  • QM Re-optimization: Take the low-energy conformers identified in the previous step and re-optimize their geometries using a suitable QM method (e.g., B3LYP/6-31G(d)).

  • Frequency Analysis: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data.

  • Single-Point Energy Refinement: For a more accurate energy ranking of the conformers, perform single-point energy calculations at a higher level of theory (e.g., CCSD(T)/cc-pVTZ//B3LYP/6-31G(d)).

Conformational_Analysis_Workflow

Reaction Mechanisms: Unraveling Cyclobutane Reactivity

The strained nature of the cyclobutane ring makes it susceptible to a variety of ring-opening and rearrangement reactions. Computational chemistry is a powerful tool for elucidating the mechanisms of these transformations.

  • Transition State Searching: The key to understanding a reaction mechanism is to locate the transition state (TS) structure connecting reactants and products. Algorithms like the Berny optimization to a transition state or synchronous transit-guided quasi-Newton (STQN) methods are commonly used.

  • Intrinsic Reaction Coordinate (IRC) Calculations: Once a TS is located, an IRC calculation can be performed to confirm that it connects the desired reactants and products.

  • Activation Energy Calculation: The energy difference between the transition state and the reactants provides the activation energy barrier, a critical parameter for predicting reaction rates.

Reaction_Mechanism_Workflow

Spectroscopic Properties: Bridging Theory and Experiment

Computational methods can predict a variety of spectroscopic properties, providing a direct link to experimental data.

  • NMR Spectroscopy: Calculating nuclear magnetic shielding constants (which are then converted to chemical shifts) is a routine application of DFT. This can be invaluable for assigning complex spectra and determining stereochemistry. The GIAO (Gauge-Independent Atomic Orbital) method is the most common approach.

  • Vibrational (IR/Raman) Spectroscopy: The calculation of vibrational frequencies and intensities can aid in the interpretation of experimental IR and Raman spectra. It is important to note that calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies, and scaling factors are sometimes applied.

  • UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum.

Advanced Topics: Pushing the Boundaries

Molecular Dynamics (MD) Simulations: Capturing the Dynamics

While QM calculations provide a static picture, MD simulations allow us to explore the dynamic behavior of cyclobutane derivatives over time. This is particularly useful for studying conformational flexibility, solvent effects, and interactions with biological macromolecules.

Quantitative Structure-Activity Relationships (QSAR): In Silico Drug Design

For medicinal chemists, QSAR studies can establish a mathematical relationship between the structural properties of a series of cyclobutane derivatives and their biological activity. This allows for the in silico screening of new compounds and the rational design of more potent drugs.

Conclusion: The Power of a Synergistic Approach

Theoretical and computational studies of cyclobutane derivatives offer a powerful lens through which to understand their fascinating chemistry. When used in close synergy with experimental work, these methods can provide unprecedented insight into structure, reactivity, and biological function. The continued development of new computational algorithms and the ever-increasing power of computers promise an even more exciting future for the in silico investigation of these strained ring systems.

References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312–322. [Link]

  • Roitt, I. M. (1998). Roitt's Essential Immunology. Wiley-Blackwell. [Link]

  • Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138. [Link]

  • Bartlett, R. J., & Musiał, M. (2007). Coupled-cluster theory in quantum chemistry. Reviews of Modern Physics, 79(1), 291–352. [Link]

Exploratory

The Cyclobutane Ring: A Strained Scaffold for Chemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The cyclobutane ring, a four-membered carbocycle, has lon...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The cyclobutane ring, a four-membered carbocycle, has long intrigued and challenged chemists. Its inherent ring strain, a consequence of distorted bond angles and eclipsing interactions, renders it a unique and powerful building block in organic synthesis and medicinal chemistry. This guide provides a comprehensive exploration of the chemical reactivity of the cyclobutane ring, moving beyond a simple catalog of reactions to elucidate the fundamental principles that govern its transformations. We will delve into the interplay of ring strain and conformation, explore the diverse landscape of its reactivity—from pericyclic reactions to radical-mediated processes—and showcase its strategic application in the design and synthesis of complex molecules, particularly within the realm of drug discovery. This document is intended to serve as a technical resource for researchers and professionals seeking to harness the synthetic potential of this strained yet versatile scaffold.

The Energetic Landscape: Understanding Cyclobutane's Unique Reactivity

The reactivity of cyclobutane is intrinsically linked to its strained molecular architecture. Unlike its larger cycloalkane counterparts, the four-membered ring cannot achieve the ideal tetrahedral bond angles of 109.5° for sp³-hybridized carbons.[1][2][3] This deviation results in significant angle strain and torsional strain , collectively known as ring strain .

Ring Strain: The Driving Force for Reactivity

The total ring strain of cyclobutane is approximately 26.3 kcal/mol.[4][5] This high potential energy makes the C-C bonds in the ring weaker and more susceptible to cleavage compared to acyclic alkanes.[6][7] Consequently, many reactions of cyclobutane are driven by the release of this strain, leading to more stable, open-chain or larger ring systems.[3]

Conformational Dynamics: The Puckered Ring

To alleviate some of the torsional strain that would be present in a planar conformation, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation.[8][9][10] In this conformation, one carbon atom is bent out of the plane of the other three by about 25°.[9][10] This puckering slightly reduces the eclipsing interactions between adjacent C-H bonds, but it also slightly decreases the C-C-C bond angles to about 88°, further increasing angle strain.[2][8] The barrier to ring inversion between equivalent puckered conformations is low, allowing for rapid interconversion at room temperature.[11]

Table 1: Comparison of Ring Strain in Small Cycloalkanes

CycloalkaneRing Strain (kcal/mol)C-C-C Bond Angle (°)Key Strain Contributions
Cyclopropane~27.560Angle strain, Torsional strain
Cyclobutane ~26.3 ~88 (puckered) Angle strain, Torsional strain
Cyclopentane~7.1~105 (envelope/twist)Torsional strain
Cyclohexane~0~109.5 (chair)Minimal

Data compiled from various sources.[4][5]

The unique structural and energetic properties of the cyclobutane ring dictate its chemical behavior, making it a versatile substrate for a wide array of chemical transformations.

Pericyclic Reactions: The Power of Concerted Transformations

Pericyclic reactions, which proceed through a cyclic transition state, are a cornerstone of cyclobutane chemistry. The most prominent among these are [2+2] cycloadditions, which are fundamental to the synthesis of the cyclobutane ring itself.

[2+2] Photochemical Cycloadditions

The [2+2] cycloaddition of two alkenes to form a cyclobutane ring is a photochemically allowed process.[12][13] This reaction typically requires UV light to excite one of the alkene molecules to a higher energy state, enabling the concerted formation of two new sigma bonds.[14][15] These reactions are stereospecific and are a powerful tool for constructing complex molecular architectures.[12]

A classic example is the photodimerization of alkenes.[14] Upon irradiation, one alkene molecule is promoted to an excited triplet state, which then adds to a ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate to form the cyclobutane ring.[16]

G cluster_0 Photochemical [2+2] Cycloaddition A Alkene 1 C Excited State (Triplet Diradical Intermediate) A->C hν (UV light) B Alkene 2 B->C D Cyclobutane Product C->D Ring Closure

Caption: Workflow for a photochemical [2+2] cycloaddition.

Experimental Protocol: Photochemical Dimerization of Cinnamic Acid

  • Preparation: Dissolve cinnamic acid in a suitable solvent (e.g., ethanol) in a quartz reaction vessel.

  • Irradiation: Irradiate the solution with a high-pressure mercury lamp (λ > 290 nm) at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Isolation: Upon completion, remove the solvent under reduced pressure. The product, truxillic acid (a cyclobutane derivative), may precipitate and can be collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system to obtain the pure photodimer.

Thermal [2+2] Cycloadditions

Thermally initiated [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for concerted reactions of ground-state alkenes. However, they can occur with activated substrates, such as ketenes or highly strained alkenes. The reaction of a ketene with an alkene is a classic example of a concerted [2πs + 2πa] cycloaddition, which is thermally allowed.

Transition Metal-Catalyzed [2+2] Cycloadditions

Transition metal catalysts can mediate [2+2] cycloadditions under milder conditions than photochemical methods.[17] These reactions often proceed through a stepwise mechanism involving metallacyclobutane intermediates. This approach offers excellent control over regioselectivity and stereoselectivity.[17]

Ring-Opening and Ring-Expansion Reactions: Harnessing Strain Release

The inherent strain in the cyclobutane ring makes it susceptible to reactions that lead to its cleavage. These transformations are synthetically valuable as they provide access to a variety of acyclic and larger ring systems.[18][19]

Thermal and Catalytic Ring-Opening

Upon heating, cyclobutane can undergo thermal decomposition to form two molecules of ethylene. This reaction proceeds through a diradical intermediate and requires high temperatures due to a significant activation barrier.

Catalytic hydrogenation of cyclobutanes can also lead to ring-opening to form the corresponding n-alkane.[20] This reaction is typically carried out using catalysts such as nickel or platinum at elevated temperatures and pressures.[20]

Reactions of Donor-Acceptor Cyclobutanes

Donor-acceptor (D-A) cyclobutanes, which are substituted with both electron-donating and electron-accepting groups, are particularly prone to ring-opening reactions.[21] The polarization of the C-C bonds in these systems facilitates cleavage, often under the influence of a Lewis acid or Brønsted acid catalyst.[22] These reactions can be used to generate 1,4-dipolar intermediates that can participate in subsequent annulation reactions to form six-membered rings.[22]

G cluster_1 Ring-Opening of Donor-Acceptor Cyclobutane A Donor-Acceptor Cyclobutane C 1,4-Dipolar Intermediate A->C Activation B Lewis Acid (e.g., AlCl3) B->C E Ring-Opened Product C->E Nucleophilic Attack D Nucleophile (e.g., Arene, Thiol) D->E

Caption: Lewis acid-mediated ring-opening of a D-A cyclobutane.

Radical Reactions of Cyclobutane

The cyclobutane ring can also participate in radical reactions. The formation of a cyclobutyl radical can be achieved through hydrogen abstraction by a reactive radical species. Once formed, the cyclobutyl radical can undergo various transformations, including reaction with other molecules or rearrangement.

Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, enabling the synthesis of complex cyclobutane-containing molecules through radical addition-polar cyclization cascades.[23]

The Cyclobutane Moiety in Drug Discovery and Medicinal Chemistry

The unique structural features of the cyclobutane ring have made it an increasingly popular motif in modern drug design.[4][24][25] Its rigid, three-dimensional structure can be used to lock a molecule into a specific, biologically active conformation, thereby enhancing its potency and selectivity.[25][26]

Key Applications in Medicinal Chemistry:
  • Conformational Restriction: The rigid cyclobutane scaffold can pre-organize pharmacophoric groups into an optimal orientation for binding to a biological target, reducing the entropic penalty of binding.[25][27]

  • Bioisosteric Replacement: Cyclobutanes can serve as bioisosteres for other functional groups, such as gem-dimethyl groups, alkenes, or larger rings, to improve metabolic stability, solubility, and other pharmacokinetic properties.[25]

  • Metabolic Stability: The introduction of a cyclobutane ring can block sites of metabolism, leading to a more favorable pharmacokinetic profile.[25]

  • Accessing Hydrophobic Pockets: The carbon-rich framework of cyclobutane can effectively occupy hydrophobic pockets in enzyme active sites or receptor binding sites.[25]

  • Directing Key Pharmacophores: The well-defined stereochemistry of substituted cyclobutanes allows for the precise spatial arrangement of key functional groups to optimize interactions with their biological targets.[25]

Table 2: Examples of Marketed Drugs Containing a Cyclobutane Ring

Drug NameTherapeutic AreaRole of the Cyclobutane Moiety
Carboplatin OncologyThe cyclobutane-1,1-dicarboxylate ligand modulates reactivity and reduces nephrotoxicity compared to cisplatin.[25][26]
Boceprevir Antiviral (Hepatitis C)The cyclobutane group in the P1 region enhances potency compared to analogues with other cycloalkyl groups.[28][26]
Apalutamide Oncology (Prostate Cancer)The spirocyclic cyclobutane scaffold contributes to the drug's antagonist activity at the androgen receptor.[26]
Ivosidenib Oncology (AML)The difluorocyclobutylamine substituent was a key optimization for metabolic stability and potency.[25][26]

The successful incorporation of the cyclobutane motif into these and other clinical candidates underscores its value as a strategic design element in the development of novel therapeutics.[18][4]

Conclusion

The chemical reactivity of the cyclobutane ring is a rich and multifaceted field, driven by its inherent ring strain and unique conformational properties. From its synthesis via [2+2] cycloadditions to its strategic cleavage in ring-opening and expansion reactions, the cyclobutane moiety offers a wealth of opportunities for chemical innovation. Its growing prominence in medicinal chemistry highlights the power of this strained scaffold to impart desirable pharmacological properties. As our understanding of its reactivity continues to evolve, the cyclobutane ring is poised to play an even greater role in the synthesis of complex molecules and the development of next-generation therapeutics.

References

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  • Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters - ACS Publications. [Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC - NIH. [Link]

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  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

  • Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. PMC - NIH. [Link]

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Foundational

A Senior Application Scientist's Guide to the Commercial Sourcing of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid

Executive Summary This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, supplier evaluation, and procurement of 1-(4-Metho...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, supplier evaluation, and procurement of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid (CAS No. 104086-65-9). As a key structural motif in medicinal chemistry, particularly for central nervous system (CNS) agents, the reliable sourcing of this building block is critical for research integrity and project timelines.[1] This document outlines the current supplier landscape, provides a framework for qualifying vendors, details protocols for quality verification, and establishes best practices for handling and storage. The objective is to empower scientific teams to make informed purchasing decisions that ensure chemical quality, batch-to-batch consistency, and supply chain security.

Introduction: The Scientific Significance of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid

1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is a substituted cyclobutane derivative that has garnered interest in organic synthesis and pharmaceutical development. Its rigid cyclobutane core combined with the electron-donating methoxy-substituted phenyl group makes it a valuable intermediate for creating bioactive molecules.[1] The cyclobutane moiety is a desirable feature in drug design as it can introduce conformational rigidity and novel three-dimensional structures, which can lead to improved binding affinity and selectivity for biological targets.

Key Molecular Identifiers:

  • Chemical Name: 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid

  • CAS Number: 104086-65-9

  • Molecular Formula: C12H14O3

  • Molecular Weight: 206.24 g/mol

The compound serves as a foundational building block in the synthesis of more complex molecules, particularly in drug discovery and materials science.[2][3] Its application underscores the growing demand for unique, non-planar scaffolds in modern medicinal chemistry to explore new chemical space.

Commercial Availability & Key Supplier Landscape

1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is commercially available from a range of suppliers, primarily catering to the research and development sector. Availability spans from milligram-scale quantities for initial screening to multi-gram or kilogram-scale for preclinical studies. The compound is typically offered as a solid with purity levels ranging from 95% to over 98%.

The supplier landscape can be categorized into three main tiers:

  • Large Chemical Marketplaces: Aggregators like Sigma-Aldrich (Merck) that list products from various partners.

  • Specialty Building Block Suppliers: Companies focusing on novel and diverse chemical intermediates for drug discovery, such as AChemBlock and Alchem Pharmtech.[4][5]

  • Custom Synthesis Organizations (CSOs): Companies that can manufacture the compound on demand, often at larger scales or to specific purity requirements.

Below is a comparative table of representative suppliers. Note that stock levels and pricing are subject to change and should be verified directly with the vendor.

SupplierCatalog Number (Example)Purity (Typical)Available QuantitiesNotes
Sigma-Aldrich (Merck) CIAH987EE689 (from ChemScene)97%Varies by partnerActs as a distributor for partner companies; availability can vary by region.[6]
AChemBlock O2833195%mg to gA specialized supplier of building blocks for R&D.[4]
Alchem Pharmtech Y-37448>95%mg to gFocuses on providing chemical products for pharmaceutical R&D.[5]
ChemUniverse (Request Quote)Customizablemg to kgOffers a quotation process for specific quantity and purity needs.[7]

Supplier Qualification: A Framework for Scientific Diligence

Selecting a supplier is not merely a transactional step; it is a critical decision that impacts experimental reproducibility and the overall integrity of a research program. A robust vetting process is essential.

The Primacy of Documentation

The cornerstone of supplier trust is transparent and comprehensive documentation.[8] Before placing an order, a researcher must insist on the following:

  • Certificate of Analysis (CoA): This is non-negotiable. A proper CoA should detail the lot-specific purity (typically determined by HPLC or GC), identity verification (¹H NMR, MS), and appearance.[2][9]

  • Safety Data Sheet (SDS): Formerly MSDS, this document provides critical information on handling, storage, personal protective equipment (PPE), and emergency procedures.[10][11]

Assessing Quality and Consistency

Quality is paramount in research. Inconsistent chemical quality can lead to failed experiments and unreliable results.[8]

  • Purity Verification: For most research applications, a purity level of ≥98% is recommended.[2] Be wary of suppliers who only list a generic purity (e.g., "95%") without providing lot-specific data.

  • Analytical Data: Reputable suppliers will provide analytical data like HPLC, NMR, or MS upon request, which allows for independent verification of the compound's structure and purity.[2]

  • Batch-to-Batch Consistency: For long-term projects, inquire about the supplier's ability to provide consistent quality across different batches.[2][9]

Evaluating Supply Chain and Support
  • Lead Times and Logistics: Delays in chemical procurement can severely disrupt research timelines.[8] Clarify lead times and shipping conditions.

  • Technical Support: A reliable supplier should have accessible technical support to answer questions about product specifications or provide additional analytical data.[11]

The following diagram illustrates a recommended workflow for qualifying and procuring this chemical.

G Diagram 1: Procurement Workflow for Research Chemicals start Identify Need for 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid search Search Suppliers (e.g., Sigma, AChemBlock) start->search request_docs Request CoA & SDS from Shortlisted Suppliers search->request_docs eval_docs Evaluate Documentation (Purity, Identity, Safety) request_docs->eval_docs decision Documentation Sufficient? eval_docs->decision decision->search No select_supplier Select Best-Value Supplier (Quality, Cost, Lead Time) decision->select_supplier Yes place_order Place Purchase Order select_supplier->place_order receive Receive & Log Material (Date Received/Opened) place_order->receive qc_check Perform Internal QC (e.g., NMR, LC-MS) receive->qc_check qc_decision QC Passed? qc_check->qc_decision release Release for R&D Use reject Reject & Contact Supplier qc_decision->release Yes qc_decision->reject No

Caption: A decision workflow for sourcing and qualifying critical research chemicals.

Experimental Protocol: Verification of Incoming Material

It is a best practice to perform an in-house quality check on newly received materials, especially for a new supplier or a critical project phase. This protocol ensures the material matches the CoA.

Objective: To confirm the identity and approximate purity of a received batch of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid.

Materials:

  • Received chemical sample

  • Deuterated chloroform (CDCl₃) or DMSO-d₆

  • NMR tubes

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Formic acid (for LC-MS mobile phase)

Methodology:

  • ¹H NMR Spectroscopy: a. Dissolve ~5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. b. Acquire a proton NMR spectrum. c. Analysis: Compare the obtained spectrum with literature data or the supplier-provided spectrum. Key signals to verify include the aromatic protons of the methoxyphenyl group, the singlet for the methoxy group (~3.8 ppm), and the aliphatic protons of the cyclobutane ring. The carboxylic acid proton may be broad or not visible depending on the solvent.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): a. Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. b. Dilute the stock solution to a working concentration of ~10-20 µg/mL. c. Inject the sample onto a C18 HPLC column. d. Run a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). e. Analysis: The HPLC chromatogram will provide a purity assessment based on the area of the main peak. The mass spectrometer should detect the correct mass for the protonated molecule [M+H]⁺ (expected m/z ≈ 207.10) or other relevant adducts, confirming the molecular weight.

Self-Validation: If the NMR and LC-MS data are consistent with the expected structure and the purity is within the acceptable range (e.g., >98% by HPLC area), the material can be released for use. Discrepancies should be immediately reported to the supplier.[9]

Safe Handling and Storage

As a carboxylic acid, 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid requires adherence to standard laboratory safety protocols for handling corrosive and irritant chemicals.[12][13]

Handling:

  • Always handle the compound in a well-ventilated area or a chemical fume hood.[14]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[15]

  • Avoid creating dust.

  • When opening containers, be mindful that threads may be contaminated.[14]

Storage:

  • Store in a cool, dry place away from incompatible materials.

  • Keep containers tightly sealed to prevent moisture absorption and release of vapors.[10][16]

  • Segregate from bases, oxidizing agents, and active metals.[12][15]

  • Store in dedicated, corrosion-resistant cabinets, clearly labeled for acid storage.[10][16] It is best practice to store organic acids separately from inorganic mineral acids.[15]

Conclusion

The successful procurement of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid hinges on a systematic approach that prioritizes quality, documentation, and supplier reliability. By implementing the workflows and protocols outlined in this guide, research teams can mitigate risks associated with chemical quality, ensuring the integrity of their scientific endeavors. A partnership with a transparent and reputable supplier is a critical component of successful research and development, enabling the seamless progression from discovery to innovation.[9][17]

References

  • How to Find a Reliable Chemical Supplier for Pharmaceutical Development. (2024). Global Pharma Tek. [Link]

  • How to Choose Pharmaceutical Chemicals: A Complete Buyer's Guide. (2026). Plant Care. [Link]

  • Acid Handling. (2019). University of Utah Office of Environmental Health & Safety. [Link]

  • 15 Tips for Storing Acids in Your Laboratory. (2023). Post Apple Scientific. [Link]

  • Safe Handling and Storage of Chemicals. University of Colorado Boulder Environmental Health & Safety. [Link]

  • How to Choose a Reliable Chemical Supplier for Your Business. OCET Gulf. [Link]

  • 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. MySkinRecipes. [Link]

  • 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid. LookChem. [Link]

  • Corrosive Storage Guidelines. University of Alabama at Birmingham Environmental Health & Safety. [Link]

  • How To Properly Store Chemicals in a Lab. (2022). OnePointe Solutions. [Link]

  • Request A Quote for 1-(4-METHOXYPHENYL)CYCLOBUTANECARBOXYLIC ACID. ChemUniverse. [Link]

  • 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid | C14H18O3 | CID 81979. PubChem, National Institutes of Health. [Link]

  • 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. MySkinRecipes. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines. (2022). MDPI. [Link]

  • Cyclobutanecarboxylic acid. Wikipedia. [Link]

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Exploratory

safety and handling guidelines for 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid

An In-Depth Technical Guide to the Safe Handling of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid Introduction: A Proactive Approach to Laboratory Safety 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is a carboxylic acid...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid

Introduction: A Proactive Approach to Laboratory Safety

1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is a carboxylic acid derivative utilized in various research and development applications, particularly as a building block in medicinal chemistry and materials science. As with any laboratory chemical, a comprehensive understanding of its properties and associated hazards is paramount for ensuring the safety of personnel and the integrity of experimental outcomes. This guide moves beyond mere compliance, adopting the perspective of a senior application scientist to provide not only the necessary safety protocols but also the scientific rationale behind them. By understanding the "why" behind each guideline, researchers can cultivate a more intuitive and robust safety culture.

This document serves as a technical resource for chemists, pharmacologists, and laboratory professionals, detailing the critical aspects of handling, storage, emergency response, and disposal of this compound.

Section 1: Compound Identification and Physicochemical Properties

Proper identification is the foundational step in any safety protocol. Misidentification can lead to the application of incorrect handling procedures with potentially severe consequences. The key identifiers and relevant physical and chemical properties of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid are summarized below. This data is essential for assessing its behavior under various laboratory conditions.

Identifier Value Reference
Chemical Name 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid[1]
Synonym(s) 1-(p-Anisyl)cyclobutane-1-carboxylic acid
CAS Number 50921-37-4[1]
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol
Appearance Solid, White to almost white crystalline powder[1][2]
Melting Point 127 - 132 °C (Data for cyclopropane analog)[2][3]
Storage Temperature Room Temperature[1]
Solubility Soluble in Methanol (Data for cyclopropane analog)[2]

Section 2: Hazard Analysis and GHS Classification

1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is classified as hazardous under the Globally Harmonized System (GHS). The primary risks involve irritation and acute toxicity upon ingestion. The carboxylic acid functional group is the principal driver of its irritant properties. Understanding these classifications is crucial for risk assessment and the selection of appropriate controls.

Hazard Class Hazard Statement Code Description
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific target organ toxicity — Single exposureH335May cause respiratory irritation

(Data sourced from supplier safety information[1])

Expert Analysis of Hazards:

  • Irritation (Skin, Eyes, Respiratory): As a solid powder, the primary route of exposure leading to irritation is through the generation of airborne dust during handling (e.g., weighing, transferring). The acidic nature of the compound can cause inflammation and discomfort upon contact with mucous membranes.

  • Harmful if Swallowed (H302): This classification indicates that accidental ingestion of a relatively small quantity of the substance can cause significant adverse health effects. This underscores the critical importance of stringent hygiene practices, such as prohibiting eating or drinking in the laboratory and thorough hand washing after handling[4][5].

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach is essential for minimizing exposure. This involves a hierarchy of controls, beginning with engineering solutions, followed by administrative procedures, and finally, the use of Personal Protective Equipment (PPE) as the last line of defense.

Engineering Controls
  • Ventilation: All handling of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid powder should be conducted in a well-ventilated area. For procedures with a high potential for dust generation, such as weighing or aliquoting, a certified chemical fume hood is mandatory[4].

  • Safety Equipment: A safety shower and an eyewash station must be readily accessible in the immediate vicinity of the work area.

Administrative Controls
  • Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled or stored[4]. Wash hands thoroughly with soap and water after handling and before leaving the laboratory[3].

  • Restricted Access: Only trained and authorized personnel should be permitted to work with this compound.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical for preventing direct contact. PPE is not a substitute for robust engineering controls but is essential for safeguarding against residual risks and in the event of an emergency.

  • Eye and Face Protection: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times when handling this compound[3][6].

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for tears or punctures before use[7][8].

    • Lab Coat: A full-length laboratory coat with sleeves that cover the arms should be worn and kept fastened[8][9].

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required[3]. However, if dust is generated outside of a fume hood or if respiratory irritation is experienced, a NIOSH/MSHA-approved respirator (e.g., an N95 dust mask for particulates) must be used[6][9].

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3 End Exit Lab Doff3->End Start Enter Lab Start->Don1

Caption: Recommended PPE Donning and Doffing Sequence.

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to standardized protocols is the cornerstone of a safe and reproducible research environment.

Safe Handling Protocol
  • Preparation: Designate a specific work area, preferably within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, weigh boats, glassware) before retrieving the chemical.

  • PPE: Don the appropriate PPE as specified in Section 3.3.

  • Dispensing: Retrieve the container from its storage location. Open the container slowly in the fume hood to avoid creating airborne dust. Use a clean spatula to carefully transfer the desired amount of solid to a weigh boat or directly into a tared vessel. Avoid scooping actions that could aerosolize the powder.

  • Post-Handling: Securely close the container lid. Clean any residual powder from the spatula and work surface using a damp cloth (if compatible with the solvent to be used) or by carefully wiping with a dry cloth. Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in a designated chemical waste container.

  • Hygiene: Doff PPE in the correct order and wash hands thoroughly.

Storage Requirements
  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources[3][6].

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination[3].

  • Segregation: Proper segregation is crucial to prevent hazardous reactions.

    • Store away from strong oxidizing agents and strong bases[3][10].

    • Do not store in metal cabinets, as corrosive vapors can accumulate over time and degrade the cabinet[11].

    • Segregate acids from bases and from chemicals that could generate toxic gases upon contact, such as cyanides or sulfides[12].

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with these procedures.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3].

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[3].

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention[3].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention[3][10].

Spill Response

The appropriate response to a spill depends on its scale. The following decision tree provides a logical workflow for managing a spill of solid 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid.

Spill_Response Start Spill Occurs Decision1 Is spill > 10g OR is dust airborne? Start->Decision1 Evacuate Evacuate immediate area. Alert supervisor and EHS. Decision1->Evacuate Yes Assess Assess situation. Is ventilation adequate? Decision1->Assess No Assess->Evacuate No Cleanup Don additional PPE (respirator if needed). Cover with inert absorbent material. Carefully sweep into waste container. Assess->Cleanup Yes Decontaminate Decontaminate spill area. Dispose of waste properly. Cleanup->Decontaminate End Resume Work Decontaminate->End

Caption: Decision workflow for spill response.
Firefighting Measures
  • Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or appropriate foam for extinction[10].

  • Specific Hazards: Thermal decomposition may produce irritating and toxic gases, including carbon monoxide (CO) and carbon dioxide (CO₂)[3].

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA)[3].

Section 6: Waste Disposal

All chemical waste must be handled and disposed of in accordance with federal, state, and local environmental regulations.

  • Procedure: Collect waste material, including contaminated disposables, in a clearly labeled, sealed container.

  • Compliance: Do not dispose of this chemical down the drain or in general trash. Arrange for disposal through a licensed professional waste disposal service[6][10].

References

  • 1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID Data Sheet , LookChem. [Link]

  • PPE and Safety for Chemical Handling , ACS Material. [Link]

  • 5 Types of PPE for Hazardous Chemicals , Hazmat School. [Link]

  • Powder Coating Personal Protective Equipment (PPE) Requirements , NSP Coatings. [Link]

  • Chemical Protection - considerations for PPE when handling hazardous chemicals , DuPont. [Link]

  • Personal Protective Equipment (PPE) , Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid , PubChem, National Center for Biotechnology Information. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid , Interactive Learning Paradigms, Incorporated. [Link]

  • 1-(4-Methoxyphenyl)-1-cyclohexanecarboxylic acid (CAS 7469-83-2) - Chemical & Physical Properties , Cheméo. [Link]

  • 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid , PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for AGS (Dicarboxylic acids mixture) , BASF. [Link]

  • Chemical Properties of Cyclohexanecarboxylic acid, 4-methoxyphenyl ester , Cheméo. [Link]

  • Chemical Handling and Storage Section 6 , University of Toronto Scarborough. [Link]

  • PUBLIC REPORT Cyclohexanecarboxylic acid, 3-methyl-, methyl ester , Australian Government Department of Health. [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Leveraging 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid for the Synthesis of Novel Central Nervous System (CNS) Agents

Introduction: The Strategic Value of the 1-(4-Methoxyphenyl)cyclobutane Scaffold In the landscape of central nervous system (CNS) drug discovery, the identification of molecular scaffolds that confer advantageous physico...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-(4-Methoxyphenyl)cyclobutane Scaffold

In the landscape of central nervous system (CNS) drug discovery, the identification of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is of paramount importance. The cyclobutane ring, a "bioisostere" for various common groups, offers a unique three-dimensional geometry that can enhance binding affinity and metabolic stability. When functionalized with a 4-methoxyphenyl group, as in 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid, this scaffold becomes a particularly compelling starting material. The methoxy group can engage in crucial hydrogen bonding, while the phenyl ring can participate in pi-stacking interactions with biological targets. The cyclobutane core itself introduces conformational rigidity and a non-planar structure, which can improve selectivity and reduce off-target effects.

This guide provides detailed protocols for the transformation of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid into key intermediates and potential CNS agent precursors. The methodologies are designed to be robust and adaptable, serving as a foundational framework for researchers developing novel therapeutics for a range of neurological disorders.[1][2]

Core Synthetic Strategy Overview

The carboxylic acid moiety of the starting material is a versatile chemical handle. It can be readily converted into amides, amines, and other functional groups, each opening a distinct avenue for molecular elaboration. This document will focus on two high-impact synthetic pathways: direct amide formation and conversion to the pivotal primary amine intermediate.

G cluster_0 Starting Material cluster_1 Primary Transformations cluster_2 Potential CNS Agent Classes Start 1-(4-Methoxyphenyl) cyclobutanecarboxylic Acid Amide Amide Derivatives Start->Amide Amide Coupling (e.g., HATU, R-NH2) Amine Key Amine Intermediate (via Curtius Rearrangement) Start->Amine Modified Curtius Rearrangement CNS_Amides Modulators of Ion Channels, Enzyme Inhibitors Amide->CNS_Amides SAR Exploration CNS_Amines GPCR Ligands, Reuptake Inhibitors Amine->CNS_Amines Further Derivatization (e.g., Reductive Amination) G cluster_0 Workflow Start 1. Acid + DPPA + Et3N in Toluene Heat1 2. Heat to form Acyl Azide Intermediate Start->Heat1 Step 1 Heat2 3. Further heating promotes rearrangement to Isocyanate Heat1->Heat2 Step 2 Hydrolysis 4. Add aq. HCl and heat to hydrolyze Isocyanate Heat2->Hydrolysis Step 3 Workup 5. Basify and Extract Final Amine Product Hydrolysis->Workup Step 4 G cluster_0 Cellular Environment cluster_1 Extracellular cluster_2 Cell Membrane cluster_3 Intracellular Ligand Endogenous Neurotransmitter Receptor GPCR Target Ligand->Receptor Binding Antagonist Synthesized Agent (e.g., from Amine) Antagonist->Receptor Competitive Binding G_Protein G-Protein (Inactive) Receptor->G_Protein Activation (Blocked) Effector Effector Enzyme Response Cellular Response (Blocked)

Sources

Application

Application Notes and Protocols for the Evaluation of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid in Neurological Disorder Drug Discovery

Introduction: The Therapeutic Potential of Novel Scaffolds in Neurological Disorders Neurological disorders, encompassing a wide range of debilitating conditions such as Alzheimer's disease, Parkinson's disease, and mult...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Scaffolds in Neurological Disorders

Neurological disorders, encompassing a wide range of debilitating conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis, represent a significant and growing global health challenge.[1][2] A key pathological feature in many of these disorders is chronic neuroinflammation, which contributes significantly to disease progression.[1] The development of effective treatments remains a critical unmet need, driving the exploration of innovative therapeutic strategies.[1]

The cyclobutane motif has emerged as a compelling scaffold in medicinal chemistry, offering a unique combination of structural rigidity and three-dimensionality.[3][4][5] This can lead to improved potency, selectivity, and favorable pharmacokinetic profiles for drug candidates.[4] The constrained nature of the cyclobutane ring can lock a molecule into a specific conformation, potentially enhancing its interaction with biological targets.[5] While the direct biological activities of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid in the context of neurological disorders are not yet extensively documented, its structural features—a rigid cyclobutane core and an electron-donating methoxy group—make it an intriguing candidate for investigation as a central nervous system (CNS) agent.[6]

This guide provides a comprehensive, multi-tiered framework for the in-depth evaluation of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid as a potential therapeutic agent for neurological disorders. We will detail a logical progression of experiments, from initial in vitro screening to subsequent in vivo validation, providing researchers with the necessary protocols to thoroughly assess its pharmacological profile.

Tier 1: Foundational In Vitro Evaluation

The initial phase of assessment focuses on establishing the compound's fundamental bioactivity and safety profile at the cellular level. This tier is designed to provide early go/no-go decisions and to elucidate the potential mechanism of action.

Anti-Neuroinflammatory Activity

Chronic neuroinflammation is a hallmark of many neurological diseases.[7] Therefore, the ability of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid to modulate inflammatory responses in key CNS cell types is a critical starting point.

This protocol utilizes lipopolysaccharide (LPS)-stimulated microglial cells, a widely accepted in vitro model of neuroinflammation, to assess the anti-inflammatory potential of the test compound.[8][9]

Cell Line: BV-2 (murine microglia) or HMC3 (human microglia) cell lines.[9]

Materials:

  • 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid

  • Lipopolysaccharide (LPS) from E. coli

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

  • Nitric Oxide (NO) quantification kit (Griess Reagent)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed microglial cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include an unstimulated control group.

  • Nitric Oxide (NO) Measurement: After 24 hours, collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Analysis (ELISA): Use the collected supernatant to quantify the levels of the pro-inflammatory cytokines TNF-α and IL-6 using commercially available ELISA kits.[8]

  • Data Analysis: Normalize the results to the vehicle-treated, LPS-stimulated control group. Calculate IC₅₀ values for the inhibition of NO, TNF-α, and IL-6 production.

Parameter Vehicle + LPS Compound (1 µM) + LPS Compound (10 µM) + LPS Compound (100 µM) + LPS
NO Production (µM) ValueValueValueValue
TNF-α (pg/mL) ValueValueValueValue
IL-6 (pg/mL) ValueValueValueValue
Neuroprotective Potential

Assessing the compound's ability to protect neurons from various insults is crucial for its potential application in neurodegenerative diseases.

This protocol uses a hydrogen peroxide (H₂O₂)-induced oxidative stress model in a neuronal cell line to evaluate the neuroprotective effects of the compound.[10]

Cell Line: SH-SY5Y (human neuroblastoma) cell line.[11]

Materials:

  • 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid

  • Hydrogen peroxide (H₂O₂)

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid for 24 hours.

  • Oxidative Challenge: Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the wells for 4-6 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add fresh medium containing MTT (0.5 mg/mL).

    • Incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the EC₅₀ value for the neuroprotective effect.

Treatment Group Cell Viability (%)
Control 100
H₂O₂ alone Value
Compound (1 µM) + H₂O₂ Value
Compound (10 µM) + H₂O₂ Value
Compound (100 µM) + H₂O₂ Value
Blood-Brain Barrier (BBB) Permeability

For a CNS drug to be effective, it must be able to cross the blood-brain barrier (BBB).[12] In vitro models provide a valuable initial assessment of a compound's potential to penetrate the BBB.[13][14]

This protocol utilizes a co-culture model of brain endothelial cells, astrocytes, and pericytes in a Transwell system to mimic the BBB.[13][14]

Materials:

  • Human brain microvascular endothelial cells (hBMECs), human astrocytes, and human pericytes

  • Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates

  • 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid

  • Lucifer yellow (a marker for paracellular permeability)

  • LC-MS/MS for compound quantification

Procedure:

  • Model Assembly:

    • Coat the bottom of the Transwell inserts with collagen.

    • Seed hBMECs on the apical (upper) side of the insert.

    • Co-culture astrocytes and pericytes on the basolateral (lower) side of the well.

    • Allow the co-culture to establish a tight barrier, monitored by measuring Transendothelial Electrical Resistance (TEER).

  • Permeability Assay:

    • Once a stable and high TEER value is achieved, add 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid to the apical chamber.

    • At various time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral chamber.

    • Quantify the concentration of the compound in the basolateral samples using a validated LC-MS/MS method.

  • Barrier Integrity Control: At the end of the experiment, add Lucifer yellow to the apical chamber and measure its transport to the basolateral chamber to confirm the integrity of the cell monolayer.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt: the rate of compound appearance in the receiver chamber

      • A: the surface area of the membrane

      • C₀: the initial concentration in the donor chamber

Compound Papp (x 10⁻⁶ cm/s) Predicted BBB Permeability
Propranolol (High Permeability Control) > 10High
Atenolol (Low Permeability Control) < 2Low
1-(4-Methoxyphenyl)cyclobutanecarboxylic acid ValueHigh/Medium/Low

Tier 2: Mechanism of Action and Target Identification

Should the compound demonstrate promising activity in Tier 1, the next logical step is to delve deeper into its mechanism of action.

Signaling Pathway Analysis

Understanding which intracellular signaling pathways are modulated by the compound can provide valuable insights into its therapeutic potential.

This protocol examines the effect of the compound on the activation of key proteins involved in neuroinflammation (e.g., NF-κB, MAPKs) and neuronal survival (e.g., Akt, ERK).[8]

Procedure:

  • Cell Treatment: Treat microglial or neuronal cells with the compound and/or the relevant stimulus (LPS or H₂O₂) as described in the previous protocols.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-NF-κB, NF-κB, p-p38, p38, p-Akt, Akt).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[8]

  • Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Tier 3: In Vivo Proof-of-Concept

Positive results from in vitro and mechanistic studies warrant progression to in vivo models to assess the compound's efficacy and safety in a more complex biological system.

Animal Models of Neurological Disorders

The choice of animal model is critical and should align with the intended therapeutic indication.

This model is suitable for assessing the anti-neuroinflammatory effects of the compound in vivo.[15]

Animals: C57BL/6 mice

Procedure:

  • Compound Administration: Administer 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Induction of Neuroinflammation: Administer a single intraperitoneal injection of LPS.

  • Behavioral Assessment: Conduct behavioral tests to assess sickness behavior and cognitive function (e.g., open field test, Y-maze).

  • Tissue Collection and Analysis:

    • At the end of the study, collect brain tissue.

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in brain homogenates using ELISA.

    • Perform immunohistochemistry to assess microglial activation (e.g., Iba1 staining).

For indications like Alzheimer's disease, transgenic models that recapitulate key aspects of the pathology are essential.[16][17]

Animals: 5XFAD or APP/PS1 transgenic mice.[18]

Procedure:

  • Chronic Compound Administration: Administer the compound to the mice over an extended period (e.g., 3-6 months), starting before or after the onset of pathology.

  • Cognitive Assessment: Perform a battery of behavioral tests to evaluate learning and memory (e.g., Morris water maze, contextual fear conditioning).

  • Histopathological Analysis:

    • At the end of the study, analyze brain tissue for amyloid plaque deposition (e.g., using thioflavin S or specific antibodies) and neurofibrillary tangles (e.g., using anti-phospho-tau antibodies).

    • Assess neuroinflammation by staining for microglia and astrocytes.

  • Biochemical Analysis: Measure levels of Aβ peptides (Aβ40 and Aβ42) in brain homogenates by ELISA.

Visualizing the Drug Discovery Workflow

DrugDiscoveryWorkflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: In Vivo Validation Anti-Neuroinflammatory Assays Anti-Neuroinflammatory Assays Signaling Pathway Analysis Signaling Pathway Analysis Anti-Neuroinflammatory Assays->Signaling Pathway Analysis Positive Hit Neuroprotection Assays Neuroprotection Assays Neuroprotection Assays->Signaling Pathway Analysis Positive Hit BBB Permeability BBB Permeability Pharmacokinetics Pharmacokinetics BBB Permeability->Pharmacokinetics Favorable Profile Target Deconvolution Target Deconvolution Signaling Pathway Analysis->Target Deconvolution Efficacy in Disease Models Efficacy in Disease Models Target Deconvolution->Efficacy in Disease Models Pharmacokinetics->Efficacy in Disease Models Toxicology Toxicology Efficacy in Disease Models->Toxicology Lead Optimization Lead Optimization Toxicology->Lead Optimization Compound Synthesis\n(1-(4-Methoxyphenyl)cyclobutanecarboxylic acid) Compound Synthesis (1-(4-Methoxyphenyl)cyclobutanecarboxylic acid) Compound Synthesis\n(1-(4-Methoxyphenyl)cyclobutanecarboxylic acid)->Anti-Neuroinflammatory Assays Compound Synthesis\n(1-(4-Methoxyphenyl)cyclobutanecarboxylic acid)->Neuroprotection Assays Compound Synthesis\n(1-(4-Methoxyphenyl)cyclobutanecarboxylic acid)->BBB Permeability

Caption: A tiered approach to the preclinical evaluation of novel compounds for neurological disorders.

Conclusion

The structured and comprehensive evaluation of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid, as outlined in these application notes, provides a robust framework for elucidating its therapeutic potential in the complex landscape of neurological disorders. By systematically assessing its anti-neuroinflammatory, neuroprotective, and pharmacokinetic properties, researchers can make informed decisions regarding its advancement as a viable drug candidate. The integration of in vitro and in vivo models, coupled with mechanistic studies, is paramount for a thorough understanding of the compound's biological activity and its potential to address the significant unmet medical needs in this field.

References

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Method

Development of Novel NMDA Receptor Modulators from a 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid Scaffold

An Application Guide for Researchers Abstract: The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor essential for synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor essential for synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in a spectrum of neurological and psychiatric disorders, making it a high-value therapeutic target.[2] This guide provides an in-depth technical framework for the design, synthesis, and evaluation of novel NMDA receptor modulators originating from the 1-(4-methoxyphenyl)cyclobutanecarboxylic acid scaffold. We will detail a comprehensive workflow, from synthetic library creation and in vitro screening to in vivo validation, providing field-proven protocols and the scientific rationale behind key experimental decisions.

Section 1: Strategic Rationale and Development Workflow

The selection of the 1-(4-methoxyphenyl)cyclobutanecarboxylic acid scaffold is deliberate. The cyclobutane ring provides a rigid, three-dimensional structure that can orient substituents in precise vectors within the receptor's binding pocket, a strategy that has proven effective for related 1-aminocyclobutanecarboxylic acid derivatives in achieving potent NMDA antagonism.[3] Furthermore, structure-activity relationship (SAR) studies on related phenyl-cycloalkylamine series have shown that a 4-methoxy substituent on the phenyl ring can enhance binding affinity.[4][5] This scaffold, therefore, represents a promising starting point for generating novel chemical entities with tailored modulatory activity.

Our development strategy follows a standard yet rigorous drug discovery cascade, designed to efficiently identify and validate promising lead compounds.

Caption: High-level workflow for NMDA modulator development.

Section 2: Synthesis of the Focused Library

The core strategy involves converting the starting carboxylic acid into key intermediates, primarily the corresponding amino acid, which can then be derivatized. The presence of an alpha-amino acid moiety is a classic pharmacophore for glutamate receptor ligands.[6]

Rationale for Library Design

The design of the chemical library is guided by established SAR principles to systematically probe the receptor's binding site. Modifications will be planned to explore the impact of electronics, sterics, and hydrogen bonding potential.

SAR_Decision_Tree Start Core Scaffold: 1-Amino-1-(4-methoxyphenyl) cyclobutanecarboxylic acid R1 Modify Carboxylic Acid (R1) Start->R1 R2 Modify Phenyl Ring (R2) Start->R2 R3 Modify Cyclobutane Ring (R3) Start->R3 Amides Amides (Primary, Secondary) Probe H-bond donors/acceptors R1->Amides Esters Esters Probe lipophilicity R1->Esters Demethylation Demethylate to 4-OH Introduce H-bond donor R2->Demethylation Halogens Add Halogens (Cl, F) Modulate electronics, fill pockets R2->Halogens Alkylation Add Alkyl Groups Probe steric tolerance R3->Alkylation

Caption: Structure-Activity Relationship (SAR) decision tree.

Protocol: Synthesis of a Representative Analog (Amide Derivative)

This protocol outlines a representative synthesis of a primary amide from the core amino acid intermediate. The conversion of the parent carboxylic acid to the alpha-amino acid can be achieved through methods like a Curtius rearrangement, which is a standard procedure in medicinal chemistry.[7]

Step 1: Activation of the Carboxylic Acid

  • Dissolve 1-amino-1-(4-methoxyphenyl)cyclobutanecarboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol).

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq) to the solution.

  • Stir the mixture at 0 °C for 30 minutes. Causality: EDC and HOBt form an active ester intermediate, which is highly susceptible to nucleophilic attack, preventing side reactions and improving yield.

Step 2: Amide Formation

  • Bubble ammonia gas through the solution at 0 °C for 1 hour, or add a solution of ammonium hydroxide (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired primary amide.

Section 3: In Vitro Screening Cascade

A tiered screening approach is employed to efficiently identify and characterize active compounds. It begins with a high-throughput functional assay followed by a lower-throughput, high-content gold-standard assay.

Protocol 1: Primary HTS using Calcium Flux Assay

This assay provides a functional readout of NMDA receptor activity by measuring changes in intracellular calcium upon channel opening. It is ideal for rapidly screening hundreds of compounds.[8][9]

Materials:

  • Cells: HEK293 cells stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).

  • Reagents: Calcium-sensitive dye (e.g., Calcium 6), Assay Buffer (HBSS, 20 mM HEPES, 1.8 mM CaCl₂, 1 mM Probenecid, pH 7.4), Agonist Solution (100 µM Glutamate and 100 µM Glycine in Assay Buffer).

  • Equipment: Fluorescence Drug Screening System (FDSS) or equivalent plate reader with liquid handling capabilities.

Procedure:

  • Cell Plating: Seed the HEK293-NMDAR cells into 384-well black-walled, clear-bottom plates and incubate for 16-24 hours.

  • Dye Loading: Remove the culture medium and add 30 µL of the prepared Calcium 6 dye solution to each well. Incubate for 2 hours at 37°C.[1]

  • Washing: Gently remove the dye solution and wash the cells three times with 30 µL of Assay Buffer, leaving a final volume of 30 µL in each well. Let the plate rest at room temperature for 10 minutes.[1]

  • Compound Addition: Prepare a plate with test compounds at a 4x final concentration. Place the cell plate and compound plate into the FDSS.

  • Measurement:

    • Measure baseline fluorescence for 30 seconds.

    • The instrument adds 10 µL of the test compound to the cell plate. Measure fluorescence for 5 minutes to assess the compound's effect alone.

    • The instrument then adds 10 µL of the 4x Agonist Solution. Measure fluorescence for another 5 minutes to determine the compound's modulatory effect on receptor activation.[8]

  • Data Analysis: Calculate the percentage of inhibition (for antagonists) or potentiation (for PAMs) relative to control wells (vehicle-treated).

Data Presentation: Representative SAR Table
Compound IDR1 ModificationR2 ModificationIC₅₀ (µM) at GluN1/GluN2A
Scaffold -COOH4-OCH₃> 100
Cmpd-01 -CONH₂4-OCH₃15.2
Cmpd-02 -COOCH₃4-OCH₃45.8
Cmpd-03 -CONH₂4-OH8.9
Cmpd-04 -CONH₂4-Cl22.1
Protocol 2: Confirmatory Electrophysiology using Whole-Cell Patch-Clamp

This is the gold-standard method for characterizing ion channel modulators. It provides precise measurements of ion flow and allows for detailed mechanistic studies.[10][11]

Materials:

  • Cells: HEK293 cells expressing the NMDA receptor subtype of interest, or primary cultured neurons.

  • Solutions:

    • External (aCSF-like): 150 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, 0.1 mM Glycine. pH 7.4.[12]

    • Internal (Pipette): 135 mM CsCl, 2 mM MgCl₂, 10 mM HEPES, 10 mM EGTA. pH 7.2.[12]

  • Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, inverted microscope.

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-6 MΩ when filled with internal solution.[10]

  • Cell Approach: Under microscopic view, approach a target cell with the glass pipette while applying slight positive pressure.

  • Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal. Causality: The giga-seal electrically isolates the patched membrane, allowing for the measurement of picoampere-level currents.

  • Whole-Cell Configuration: Apply a brief, strong pulse of suction to rupture the cell membrane under the pipette tip, gaining electrical access to the cell's interior.

  • Recording:

    • Clamp the cell's voltage at -70 mV.

    • Establish a stable baseline current by perfusing the cell with the external solution.

    • Apply agonists (e.g., 100 µM Glutamate) to elicit a maximal NMDA current.

    • After washout, pre-apply the test compound for 1-2 minutes, then co-apply with the agonist to measure the degree of inhibition or potentiation.

  • Data Analysis: Construct concentration-response curves to determine the IC₅₀ (for antagonists/NAMs) or EC₅₀ (for PAMs).

Section 4: In Vivo Proof-of-Concept

After a compound shows promising in vitro potency and properties, its efficacy must be tested in a relevant animal model. The MK-801-induced hyperlocomotion model is widely used to screen for compounds with potential antipsychotic-like activity, as it mimics the NMDA receptor hypofunction state believed to be involved in schizophrenia.[13]

Protocol 3: Reversal of MK-801-Induced Hyperlocomotion in Mice

Materials:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Reagents: MK-801 (dizocilpine), test compound, vehicle (e.g., saline, 5% DMSO).

  • Equipment: Open field arenas equipped with automated photobeam tracking systems.

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Dosing:

    • Administer the test compound (or vehicle) via intraperitoneal (i.p.) injection at the desired dose. The timing of this pre-treatment depends on the compound's pharmacokinetics (typically 30-60 minutes before MK-801).

    • 30 minutes before the behavioral test, administer MK-801 (0.15-0.25 mg/kg, i.p.) or vehicle to the appropriate groups.[13][14]

  • Behavioral Testing:

    • Place each mouse individually into the center of an open field arena.

    • Record locomotor activity (total distance traveled, rearing frequency, etc.) for 60-90 minutes using the automated tracking system.[13]

  • Data Analysis:

    • Analyze the total distance traveled using ANOVA followed by post-hoc tests.

    • A significant reduction in distance traveled in the "Test Compound + MK-801" group compared to the "Vehicle + MK-801" group indicates that the compound can reverse the behavioral effects of NMDA receptor blockade.

Section 5: Foundational Pathway

Understanding the fundamental structure and signaling of the NMDA receptor is crucial for rational drug design. The receptor is a heterotetrameric complex requiring the binding of both glutamate (to GluN2 subunits) and a co-agonist, glycine or D-serine (to GluN1 subunits), for activation. Channel opening is also voltage-dependent, relieved by depolarization which displaces a magnesium ion (Mg²⁺) block in the channel pore.

NMDAR_Signaling cluster_membrane Postsynaptic Membrane NMDAR NMDA Receptor (GluN1/GluN2) Ca Ca2+ Influx NMDAR->Ca Channel Opens Glutamate Glutamate Glutamate->NMDAR Binds GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds GluN1 Depolarization Membrane Depolarization (e.g., from AMPA-R) Mg Mg2+ Block Depolarization->Mg removes Mg->NMDAR blocks pore Downstream Downstream Signaling (CaMKII, CREB, etc.) -> Synaptic Plasticity Ca->Downstream

Caption: NMDA receptor activation and signaling cascade.

References

  • Gaoni, Y., Chapman, A. G., Parvez, N., Pook, P. C. K., Jane, D. E., & Watkins, J. C. (1994). Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives. Journal of Medicinal Chemistry, 37(25), 4288–4296. [Link]

  • Hearing, M. (2019). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Methods in Molecular Biology, 1941, 107–135. [Link]

  • Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), e58160. [Link]

  • Hearing, M. (2019). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. Methods in Molecular Biology, 1941, 107-135. [Link]

  • Hadassah BrainLabs. MK-801- induced hyperlocomotion. Hadassah BrainLabs Website. [Link]

  • Yeboah, F., et al. (2018). NMDA-receptor Study Protocol. Journal of Visualized Experiments. [Link]

  • Dingledine, R., Borges, K., Bowie, D., & Traynelis, S. F. (1999). The glutamate receptor ion channels. Pharmacological reviews, 51(1), 7–61. [Link]

  • Shen, Y., & Chen, L. (2012). Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice. Behavioural brain research, 235(2), 291–298. [Link]

  • Spadoni, G., Balsamini, C., Bedini, A., & Mugnaini, M. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663–1674. [Link]

  • Mabunga, D. F. N., Gonzales, E. L. T., Kim, H., & Kim, J. E. (2019). Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration. Experimental Neurobiology, 28(6), 725–737. [Link]

  • Glasgow, N. G., & Povysheva, N. V. (2019). Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology. Methods in molecular biology, 1941, 137–157. [Link]

  • Mabunga, D. F. N., et al. (2019). Effects of MK-801 administration on locomotor activity of mice in the open field test. ResearchGate. [Link]

  • Arime, Y., et al. (2007). Risperidone attenuates MK-801-induced hyperlocomotion in mice via the blockade of serotonin 5-HT 2A/2C receptors. Psychopharmacology, 192(3), 385–393. [Link]

  • Gaoni, Y., et al. (1994). Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives. Journal of Medicinal Chemistry. [Link]

  • Axol Bioscience. Whole Cell Patch Clamp Protocol. Axol Bioscience Website. [Link]

  • Molecular Devices. Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices Application Note. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Axol Bioscience. [Link]

  • University of Pennsylvania. Calcium Flux Protocol. University of Pennsylvania Website. [Link]

  • Gaoni, Y. (1995). SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES. Organic Preparations and Procedures International, 27(2), 185–212. [Link]

  • Jane, D. E., & Monaghan, D. T. (2009). Pharmacology of NMDA Receptors. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis. [Link]

  • Lee, Y., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Biomolecules & Therapeutics. [Link]

  • Lee, Y., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. ResearchGate. [Link]

  • Lee, Y., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. KoreaScience. [Link]

  • Lee, Y., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Biomolecules & Therapeutics. [Link]

  • Gershonov, E., et al. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. [Link]

  • Lösener, T., et al. (2021). Synthesis of GluN2A-selective NMDA receptor antagonists with an electron-rich aromatic B-ring. European Journal of Medicinal Chemistry, 210, 112939. [Link]

  • Royal Society of Chemistry. (n.d.). Negative allosteric modulators of NMDA receptors with GluN2B subunit. RSC Publishing. [Link]

  • Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–446. [Link]

  • Costa, B. M., et al. (2012). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Neuropharmacology, 62(4), 1730–1736. [Link]

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Application

Application Notes and Protocols: Decarboxylative Suzuki-Type Coupling of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid

For: Researchers, scientists, and drug development professionals. Introduction: Expanding the Scope of Suzuki-Miyaura Couplings to Saturated Carboxylic Acids The Suzuki-Miyaura cross-coupling reaction is a cornerstone of...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Expanding the Scope of Suzuki-Miyaura Couplings to Saturated Carboxylic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Traditionally, this palladium-catalyzed reaction has relied on the coupling of organoboron reagents with organic halides or triflates.[3] However, the increasing demand for greener and more sustainable chemical processes has spurred interest in alternative coupling partners. Carboxylic acids have emerged as attractive substitutes for organohalides due to their widespread availability, lower toxicity, and the generation of CO2 as the only byproduct.[4]

While the decarboxylative coupling of aromatic and α,β-unsaturated carboxylic acids is well-established, the use of saturated alkyl carboxylic acids, such as 1-(4-methoxyphenyl)cyclobutanecarboxylic acid, presents a significant challenge.[5][6] The higher bond dissociation energy of the C(sp3)-COOH bond makes decarboxylation more difficult compared to its sp2-hybridized counterparts. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the utilization of 1-(4-methoxyphenyl)cyclobutanecarboxylic acid in Suzuki-type coupling reactions, with a focus on overcoming the inherent challenges of this transformation.

Synthesis of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid

The target carboxylic acid is commercially available from various suppliers.[7][8] For researchers interested in its synthesis, a plausible route can be adapted from methodologies used for similar structures. For instance, a synthetic pathway could involve the reaction of the dianion of 4-methoxyphenylacetic acid with an appropriate cyclobutanone precursor, followed by functional group manipulations. A general synthetic approach for cyclobutanecarboxylic acids involves the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acids.[9]

Part 1: Proposed Protocol for Decarboxylative Suzuki-Miyaura Coupling

Note: The following protocol is a proposed methodology based on the principles of decarboxylative coupling of sp3-hybridized carboxylic acids. Direct literature precedent for this specific substrate is limited, and optimization of reaction parameters will likely be necessary.

Scientific Rationale

The proposed protocol aims to achieve a palladium-catalyzed decarboxylative cross-coupling between 1-(4-methoxyphenyl)cyclobutanecarboxylic acid and an arylboronic acid. The key to this transformation is the in situ generation of a cyclobutyl-palladium intermediate via decarboxylation, which then participates in the Suzuki-Miyaura catalytic cycle. The choice of a high-boiling point solvent is to facilitate the challenging decarboxylation step. A silver salt is included as an oxidant, which has been shown to promote decarboxylation in similar systems. A phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination.

Proposed Reaction Mechanism

The proposed mechanism involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with an aryl halide (if used as an additive) or a related species.

  • Carboxylate Exchange: The carboxylate of 1-(4-methoxyphenyl)cyclobutanecarboxylic acid displaces a ligand on the Pd(II) complex.

  • Decarboxylation: This is the rate-determining step. Thermal or oxidant-assisted decarboxylation generates a cyclobutyl-palladium(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The coupled product is formed, regenerating the Pd(0) catalyst.

G cluster_cycle Proposed Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n PdII_Aryl Aryl-Pd(II)-X(L_n) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Carboxylate Aryl-Pd(II)-OOCR(L_n) PdII_Aryl->PdII_Carboxylate Carboxylate Exchange (RCOOH) PdII_Cyclobutyl Aryl-Pd(II)-Cyclobutyl(L_n) PdII_Carboxylate->PdII_Cyclobutyl Decarboxylation (-CO2) Product Aryl-Cyclobutane PdII_Cyclobutyl->Product Reductive Elimination ArylX Aryl Halide (Ar-X) ArylX->Pd0 RCOOH 1-(4-MeOPh)cyclobutane-COOH RCOOH->PdII_Aryl ArylBOH2 Arylboronic Acid ArylBOH2->PdII_Cyclobutyl Transmetalation caption Proposed mechanism for decarboxylative Suzuki coupling.

Caption: Proposed mechanism for decarboxylative Suzuki coupling.

Experimental Protocol

Materials:

  • 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or other suitable phosphine ligand

  • Silver carbonate (Ag2CO3)

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling point solvent

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 1-(4-methoxyphenyl)cyclobutanecarboxylic acid (1.0 equiv.), arylboronic acid (1.5 equiv.), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), silver carbonate (1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add anhydrous DMF via syringe. The typical concentration is 0.1-0.2 M with respect to the carboxylic acid.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary Table
ParameterRecommended ConditionRationale
Substrate Ratio 1:1.5 (Carboxylic Acid:Boronic Acid)Excess boronic acid drives the reaction to completion.
Catalyst Pd(OAc)2 (5 mol%)Common and effective palladium precursor.
Ligand PPh3 (10 mol%)Stabilizes the palladium catalyst. Other ligands may be screened.
Oxidant Ag2CO3 (1.5 equiv.)Promotes the decarboxylation step.
Base K2CO3 (2.0 equiv.)Neutralizes acidic byproducts and facilitates transmetalation.
Solvent Anhydrous DMFHigh boiling point to facilitate decarboxylation.
Temperature 120-140 °CRequired for the challenging decarboxylation of the sp3 C-COOH bond.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst and reagents from oxidation.

Part 2: Alternative Protocol via Photoredox Catalysis

Given the challenges of thermal decarboxylation of saturated carboxylic acids, a more contemporary and potentially milder approach involves photoredox catalysis.[10][11] This method utilizes light to generate a radical intermediate from the carboxylic acid, which then engages in the cross-coupling reaction.

Scientific Rationale

This protocol leverages the ability of a photocatalyst to induce single-electron transfer upon light absorption. The carboxylate is oxidized to a carboxyl radical, which readily undergoes decarboxylation to form a cyclobutyl radical. This radical is then trapped by a palladium catalyst, which subsequently couples with the arylboronic acid. This pathway often proceeds under milder conditions than thermal decarboxylation.

Experimental Workflow Diagram

G cluster_workflow Photoredox Coupling Workflow start Combine Reactants in Schlenk Flask degas Degas with Inert Gas start->degas irradiate Irradiate with Blue LEDs at RT degas->irradiate monitor Monitor by TLC/LC-MS irradiate->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end Isolated Product purify->end caption Workflow for photoredox-mediated decarboxylative coupling.

Caption: Workflow for photoredox-mediated decarboxylative coupling.

Experimental Protocol

Materials:

  • 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid

  • Arylboronic acid

  • [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (or other suitable photocatalyst)

  • Pd(OAc)2

  • XPhos (or other suitable ligand)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous Dioxane

  • Blue LED light source

Procedure:

  • Reaction Setup: In a Schlenk tube, combine 1-(4-methoxyphenyl)cyclobutanecarboxylic acid (1.0 equiv.), arylboronic acid (1.5 equiv.), [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1-2 mol%), Pd(OAc)2 (2-5 mol%), XPhos (4-10 mol%), and Cs2CO3 (2.0 equiv.).

  • Inert Atmosphere and Solvent: Seal the tube, evacuate, and backfill with argon. Add anhydrous dioxane via syringe.

  • Irradiation: Place the reaction tube in front of a blue LED light source and stir at room temperature.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, perform a standard aqueous workup and extraction as described in the previous protocol.

  • Purification: Purify the crude product by flash column chromatography.

Trustworthiness and Self-Validation

For both protocols, the identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • 1H and 13C NMR Spectroscopy: To confirm the structure of the coupled product.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Control experiments are crucial for validating the proposed mechanisms. For the thermal protocol, running the reaction in the absence of the palladium catalyst, ligand, or silver oxidant should result in no product formation. For the photoredox protocol, a control reaction performed in the dark should not yield the desired product.

Conclusion

The decarboxylative coupling of 1-(4-methoxyphenyl)cyclobutanecarboxylic acid represents a frontier in Suzuki-Miyaura chemistry. While challenging, the protocols outlined in this guide provide rational starting points for researchers aiming to explore this transformation. The thermal method, though requiring harsh conditions, follows a more traditional cross-coupling pathway. The photoredox-mediated approach offers a milder and potentially more efficient alternative, reflecting the latest advancements in the field.[12] Successful implementation of these methods will not only provide access to novel chemical structures but also contribute to the expanding toolbox of sustainable synthetic methodologies.

References

  • Arshadi, S., et al. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Advances, 9(18), 10134-10156. Available at: [Link]

  • Barjasteh, A., et al. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. RSC Advances, 14(1), 1-19. Available at: [Link]

  • Corey, E. J., & Chen, R. H. K. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2495-2508. Available at: [Link]

  • Arshadi, S., et al. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Advances, 9(18), 10134-10156. Available at: [Link]

  • Goossen, L. J., & Rauhut, M. (n.d.). Carboxylic Acids in Catalysis. Ruhr-Universität Bochum. Available at: [Link]

  • Hernandez, L. (2016). Recent Advances in Decarboxylative Couplings. University of Illinois Urbana-Champaign. Available at: [Link]

  • Arshadi, S., et al. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. SciSpace. Available at: [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Available at: [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Allylation of Amino Alkanoic Acids and Esters via Dual Catalysis. Journal of the American Chemical Society, 136(38), 13158-13161. Available at: [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Allylation of Amino Alkanoic Acids and Esters via Dual Catalysis. National Institutes of Health. Available at: [Link]

  • Arshadi, S., et al. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Advances, 9(18), 10134-10156. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Feng, C., & Loh, T.-P. (2010). Palladium-catalyzed decarboxylative cross-coupling of alkynyl carboxylic acids with arylboronic acids. Chemical Communications, 46(26), 4779-4781. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Feng, C., & Loh, T.-P. (2010). Palladium-catalyzed decarboxylative cross-coupling of alkynyl carboxylic acids with arylboronic acids. Sci-Hub. Available at: [Link]

  • MySkinRecipes. (n.d.). 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. Available at: [Link]

  • Karami, K., et al. (2025). Decarboxylative Cross-Coupling of Aryl Carboxylic Acids with Arylboronic Acids Using Ag/ZnO Catalyst under Aerobic Conditions in Aqueous Medium. ResearchGate. Available at: [Link]

  • Green, T. W., & Wuts, P. G. M. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters, 22(19), 7595-7599. Available at: [Link]

  • Forgione, P., et al. (2010). Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides. The Journal of Organic Chemistry, 75(7), 2116-2124. Available at: [Link]

  • Wang, Y., et al. (2023). Light-induced decarboxylative arylation of carboxylic acids via electron donor–acceptor complexes. Organic Chemistry Frontiers, 10(12), 3025-3031. Available at: [Link]

Sources

Method

Application Note: A Robust HPLC Method for the Chiral Separation of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid Enantiomers

An Application Guide for Researchers and Drug Development Professionals Abstract The stereoisomeric composition of pharmacologically active compounds is a critical parameter in drug development and safety assessment. Ena...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The stereoisomeric composition of pharmacologically active compounds is a critical parameter in drug development and safety assessment. Enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of the enantiomers of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid, a key structural motif found in various biologically active molecules.[1][2][3] We delve into the principles of chiral recognition, the rationale behind method development, and provide a step-by-step protocol suitable for quality control, impurity profiling, and research applications.

Introduction: The Imperative of Chirality in Pharmaceutical Science

Chirality, the property of non-superimposable mirror images, is a fundamental concept in pharmaceutical sciences.[4] The majority of therapeutic drugs are chiral, and their enantiomers often display distinct biological activities. One enantiomer may be therapeutically active (eutomer), while the other could be less active, inactive, or even contribute to undesirable side effects (distomer).[5] Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for the separation and quantification of enantiomers.[5][6]

This guide focuses on the enantioseparation of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. This compound possesses a carboxylic acid functional group and an aromatic ring, making it an ideal candidate for analysis by chiral HPLC. The method described herein provides a reliable framework for researchers engaged in the synthesis, development, and analysis of related chiral compounds.

Principles of Chiral Recognition in HPLC

The direct separation of enantiomers on an HPLC system is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).[7] Enantiomers have identical physical properties in an achiral environment, but when they pass through a column packed with a chiral material, they form transient diastereomeric complexes with the CSP.[8] The difference in the stability of these complexes leads to different retention times, enabling their separation.

The primary mechanisms governing chiral recognition include:

  • Hydrogen Bonding: Interactions between groups like hydroxyls, carboxyls, and amides.

  • π-π Interactions: Stacking between aromatic rings of the analyte and the CSP.

  • Dipole-Dipole Interactions: Occur between polar functional groups.

  • Steric Hindrance (Inclusion): The analyte must fit into the chiral cavity or groove of the CSP. One enantiomer will fit more favorably than the other.[9]

  • Ionic Interactions: Attraction between charged analytes and a CSP with an opposite charge.[7][10]

For an acidic analyte like 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid, polysaccharide-based CSPs are particularly effective. These phases, typically derivatives of cellulose or amylose, form helical polymer chains that create chiral grooves.[6][11] The analyte interacts with the carbamate groups on the polysaccharide backbone through a combination of hydrogen bonding and π-π interactions, while its overall shape determines how well it fits into the chiral groove.

Strategic Approach to Method Development

A systematic approach is crucial for developing an efficient and robust chiral separation method. The process involves two key stages: screening and optimization. The goal is to find a CSP and mobile phase combination that provides adequate resolution (Rs > 1.5) in a reasonable timeframe.

Column and Mobile Phase Screening

Given the analyte's structure (a carboxylic acid with a phenyl group), several types of CSPs are viable candidates:

  • Polysaccharide-Based CSPs: (e.g., Lux® Cellulose-1, Chiralpak® AD/OD). These are highly versatile and often a first choice due to their broad enantiorecognition capabilities for a wide range of compounds.[11][12]

  • Anion-Exchange CSPs: (e.g., Chiralpak® QN-AX). These are specifically designed for acidic compounds and operate based on ionic exchange mechanisms, often providing excellent selectivity.[10]

  • Cyclodextrin-Based CSPs: These work by forming inclusion complexes, where the analyte's aromatic ring fits into the cyclodextrin cavity.[6][7][13]

Screening typically involves testing these columns with a set of standard mobile phases, such as a normal phase (alkane/alcohol mixture) or a polar organic phase. For acidic analytes, the addition of a small percentage of an acid (e.g., trifluoroacetic acid, TFA) to the mobile phase is critical to suppress the ionization of the carboxyl group, thereby reducing peak tailing and promoting consistent interactions with the CSP.[12]

Method Optimization Workflow

Once a promising CSP is identified from the screening phase, the mobile phase composition is fine-tuned to maximize resolution and efficiency. Key parameters for optimization include the type and percentage of the organic modifier (e.g., 2-propanol, ethanol) and the concentration of the acidic additive.

MethodDevelopmentWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization Analyte Racemic Analyte 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid Screening Screen 3 CSP Types: 1. Polysaccharide 2. Anion-Exchange 3. Cyclodextrin Mobile Phase: Hexane/IPA (90/10) + 0.1% TFA Analyte->Screening Decision Resolution > 1.2? Screening->Decision Decision->Screening No, try new conditions Optimization Optimize Mobile Phase: - Adjust % IPA (5-20%) - Vary TFA conc. (0.05-0.2%) - Test other alcohols (e.g., Ethanol) Decision->Optimization Yes Validation System Suitability Check (Rs > 1.5, Tailing < 1.5) Optimization->Validation Validation->Optimization Fail, re-optimize FinalMethod Final Validated Method Validation->FinalMethod Pass

Caption: Workflow for chiral HPLC method development.

Optimized Protocol: Enantioseparation of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid

This protocol was optimized after screening multiple polysaccharide-based CSPs. A cellulose-based column provided the best balance of resolution and analysis time.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chiral Column: Lux® 5 µm Cellulose-1, 250 x 4.6 mm.

  • Reagents:

    • n-Hexane (HPLC Grade)

    • 2-Propanol (IPA) (HPLC Grade)

    • Trifluoroacetic Acid (TFA) (HPLC Grade)

  • Analyte: Racemic 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid.

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of n-Hexane / 2-Propanol / Trifluoroacetic Acid in a ratio of 90:10:0.1 (v/v/v) . Sonicate for 15 minutes to degas.

  • Sample Solution (Diluent): Use the mobile phase as the diluent.

  • Standard Solution: Accurately weigh and dissolve the racemic analyte in the diluent to achieve a final concentration of 1.0 mg/mL . Filter through a 0.45 µm syringe filter before injection.

HPLC Operating Conditions
ParameterCondition
Column Lux® 5 µm Cellulose-1, 250 x 4.6 mm
Mobile Phase n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 230 nm
Run Time 20 minutes
System Suitability Criteria

To ensure the validity of the results, inject the standard solution five times. The system is deemed ready for analysis if the following criteria are met:

  • Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 1.5.

  • Tailing Factor (T): The tailing factor for both peaks should be ≤ 1.5.

  • Relative Standard Deviation (%RSD): The %RSD for the peak areas of replicate injections should be ≤ 2.0%.

Expected Results and Discussion

Under the specified conditions, a baseline separation of the two enantiomers is expected.

Representative Chromatographic Data
ParameterEnantiomer 1Enantiomer 2
Retention Time (min) ~12.5~14.8
Selectivity (α) \multicolumn{2}{c}{1.18}
Resolution (Rs) \multicolumn{2}{c}{2.1}

Note: Retention times are approximate and may vary slightly based on system configuration and column age. Selectivity (α) = k2/k1; Resolution (Rs) is calculated using the USP formula.

Discussion of Chiral Recognition Mechanism

The successful separation on the Lux® Cellulose-1 column is attributed to a combination of intermolecular interactions. The cellulose tris(3,5-dimethylphenylcarbamate) selector creates a well-defined chiral environment.

ChiralRecognition cluster_enantiomers CSP Chiral Stationary Phase (Cellulose Derivative) Enan1 Enantiomer R CSP->Enan1 Stronger Interaction (H-Bonding, π-π, Steric Fit) Longer Retention Enan2 Enantiomer S CSP->Enan2 Weaker Interaction (Steric Hindrance) Shorter Retention

Sources

Application

Application Note &amp; Protocols: A Comprehensive Guide to the Purity Assessment of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid

Abstract & Introduction 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is a substituted cyclobutane derivative featuring a methoxyphenyl group, a common motif in medicinal chemistry. As a potential synthetic intermediate...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is a substituted cyclobutane derivative featuring a methoxyphenyl group, a common motif in medicinal chemistry. As a potential synthetic intermediate or active pharmaceutical ingredient (API), establishing its purity with high confidence is paramount to ensuring safety, efficacy, and reproducibility in drug development and research. Impurities can arise from starting materials, synthetic by-products, or degradation, and may possess undesirable toxicological or pharmacological properties.[1][2]

This guide provides a comprehensive, multi-faceted analytical strategy for the purity assessment of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. We move beyond a single-method approach to champion an orthogonal analytical framework, wherein techniques with different chemical principles are employed to build a complete and reliable purity profile. This document is intended for researchers, analytical scientists, and quality control professionals, offering both the theoretical basis for methodological choices and detailed, actionable protocols.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for analytical method development.

PropertyValueSource
Chemical Formula C₁₂H₁₄O₃[3]
Molecular Weight 206.24 g/mol [3]
Appearance Solid (Typical)
CAS Number 50921-37-4
InChIKey FKPWMQWXYOZELT-UHFFFAOYSA-N

The Orthogonal Analytical Workflow

A single analytical technique is often insufficient to detect all potential impurities. An orthogonal approach, using multiple methods based on different separation or detection principles, provides a more robust and complete purity assessment. Our recommended workflow integrates chromatographic separation for quantification, spectroscopic analysis for structural confirmation, and thermal analysis for bulk properties.

Analytical_Workflow Figure 1: Orthogonal Analytical Workflow for Purity Assessment cluster_0 Sample Receipt & Initial Characterization cluster_1 Primary Purity & Impurity Quantification cluster_2 Structural Confirmation & Identification cluster_3 Bulk & Thermal Properties cluster_4 Final Assessment Sample Bulk Sample 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid PhysChem Physicochemical Properties (Appearance, Solubility) Sample->PhysChem HPLC HPLC-UV (Primary) Assay & Related Substances PhysChem->HPLC GC GC-FID (Volatiles) Residual Solvents, Volatile Impurities PhysChem->GC NMR NMR (¹H, ¹³C) Structural Identity, Stoichiometry PhysChem->NMR DSC DSC Melting Point, Polymorphism PhysChem->DSC TGA TGA Residual Solvents, Water Content PhysChem->TGA LCMS LC-MS Impurity ID & MW Confirmation HPLC->LCMS Impurity > 0.1% Report Comprehensive Purity Report (Assay, Impurity Profile, Identity) HPLC->Report GC->Report NMR->Report LCMS->Report DSC->Report TGA->Report

Caption: Figure 1: Orthogonal Analytical Workflow for Purity Assessment.

Primary Purity Assessment: Chromatographic Methods

Chromatographic techniques are the cornerstone of purity analysis, separating the main component from its impurities for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for non-volatile organic molecules like the target compound. The aromatic ring provides a strong chromophore for UV detection. The carboxylic acid moiety makes the retention sensitive to the mobile phase pH.

Causality Behind Method Choices:

  • Column: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the nonpolar regions of the molecule.

  • Mobile Phase: An acetonitrile/water gradient is used to elute a range of impurities with varying polarities. A mild acid (formic or phosphoric) is added to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more consistent retention times.[4] Formic acid is preferred for mass spectrometry compatibility.[4]

  • Detection: The methoxyphenyl group exhibits strong UV absorbance around 230-240 nm. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength.[5]

Protocol 1: HPLC Purity and Related Substances

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard column for good resolution and capacity.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase for protonation of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 0-2 min, 40% B; 2-15 min, 40-80% B; 15-18 min, 80% B; 18-19 min, 80-40% B; 19-25 min, 40% BA shallow gradient ensures separation of closely eluting impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 40 °CElevated temperature improves peak shape and reduces viscosity.
Injection Vol. 10 µLAdjustable based on concentration and detector response.
Detector PDA/UV at 240 nmOptimal wavelength for the methoxyphenyl chromophore.[5]
Sample Prep. 0.5 mg/mL in 50:50 Acetonitrile:WaterEnsure complete dissolution.

System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaPurpose
Tailing Factor ≤ 2.0 for the main peakEnsures good peak symmetry.
Theoretical Plates ≥ 5000 for the main peakConfirms column efficiency.
RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates injection precision.
Resolution ≥ 2.0 between main peak and closest impurityEnsures separation of critical pairs.
Gas Chromatography (GC)

GC is suitable for analyzing thermally stable and volatile compounds. For carboxylic acids, which have low volatility and a tendency to adsorb on active sites in the GC system, derivatization is often necessary to improve peak shape and thermal stability.[6] This method is primarily used to detect residual synthesis solvents or volatile starting materials.

Protocol 2: GC for Volatile Impurities (Conceptual)

  • Derivatization: Esterify the carboxylic acid using an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or by converting it to its methyl ester with diazomethane or TMS-diazomethane.

  • Column: Use a mid-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Inlet: Split/splitless injector at ~250 °C.

  • Oven Program: Ramp from ~50 °C to ~280 °C at 10-20 °C/min.

  • Detector: Flame Ionization Detector (FID) for general hydrocarbon detection.

Structural Confirmation and Identification

Spectroscopic methods are essential for confirming the identity of the main component and elucidating the structures of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure confirmation. The ¹H NMR spectrum provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.

Expected ¹H NMR Chemical Shifts:

  • ~12.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This signal is broad and can exchange with D₂O.

  • ~7.2-7.4 ppm (doublet, 2H) & ~6.8-7.0 ppm (doublet, 2H): Aromatic protons of the para-substituted ring.

  • ~3.8 ppm (singlet, 3H): Methoxy group protons (-OCH₃).

  • ~1.8-2.8 ppm (multiplets, 7H): Protons of the cyclobutane ring. The exact shifts and coupling patterns can be complex.[7]

Protocol 3: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.

  • Analysis: Integrate the ¹H signals to confirm the proton ratio. Assign all signals in ¹H and ¹³C spectra to the proposed structure. Purity can be estimated by comparing the integral of impurity signals to the main compound signals.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and its impurities. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown peaks in the chromatogram.

Expected Ionization:

  • Electrospray Ionization (ESI) Negative Mode: [M-H]⁻ at m/z 205.08

  • ESI Positive Mode: [M+H]⁺ at m/z 207.10 or [M+Na]⁺ at m/z 229.08

Bulk and Thermal Properties

Thermal analysis techniques provide information on the solid-state properties of the material.[8]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[9] It is used to determine the melting point and melting enthalpy, which are indicators of purity. A sharp melting peak suggests high purity, while a broad peak or the presence of multiple endotherms may indicate impurities or polymorphism.

Protocol 4: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrument Conditions: Heat the sample from ambient temperature to a temperature well above its melting point at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[10]

  • Data Analysis: Determine the onset temperature and peak maximum of the melting endotherm.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[11] It is primarily used to quantify the content of volatile components such as residual solvents or water and to assess thermal stability.[8]

Protocol 5: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

  • Instrument Conditions: Heat the sample from ambient to a high temperature (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting mass loss curve. A mass loss step at temperatures below ~120 °C typically corresponds to water or volatile solvents, while decomposition occurs at higher temperatures.

Impurity Profiling via Forced Degradation

Forced degradation (or stress testing) studies are critical for developing and validating a stability-indicating analytical method.[12] These studies expose the drug substance to harsh conditions to intentionally generate degradation products, ensuring the analytical method can separate these degradants from the main peak and from each other.[13][14] This is a key requirement of regulatory bodies like the ICH.[5]

Forced_Degradation_Logic Figure 2: Logic of Forced Degradation Studies cluster_stress Stress Conditions (ICH Q1A) Acid Acid Hydrolysis (e.g., 0.1 M HCl) Analysis Analyze Stressed Samples using HPLC-PDA Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal (e.g., 80°C, solid & solution) Thermal->Analysis Photo Photolytic (ICH Q1B light exposure) Photo->Analysis API API Sample 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid API->Acid API->Base API->Oxidation API->Thermal API->Photo Evaluation Evaluate Results Analysis->Evaluation Validated Method is Validated as 'Stability-Indicating' Evaluation->Validated Peak Purity Pass? Resolution Achieved? Mass Balance >90%?

Caption: Figure 2: Logic of Forced Degradation Studies.

Protocol 6: Forced Degradation Study

ConditionProcedureTarget Degradation
Acid Hydrolysis Reflux sample solution (1 mg/mL) in 0.1 M HCl at 60 °C for 8 hours.[13]5-20%
Base Hydrolysis Reflux sample solution (1 mg/mL) in 0.1 M NaOH at 60 °C for 4 hours.[13]5-20%
Oxidation Treat sample solution (1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours.[14]5-20%
Thermal Expose solid sample and solution to 80 °C for 48 hours.5-20%
Photolytic Expose solid sample and solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).[14]5-20%

After exposure, samples are diluted and analyzed by the HPLC method described in Protocol 1. The chromatograms are evaluated for the appearance of new peaks, and the peak purity of the main component is assessed using the PDA detector.

Conclusion: An Integrated Approach

The purity of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid cannot be assured by a single measurement. The robust strategy detailed in this application note—combining quantitative HPLC, confirmatory NMR and MS, and physical characterization by DSC and TGA—provides a comprehensive and defensible assessment of purity. The development of a stability-indicating HPLC method through forced degradation studies is a critical component, ensuring that the method is fit for purpose throughout the lifecycle of the compound, from initial research to quality control in a regulated environment.

References

  • SIELC Technologies. (n.d.). Separation of 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid on Newcrom R1 HPLC column.
  • Severina, H. I., Golovchenko, O. S., Kolisnik, O. V., & Georgiyants, V. A. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl).
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.
  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Aneesh, T. P., & Rajasekaran, A. (2012). Forced degradation studies. International Journal of Biological & Pharmaceutical Research, 3(5), 699-702.
  • Singh, R., & Singh, S. (2016). Forced degradation studies. J Anal Pharm Res, 3(6), 14-12.
  • Patel, Y., & Shah, N. (n.d.). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry.
  • Max-Planck-Gesellschaft. (n.d.). Thermal Analysis - TGA/DSC. Retrieved from Max Planck Institute for Polymer Research.
  • Sigma-Aldrich. (n.d.). 1-(4-Methoxyphenyl)cyclobutane-1-carboxylic acid.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • CETCO. (n.d.). Simultaneous thermal analysis (tga-dta, tga-dsc).
  • ChemicalBook. (n.d.). Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum.
  • NIST. (n.d.). 1-(4-Methoxyphenyl)-1-cyclohexanecarboxylic acid.
  • LGC Standards. (n.d.). 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid.
  • NIST. (n.d.). 1-(4-Methoxyphenyl)-1-cyclopentanecarboxylic acid.
  • Popescu, C., & Tosa, M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceuticals, 16(5), 758.
  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.
  • Redalyc. (n.d.). Conceptual approach to thermal analysis and its main applications.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Kundu, S. (2024). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from World Journal of Pharmaceutical Research.
  • Sharma, S., et al. (2013). IMPURITY PROFILING.
  • Cleveland State University. (n.d.). Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool.
  • MDPI. (2021). Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS.
  • Darko, E., & Thurbide, K. B. (n.d.).
  • Gracia-Moreno, E., Lopez, R., & Ferreira, V. (2015). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages.

Sources

Method

in vitro ADME assays for 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid derivatives

Application Note & Protocols A Comprehensive Guide to In Vitro ADME Profiling of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid Derivatives Abstract The journey of a drug candidate from discovery to market is fraught with...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Comprehensive Guide to In Vitro ADME Profiling of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid Derivatives

Abstract

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[1][2] Early and robust assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is therefore not just beneficial but essential for mitigating risk and guiding medicinal chemistry efforts.[3][4][5] This guide provides a detailed framework and actionable protocols for the in vitro ADME evaluation of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid derivatives. This chemical series, characterized by a carboxylic acid moiety, a methoxyphenyl group, and a cyclobutane core, presents specific metabolic and transport-related questions. This document, intended for drug discovery and development scientists, explains the rationale behind key ADME assays—from physicochemical characterization to complex cell-based models—and provides validated, step-by-step protocols to empower researchers to generate high-quality, decision-driving data.

Introduction: The Critical Role of Early ADME Assessment

In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the importance of integrating ADME profiling at the earliest stages.[1][4] Waiting until late-stage development to uncover liabilities such as poor absorption, rapid metabolism, or potential for drug-drug interactions (DDI) is a costly endeavor.[2] In vitro ADME assays serve as a vital filter, enabling the selection and optimization of compounds with the highest probability of success in vivo.[1][5]

The 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid series possesses distinct structural features that warrant a tailored ADME evaluation strategy:

  • Carboxylic Acid Group: This acidic moiety significantly influences solubility, permeability, and plasma protein binding. It can also be a substrate for uptake (e.g., OATPs) and efflux transporters, as well as a site for Phase II metabolism (e.g., glucuronidation).

  • Methoxyphenyl Ring: The methoxy group is a classic "soft spot" for Phase I metabolism, specifically O-demethylation by Cytochrome P450 (CYP) enzymes.

  • Cyclobutane Core: This aliphatic ring can be a site for hydroxylation.

This guide will systematically address the assays required to characterize these properties.

Foundational Physicochemical & Permeability Profiling

Understanding a compound's fundamental properties is the first step in predicting its in vivo behavior.

Kinetic Solubility and Lipophilicity (LogD)

Aqueous solubility is paramount for oral absorption, while lipophilicity governs a compound's ability to cross biological membranes. For ionizable molecules like carboxylic acids, LogD (the distribution coefficient at a specific pH) is more physiologically relevant than LogP.

  • Scientific Rationale: Poor solubility can be an immediate bottleneck, leading to unreliable data in subsequent biological assays and poor absorption in vivo. The carboxylic acid group means solubility will be highly pH-dependent. LogD at pH 7.4 provides a better estimate of lipophilicity in the bloodstream, while LogD at pH 6.5 can be relevant for the intestinal environment.

Membrane Permeability: PAMPA and Caco-2 Assays

Assessing a compound's ability to traverse the intestinal epithelium is critical for predicting oral absorption.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay models passive, transcellular permeability.[6][7] It is an excellent initial screen to rank-order compounds based on their ability to diffuse across a lipid membrane, helping to flag compounds with fundamental permeability issues.[7]

  • Caco-2 Permeability Assay: This assay is the industry gold standard for predicting human intestinal absorption.[8][9][10] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein, P-gp).[6][8][11] This model allows for the assessment of both passive diffusion and active transport.[11] Measuring permeability in both directions (apical-to-basolateral, A-to-B, and basolateral-to-apical, B-to-A) allows for the calculation of an Efflux Ratio (ER) . An ER significantly greater than 2 suggests the compound is a substrate of an efflux transporter like P-gp, which can be a major cause of poor oral bioavailability.

Experimental Workflow: From Solubility to Permeability

G cluster_0 Tier 1: Foundational Properties cluster_1 Tier 2: Mechanistic Absorption cluster_2 Decision Point A Kinetic Solubility Assay D Caco-2 Permeability Assay (A-B & B-A) A->D B LogD (pH 7.4) Assay B->D C PAMPA Screen C->D Confirm passive component E Calculate Efflux Ratio D->E F Identify P-gp Substrates E->F G Advance Candidate? F->G

Caption: Tiered approach to assessing absorption properties.

Distribution: Plasma Protein Binding (PPB)

Once absorbed, a drug distributes throughout the body via the bloodstream. Most drugs bind to plasma proteins like albumin and α1-acid glycoprotein.[12] According to the "free drug hypothesis," only the unbound fraction is available to interact with its target, cross membranes, and be metabolized or excreted.[12][13][14] Therefore, determining the fraction unbound (fu) is critical.

  • Scientific Rationale: High plasma protein binding (>99%) can limit a drug's efficacy and tissue distribution.[15] Small changes in the binding of a highly bound drug can lead to large changes in the free concentration, potentially causing toxicity.[16] Carboxylic acids are known to bind avidly to albumin, making this assay particularly important for this chemical series. The Rapid Equilibrium Dialysis (RED) method is a robust and widely used technique that minimizes non-specific binding.[16][17]

Metabolism and DDI Potential

Metabolism is the body's process of converting drugs into more water-soluble compounds for excretion. This is primarily carried out by enzymes in the liver. Understanding a compound's metabolic fate is crucial for predicting its half-life and its potential to cause drug-drug interactions (DDIs).

Metabolic Stability in Liver Microsomes

This assay provides a measure of intrinsic clearance by Phase I enzymes, predominantly the cytochrome P450 (CYP) superfamily.[18][19]

  • Scientific Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[18] By incubating the compound with microsomes and the necessary cofactor (NADPH), we can measure the rate of disappearance of the parent drug over time.[20][21] A short half-life in this assay suggests the compound will be rapidly cleared in vivo, potentially requiring frequent or high doses. For the 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid series, this assay is expected to reveal liabilities at the methoxy group.

Cytochrome P450 (CYP) Inhibition

Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and key for safety.[22][23][24][25]

  • Scientific Rationale: If a new drug inhibits a CYP enzyme, it can slow the metabolism of co-administered drugs that are substrates for that enzyme.[22] This can lead to elevated plasma levels of the other drug, increasing the risk of toxicity.[26] An IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined for each major isoform. This data is used in risk-based assessments to predict the likelihood of clinical DDIs.[27][28][29]

Metabolic Profiling Workflow

G A Test Compound B Incubate with Liver Microsomes + NADPH A->B C Time Point Sampling (0, 5, 15, 30, 60 min) B->C D Quench Reaction (e.g., Acetonitrile) C->D E LC-MS/MS Analysis (Quantify Parent Compound) D->E F Calculate Half-Life (t½) & Intrinsic Clearance (CLint) E->F G Metabolic Stability Result F->G

Caption: Workflow for a typical microsomal stability assay.

Data Interpretation & Summary

The data from these in vitro assays should be considered holistically to build a comprehensive ADME profile. This allows for direct comparison of derivatives and informs the structure-activity relationship (SAR) and structure-property relationship (SPR) to guide the next round of chemical synthesis.

Table 1: Hypothetical In Vitro ADME Data for 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid Derivatives

Compound IDR-GroupKinetic Solubility (μM) at pH 7.4LogD at pH 7.4Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)Human PPB (% Bound)Human Liver Microsome t½ (min)
LEAD-001 H>1001.88.51.592.145
LEAD-002 F852.110.24.894.5>60
LEAD-003 CN501.52.11.285.015
Propranolol Control>1002.9>20<2.090.0>60
Atenolol Control>1000.2<1.0<2.0<10>60
  • Analysis:

    • LEAD-001: Shows a good overall profile with high solubility, moderate permeability, no significant efflux, and reasonable metabolic stability.

    • LEAD-002: Improved permeability and stability compared to LEAD-001, but the high efflux ratio (4.8) indicates it is likely a P-gp substrate, which could limit oral absorption.

    • LEAD-003: Shows poor permeability and is rapidly metabolized (t½ = 15 min), suggesting it is not a promising candidate for progression.

Detailed Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of test compounds across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • 24-well Transwell® plates (0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Test compounds, Propranolol (high permeability control), Atenolol (low permeability control)

  • Lucifer Yellow (monolayer integrity marker)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Culture: Culture Caco-2 cells and seed them onto the apical side of Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of each well. Only use wells with TEER values > 250 Ω·cm².

    • Rationale: TEER confirms the formation of tight junctions, which is critical for a valid barrier model.

  • Assay Preparation:

    • Gently wash the cell monolayers twice with pre-warmed (37°C) HBSS.

    • Prepare dosing solutions of the test compounds and controls in HBSS at a final concentration of 10 µM (with <1% DMSO).

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Add 0.4 mL of the dosing solution to the apical (A) chamber.

    • Add 1.2 mL of fresh HBSS to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking (50 rpm) for 2 hours.

    • At t=120 min, take samples from both A and B chambers for LC-MS/MS analysis.

  • Permeability Measurement (Basolateral to Apical - B→A):

    • Add 1.2 mL of the dosing solution to the basolateral (B) chamber.

    • Add 0.4 mL of fresh HBSS to the apical (A) chamber.

    • Incubate and sample as described in step 4.

    • Rationale: Measuring both directions is essential to determine if active efflux is occurring.[11]

  • Lucifer Yellow Test: After the transport experiment, add Lucifer Yellow to the apical chambers and incubate for 1 hour. Measure the amount that has permeated to the basolateral side. Papp of Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s to confirm monolayer integrity was maintained throughout the assay.

  • Sample Analysis & Calculation:

    • Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

    • Calculate Papp using the formula:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B→A) / Papp (A→B)

Protocol 2: Human Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of test compounds.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer, pH 7.4

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Test compounds, Verapamil (high clearance control), Procaine (low clearance control)

  • Ice-cold acetonitrile with an internal standard (e.g., Tolbutamide)

  • 96-well plates and LC-MS/MS system

Methodology:

  • Preparation:

    • Prepare a 1 mg/mL HLM suspension in phosphate buffer.

    • Prepare a stock solution of the test compound in DMSO.

    • Scientist's Note: Keeping microsomes on ice is critical to prevent premature degradation of enzyme activity.

  • Incubation:

    • In a 96-well plate, add the HLM suspension and the test compound (final concentration 1 µM; final DMSO < 0.5%).

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Rationale: The reaction does not start until the NADPH cofactor is present, allowing for precise timing.[20] A parallel incubation without NADPH serves as a negative control to check for chemical instability.[21]

  • Time Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile with internal standard.

    • Rationale: Acetonitrile precipitates the microsomal proteins, instantly stopping the enzymatic reaction.[18] The internal standard corrects for variations in sample processing and instrument response.

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • Determine the slope (k) of the linear portion of the curve.

    • Calculate the half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein concentration)

Protocol 3: CYP450 Inhibition Assay (Fluorogenic Probe Method)

Objective: To determine the IC50 of a test compound against major human CYP isoforms.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2)

  • Fluorogenic probe substrates specific for each isoform

  • NADPH regenerating system

  • Known selective inhibitors for each isoform (e.g., Ketoconazole for CYP3A4) as positive controls

  • 96-well black plates

  • Fluorescence plate reader

Methodology:

  • Preparation:

    • Prepare serial dilutions of the test compound and control inhibitors in buffer (e.g., 8 concentrations from 100 µM down to 0.005 µM).

  • Assay Setup:

    • In a 96-well plate, add the recombinant CYP enzyme, phosphate buffer, and the test compound/inhibitor at various concentrations.

    • Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation:

    • Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system.

    • Rationale: The CYP enzyme metabolizes the substrate into a fluorescent product. The rate of fluorescence increase is proportional to enzyme activity.[24]

  • Fluorescence Reading:

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Monitor the increase in fluorescence over 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the data by setting the uninhibited control (vehicle only) as 100% activity and the fully inhibited control as 0% activity.

    • Plot the % activity versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Rationale: The IC50 value provides a quantitative measure of the compound's inhibitory potency, which is essential for DDI risk assessment.[24][30]

References

  • Vertex AI Search. (2023). Importance of ADME and Toxicology Studies in Drug Discovery.
  • PubMed. (n.d.). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines.
  • Ovid. (n.d.). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines.
  • Future Science. (2011). Drug-Permeability and Transporter Assays in Caco-2 and Mdck Cell Lines. Future Medicinal Chemistry, 3(16).
  • Technology Networks. (2024).
  • The Laboratory Outsourcing Network. (2023). The Importance of Pharmaceutical ADME Studies.
  • Diva-portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells.
  • Schrödinger. (2022). Importance of ADME/Tox in Early Drug Discovery.
  • ResearchGate. (2014).
  • AZoLifeSciences. (2021). Purpose of ADME Studies in Drug Development.
  • Springer Nature Experiments. (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay.
  • Sigma-Aldrich. (n.d.). Metabolic Stability Assays.
  • BioIVT. (n.d.). Microsomal & Plasma Protein Binding.
  • National Institutes of Health (NIH). (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
  • Visikol. (2022).
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
  • Charnwood Discovery. (n.d.). Plasma Protein Binding - In Vitro Assay.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Metabolic Stability of Small Molecule Inhibitors.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
  • Fundación MEDINA. (n.d.). CYP450 Inhibition.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • Charnwood Discovery. (n.d.). In Vitro ADME / DMPK Screening.
  • The Scientist. (n.d.). Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?.
  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • U.S. Food and Drug Administration (FDA). (n.d.). Safety Testing of Drug Metabolites Guidance for Industry.
  • National Center for Biotechnology Information (NCBI). (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual.
  • Selvita. (n.d.). In Vitro ADME.
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
  • U.S. Food and Drug Administration (FDA). (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.

Sources

Application

Application Notes and Protocols: Leveraging 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid as a Rigid Scaffold in Drug Design

Introduction: The Pursuit of Conformational Rigidity in Modern Drug Discovery In the intricate dance of drug-target interactions, the conformational flexibility of a ligand can be a double-edged sword. While flexibility...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Conformational Rigidity in Modern Drug Discovery

In the intricate dance of drug-target interactions, the conformational flexibility of a ligand can be a double-edged sword. While flexibility allows a molecule to adapt to a binding site, it often comes at a significant entropic cost upon binding, potentially reducing potency.[1] Furthermore, flexible linkers can lead to a multitude of low-energy conformations, only one of which may be the bioactive one, complicating structure-activity relationship (SAR) studies and potentially allowing for binding to off-target proteins.

The introduction of rigid scaffolds into drug candidates is a powerful strategy to mitigate these challenges.[2][3] By pre-organizing pharmacophoric elements in a specific three-dimensional arrangement, rigid scaffolds can enhance binding affinity, improve selectivity, and increase metabolic stability.[1][4] The cyclobutane ring, a strained four-membered carbocycle, has emerged as a particularly attractive rigid scaffold in medicinal chemistry.[5][6][7] Its puckered, non-planar structure provides a distinct three-dimensional geometry for the presentation of substituents, unlike flat aromatic rings.[5][8]

This document provides a detailed guide for researchers on the application of a specific and promising scaffold: 1-(4-methoxyphenyl)cyclobutanecarboxylic acid . We will explore its synthesis, its unique structural and electronic properties, and its application in the design of novel therapeutics, with a particular focus on agents targeting the central nervous system (CNS).

The 1-(4-methoxyphenyl)cyclobutanecarboxylic Acid Scaffold: A Privileged Motif

The 1-(4-methoxyphenyl)cyclobutanecarboxylic acid scaffold combines several advantageous features for drug design:

  • Rigid Cyclobutane Core: The cyclobutane ring locks the attached phenyl and carboxyl groups in a defined spatial orientation.[5][7] This conformational restriction can lead to a lower entropic penalty upon binding to a biological target, thereby increasing potency.[1]

  • Three-Dimensionality: The puckered nature of the cyclobutane ring provides a non-planar scaffold, which can be advantageous for disrupting protein-protein interactions or for accessing deep, non-planar binding pockets.[5][8] This increased sp³ character is often correlated with higher clinical success rates.[8]

  • Metabolic Stability: The cyclobutane ring can serve as a metabolically stable bioisostere for more labile groups, such as gem-dimethyl or isopropyl groups.[6][9] The carbon-rich framework is less susceptible to oxidative metabolism compared to electron-rich aromatic systems.[8]

  • The 4-Methoxyphenyl Group: The electron-donating methoxy group can influence the electronic properties of the molecule, potentially participating in key hydrogen bond interactions with the target protein.[10] The phenyl ring itself can engage in favorable pi-stacking or hydrophobic interactions within the binding site.

  • Versatile Carboxylic Acid Handle: The carboxylic acid functionality provides a convenient attachment point for further chemical elaboration. It can be readily converted to a wide range of other functional groups, most commonly amides, to explore SAR and build out the desired pharmacophore.[9]

This scaffold is particularly well-suited for the development of CNS-targeting agents, where the ability to fine-tune physicochemical properties to cross the blood-brain barrier is paramount.[7][10][11] The rigidity and defined stereochemistry can aid in optimizing for the narrow property space required for CNS drugs.[7][12]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid

A plausible and efficient synthesis of the title compound can be achieved in a two-step process starting from the commercially available 4-methoxyphenylacetonitrile. This protocol is based on established organic chemistry principles for the formation of cyclobutane rings and the hydrolysis of nitriles.

Step 1: Synthesis of 1-(4-Methoxyphenyl)cyclobutanecarbonitrile

This step involves the dialkylation of 4-methoxyphenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.

  • Reagents and Materials:

    • 4-Methoxyphenylacetonitrile

    • 1,3-Dibromopropane

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-methoxyphenylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

    • Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to afford 1-(4-methoxyphenyl)cyclobutanecarbonitrile.[13][14]

Step 2: Hydrolysis of 1-(4-Methoxyphenyl)cyclobutanecarbonitrile to 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid

This step involves the acidic or basic hydrolysis of the nitrile to the corresponding carboxylic acid.

  • Reagents and Materials:

    • 1-(4-Methoxyphenyl)cyclobutanecarbonitrile

    • Sulfuric acid (H₂SO₄), concentrated

    • Water

    • Diethyl ether

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Hydrochloric acid (HCl), concentrated

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • To a solution of 1-(4-methoxyphenyl)cyclobutanecarbonitrile (1.0 equivalent) in a mixture of water and sulfuric acid (e.g., 1:1 v/v), heat the reaction mixture to reflux (approximately 100-110 °C).

    • Stir the reaction at reflux for 4-6 hours, monitoring the progress by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.

    • Carefully acidify the aqueous bicarbonate layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(4-methoxyphenyl)cyclobutanecarboxylic acid.

    • The product can be further purified by recrystallization if necessary.

Diagram of Synthetic Workflow:

SynthesisWorkflow A 4-Methoxyphenylacetonitrile C 1-(4-Methoxyphenyl)cyclobutanecarbonitrile A->C Dialkylation B 1,3-Dibromopropane NaH, DMF E 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid C->E Hydrolysis D H₂SO₄, H₂O Reflux

Caption: Synthetic route to 1-(4-methoxyphenyl)cyclobutanecarboxylic acid.

Protocol 2: Incorporation of the Scaffold via Amide Coupling

The carboxylic acid of the scaffold is a versatile handle for coupling to a primary or secondary amine of a second building block, a common strategy in fragment-based drug discovery and lead optimization.

  • Reagents and Materials:

    • 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid

    • Amine of interest (R-NH₂)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM) or DMF

    • Standard workup and purification reagents

  • Procedure:

    • Dissolve 1-(4-methoxyphenyl)cyclobutanecarboxylic acid (1.0 equivalent), the amine of interest (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

    • Add DIPEA or TEA (2.0-3.0 equivalents) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude amide product by flash column chromatography or preparative HPLC.

Diagram of Amide Coupling Workflow:

AmideCoupling cluster_reactants Reactants Scaffold 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid Product Amide Product Amine Amine (R-NH₂) Reagents EDC, HOBt, DIPEA DCM Reagents->Product Coupling

Sources

Method

Synthesis of Neurotropic Agents with a Cyclobutane Core: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The cyclobutane moiety, a four-membered carbocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and unique three-d...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane moiety, a four-membered carbocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer novel pharmacological properties, making it an attractive core for the design of neurotropic agents.[1][2] This guide provides an in-depth exploration of the synthesis of such compounds, with a focus on practical, field-proven protocols and the rationale behind key experimental choices.

The Significance of the Cyclobutane Core in Neurotropic Drug Discovery

The rigid, puckered conformation of the cyclobutane ring provides a fixed orientation for appended pharmacophores, which can lead to enhanced binding affinity and selectivity for neurological targets.[2] Furthermore, the introduction of this sp³-rich scaffold can improve physicochemical properties such as metabolic stability and solubility, crucial for central nervous system (CNS) drug candidates.[2] While historically underutilized due to perceived synthetic challenges, modern organic chemistry has unlocked a diverse toolbox for the efficient construction of functionalized cyclobutanes.[3]

One notable class of neurotropic agents featuring a cyclobutane core is the Lycopodium alkaloids. For instance, certain lannotinidines isolated from Lycopodium annotinum have been shown to elevate nerve growth factor (NGF) mRNA expression in human astrocytoma cells, indicating their potential to stimulate the production of endogenous neurotrophic factors.[4] Another prominent example is Incarvillateine, a monoterpene alkaloid from Incarvillea sinensis, which exhibits potent analgesic effects, highlighting the potential of cyclobutane-containing molecules to modulate neuronal pathways.[5]

This guide will delve into the synthetic strategies for accessing these and other neurotropic agents with a cyclobutane core, with a particular focus on the cornerstone of cyclobutane synthesis: the [2+2] cycloaddition reaction.

Core Synthetic Strategies: The [2+2] Photocycloaddition

The most prevalent method for constructing the cyclobutane ring is the [2+2] cycloaddition, a reaction in which two unsaturated molecules combine to form a four-membered ring.[6] Photochemical [2+2] cycloadditions are particularly powerful for creating strained ring systems under mild conditions.[7] These reactions typically proceed through the photoexcitation of one of the alkene partners to a reactive triplet state, which then engages in a stepwise cycloaddition with the second alkene.[8]

A key transformation in the synthesis of many complex cyclobutane-containing natural products, including the neurotropic agent incarvillateine, is the photodimerization of cinnamic acid derivatives.[9] This reaction can be controlled topochemically in the solid state to yield specific stereoisomers of the resulting 1,2,3,4-tetrasubstituted cyclobutane.[9]

Below is a generalized workflow for a typical photochemical [2+2] cycloaddition.

G cluster_prep Preparation cluster_reaction Irradiation cluster_workup Work-up and Purification A Dissolve alkene(s) and photosensitizer in an appropriate solvent B Degas the solution (e.g., with argon) to remove oxygen A->B C Irradiate the mixture with a suitable light source (e.g., UV lamp) B->C D Monitor reaction progress by TLC or LC-MS C->D E Remove solvent under reduced pressure D->E Upon completion F Purify the crude product by column chromatography E->F

Caption: Generalized workflow for a photochemical [2+2] cycloaddition experiment.

Protocol 1: Gram-Scale Asymmetric Synthesis of (-)-Incarvillateine

This protocol is adapted from the work of Jia and coworkers, who developed a concise and general synthetic approach for the gram-scale synthesis of (-)-Incarvillateine and its analogs.[5]

Application Note:

(-)-Incarvillateine is the primary antinociceptive component of Incarvillea sinensis, a plant used in traditional Chinese medicine for pain relief.[5] Its potent analgesic effects, demonstrated in various pain models, make it a valuable lead compound for the development of novel non-opioid pain therapeutics.[5][10] The synthesis of Incarvillateine hinges on two key stages: the construction of the monoterpene alkaloid core and the subsequent dimerization via a cyclobutane linkage. This protocol focuses on the latter part, specifically the esterification of (-)-incarvilline with α-truxillic acid, which contains the pre-formed cyclobutane ring.

Synthesis of the Cyclobutane Core: α-Truxillic Acid

The α-truxillic acid core is typically synthesized via the photodimerization of trans-cinnamic acid. For the synthesis of Incarvillateine, a derivative of ferulic acid is often used to achieve the desired substitution pattern.[9][11]

Protocol 1a: Solid-State Photodimerization of a Ferulic Acid Derivative

  • Materials:

    • Ferulic acid derivative (e.g., methyl ferulate)

    • High-pressure mercury lamp

    • Pyrex filter

    • Reaction vessel suitable for solid-state irradiation

  • Procedure:

    • Crystallize the ferulic acid derivative from an appropriate solvent to obtain well-formed crystals. The crystal packing will dictate the stereochemical outcome of the dimerization.

    • Place the crystalline material in the reaction vessel.

    • Irradiate the solid with a high-pressure mercury lamp through a Pyrex filter to effect the [2+2] cycloaddition.

    • Monitor the reaction progress by dissolving a small aliquot and analyzing by ¹H NMR or LC-MS.

    • Upon completion, the resulting α-truxillic acid derivative can be purified by recrystallization or chromatography.

Final Assembly of (-)-Incarvillateine

Protocol 1b: Esterification of (-)-Incarvilline with α-Truxillic Acid Dichloride

  • Materials:

    • (-)-Incarvilline

    • α-Truxillic acid dichloride (prepared from α-truxillic acid and a chlorinating agent like oxalyl chloride)

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (Et₃N) or other suitable base

    • Standard work-up and purification reagents

  • Procedure:

    • To a solution of (-)-Incarvilline (2.0 eq) in anhydrous DCM, add Et₃N (2.2 eq) and cool the mixture to 0 °C.

    • Slowly add a solution of α-truxillic acid dichloride (1.0 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford (-)-Incarvillateine.

Compound Molecular Formula Molecular Weight Yield (%) Optical Rotation [α]D
(-)-IncarvillateineC₄₄H₅₀N₂O₈734.88Not specified-10.8 (c 0.79, CHCl₃)

Characterization data for synthetic (-)-Incarvillateine should be consistent with reported values.[5]

Protocol 2: Synthesis of Lannotinidines - Neurotrophic Factor Inducers

Lycopodium alkaloids, such as the lannotinidines, represent another class of neurotropic agents with a cyclobutane core. Lannotinidines B-E have been shown to enhance the mRNA expression of Nerve Growth Factor (NGF) in 1321N1 human astrocytoma cells.[4] This suggests a mechanism of action that involves stimulating the endogenous production of neurotrophic factors, a highly desirable therapeutic strategy for neurodegenerative diseases.

Application Note:

The synthesis of the lannotinidine skeleton is a complex undertaking, often involving intramolecular [2+2] photocycloaddition as a key step to construct the characteristic fused ring system containing the cyclobutane. The following is a generalized approach based on synthetic strategies towards related Lycopodium alkaloids.

G cluster_synthesis Synthetic Strategy A Assembly of a suitably functionalized diene precursor B Intramolecular [2+2] photocycloaddition to form the cyclobutane-fused ring system A->B Key Step C Further functional group manipulation and ring formation to complete the lannotinidine core B->C

Caption: General synthetic strategy for the lannotinidine core.

Protocol 2a: Intramolecular [2+2] Photocycloaddition for the Lannotinidine Core

  • Materials:

    • Diene precursor (structure will vary depending on the specific lannotinidine target)

    • Photosensitizer (e.g., acetone, benzophenone)

    • High-pressure mercury lamp with a suitable filter (e.g., Pyrex)

    • Photoreactor

    • Anhydrous, degassed solvent (e.g., acetonitrile, acetone)

  • Procedure:

    • Dissolve the diene precursor and photosensitizer in the chosen solvent in the photoreactor.

    • Degas the solution thoroughly with an inert gas (e.g., argon) for at least 30 minutes to remove oxygen, which can quench the triplet excited state.

    • Irradiate the solution with the high-pressure mercury lamp while maintaining a constant temperature (e.g., using a cooling bath).

    • Monitor the reaction by TLC or GC-MS. The reaction is often run to partial conversion to minimize the formation of byproducts.

    • Once the desired conversion is reached, stop the irradiation and remove the solvent under reduced pressure.

    • Purify the resulting cyclobutane-containing intermediate by column chromatography.

Biological Evaluation: NGF mRNA Expression Assay

Protocol 2b: Assessing Neurotrophic Activity in 1321N1 Human Astrocytoma Cells

  • Cell Culture:

    • Maintain 1321N1 human astrocytoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37 °C in a humidified atmosphere of 5% CO₂.

  • Treatment:

    • Seed the cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the synthesized cyclobutane compounds for a specified period (e.g., 6 hours).[4]

    • Include appropriate vehicle controls.

  • RNA Extraction and RT-PCR:

    • After treatment, lyse the cells and extract total RNA using a suitable kit.

    • Perform reverse transcription to generate cDNA.

    • Quantify the relative expression of NGF mRNA using semi-quantitative or quantitative PCR (qPCR) with primers specific for human NGF. Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

  • Data Analysis:

    • Compare the NGF mRNA levels in treated cells to those in control cells to determine the fold-change in expression.

Conclusion

The synthesis of neurotropic agents with a cyclobutane core presents both a challenge and a significant opportunity in drug discovery. The unique structural and conformational properties of the cyclobutane ring can be leveraged to design potent and selective modulators of the central nervous system. The protocols outlined in this guide, with a focus on the versatile [2+2] photocycloaddition, provide a foundation for researchers to explore this exciting area of medicinal chemistry. The successful synthesis and biological evaluation of these compounds will undoubtedly contribute to the development of novel therapeutics for a range of neurological disorders.

References

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Application

Application Notes and Protocols for Cell-Based Assays: Characterizing Compounds Derived from 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid

Abstract The discovery and development of novel therapeutic agents are paramount in biomedical research. The 1-(4-methoxyphenyl)cyclobutanecarboxylic acid scaffold represents a unique chemical entity with potential for d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery and development of novel therapeutic agents are paramount in biomedical research. The 1-(4-methoxyphenyl)cyclobutanecarboxylic acid scaffold represents a unique chemical entity with potential for diverse biological activities, given the presence of a constrained cyclobutane ring and an electronically active methoxyphenyl group. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a systematic evaluation of compounds derived from this scaffold using a tiered approach of cell-based assays. We will detail protocols for initial cytotoxicity profiling, followed by a cascade of functional assays designed to elucidate potential mechanisms of action, including modulation of cell signaling pathways, G-protein coupled receptors (GPCRs), and ion channels. The emphasis is on building a logical, evidence-based understanding of a novel compound's cellular effects, from broad phenotypic responses to more specific molecular interactions.

PART 1: Introduction to the Systematic Characterization of Novel Chemical Entities

The journey of a novel compound from synthesis to a potential therapeutic candidate is a meticulous process of biological characterization. Cell-based assays are a cornerstone of this process, offering a biologically relevant context to understand a compound's efficacy and potential toxicity.[1][2][3] Unlike biochemical assays that assess activity against an isolated target, cell-based assays provide insights into a compound's effects within the complex milieu of a living cell, accounting for factors like cell permeability, metabolic stability, and off-target effects.[1]

This document outlines a strategic workflow for characterizing derivatives of 1-(4-methoxyphenyl)cyclobutanecarboxylic acid, a scaffold with interesting structural motifs. The rigid cyclobutane core can orient substituents in precise three-dimensional space, while the methoxyphenyl group is a common feature in many biologically active molecules. The initial step in evaluating any new compound is to determine its therapeutic window—the concentration range where it elicits a biological effect without causing overt toxicity. Therefore, our investigation begins with robust cytotoxicity and cell viability assays.

G cluster_0 Initial Characterization cluster_1 Functional Screening Cascade Compound Synthesis Compound Synthesis Cytotoxicity Profiling Cytotoxicity Profiling Compound Synthesis->Cytotoxicity Profiling Therapeutic Window Therapeutic Window Cytotoxicity Profiling->Therapeutic Window Phenotypic Screening Phenotypic Screening Therapeutic Window->Phenotypic Screening Target Deconvolution Target Deconvolution Phenotypic Screening->Target Deconvolution Mechanism of Action Mechanism of Action Target Deconvolution->Mechanism of Action

Caption: General workflow for the characterization of a novel compound.

PART 2: Foundational Assays: Cytotoxicity and Cell Viability

Before exploring the specific biological activities of a compound, it is crucial to establish its impact on cell health. This initial screening step helps to differentiate between a compound's specific biological effects and non-specific toxicity. The half-maximal inhibitory concentration (IC50) for cytotoxicity is a key parameter determined from these assays.[4]

2.1. Principle of Tetrazolium Salt-Based Assays (MTT and XTT)

Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product, or the XTT salt to a soluble orange formazan.[5][6] The intensity of the color is directly proportional to the number of metabolically active cells.[5]

2.2. Detailed Protocol: MTT Cell Viability Assay

This protocol provides a general guideline and should be optimized for specific cell lines and experimental conditions.[6]

Materials:

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS), filter-sterilized and protected from light[7]

  • Cell culture medium (appropriate for the cell line)

  • Test compound stock solution (e.g., in DMSO)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration, typically ≤0.5%) and untreated control wells.[4]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[7]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[5]

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6]

    • A reference wavelength of >650 nm can be used to subtract background absorbance.[5]

2.3. Data Presentation and Interpretation

The results should be expressed as a percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be calculated using non-linear regression analysis.

Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-7 (Breast Cancer)Compound A4812.5 ± 1.2
A549 (Lung Cancer)Compound A4825.1 ± 2.5
HEK293 (Normal Kidney)Compound A48> 100

Table 1: Example of cytotoxicity data for a hypothetical compound derived from 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid.

PART 3: Tiered Functional Screening

Once the non-toxic concentration range of the compound is established, a tiered screening approach can be employed to identify its biological activities.

G cluster_0 Tier 1: Broad Phenotypic Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Mechanism of Action Validation Proliferation Assays Proliferation Assays GPCR Signaling Assays GPCR Signaling Assays Proliferation Assays->GPCR Signaling Assays Cell Cycle Analysis Cell Cycle Analysis Ion Channel Assays Ion Channel Assays Cell Cycle Analysis->Ion Channel Assays Apoptosis Assays Apoptosis Assays Kinase Profiling Kinase Profiling Apoptosis Assays->Kinase Profiling Reporter Gene Assays Reporter Gene Assays GPCR Signaling Assays->Reporter Gene Assays Western Blotting Western Blotting Ion Channel Assays->Western Blotting Target Engagement Assays Target Engagement Assays Kinase Profiling->Target Engagement Assays

Caption: A tiered approach for functional screening of novel compounds.

3.1. Tier 1: Broad Phenotypic Screening

The initial goal is to observe any significant phenotypic changes induced by the compound in a relevant cell model. For instance, if the compound library is intended for oncology, a panel of cancer cell lines would be appropriate.

These assays, often using the same principles as viability assays (e.g., MTT, XTT, or resazurin), are run over a longer duration (e.g., 72 hours) to assess the compound's effect on cell growth.[9]

If a compound inhibits proliferation, it is important to determine if it causes arrest at a specific phase of the cell cycle. This is typically done by staining DNA with a fluorescent dye (e.g., propidium iodide) and analyzing the cell population by flow cytometry.

To determine if the reduction in cell number is due to programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be employed. This distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

3.2. Tier 2: Target Class Identification

Based on the phenotypic screening results, hypotheses about the potential target class can be formulated. The following assays can help narrow down the possibilities.

GPCRs are a major class of drug targets, and their activation leads to changes in intracellular second messengers like cyclic AMP (cAMP) or calcium.[10][11]

Protocol Outline: cAMP Assay This assay measures the modulation of adenylyl cyclase activity, which is responsible for cAMP production.

  • Cell Culture: Use a cell line endogenously expressing a GPCR of interest or a recombinant cell line overexpressing a specific GPCR.

  • Compound Incubation: Treat cells with the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Stimulation: For antagonist screening, stimulate the cells with a known agonist.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • Detection: Quantify cAMP levels using a competitive immunoassay format, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based systems (e.g., cAMP-Glo™ Assay).[10][12]

G cluster_0 GPCR Signaling Ligand Compound GPCR GPCR Ligand->GPCR G_Protein G-Protein GPCR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Simplified Gs-coupled GPCR signaling pathway leading to cAMP production.

Ion channels are another important target class, and their modulation can be assessed using various techniques.[13]

  • Fluorescence-Based Assays: These assays use ion-sensitive fluorescent dyes (e.g., for Ca2+) or membrane potential-sensitive dyes to detect changes in ion flux or cell membrane potential upon compound addition.[14] They are amenable to high-throughput screening.

  • Automated Patch Clamp: This technique provides high-quality electrophysiological data on the direct effect of a compound on ion channel currents and is considered a gold standard for ion channel drug discovery.[14]

3.3. Tier 3: Mechanism of Action (MoA) Elucidation

Once a potential target or pathway is identified, more specific assays are needed to confirm the MoA.

Reporter gene assays are powerful tools for studying the regulation of gene expression in response to the activation or inhibition of specific signaling pathways.[15][16][17] The principle involves linking a pathway-responsive promoter to a reporter gene (e.g., luciferase or green fluorescent protein).[18]

Protocol Outline: NF-κB Reporter Assay

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing a luciferase reporter gene driven by an NF-κB response element.

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat them with the test compound.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: After incubation, lyse the cells.

  • Luminescence Measurement: Add a luciferase substrate and measure the light output using a luminometer. A decrease in luminescence in stimulated cells would indicate inhibition of the NF-κB pathway.

PART 4: Conclusion and Future Directions

This application note provides a structured and logical framework for the initial characterization of novel compounds derived from 1-(4-methoxyphenyl)cyclobutanecarboxylic acid. By starting with broad cytotoxicity profiling and moving through a tiered system of increasingly specific functional assays, researchers can efficiently identify and validate the biological activities of new chemical entities. The integration of multiple assay formats, from simple colorimetric readouts to more complex reporter and electrophysiological systems, ensures a robust and comprehensive understanding of a compound's mechanism of action. This systematic approach is crucial for accelerating the drug discovery process and identifying promising lead candidates for further development.[19]

References
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Method

Application Note: A Scalable and Robust Synthesis of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid for Pharmaceutical Development

Abstract 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates. The transition from bench-scale di...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates. The transition from bench-scale discovery to kilogram-scale production presents significant challenges related to safety, efficiency, and cost. This application note details a robust and scalable two-step synthesis designed for implementation in a pilot plant or manufacturing setting. The selected route, proceeding via a phase-transfer catalyzed alkylation followed by acidic hydrolysis, deliberately avoids the use of pyrophoric organometallic reagents and offers a superior safety profile. We provide a comprehensive analysis of the process, detailed step-by-step protocols, critical scale-up considerations, and safety management workflows to ensure a reliable and reproducible manufacturing process.

Introduction and Rationale for Synthetic Route Selection

The cyclobutane motif is a key structural feature in numerous biologically active compounds.[1][2] Its unique conformational properties can impart favorable metabolic stability and binding affinity. 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid, in particular, serves as a crucial precursor for various therapeutic agents. While several synthetic strategies exist for constructing substituted cyclobutanes, including [2+2] cycloadditions and Grignard-based approaches, many are not amenable to large-scale production due to hazardous reagents, extreme reaction conditions, or poor atom economy.[3][4]

The synthetic strategy detailed herein was selected based on three core principles for effective scale-up:

  • Safety and Operability: The process prioritizes the use of reagents with manageable safety profiles. A phase-transfer catalysis (PTC) approach is employed for the key C-C bond formation, circumventing the need for pyrophoric bases like sodium hydride or organolithium reagents.[5]

  • Cost-Effectiveness: The route utilizes readily available and cost-effective starting materials: 4-methoxyphenylacetonitrile and 1,3-dibromopropane.

  • Scalability and Robustness: The chosen reaction conditions are tolerant of minor fluctuations and are designed for straightforward operation in standard pilot plant reactors.

The overall transformation is a two-step process, as illustrated in the workflow below.

G cluster_0 Starting Materials cluster_1 Step 1: Cyclization cluster_2 Step 2: Hydrolysis A 4-Methoxyphenylacetonitrile E Intermediate: 1-Cyano-1-(4-methoxyphenyl)cyclobutane A->E Phase-Transfer Catalyzed Alkylation (Toluene) B 1,3-Dibromopropane B->E Phase-Transfer Catalyzed Alkylation (Toluene) C Aqueous NaOH (50%) C->E Phase-Transfer Catalyzed Alkylation (Toluene) D TBAB (Catalyst) D->E Phase-Transfer Catalyzed Alkylation (Toluene) F Final Product: 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid E->F Aqueous Acidic Hydrolysis (H₂SO₄) G Start Start NaOH Addition Monitor Monitor Internal Temperature (T_int) Start->Monitor Check_Tmax T_int > T_max (e.g., 40°C)? Monitor->Check_Tmax Stop_Add STOP ADDITION Check_Tmax->Stop_Add Yes Continue_Add Continue Addition at Set Rate Check_Tmax->Continue_Add No Increase_Cool Increase Jacket Cooling Stop_Add->Increase_Cool Check_Tstable Is T_int Stable/Decreasing? Increase_Cool->Check_Tstable Check_Tstable->Stop_Add No Resume_Add Resume Addition at Slower Rate Check_Tstable->Resume_Add Yes Resume_Add->Monitor Continue_Add->Monitor End Addition Complete Continue_Add->End [Dosing Finished]

Caption: Logic diagram for thermal management during exothermic additions.

Reagent Handling and Personal Protective Equipment (PPE)
  • Sodium Hydroxide (50%): Highly corrosive. Causes severe skin burns and eye damage.

  • Sulfuric Acid (98%): Extremely corrosive and a strong oxidizing agent. Reacts violently with water.

  • 1,3-Dibromopropane: Lachrymator and toxic.

  • Toluene/Heptane: Flammable solvents.

Mandatory PPE: All operations must be conducted in a well-ventilated area (e.g., a fume hood or ventilated enclosure). Standard PPE includes a flame-resistant lab coat, splash goggles, a face shield (especially during acid/base transfers), and chemically resistant gloves (e.g., butyl rubber for acids/bases). [6]

Conclusion

This application note presents a scalable, safe, and efficient two-step synthesis of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. The process has been optimized for kilogram-scale production by selecting a robust phase-transfer catalyzed reaction, thereby avoiding hazardous reagents common in alternative synthetic routes. By adhering to the detailed protocols and implementing the outlined safety and thermal management strategies, researchers and drug development professionals can confidently produce this key intermediate in the quantities required for advanced pharmaceutical programs.

References

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Application

Application Note &amp; Protocols: Derivatization of the Carboxylic Acid Group for Biological Screening

Abstract The carboxylic acid moiety is a cornerstone of molecular recognition in biological systems, yet its inherent physicochemical properties—high polarity and ionizability at physiological pH—often impede drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The carboxylic acid moiety is a cornerstone of molecular recognition in biological systems, yet its inherent physicochemical properties—high polarity and ionizability at physiological pH—often impede drug development by limiting membrane permeability and metabolic stability.[1][2][3] This guide provides a comprehensive overview of strategic derivatization of the carboxylic acid group to modulate these properties for enhanced performance in biological screening and lead optimization. We delve into the core chemical principles, present detailed, validated protocols for the most effective derivatization strategies, and offer a decision-making framework for selecting the optimal approach. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical toolbox for creating more effective and screen-friendly compound libraries.

Introduction: The Rationale for Carboxylic Acid Derivatization

Carboxylic acids are ubiquitous pharmacophores, critical for interacting with biological targets through hydrogen bonding and ionic interactions.[1] However, the very feature that makes them effective—the ionizable proton—is also a significant liability in drug design. The resulting carboxylate anion is highly polar, which can:

  • Limit Cell Permeability: The negative charge severely restricts passive diffusion across lipid bilayer membranes, hindering access to intracellular targets.[2][3][4]

  • Increase Metabolic Lability: Carboxylic acids are prone to metabolic processes like glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive metabolites.[3][5]

  • Reduce Oral Bioavailability: Poor absorption from the gastrointestinal tract is a common issue for acidic compounds.

Derivatization serves as a powerful strategy to transiently or permanently mask the carboxylic acid, thereby creating derivatives with improved "drug-like" properties for biological screening. The primary goals of this chemical modification are:

  • Enhance Lipophilicity: By converting the polar carboxyl group into a less polar ester or amide, membrane permeability can be significantly improved.[6]

  • Create Prodrugs: Designing derivatives that are inactive but are converted to the active carboxylic acid in vivo by endogenous enzymes (e.g., esterases) is a classic and effective prodrug strategy.[6][7][8]

  • Modulate Target Engagement: Altering the acidic moiety can fine-tune binding interactions, potentially increasing potency or selectivity.

  • Enable Bio-conjugation: Introducing functional handles for attachment to other molecules, such as fluorescent probes or delivery vectors.[9]

This guide will focus on the two most prevalent and versatile derivatization strategies: Amide Bond Formation and Esterification .

Core Principles: Activating the Carboxyl Group

Direct condensation of a carboxylic acid with an amine or alcohol is generally inefficient due to the acidic proton, which protonates the incoming nucleophile, and the poor electrophilicity of the carbonyl carbon.[10] Therefore, the cornerstone of derivatization is the activation of the carboxylic acid. This involves converting the hydroxyl group into a better leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack.

The general workflow for derivatization follows a logical progression from the parent compound to a purified library of derivatives ready for screening.

G cluster_0 Phase 1: Preparation & Activation cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Validation & Screening A Parent Carboxylic Acid (R-COOH) B Carboxylic Acid Activation (e.g., using EDC, HATU) A->B Add Coupling Reagent D1 Amide Formation B->D1 Add Amine D2 Ester Formation B->D2 Add Alcohol C1 Amine Nucleophile (R'-NH2) C1->D1 C2 Alcohol Nucleophile (R'-OH) C2->D2 E Reaction Work-up & Purification (e.g., HPLC) D1->E D2->E F Characterization (LC-MS, NMR) E->F G Biological Screening F->G

Figure 1: General workflow for carboxylic acid derivatization for biological screening.

Key Derivatization Strategy I: Amide Bond Formation

Amide bonds are exceptionally stable and are a cornerstone of medicinal chemistry.[11] Converting a carboxylic acid to an amide can dramatically alter its physicochemical properties, often improving metabolic stability and cell permeability.

Mechanism: Carbodiimide-Mediated Coupling

One of the most common methods for amide formation in a research setting utilizes a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[9][11][12]

The mechanism proceeds as follows:

  • Activation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

  • Additive Reaction (Optional but Recommended): This unstable intermediate can rearrange or racemize. Additives like NHS or HOBt react with the O-acylisourea to form a more stable, yet still highly reactive, active ester (e.g., NHS ester). This step improves yields and suppresses side reactions.[13]

  • Aminolysis: The amine nucleophile attacks the carbonyl carbon of the active ester, displacing the leaving group (NHS) to form the stable amide bond. The byproduct of EDC is a soluble urea derivative, which is typically easy to remove.

G cluster_0 Step 1: Activation cluster_1 Step 2: Active Ester Formation cluster_2 Step 3: Aminolysis A A B B A->B C C B->C

Figure 2: Simplified mechanism of EDC/NHS-mediated amide coupling.

Common Coupling Reagents

A vast array of coupling reagents has been developed, each with specific advantages. The choice of reagent depends on the substrate's complexity, steric hindrance, and the need to suppress racemization.

Reagent NameAcronymClassKey Advantages
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC, EDACCarbodiimideWater-soluble byproducts, good for aqueous and organic media.[9]
DicyclohexylcarbodiimideDCCCarbodiimideInexpensive, effective. Byproduct (DCU) is insoluble in most organic solvents, facilitating removal.[14]
DiisopropylcarbodiimideDICCarbodiimideSimilar to DCC, but byproduct (DIU) is soluble, sometimes preferred for solid-phase synthesis.[14]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUAminium/UroniumFast reaction rates, low racemization, widely used in peptide synthesis.[14][15]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUAminium/UroniumMore reactive than HBTU, excellent for sterically hindered couplings, minimizes racemization.[14][15]
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphoniumHighly effective, particularly for difficult couplings and cyclizations.[13][15]
Protocol: General Procedure for EDC/NHS Amide Coupling

This protocol provides a robust starting point for the synthesis of an amide library. Optimization of stoichiometry, solvent, and temperature may be required for specific substrates.

Materials:

  • Carboxylic acid starting material

  • Amine building block

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Tertiary base, e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction vials, magnetic stirrer, and stir bars

Procedure:

  • Preparation: To a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).

  • Activation: Add NHS (1.2 eq) followed by EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. Scientist's Note: Pre-activation to form the NHS ester before adding the amine is crucial for minimizing side reactions, especially with sensitive substrates.

  • Amine Addition: In a separate vial, dissolve the amine (1.1 eq) in a small amount of the reaction solvent. If the amine is provided as a hydrochloride salt, add a tertiary base like DIPEA (2.5 eq) to neutralize the salt and act as a proton scavenger. Add this amine solution to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and NHS), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC to obtain the desired amide.

  • Characterization (Self-Validation): Confirm the structure and purity of the final product using LC-MS to verify the molecular weight and ¹H NMR spectroscopy to confirm the structure. The disappearance of the carboxylic acid proton signal (typically >10 ppm) and the appearance of amide N-H signals are key indicators.[16][17]

Key Derivatization Strategy II: Esterification

Esterification is the premier strategy for creating prodrugs of carboxylic acids.[6] Esters are generally more lipophilic and less polar than their parent acids, enhancing membrane permeability. Crucially, they can be designed to be stable chemically but labile biologically, undergoing hydrolysis by ubiquitous esterase enzymes in the body to release the active drug.[8][18]

Mechanism: Fischer Esterification

The classic method is the Fischer esterification, which involves reacting a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[19] While effective for simple esters, the harsh acidic conditions are incompatible with many complex, functionalized molecules common in drug discovery.

Milder Esterification Methods for Complex Molecules

For sensitive substrates, methods that avoid strong acids are essential.

  • Alkylation of Carboxylate Salts: This Sₙ2 reaction involves deprotonating the carboxylic acid with a non-nucleophilic base (e.g., cesium carbonate) to form a carboxylate salt, which then reacts with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form the ester. This method is popular for preparing methyl, ethyl, allyl, and benzyl esters.[19][20]

  • Carbodiimide-Mediated Esterification: Similar to amide coupling, reagents like DCC or EDC can be used to activate the carboxylic acid, which is then intercepted by an alcohol nucleophile. A catalyst, such as 4-dimethylaminopyridine (DMAP), is often required to facilitate the reaction.

G A Carboxylic Acid (R-COOH) B Activate with EDC/DMAP A->B Step 1 C Add Alcohol (R'-OH) B->C Step 2 D Work-up & Purification C->D Step 3 E Final Ester Product (R-COOR') D->E Step 4

Figure 3: Workflow for a mild, EDC/DMAP-catalyzed esterification.

Protocol: General Procedure for DCC/DMAP Esterification

This protocol is suitable for creating esters from primary and secondary alcohols with acid-labile functional groups.

Materials:

  • Carboxylic acid starting material

  • Alcohol building block

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes (for filtration)

  • 0.5 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a clean, dry flask, add the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolution: Dissolve the components in anhydrous DCM (to a concentration of approx. 0.1-0.5 M) and cool the solution to 0 °C in an ice bath. Scientist's Note: Cooling is important to control the reaction rate and minimize side reactions from the highly reactive DCC.

  • DCC Addition: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Filter off the DCU precipitate through a pad of Celite, washing with a small amount of cold DCM or hexanes.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove DMAP and any unreacted base), saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the crude ester by flash column chromatography.

  • Characterization (Self-Validation): Confirm the structure and purity via LC-MS and NMR. Key spectral features include the disappearance of the acid proton and the appearance of new proton signals corresponding to the alcohol moiety in the ¹H NMR spectrum.[17] Infrared spectroscopy can also be useful, as the C=O stretch for an ester typically appears at a different frequency (around 1740 cm⁻¹) than for a carboxylic acid.[16][21]

Conclusion: A Strategic Imperative

The derivatization of carboxylic acids is not merely a synthetic exercise but a strategic imperative in modern drug discovery. By converting this problematic moiety into more screen-friendly amides and esters, researchers can unlock the therapeutic potential of compounds that would otherwise fail due to poor pharmacokinetic properties. The protocols and principles outlined in this guide provide a robust foundation for building diverse and high-quality compound libraries, ultimately accelerating the journey from initial hit to clinical candidate.

References

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Method

Application Note: A Strategic Framework for the Design of Structure-Activity Relationship (SAR) Studies for 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid Analogs

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed strategic framework and experimental protocols for conducting a comprehensive Structure-Activity Relation...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed strategic framework and experimental protocols for conducting a comprehensive Structure-Activity Relationship (SAR) study on analogs of 1-(4-methoxyphenyl)cyclobutanecarboxylic acid. Lacking a predefined biological target for the core scaffold, this guide adopts a phenotypic-driven approach, a cornerstone of modern drug discovery for identifying novel mechanisms of action.[1][2][3] We outline a logical progression from strategic analog design and synthesis to a tiered biological evaluation cascade and robust in vitro ADME/Tox profiling. The causality behind experimental choices is emphasized to empower researchers to build a self-validating dataset, ultimately guiding the optimization of lead compounds.[4][5][6]

Introduction and Strategic Rationale

The 1-(4-methoxyphenyl)cyclobutanecarboxylic acid scaffold represents a promising starting point for a hit-to-lead campaign. Cyclobutane rings are valuable motifs in medicinal chemistry, offering a three-dimensional exit vector from a flat aromatic ring, which can improve metabolic stability and explore novel binding interactions.[7] The initial focus of this SAR study is to systematically probe the chemical space around this core structure to understand which molecular features govern a desired biological phenotype.[8]

Given that the molecular target is unknown, a phenotypic screening approach is the most logical starting point.[2][9] This strategy involves screening compounds in cellular or organism-based models to identify agents that produce a desired change in phenotype, such as inhibiting cancer cell proliferation or reducing an inflammatory response.[1][3] The primary goals of this SAR campaign are twofold:

  • Identify Key Structural Motifs: To determine which parts of the molecule are essential for the observed phenotypic activity and which can be modified to enhance potency, selectivity, and drug-like properties.[10]

  • Generate Tool Compounds: To develop potent and selective analogs that can be used in subsequent studies (e.g., chemoproteomics) to deconvolve the underlying biological target and mechanism of action.[9]

Analog Library Design: A Systematic Exploration of Chemical Space

The design of the analog library is predicated on a systematic, multi-pronged strategy. Modifications will be made to four key regions of the parent molecule to probe their influence on biological activity and physicochemical properties.

Key Regions for Modification:

  • Aromatic Ring (Position R¹): Modifications here will explore electronic and steric effects.

  • Methoxy Group (Position R²): This site is crucial for probing hydrogen bonding potential and metabolic stability.

  • Cyclobutane Ring (Position R³): Substitution on the cyclobutane ring can influence conformation and introduce new interaction points.

  • Carboxylic Acid (Position R⁴): This group is a key interaction point (likely H-bond donor/acceptor) and its modification or replacement with bioisosteres is a high priority.

SAR_Strategy cluster_Core Core Scaffold: 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid cluster_Modifications Systematic Modifications cluster_Goals Desired Outcomes Core Parent Molecule R1 R¹: Phenyl Ring (Electronics, Sterics) Core->R1 Substitution R2 R²: Methoxy Group (H-bonding, Metabolism) Core->R2 Variation R3 R³: Cyclobutane Ring (Conformation, Lipophilicity) Core->R3 Substitution R4 R⁴: Carboxylic Acid (pKa, Bioisosteres) Core->R4 Replacement Potency Improve Potency R1->Potency ADME Optimize ADME Profile R2->ADME Selectivity Enhance Selectivity R3->Selectivity R4->Potency R4->ADME

Caption: SAR strategy for 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid analogs.

Proposed Analog Synthesis Table

The following table outlines a focused initial library designed to provide a clear SAR trajectory.

Analog ID Modification Site Proposed R-Group Rationale
Parent -4-OCH₃ (R¹), COOH (R⁴)Baseline compound
A-1 R¹ (Phenyl Ring)3-Cl, 4-OCH₃Probe electronic effects (electron-withdrawing)
A-2 R¹ (Phenyl Ring)4-CF₃Stronger electron-withdrawing group, probe lipophilicity
A-3 R¹ (Phenyl Ring)3,4-diClExplore steric and electronic effects
B-1 R² (Methoxy Group)-OHPotential H-bond donor, probe metabolism at O-methyl
B-2 R² (Methoxy Group)-OCF₃Lipophilic, metabolically stable alternative
B-3 R² (Methoxy Group)-SCH₃Bioisosteric replacement for oxygen
C-1 R³ (Cyclobutane)3-methylIntroduce steric bulk, explore hydrophobic pocket
C-2 R³ (Cyclobutane)3,3-dimethylIncrease steric bulk and lipophilicity
D-1 R⁴ (Carboxylic Acid)TetrazoleAcidic bioisostere, potential for improved metabolic stability
D-2 R⁴ (Carboxylic Acid)N-acyl sulfonamideNon-classical acidic bioisostere, modulate pKa
D-3 R⁴ (Carboxylic Acid)Primary Amide (-CONH₂)Remove acidic charge, probe H-bond donation

Synthetic Chemistry Protocols

A convergent synthetic approach is recommended. A plausible general route involves the synthesis of the core 1-aryl-cyclobutanecarboxylic acid followed by late-stage functionalization where possible.

Protocol 3.1: Synthesis of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid (Parent)

This procedure is adapted from established methods for preparing 1,1-disubstituted cyclobutanes.[11]

  • Step 1: Synthesis of 1,1-Cyclobutanedicarboxylic acid. To a solution of diethyl malonate in anhydrous ethanol, add sodium ethoxide. Stir for 30 minutes at room temperature. Add 1,3-dibromopropane dropwise and heat the reaction mixture to reflux for 12 hours. After cooling, the reaction is quenched with water and extracted with diethyl ether. The organic layers are dried and concentrated to yield diethyl 1,1-cyclobutanedicarboxylate, which is then hydrolyzed to the diacid using aqueous NaOH followed by acidic workup.

  • Step 2: Decarboxylation. Place the 1,1-Cyclobutanedicarboxylic acid in a distillation flask and heat to 160-170°C in an oil bath until the evolution of CO₂ ceases.[12] The crude product is then distilled under reduced pressure to yield cyclobutanecarboxylic acid.

  • Step 3: Arylation (Friedel-Crafts type or alternative). While direct Friedel-Crafts acylation followed by reduction can be challenging, modern C-H functionalization approaches offer a more controlled route.[13][14] A more classical approach involves conversion of the carboxylic acid to the acid chloride, followed by a Friedel-Crafts acylation with anisole and subsequent Clemmensen or Wolff-Kishner reduction of the resulting ketone.

(Note: The synthesis of specific analogs will require modifications to this general scheme, such as using substituted starting materials or performing functional group interconversions on the final scaffold.)

Biological Evaluation Cascade

A tiered or cascaded approach to biological testing ensures that resources are focused on the most promising compounds.[15]

Assay_Cascade A Primary Screen: Phenotypic Assay (e.g., Cell Proliferation) B Confirmation & Dose-Response: Determine IC50/EC50 A->B Active Compounds C Secondary Screen: Orthogonal Assay (e.g., Apoptosis Assay) B->C Confirmed Hits D Selectivity Screen: Counter-Assay (e.g., Normal vs. Cancer Cell Line) B->D Confirmed Hits E In Vitro ADME/Tox Profiling (Metabolic Stability, Permeability, Cytotoxicity) C->E Selective Hits D->E Selective Hits F Hit Prioritization for Target ID & Lead Optimization E->F Compounds with Good Drug-like Properties

Caption: Tiered biological evaluation cascade for SAR development.

Protocol 4.1: Primary Phenotypic Screen - Cell Proliferation Assay (e.g., MTT/XTT)

Objective: To identify analogs that inhibit the proliferation of a chosen cancer cell line (e.g., MCF-7, HCT116).

  • Cell Culture: Culture the selected cell line in appropriate media and conditions until approximately 80% confluency.

  • Seeding: Trypsinize, count, and seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of test compounds in DMSO and then dilute further in cell culture media. The final DMSO concentration should be ≤0.5%. Add the compound solutions to the wells. Include vehicle (DMSO) controls and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. The reagent is metabolically reduced by viable cells to a colored formazan product.

  • Data Acquisition: Solubilize the formazan product (if using MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing >50% inhibition at a screening concentration (e.g., 10 µM) are considered "hits."

Protocol 4.2: Secondary Orthogonal Assay - Apoptosis Assay (Caspase-Glo 3/7)

Objective: To determine if the anti-proliferative effect of confirmed hits is mediated by the induction of apoptosis.

  • Procedure: Follow steps 1-4 from the primary screening protocol.

  • Caspase-Glo Addition: After the 72-hour incubation, add Caspase-Glo 3/7 reagent to each well. This reagent contains a luminogenic caspase-3/7 substrate.

  • Incubation & Reading: Incubate at room temperature for 1 hour to allow for cell lysis and signal generation. Measure luminescence using a plate reader.

  • Analysis: An increase in luminescence relative to the vehicle control indicates activation of caspases 3 and 7, a hallmark of apoptosis.

In Vitro ADME/Tox Profiling

Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial to avoid costly late-stage failures.[16][17] For promising hits from the secondary screens, a panel of in vitro ADME assays should be conducted.[18][19]

Assay Protocol Summary Purpose
Aqueous Solubility Measurement of compound solubility in a buffered solution (e.g., PBS pH 7.4) using nephelometry or UV/LC-MS analysis.Predicts potential absorption issues.
Metabolic Stability Incubation of the compound with human liver microsomes (HLM) or hepatocytes. The disappearance of the parent compound is monitored over time by LC-MS/MS.[19]Identifies metabolic liabilities and predicts in vivo half-life.
Plasma Protein Binding Using rapid equilibrium dialysis (RED) or ultrafiltration to determine the fraction of the compound bound to plasma proteins.The unbound fraction is pharmacologically active; high binding can affect efficacy.
Permeability (Caco-2) Measurement of compound transport across a Caco-2 cell monolayer, which mimics the intestinal epithelium.Predicts oral absorption potential.
hERG Inhibition An electrophysiology (patch-clamp) or binding assay to assess the compound's potential to inhibit the hERG potassium channel.A key cardiotoxicity screen.
CYP450 Inhibition Assess the potential for drug-drug interactions by measuring inhibition of major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9).[18]Predicts potential for adverse drug-drug interactions.

Data Analysis and SAR Interpretation

The ultimate goal is to build a clear Structure-Activity Relationship. All data—biological activity (IC₅₀), secondary assay results, and ADME properties—should be compiled into a master table.

Interpreting the Data:

  • Activity Cliffs: Look for small structural changes that lead to a large drop-off in activity. This often indicates a critical interaction with the biological target.

  • Bioisosteric Replacements: Analyze the effect of replacing functional groups (e.g., carboxylic acid vs. tetrazole). Did the replacement maintain activity while improving properties like metabolic stability?[4]

  • Multiparameter Optimization: The ideal compound will not just be potent but will have a balanced profile of potency, selectivity, and favorable ADME properties. Use the data to guide the design of the next generation of analogs, iteratively improving this balance.[5]

By following this systematic and logically-tiered experimental plan, researchers can efficiently navigate the chemical space around the 1-(4-methoxyphenyl)cyclobutanecarboxylic acid scaffold, leading to the identification of optimized lead compounds with a clear path toward further preclinical development.

References

  • Phenotypic screening - Wikipedia. Available at: [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs. Available at: [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. Available at: [Link]

  • In Vitro ADME Assays and Services - Charles River Laboratories. Available at: [Link]

  • Structure-activity relationship (SAR) study designs - Monash University. Available at: [Link]

  • Phenotypic profiling in drug discovery - Drug Target Review. Available at: [Link]

  • Phenotype-Based Drug Screening - Creative Bioarray. Available at: [Link]

  • In Vitro ADME Studies - PharmaLegacy. Available at: [Link]

  • In Vitro ADME / DMPK Screening - Charnwood Discovery. Available at: [Link]

  • Structure-Activity Relationships in Med Chem - Fiveable. Available at: [Link]

  • Structure-Activity Relationship (SAR) Studies - Oncodesign Services. Available at: [Link]

  • Structure-activity relationship (SAR) - GARDP Revive. Available at: [Link]

  • What is the structure-activity relationship SAR in drug design? - Patsnap Synapse. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. Available at: [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry. Available at: [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC - NIH. Available at: [Link]

Sources

Application

Application Notes and Protocols: 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the 1-(4-Methoxyphenyl)cyclobutane Scaffold In the landscape of moder...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 1-(4-Methoxyphenyl)cyclobutane Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of rigidity, three-dimensionality, and metabolic stability is paramount. 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid emerges as a compelling building block, strategically positioned at the intersection of these desirable attributes. Its inherent structural features—a strained but stable cyclobutane ring and an electron-rich methoxy-functionalized phenyl group—provide a unique platform for the design of bioactive molecules, particularly those targeting the central nervous system (CNS).[1]

The cyclobutane moiety, once considered a synthetic curiosity, is now increasingly recognized for its ability to confer advantageous properties to drug candidates.[1][2] Its puckered, three-dimensional nature allows for the precise spatial orientation of pharmacophoric elements, facilitating optimal interactions with biological targets. This conformational restriction can lead to enhanced potency and selectivity compared to more flexible acyclic or larger ring systems.[1] Furthermore, the cyclobutane core is generally resistant to metabolic degradation, a crucial factor in improving the pharmacokinetic profile of a drug candidate.[1]

The 4-methoxyphenyl group attached to the cyclobutane ring further enhances the potential of this scaffold. The methoxy group can participate in hydrogen bonding and other non-covalent interactions within a receptor's binding pocket, while the phenyl ring provides a vector for further functionalization to explore structure-activity relationships (SAR). This combination of a rigid, metabolically stable core with a tunable aromatic component makes 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid a valuable starting point for the discovery of next-generation therapeutics. These application notes will provide a comprehensive overview of its synthesis, applications, and protocols for its utilization in drug discovery programs.

Key Physicochemical Properties

PropertyValueReference
CAS Number 50921-37-4
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Appearance Solid
Storage 2-8°C, sealed, dry

Application in Medicinal Chemistry: A Scaffold for CNS Drug Discovery

The primary application of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid in medicinal chemistry lies in its role as a key intermediate for the synthesis of CNS-acting agents.[1] Its structural rigidity and the presence of the methoxyphenyl moiety make it an attractive scaffold for targeting a variety of CNS receptors and enzymes implicated in neurological and psychiatric disorders.

Core Scaffold for Novel Antidepressants and Anxiolytics

The 1-(4-methoxyphenyl) moiety is a common feature in several known CNS drugs. By incorporating this pharmacophore into a rigid cyclobutane framework, medicinal chemists can explore novel chemical space in the pursuit of new antidepressants and anxiolytics. The carboxylic acid handle of the title compound provides a convenient attachment point for various amine-containing side chains, allowing for the generation of diverse libraries of compounds for high-throughput screening.

Building Block for Modulators of Neurodegenerative Disease Targets

The development of therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease is a major challenge in medicinal chemistry. The unique conformational constraints imposed by the cyclobutane ring can be exploited to design selective inhibitors or modulators of enzymes and receptors involved in the pathology of these diseases. The 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid scaffold can serve as a starting point for the synthesis of compounds targeting, for example, secretases, kinases, or G-protein coupled receptors (GPCRs) implicated in neurodegeneration.

Tool for Structure-Activity Relationship (SAR) Studies

The systematic modification of a lead compound is a cornerstone of drug discovery. 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is an ideal starting material for SAR studies. The carboxylic acid can be converted to a wide range of functional groups (amides, esters, alcohols, etc.), while the phenyl ring can be further substituted to probe the electronic and steric requirements of the target binding site. The rigid cyclobutane core ensures that any observed changes in biological activity can be more confidently attributed to the specific modifications made, rather than to conformational changes.

Illustrative SAR Workflow:

Caption: Iterative drug discovery cycle starting from 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid.

Protocols

Protocol 1: Diastereoselective Synthesis of a Key Precursor: cis-3-Hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic Acid

This protocol is adapted from a reported diastereoselective synthesis of cyclobutane hydroxy acids and serves as a reliable method to produce a key precursor for further derivatization.[1] The reaction proceeds via the formation of a dianion of 4-methoxyphenylacetic acid, followed by a double alkylation with epichlorohydrin.

Reaction Scheme:

Materials:

  • 4-Methoxyphenylacetic acid

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (or other suitable strong base)

  • Epichlorohydrin

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dianion Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxyphenylacetic acid (1 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete dianion formation.

  • Reaction with Epichlorohydrin:

    • Slowly add epichlorohydrin (1.1 equivalents) dropwise to the dianion solution, ensuring the temperature remains below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1M HCl until the pH is acidic (pH ~2-3).

    • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield cis-3-hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid as a single diastereomer.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a strong base like n-BuLi necessitates strict anhydrous conditions to prevent quenching of the base.

  • Low Temperature: The formation of the dianion and the subsequent reaction with the electrophile are performed at low temperatures to control the reactivity and prevent side reactions.

  • Diastereoselectivity: The observed cis stereochemistry is rationalized by the formation of a lithium chelate that directs the final ring-closing alkylation.

Protocol 2: Synthesis of 1-(4-Methoxyphenyl)cyclobutanecarboxamide Derivatives for SAR Studies

This protocol outlines a general procedure for the synthesis of a library of amide derivatives from 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid, which can be obtained from the hydroxy precursor via oxidation and subsequent reduction or directly if the starting material is available.

Reaction Scheme:

Materials:

  • 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid

  • A diverse set of primary and secondary amines

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or other suitable peptide coupling agent (e.g., HBTU, EDC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a vial, dissolve 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid (1 equivalent) in anhydrous DCM or DMF.

    • Add the desired amine (1.1 equivalents) and DIPEA (2-3 equivalents).

    • In a separate vial, dissolve HATU (1.2 equivalents) in anhydrous DCM or DMF.

  • Coupling Reaction:

    • Add the HATU solution to the solution containing the carboxylic acid, amine, and DIPEA.

    • Stir the reaction mixture at room temperature for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude amide can be purified by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC).

Self-Validating System:

  • The purity and identity of the final compounds should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • LC-MS analysis of the crude reaction mixture can provide initial confirmation of product formation and help in optimizing the reaction conditions.

Synthesis and Derivatization Workflow:

Synthesis_Workflow cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization for SAR A 4-Methoxyphenylacetic acid B cis-3-Hydroxy-1-(4-methoxyphenyl) cyclobutane-1-carboxylic acid A->B Diastereoselective Alkylation C 1-(4-Methoxyphenyl) cyclobutanecarboxylic acid B->C Oxidation & Reduction or other functional group interconversion D Amide Library C->D Amide Coupling E Ester Library C->E Esterification F Other Derivatives C->F Various Transformations

Caption: Synthetic pathway to 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid and its subsequent derivatization.

Conclusion and Future Perspectives

1-(4-Methoxyphenyl)cyclobutanecarboxylic acid represents a strategically valuable and under-explored scaffold in medicinal chemistry. Its unique combination of a rigid, three-dimensional cyclobutane core and the electronically tunable 4-methoxyphenyl moiety provides a fertile ground for the design of novel therapeutics, particularly for challenging CNS targets. The synthetic protocols outlined herein offer a reliable and scalable entry point to this chemical space, enabling the generation of diverse compound libraries for SAR exploration. As the demand for innovative drug candidates with improved efficacy and pharmacokinetic profiles continues to grow, the systematic application of building blocks like 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

  • MySkinRecipes. 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. [Link]

  • Wille, U. Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem2022 , 17 (12), e202200020. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Diastereoselective Reduction of 1-Aryl-Cyclobutanecarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the diastereoselective reduction of 1-aryl-cyclobutanecarboxylic acids. This guide is designed to provide in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the diastereoselective reduction of 1-aryl-cyclobutanecarboxylic acids. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles and field-proven insights to help you navigate the complexities of this valuable synthetic transformation. The unique steric and electronic environment of the cyclobutane ring often presents challenges in achieving high diastereoselectivity, a critical factor in the synthesis of pharmacologically active molecules.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions.

Problem 1: Low Diastereoselectivity (Formation of both cis and trans isomers)

The formation of a mixture of diastereomers is a common hurdle in the reduction of substituted cyclobutane systems. The stereochemical outcome is a delicate balance of steric hindrance, reagent approach, and reaction conditions.

Potential Causes & Solutions:

  • Steric Hindrance of the Reducing Agent: Bulky reducing agents may exhibit poor facial selectivity, leading to a mixture of products.

    • Troubleshooting Steps:

      • Evaluate Less Bulky Reagents: If using a sterically demanding hydride source, consider switching to a smaller reagent. For instance, Sodium Borohydride (NaBH₄) is less sterically hindered than Lithium Aluminum Hydride (LiAlH₄) and may offer improved selectivity.[3]

      • Utilize Substrate-Controlled Reduction: In some cases, the inherent stereochemistry of the substrate can direct the approach of the hydride. Analyze the most stable conformation of your 1-aryl-cyclobutanecarboxylic acid to predict the favored trajectory of hydride attack.

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer, thus reducing selectivity.[4]

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Perform the reduction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C).[3] This can enhance the kinetic preference for the formation of the thermodynamically more stable diastereomer.[4]

      • Monitor Temperature Carefully: Ensure consistent and accurate temperature control throughout the reaction.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reduction, thereby affecting diastereoselectivity.[5]

    • Troubleshooting Steps:

      • Solvent Screening: Experiment with a range of solvents with varying polarities, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, diethyl ether) and polar protic (e.g., methanol, ethanol).[3][5] Tetrahydrofuran (THF) has been shown to be a suitable solvent for achieving high diastereoselectivity in similar reductions.[3]

      • Consider Solvent Coordination: In reactions involving metal hydrides, coordinating solvents can alter the reactivity and steric profile of the reducing agent.

  • Mechanism of Reduction: The direct reduction of a carboxylic acid to an alcohol with reagents like LiAlH₄ proceeds through an aldehyde intermediate.[6][7] The stereoselectivity can be influenced at both the initial reduction to the aldehyde and the subsequent reduction to the alcohol.

    • Troubleshooting Steps:

      • Two-Step Procedure: Consider a two-step approach where the carboxylic acid is first converted to a more reactive derivative (e.g., an ester or acid chloride) followed by reduction. This allows for greater control over the choice of reducing agent and reaction conditions at each stage.

      • Protecting Groups: If other functional groups are present, their interaction with the reducing agent or intermediates could affect stereoselectivity. The use of appropriate protecting groups may be necessary.

Problem 2: Poor Yield or Incomplete Conversion

Low yields or the presence of unreacted starting material can be frustrating. Several factors can contribute to this issue.

Potential Causes & Solutions:

  • Reagent Reactivity: The chosen reducing agent may not be sufficiently reactive to reduce the carboxylic acid under the employed conditions.

    • Troubleshooting Steps:

      • Stronger Reducing Agent: If using a mild reducing agent like NaBH₄ (which is generally ineffective for carboxylic acids), switch to a more powerful one like LiAlH₄ or Diborane (B₂H₆).[6][8]

      • Increase Reagent Stoichiometry: Ensure an adequate excess of the reducing agent is used to drive the reaction to completion. A common starting point is 1.5 to 2.0 equivalents.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material.

      • Increase Reaction Time or Temperature: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.

  • Quality of Reagents and Solvents: Impurities in reagents or solvents can quench the reducing agent or interfere with the reaction.

    • Troubleshooting Steps:

      • Use High-Purity Reagents: Ensure that the reducing agent is fresh and has been stored under appropriate inert conditions.

      • Use Anhydrous Solvents: For moisture-sensitive reagents like LiAlH₄, it is crucial to use dry solvents to prevent quenching of the hydride.

Problem 3: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired alcohol.

Potential Causes & Solutions:

  • Over-reduction: In some cases, particularly with aromatic substrates, the aryl ring may be susceptible to reduction under harsh conditions.

    • Troubleshooting Steps:

      • Milder Reducing Agent: If aryl ring reduction is observed, consider using a milder reducing agent or less forcing reaction conditions (lower temperature, shorter reaction time).

      • Chemoselective Reagents: Explore chemoselective reducing agents that are known to preferentially reduce carboxylic acids in the presence of aromatic rings.

  • Ring Opening: The strained cyclobutane ring can be susceptible to cleavage under certain reductive conditions, although this is less common with hydride reductions.[9]

    • Troubleshooting Steps:

      • Milder Conditions: Employing milder reaction conditions can minimize the risk of ring opening.

      • Alternative Synthetic Routes: If ring opening is a persistent issue, it may be necessary to reconsider the synthetic strategy.

  • Decarboxylation: While not a primary pathway for hydride reductions, thermal instability or acidic/basic conditions during workup could potentially lead to decarboxylation.

    • Troubleshooting Steps:

      • Careful Workup: Ensure that the workup procedure is performed at low temperatures and avoids prolonged exposure to strong acids or bases.

      • Control of pH: Maintain careful control over the pH during the workup and purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for the diastereoselective reduction of 1-aryl-cyclobutanecarboxylic acids?

A1: The "best" reducing agent is highly substrate-dependent. However, for the direct reduction of the carboxylic acid, Lithium Aluminum Hydride (LiAlH₄) is a common and effective choice due to its high reactivity.[6][7] To fine-tune diastereoselectivity, it is often beneficial to convert the carboxylic acid to an ester and then use a less reactive and more sterically demanding reducing agent, which can offer greater control.

Q2: How can I reliably obtain the cis or trans diastereomer?

A2: Achieving high selectivity for one diastereomer often requires careful optimization of reaction conditions.

  • For the cis isomer: This is often the thermodynamically favored product in the reduction of 3-substituted cyclobutanones, and similar principles may apply here.[10][11] Using a less sterically hindered reducing agent at low temperatures can favor the formation of the cis product.

  • For the trans isomer: The formation of the trans isomer may be favored by using a bulkier reducing agent that approaches the carbonyl group from the less hindered face of the molecule. The use of chiral auxiliaries or catalysts can also be a powerful strategy for controlling stereochemistry.[12]

Q3: Can I use Sodium Borohydride (NaBH₄) to reduce a 1-aryl-cyclobutanecarboxylic acid?

A3: Generally, no . Sodium Borohydride is not a strong enough reducing agent to reduce carboxylic acids.[6][8] It will, however, react with the acidic proton of the carboxylic acid to form a carboxylate salt and hydrogen gas.[6] If you wish to use a borohydride-based reagent, you would typically need to first convert the carboxylic acid to an ester or an acid chloride.

Q4: My reaction is very slow. What can I do to speed it up?

A4: To increase the reaction rate, you can:

  • Increase the temperature: Cautiously increase the reaction temperature while monitoring for any decrease in diastereoselectivity.

  • Use a more reactive reducing agent: If you are using a milder reagent, switching to a more powerful one like LiAlH₄ will significantly increase the reaction rate.

  • Activate the carboxylic acid: Converting the carboxylic acid to an acid chloride or a mixed anhydride will make it much more susceptible to reduction.

Q5: How do I purify the resulting diastereomeric alcohols?

A5: The most common method for separating diastereomers is flash column chromatography on silica gel. The difference in polarity between the cis and trans isomers is often sufficient to allow for their separation. Careful selection of the eluent system is key to achieving good resolution. In some cases, recrystallization can also be an effective method for purifying the major diastereomer.

Experimental Protocols & Data Presentation

Table 1: Guide to Selecting Reaction Conditions for Diastereoselectivity
ParameterTo Favor cis IsomerTo Favor trans IsomerRationale
Reducing Agent Less bulky (e.g., NaBH₄ on an ester derivative)More bulky (e.g., L-Selectride® on a ketone derivative)Steric hindrance directs the approach of the hydride.
Temperature Low (-78 °C to 0 °C)Varies; may require optimizationLower temperatures enhance kinetic control.[3]
Solvent Non-coordinating (e.g., Toluene) or weakly coordinating (e.g., THF)Coordinating (e.g., Ethanol)Solvent can influence the effective size of the reducing agent.[5]
General Protocol for the Reduction of a 1-Aryl-Cyclobutanecarboxylic Acid with LiAlH₄

Warning: Lithium Aluminum Hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., Nitrogen or Argon).

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (1.5 - 2.0 eq.) in anhydrous Tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Substrate: Dissolve the 1-aryl-cyclobutanecarboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly and sequentially adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This is the Fieser workup method.

  • Filtration and Extraction: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with additional THF or ethyl acetate. Combine the organic filtrates and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Visualizations

Decision Workflow for Troubleshooting Low Diastereoselectivity

G start Low Diastereoselectivity Observed temp Lower Reaction Temperature (e.g., 0 °C, -78 °C) start->temp check1 Improved Selectivity? temp->check1 solvent Screen Solvents (e.g., THF, Toluene, Et2O) check2 Improved Selectivity? solvent->check2 reagent Change Reducing Agent (e.g., smaller or bulkier) check3 Improved Selectivity? reagent->check3 derivative Convert to Ester/Ketone for Greater Control check1->solvent No end Optimized Diastereoselectivity check1->end Yes check2->reagent No check2->end Yes check3->derivative No check3->end Yes G sub 1-Aryl-Cyclobutanecarboxylic Acid reductant [H⁻] (Reducing Agent) ts_cis Transition State A (less hindered attack) reductant->ts_cis Path A ts_trans Transition State B (more hindered attack) reductant->ts_trans Path B prod_cis cis-1-Aryl-Cyclobutylmethanol ts_cis->prod_cis Lower Energy prod_trans trans-1-Aryl-Cyclobutylmethanol ts_trans->prod_trans Higher Energy

Caption: Competing transition states in the reduction.

References

  • National Institutes of Health (NIH). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. [Link]

  • ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

  • National Institutes of Health (NIH). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. [Link]

  • ACS Publications. Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications. [Link]

  • ResearchGate. Enantioselective Reduction of Cyclobutenones Using Ene‐Reductases. [Link]

  • ResearchGate. Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. [Link]

  • ResearchGate. Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. [Link]

  • PubMed. Synthesis and evaluation of the first cis-cyclobutane-containing receptor for lipid A. [Link]

  • Synlett. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. [Link]

  • Semantic Scholar. Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. [Link]

  • National Institutes of Health (NIH). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. [Link]

  • ACS Publications. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. [Link]

  • ResearchGate. Diastereoselectivity Control in the Zirconocene-Mediated Ring Contraction of 4-Vinylfuranosides to Enantiopure Multiply Functionalized Cyclobutanes. [Link]

  • ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. Reduction & Oxidation Reactions of Carboxylic Acids. [Link]

  • Britannica. Carboxylic acid - Reduction, Reactivity, Synthesis. [Link]

  • Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • ResearchGate. The application of cyclobutane derivatives in organic synthesis. [Link]

  • Chemistry LibreTexts. 19.2: Overview of common redox reactions. [Link]

  • Beilstein Journals. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]

Sources

Optimization

common side reactions in 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid synthesis

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive troubleshooting guide for the synthesis of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. As Se...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive troubleshooting guide for the synthesis of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. As Senior Application Scientists, we move beyond simple protocols to explore the causality behind common experimental pitfalls, offering field-proven insights to navigate the challenges of this synthesis.

Introduction to Synthetic Challenges

1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is a valuable building block in medicinal chemistry, often utilized in the development of central nervous system (CNS) agents.[1] Its rigid cyclobutane scaffold provides a unique structural motif for bioactive molecules. However, its synthesis is not without challenges. The most common synthetic routes are susceptible to specific side reactions that can complicate purification and significantly reduce yields. This guide addresses the most frequent issues encountered in three primary synthetic strategies: Friedel-Crafts Acylation, Grignard Reaction, and Nitrile Hydrolysis.

Section 1: Troubleshooting the Friedel-Crafts Acylation Route

The Friedel-Crafts acylation of anisole with a cyclobutanecarbonyl derivative is a direct approach to forming the core structure. The reaction typically involves a Lewis acid catalyst, like aluminum chloride (AlCl₃), to activate the acylating agent.[2][3]

Core Reaction Workflow: Friedel-Crafts Acylation

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Anisole Anisole Reaction Acylation (Dichloromethane, 0°C to RT) Anisole->Reaction AcylChloride Cyclobutanecarbonyl Chloride AcylChloride->Reaction LewisAcid AlCl₃ (Catalyst) LewisAcid->Reaction Quench Ice/Water Quench Reaction->Quench Reaction Mixture Extract Extraction Quench->Extract Purify Column Chromatography or Recrystallization Extract->Purify Product 1-(4-Methoxyphenyl) cyclobutanecarboxylic acid Purify->Product

Caption: General workflow for Friedel-Crafts acylation synthesis.

Frequently Asked Questions (FAQs)

Question 1: My yield is very low, and I have a significant amount of a constitutional isomer that is difficult to separate. What is happening?

Answer: This is the most common issue in this synthesis and stems from the directing effects of the methoxy (-OCH₃) group on the anisole ring.

  • Root Cause Analysis: The methoxy group is a strong activating, ortho, para-director for electrophilic aromatic substitution.[2][4] While the para-substituted product, 1-(4-methoxyphenyl)cyclobutanecarboxylic acid, is the desired compound, the ortho-substituted isomer, 1-(2-methoxyphenyl)cyclobutanecarboxylic acid, is a significant and common byproduct. The formation of the para isomer is generally favored due to reduced steric hindrance, but the ortho product nearly always forms to some extent.[4]

  • Troubleshooting & Solutions:

    • Temperature Control: Friedel-Crafts reactions are often exothermic.[5] Running the reaction at lower temperatures (e.g., starting at 0°C or even -10°C before allowing it to slowly warm) can increase the kinetic preference for the sterically less hindered para product.

    • Solvent Choice: Using a non-polar solvent like carbon disulfide (CS₂) instead of more polar options like dichloromethane (DCM) can sometimes enhance para-selectivity. However, exercise caution due to the high toxicity and flammability of CS₂.

    • Purification Strategy: If isomer formation is unavoidable, careful purification is key. The two isomers often have different polarities. Flash column chromatography using a hexane/ethyl acetate solvent system is typically effective. Gradient elution may be necessary to achieve baseline separation.

Question 2: My final product seems to have a higher molecular weight than expected, and the NMR shows multiple cyclobutane signals. What could be the cause?

Answer: This points towards polyacylation, a known side reaction in Friedel-Crafts chemistry, especially when using a strongly activated aromatic ring like anisole.

  • Root Cause Analysis: The product, 1-(4-methoxyphenyl)cyclobutanecarboxylic acid, still possesses an activated aromatic ring. The electron-donating methoxy group can make the product susceptible to a second acylation reaction, leading to di-acylated byproducts.

  • Troubleshooting & Solutions:

    • Stoichiometry Control: Use a slight excess of anisole relative to the cyclobutanecarbonyl chloride. This ensures the electrophile is more likely to react with the starting material rather than the product. A 1.2:1 to 1.5:1 ratio of anisole to acyl chloride is a good starting point.

    • Reverse Addition: Add the Lewis acid/acyl chloride complex slowly to the solution of anisole, rather than the other way around. This maintains a low concentration of the electrophile in the reaction mixture at all times, disfavoring polyacylation.

    • Lewis Acid Deactivation: The ketone product can form a strong complex with the Lewis acid catalyst (AlCl₃).[5] This deactivates the product towards further acylation. Using a stoichiometric amount of AlCl₃ is crucial; catalytic amounts are often insufficient and can lead to other side reactions.[3]

Section 2: Troubleshooting the Grignard Reaction Route

This pathway typically involves the reaction of 4-methoxyphenylmagnesium bromide with cyclobutanone, followed by an oxidation step to yield the carboxylic acid. The success of this route hinges on the successful formation and handling of the highly reactive Grignard reagent.[6][7]

Core Reaction Workflow: Grignard Synthesis

cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Workup & Oxidation Bromide 4-Bromoanisole Grignard 4-Methoxyphenyl- magnesium bromide Bromide->Grignard Mg Magnesium Turnings Mg->Grignard Anhydrous Ether/THF Alkoxide Tertiary Alkoxide Intermediate Grignard->Alkoxide Ketone Cyclobutanone Ketone->Alkoxide Workup Acidic Workup (H₃O⁺) Alkoxide->Workup Forms Alcohol Oxidation Oxidation Step (e.g., Jones Oxidation) Workup->Oxidation Product 1-(4-Methoxyphenyl) cyclobutanecarboxylic acid Oxidation->Product

Caption: General workflow for Grignard-based synthesis.

Frequently Asked Questions (FAQs)

Question 1: My Grignard reaction fails to initiate, or the yield of the reagent is very low.

Answer: This is a classic Grignard problem related to reagent purity and reaction conditions.

  • Root Cause Analysis: Grignard reagents are potent bases and nucleophiles that react readily with protic sources, especially water.[6] Trace amounts of moisture in the glassware, solvent, or on the surface of the magnesium will quench the reagent as it forms. Additionally, the magnesium surface can be passivated by a layer of magnesium oxide, preventing the reaction from starting.[6]

  • Troubleshooting & Solutions:

    • Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight (>120°C) or by flame-drying under vacuum immediately before use. Solvents (diethyl ether or THF) must be anhydrous grade, preferably distilled from a drying agent like sodium/benzophenone.

    • Magnesium Activation: Use fresh magnesium turnings. To activate them, you can add a small crystal of iodine (which will be consumed and disappear as the reaction starts) or a few drops of 1,2-dibromoethane. Physically crushing the magnesium with a glass rod (carefully!) can also expose a fresh reactive surface.[6]

    • Initiation: A small amount of the 4-bromoanisole can be added to the magnesium and gently heated to initiate the reaction. Once it starts (indicated by bubbling or cloudiness), the rest of the halide should be added slowly as a solution in the anhydrous solvent to maintain a gentle reflux.

Question 2: I am observing a significant amount of a nonpolar, high-melting white solid as a byproduct. What is it?

Answer: You are likely forming biphenyl, a common byproduct in Grignard reactions involving aryl halides.

  • Root Cause Analysis: This side product, 4,4'-dimethoxybiphenyl, is formed from a Wurtz-type coupling reaction between the Grignard reagent and unreacted 4-bromoanisole.[7] This process is favored by higher temperatures and high local concentrations of the aryl halide.

    Side Reaction: Ar-MgBr + Ar-Br → Ar-Ar + MgBr₂

  • Troubleshooting & Solutions:

    • Slow Addition: The solution of 4-bromoanisole must be added slowly to the magnesium suspension. This keeps the concentration of the halide low at any given time, minimizing the rate of the coupling side reaction.

    • Temperature Management: Avoid excessive heating. The reaction should be maintained at a gentle reflux by the heat of the reaction itself, controlled by the rate of addition.

    • Purification: Biphenyl byproducts are typically much less polar than the desired alcohol or carboxylic acid product. They can usually be removed effectively by crystallization or column chromatography.

Section 3: Troubleshooting the Nitrile Hydrolysis Route

This route involves the synthesis of 1-(4-methoxyphenyl)cyclobutanecarbonitrile, followed by hydrolysis to the carboxylic acid. The nitrile intermediate can be prepared from p-methoxyphenylacetonitrile.[8]

Frequently Asked Questions (FAQs)

Question 1: My hydrolysis reaction is very slow or stops before completion, leaving behind starting material and another neutral compound.

Answer: This is indicative of incomplete hydrolysis, with the "neutral compound" likely being the intermediate amide.

  • Root Cause Analysis: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate (1-(4-methoxyphenyl)cyclobutane-1-carboxamide). The second step, hydrolysis of the amide to the carboxylic acid, is often slower than the first step (nitrile to amide), especially under mild conditions. This can lead to an accumulation of the amide in the reaction mixture.

  • Troubleshooting & Solutions:

    • Forcing Conditions: To drive the reaction to completion, more vigorous conditions are often required. This can include:

      • Longer Reaction Times: Extend the reflux period significantly (e.g., from 12 hours to 24 or 48 hours).

      • Higher Temperatures: If the solvent allows, increase the reaction temperature.

      • Stronger Acid/Base: Use more concentrated acid (e.g., 6M HCl or concentrated H₂SO₄) or base (e.g., 25% NaOH).

    • Solvent Modification: Adding a co-solvent like ethanol or using a higher-boiling solvent like ethylene glycol can improve the solubility of the organic substrate and allow for higher reaction temperatures.

    • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of both the starting nitrile and the intermediate amide before proceeding with the workup.

Question 2: After acidic workup of my basic hydrolysis, my product is difficult to extract and purify. What is causing this?

Answer: The issue often lies in the workup procedure, particularly in achieving the correct pH for separation.

  • Root Cause Analysis: After basic hydrolysis, the product exists as the sodium salt (sodium 1-(4-methoxyphenyl)cyclobutanecarboxylate), which is water-soluble. To isolate the free carboxylic acid, the solution must be acidified. If the pH is not sufficiently low, a significant portion of the product will remain as the carboxylate salt in the aqueous layer, leading to low extraction efficiency. If the pH is too high, the intermediate amide (if present) will remain in the organic layer, co-eluting with the product during chromatography.

  • Troubleshooting & Solutions:

    • Precise pH Adjustment: After the basic hydrolysis is complete, cool the reaction mixture in an ice bath and slowly add concentrated HCl or H₂SO₄ with vigorous stirring. Check the pH with pH paper or a meter, ensuring it is acidic (pH 1-2) to fully protonate the carboxylate.

    • Efficient Extraction: Once acidified, the carboxylic acid may precipitate. Extract the entire mixture (including any solids) with a suitable organic solvent like ethyl acetate or diethyl ether. Perform multiple extractions (at least 3x) to ensure complete recovery.

    • Wash and Dry: Wash the combined organic extracts with brine to remove excess water, then dry thoroughly over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before evaporating the solvent. Any residual water can interfere with subsequent steps or purification.

Summary of Key Parameters

ParameterFriedel-Crafts AcylationGrignard ReactionNitrile Hydrolysis
Key Reagents Anisole, Cyclobutanecarbonyl Chloride, AlCl₃4-Bromoanisole, Mg, Cyclobutanone1-(4-Methoxyphenyl)cyclobutanecarbonitrile, H₃O⁺/OH⁻
Common Byproduct ortho-isomer, polyacylation products4,4'-Dimethoxybiphenyl1-(4-Methoxyphenyl)cyclobutane-1-carboxamide
Critical Condition Temperature control, StoichiometryAnhydrous conditions, Slow additionForcing conditions (Heat, Time, Conc.)
Purification Column chromatography to separate isomersCrystallization or chromatography for biphenylAcid/base extraction, Crystallization

References

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Grignard Reaction. Chem 355 Jasperse, North Dakota State University. [Link]

  • 4-methoxyphenylmagnesium bromide Definition. Fiveable. [Link]

  • Friedel-Crafts Acylation of Anisole. StuDocu. [Link]

  • Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses. [Link]

  • Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. YouTube. [Link]

  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. MySkinRecipes. [Link]

  • 1-(4-methoxyphenyl)cyclobutanecarboxylic acid ,50921-37-4. Chemcd. [Link]

  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]

  • 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. ResearchGate. [Link]

  • Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Synthesis of Cyclobutane Lignans via an Organic Single Electron Oxidant-Electron Relay System. The Royal Society of Chemistry. [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Cyclobutane Ring Formation

Welcome to the technical support center dedicated to the synthesis of cyclobutane rings. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of cyclobutane rings. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of forming this strained yet valuable carbocycle. Our focus is on providing practical, experience-driven insights to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions and common challenges encountered during the synthesis of cyclobutane rings, particularly through [2+2] cycloaddition reactions.

Q1: My photochemical [2+2] cycloaddition is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in photochemical [2+2] cycloadditions are a frequent challenge. A systematic approach to troubleshooting is essential. Consider the following factors:

  • Insufficient Light Source/Wavelength: Ensure the wavelength of your UV lamp is appropriate for the excitation of your substrate. For many enones, a specific wavelength is required for optimal excitation.[1] The light source must also be powerful enough to drive the reaction efficiently.

  • Reaction Time and Concentration: Inadequate reaction time can lead to incomplete conversion. It is crucial to monitor the reaction's progress using techniques like TLC or GC-MS. Concentration also plays a critical role; overly dilute conditions may hinder intermolecular reactions.

  • Quenching and Side Reactions: The presence of quenching species, most notably dissolved oxygen, can significantly inhibit the desired photochemical reaction.[1] Thoroughly degassing your solvent is a critical step. Be aware of competing side reactions, such as the cis-trans isomerization of the alkene, which can reduce the efficiency of the cycloaddition.[1]

  • Substrate Reactivity: The electronic properties of the reacting alkenes are paramount. Electron-rich and electron-poor alkenes often react more efficiently.[1] For less reactive substrates, the use of a photosensitizer may be necessary.

  • Photosensitizers: For reactions that do not proceed efficiently through direct irradiation, a triplet sensitizer like acetone or benzophenone can be employed.[1] These sensitizers absorb light and transfer the energy to one of the reactants, promoting it to a triplet excited state that can then undergo cycloaddition.

Q2: I am observing poor diastereoselectivity in my cyclobutane formation. What strategies can I employ to improve it?

A2: Achieving high diastereoselectivity is a common hurdle in cyclobutane synthesis, with the stereochemical outcome often dictated by a subtle interplay of steric and electronic factors. Here are several strategies to enhance diastereoselectivity:

  • Solvent Effects: The polarity of the solvent can have a profound impact on the diastereoselectivity of the reaction.[1][2] In some cases, a simple change in solvent can even lead to a reversal of the major diastereomer. A screening of solvents with varying polarities, from non-polar (e.g., hexanes, benzene) to polar (e.g., acetonitrile, water), is a recommended starting point.

  • Catalyst and Ligand Choice: In metal-catalyzed [2+2] cycloadditions, the selection of the catalyst and accompanying ligand is of utmost importance for controlling stereoselectivity.[1][3] The use of chiral ligands can induce high levels of both enantioselectivity and diastereoselectivity.

  • Reaction Temperature: Lowering the reaction temperature often favors the formation of the thermodynamically more stable diastereomer. This is a common strategy for improving selectivity in many organic reactions.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reacting partners can effectively control the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer.

Q3: How can I control the regioselectivity (e.g., head-to-head vs. head-to-tail) in the [2+2] cycloaddition of unsymmetrical alkenes?

A3: The regioselectivity of [2+2] cycloadditions is primarily governed by the electronic properties and steric hindrance of the substituents on the alkenes.

  • Electronic Effects: The interaction between the frontier molecular orbitals of the reacting partners plays a key role. Generally, the reaction proceeds in a way that maximizes the orbital overlap between the highest occupied molecular orbital (HOMO) of one alkene and the lowest unoccupied molecular orbital (LUMO) of the other. This often leads to the formation of the "head-to-tail" adduct when using alkenes with complementary electronic properties (one electron-rich, one electron-poor).[1]

  • Steric Hindrance: The steric bulk of the substituents on the alkenes can also strongly influence regioselectivity, favoring the formation of the less sterically hindered product.

Troubleshooting Guides

This section provides detailed guidance for specific experimental issues, presented in a question-and-answer format to directly address problems you may be facing in the lab.

Guide 1: Troubleshooting Photochemical [2+2] Cycloadditions

Issue: My reaction is not proceeding to completion, and I observe significant starting material decomposition.

  • Potential Cause: The high energy of the UV light may be causing decomposition of your starting materials or the desired product, especially with prolonged irradiation.[4]

  • Troubleshooting Steps:

    • Monitor the reaction closely: Use TLC or GC-MS to track the consumption of starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent product degradation.

    • Use a photosensitizer: Employing a photosensitizer such as acetone or benzophenone can allow for excitation at a longer, less energetic wavelength, which may reduce decomposition.[1]

    • Filter the light source: If using a broad-spectrum UV lamp, consider using a filter to select for the optimal wavelength for your reaction while filtering out more destructive, shorter wavelengths.

Issue: My product is unstable and decomposes during workup or purification.

  • Potential Cause: Cyclobutanes are strained molecules and can be susceptible to ring-opening under harsh conditions, such as high temperatures or the presence of strong acids or bases.[1] The product may also be photolabile.

  • Troubleshooting Steps:

    • Use mild workup conditions: Avoid strong acids or bases during the workup.

    • Employ gentle purification techniques: Consider using flash column chromatography with a less acidic stationary phase (e.g., neutral alumina) or purification at lower temperatures.

    • Protect from light: If the product is photolabile, ensure that all glassware is wrapped in aluminum foil after the reaction is complete to prevent photochemical degradation.

Guide 2: Troubleshooting Metal-Catalyzed Cyclobutane Formation

Issue: My metal-catalyzed reaction is sluggish or shows no conversion.

  • Potential Cause: The catalyst may be deactivated, or the reaction conditions may not be optimal.

  • Troubleshooting Steps:

    • Ensure catalyst activity: Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., argon or nitrogen). If necessary, use a freshly opened bottle of catalyst or purify the catalyst before use.

    • Optimize catalyst loading: While a higher catalyst loading may increase the reaction rate, it can also lead to side reactions. Perform a systematic optimization of the catalyst loading to find the optimal balance.

    • Screen different ligands: The choice of ligand can have a dramatic effect on the reactivity and selectivity of the catalyst. Screen a variety of ligands to identify the best one for your specific transformation.

    • Solvent choice: The solvent can influence the solubility of the catalyst and substrates, as well as the overall reaction rate. Experiment with different solvents to find the most suitable one. For example, hexafluoro-2-propanol (HFIP) has been shown to be critical in some Rh-catalyzed cyclobutane formations.[5][6]

Experimental Protocols

Below are representative, detailed protocols for common cyclobutane synthesis methods. These should be adapted based on the specific substrates and desired outcomes.

Protocol 1: Visible-Light-Mediated [2+2] Enone Cycloaddition

This protocol is based on the work of Yoon and co-workers for the synthesis of cyclobutanes from aryl enones and alkenes using a ruthenium photocatalyst.[7]

Reaction Setup:

  • In a reaction vessel, combine the aryl enone (1.0 equiv), the alkene coupling partner (1.5 equiv), and Ru(bipy)₃Cl₂ (1-2 mol%).

  • Add a degassed solvent (e.g., acetonitrile).

  • Seal the vessel and place it in front of a visible light source (e.g., a blue LED lamp).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired cyclobutane product.

Protocol 2: Rhodium-Catalyzed Diastereoselective Synthesis of Cyclobutanes

This protocol is adapted from a method involving the C-C bond cleavage of alkylidenecyclopropanes.[1][5]

Reaction Setup:

  • To an oven-dried reaction tube, add the 2-aryl quinazolinone (1.0 equiv), the alkylidenecyclopropane (1.2 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and Cu(OAc)₂ (1.0 equiv).

  • Add hexafluoro-2-propanol (HFIP) as the solvent.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired cyclobutane product.

Data Presentation

Table 1: Common Solvents and Their Influence on Selectivity

SolventPolarity (Dielectric Constant)Typical Effect on Diastereoselectivity
Hexane1.88Often favors less polar transition states.
Benzene2.28Can influence selectivity through π-stacking interactions.
Dichloromethane8.93A common solvent for a wide range of cycloadditions.
Acetone20.7Can also act as a triplet sensitizer in photochemical reactions.
Acetonitrile37.5A polar aprotic solvent that can significantly influence selectivity.[1]
Water80.1Can promote reactions through hydrophobic effects.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yield in Photochemical [2+2] Cycloadditions

G start Low Yield in Photochemical [2+2] check_light Verify Light Source & Wavelength start->check_light check_time_conc Optimize Reaction Time & Concentration start->check_time_conc check_quenching Degas Solvent (Remove O2) start->check_quenching check_reactivity Assess Substrate Reactivity start->check_reactivity yield_improved Yield Improved? check_light->yield_improved monitor_rxn Monitor by TLC/GC-MS check_time_conc->monitor_rxn check_quenching->yield_improved use_sensitizer Employ Photosensitizer (e.g., Benzophenone) check_reactivity->use_sensitizer use_sensitizer->yield_improved monitor_rxn->yield_improved yield_improved->start No, Re-evaluate success Successful Optimization yield_improved->success Yes

Caption: A decision-making workflow for troubleshooting low-yielding photochemical [2+2] cycloaddition reactions.

Diagram 2: Key Factors Influencing Diastereoselectivity

G main Diastereoselectivity Control in Cyclobutane Synthesis factors Factors Solvent Polarity Catalyst/Ligand Temperature Chiral Auxiliary main->factors sub_factors0 Screen Non-polar to Polar Solvents factors:f0->sub_factors0 sub_factors1 Use Chiral Ligands for Metal Catalysts factors:f1->sub_factors1 sub_factors2 Lower Reaction Temperature factors:f2->sub_factors2 sub_factors3 Attach Removable Chiral Group factors:f3->sub_factors3

Caption: A diagram illustrating the key experimental parameters that can be adjusted to control the diastereoselectivity of cyclobutane ring formation.

References

  • Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie International Edition, 54(41), 11918-11928. Available at: [Link]

  • Weedon, A. C., & Zhang, D. (1995). Origin of the regioselectivity in the photochemical cycloaddition reactions of cyclic enones with alkenes: chemical trapping evidence for the structures, mechanism or formation and fates of 1,4-biradical intermediates. Journal of the American Chemical Society, 117(45), 11279-11288. Available at: [Link]

  • Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. Angewandte Chemie (International ed. in English), 54(41), 11918–11928. Available at: [Link]

  • Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. Available at: [Link]

  • Sarkar, D., Bera, N., & Ghosh, S. (2020). [2+2] Photochemical Cycloaddition in Organic Synthesis. European Journal of Organic Chemistry, 2020(10), 1310-1326. Available at: [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Available at: [Link]

  • Kim, B., Lee, D. G., & Hong, S. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters, 27(5), 1226-1231. Available at: [Link]

  • Fang, W. H., & Liu, R. S. H. (2001). Theoretical Studies of Regioselectivity in the Photochemical Cycloaddition of Allene to Cyclopentenone. The Journal of Organic Chemistry, 66(14), 4883–4888. Available at: [Link]

  • Wang, Y., Daniliuc, C. G., & Glorius, F. (2017). Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Organic & Biomolecular Chemistry, 15(32), 6743-6750. Available at: [Link]

  • Chemwis. (2024, April 27). Norrish type-2 reaction: Basic concept, Mechanism and Examples [Video]. YouTube. Available at: [Link]

  • Antonchick, A. P., & Samanta, R. C. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU Institutional Repository. Available at: [Link]

  • Transition‐Metal Catalyzed, Thermally Driven [2π+2π]‐Cycloadditions of Olefins and Alkynes. (2019). ResearchGate. Available at: [Link]

  • What catalysts are used in the synthesis of Cyclobutanol? (2025, December 30). BTC Pharmaceuticals Blog. Available at: [Link]

  • Kim, B., Lee, D. G., & Hong, S. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C-C Bond Cleavage of Alkylidenecyclopropanes. Organic letters, 27(5), 1226–1231. Available at: [Link]

  • Cyclobutane synthesis. Organic Chemistry Portal. Available at: [Link]

  • Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical reviews, 116(17), 9748–9815. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid and Its Derivatives

Welcome to the technical support center for the purification of 1-(4-methoxyphenyl)cyclobutanecarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-methoxyphenyl)cyclobutanecarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common purification challenges. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

I. Core Concepts in Purification

The successful purification of 1-(4-methoxyphenyl)cyclobutanecarboxylic acid, a solid at room temperature with a molecular weight of 206.24 g/mol , and its derivatives hinges on exploiting the differences in physicochemical properties between the target compound and any impurities. Key properties to consider include polarity, solubility, and pKa. The primary purification techniques discussed are recrystallization, chromatography, and acid-base extraction.

Diagram: Purification Strategy Decision Tree

The following diagram illustrates a general workflow for selecting an appropriate purification strategy.

Purification_Strategy Start Crude Product (1-(4-Methoxyphenyl)cyclobutanecarboxylic acid derivative) IsSolid Is the crude product a solid? Start->IsSolid IsThermallyStable Is it thermally stable? IsSolid->IsThermallyStable Yes IsAcidic Is the target compound acidic? IsSolid->IsAcidic No Recrystallization Recrystallization IsThermallyStable->Recrystallization Yes Chromatography Column Chromatography IsThermallyStable->Chromatography No HighPurity High Purity Product Recrystallization->HighPurity Chromatography->HighPurity AcidBaseExtraction Acid-Base Extraction AcidBaseExtraction->HighPurity IsAcidic->Chromatography No IsAcidic->AcidBaseExtraction Yes

Caption: Decision tree for selecting a purification method.

II. Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Recrystallization Troubleshooting

Question: My compound "oils out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to the solution being too saturated or cooling too rapidly.

Causality: The high concentration of the solute lowers its melting point (freezing point depression), and if the cooling rate is too fast, the molecules don't have sufficient time to orient themselves into a crystal lattice.

Solutions:

  • Add more solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation.[1] Allow the solution to cool more slowly.

  • Use a different solvent system: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures.

  • Seed the solution: Introduce a small, pure crystal of the target compound to the cooled solution to provide a nucleation site for crystal growth.

Question: After recrystallization, my yield is very low. What are the common causes and how can I improve it?

Answer: A low yield after recrystallization can be attributed to several factors, from using an excessive amount of solvent to premature crystallization.

Causality: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[1] Conversely, if crystals form too early, such as during a hot filtration step, product will be lost.

Solutions:

  • Minimize solvent usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

  • Prevent premature crystallization: If performing a hot filtration, pre-heat the funnel and receiving flask to prevent the solution from cooling and depositing crystals on the filter paper.

  • Recover a second crop: The mother liquor can be concentrated by boiling off some of the solvent and cooling again to obtain a second crop of crystals.[1] Be aware that this second crop may be less pure than the first.

  • Check for compound loss in the filter cake: Ensure that the crystals are thoroughly washed with a minimal amount of cold solvent to remove residual mother liquor without dissolving the product.

Chromatography Troubleshooting

Question: My compound is streaking or tailing on the TLC plate and during column chromatography. What causes this and how can I achieve better separation?

Answer: Tailing of acidic compounds like carboxylic acids on silica gel is a common issue.

Causality: The acidic nature of silica gel can lead to strong interactions with basic or even moderately polar compounds. For carboxylic acids, interactions with the silica surface can cause the compound to move unevenly, resulting in tailing peaks.

Solutions:

  • Modify the mobile phase: Adding a small amount of a polar, acidic solvent like acetic acid or formic acid to the eluent can help to saturate the active sites on the silica gel and improve the peak shape of acidic compounds.[2]

  • Choose an appropriate stationary phase: While silica gel is common for normal-phase chromatography, for highly polar or acidic compounds, reversed-phase chromatography (e.g., using a C18 stationary phase) might be more suitable.[3]

  • Ensure proper sample loading: Dissolve the crude mixture in a minimal amount of a suitable solvent before loading it onto the column.[3] Overloading the column can also lead to poor separation.

Question: I'm having difficulty separating my 1-(4-methoxyphenyl)cyclobutanecarboxylic acid derivative from a very similar impurity. What advanced chromatographic techniques can I use?

Answer: When dealing with isomers or compounds with very similar properties, standard flash chromatography may not be sufficient.[3]

Causality: Stereoisomers (enantiomers and diastereomers) often have nearly identical physical and chemical properties, making them challenging to separate with conventional methods.[3]

Solutions:

  • High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution than flash chromatography and is a powerful tool for separating complex mixtures.[3]

  • Chiral Chromatography: For separating enantiomers, a chiral stationary phase (CSP) is necessary.[3] Polysaccharide-based CSPs are commonly used for this purpose.[3]

  • Supercritical Fluid Chromatography (SFC): SFC can be an effective technique for separating isomers and offers advantages in terms of speed and reduced solvent consumption.[3]

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing 1-(4-methoxyphenyl)cyclobutanecarboxylic acid?

A1: The choice of solvent is highly dependent on the specific derivative and impurities present. However, a good starting point for carboxylic acids is often a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes. The goal is to find a solvent in which the compound is soluble when hot and insoluble when cold.

Q2: How can I remove non-polar impurities from my crude 1-(4-methoxyphenyl)cyclobutanecarboxylic acid?

A2: Acid-base extraction is a highly effective method for this purpose. By dissolving the crude product in an organic solvent and washing with a basic aqueous solution (e.g., sodium bicarbonate), the carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.[4] The non-polar impurities will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid.[4]

Workflow: Acid-Base Extraction for Carboxylic Acid Purification

AcidBase_Extraction Start Crude Product in Organic Solvent (e.g., Ethyl Acetate) AddBase Add Aqueous Base (e.g., NaHCO3 solution) Start->AddBase SeparateLayers Separate Layers AddBase->SeparateLayers OrganicLayer Organic Layer: Non-polar impurities SeparateLayers->OrganicLayer Discard AqueousLayer Aqueous Layer: Carboxylate Salt SeparateLayers->AqueousLayer Collect Acidify Acidify Aqueous Layer (e.g., with HCl) AqueousLayer->Acidify Precipitate Precipitation of Pure Carboxylic Acid Acidify->Precipitate Filter Filter and Dry Precipitate->Filter PureProduct Pure Carboxylic Acid Filter->PureProduct

Caption: Step-by-step workflow for acid-base extraction.

Q3: My derivative is an ester of 1-(4-methoxyphenyl)cyclobutanecarboxylic acid. Can I still use acid-base extraction?

A3: No, acid-base extraction is not suitable for neutral compounds like esters. For these derivatives, recrystallization or chromatography would be the preferred purification methods.

Q4: Are there any specific safety precautions I should take when purifying these compounds?

A4: Standard laboratory safety procedures should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. When working with organic solvents, ensure adequate ventilation, preferably within a fume hood. For 1-(4-methoxyphenyl)cyclobutanecarboxylic acid specifically, it is classified as harmful if swallowed and can cause skin and eye irritation.

IV. Experimental Protocols

Protocol 1: Recrystallization of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, gently heat the test tube. If it dissolves when hot but precipitates upon cooling, you have a suitable solvent. If it remains insoluble even when hot, the solvent is not polar enough. Test various solvents and solvent mixtures to find the optimal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Flash Column Chromatography
  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Fill the column with the chosen eluent and then add a slurry of silica gel in the same eluent. Allow the silica gel to settle, ensuring a level surface.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent.

  • Loading: Carefully add the sample solution to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a hand pump) to maintain a steady flow.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

V. Data Presentation

Table 1: Common Solvents for Recrystallization and Chromatography
SolventPolarity IndexBoiling Point (°C)Notes
Hexane0.169Good for non-polar compounds.
Ethyl Acetate4.477Medium polarity, good general-purpose solvent.
Dichloromethane3.140Good for dissolving a wide range of compounds, but volatile.
Ethanol4.378Polar, protic solvent. Often used in combination with water.
Water10.2100Highly polar. Used for highly polar compounds or as an anti-solvent.

VI. References

  • Technical Support Center: Purification of Cyclobutane Isomers by Chromatography - Benchchem. Available from:

  • Recrystallization and Crystallization. Available from:

  • common HPLC problems and solutions for organic acid analysis. - Benchchem. Available from:

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available from:

  • Extraction for Separations and Purifications | MCAT Organic Chemistry Prep - YouTube. Available from:

  • 1-(4-Methoxyphenyl)cyclobutane-1-carboxylic acid | 50921-37-4 - Sigma-Aldrich. Available from:

Sources

Troubleshooting

improving yield and purity in the synthesis of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. This guide is designed for...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid

Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable synthetic intermediate.[1] We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of Recommended Synthetic Pathway

The most reliable and scalable synthesis of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid proceeds via a two-step route starting from 4-methoxyphenylacetonitrile. This pathway involves:

  • Phase-Transfer Catalyzed Cycloalkylation: Formation of the cyclobutane ring by reacting 4-methoxyphenylacetonitrile with 1,3-dibromopropane.

  • Nitrile Hydrolysis: Conversion of the intermediate nitrile to the final carboxylic acid product.

This approach is favored for its use of readily available starting materials and its amenability to optimization at each distinct stage.

G cluster_0 Step 1: Cycloalkylation cluster_1 Step 2: Hydrolysis start 4-Methoxyphenylacetonitrile + 1,3-Dibromopropane step1 Phase-Transfer Catalysis (PTC) NaOH, Toluene, TBAB start->step1 intermediate 1-(4-Methoxyphenyl)cyclobutanecarbonitrile step1->intermediate intermediate_2 1-(4-Methoxyphenyl)cyclobutanecarbonitrile step2 Basic Hydrolysis NaOH, Ethanol/Water, Reflux product 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid step2->product intermediate_2->step2

Caption: Recommended two-step synthetic workflow.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Part 1: Step 1 - Synthesis of 1-(4-Methoxyphenyl)cyclobutanecarbonitrile

Question 1: My yield for the cycloalkylation step is very low (<40%). What are the likely causes and how can I fix this?

Answer: Low yield in this step is a frequent problem and typically points to one of three areas: inefficient deprotonation, catalyst issues, or side reactions.

  • Probable Cause 1: Ineffective Deprotonation. The reaction begins with the deprotonation of the benzylic proton on 4-methoxyphenylacetonitrile.[2] The resulting carbanion is the active nucleophile. Concentrated aqueous sodium hydroxide (50% w/w) is crucial. If your base is too dilute, the equilibrium will not favor the carbanion, drastically slowing the reaction.

    • Solution: Always use a freshly prepared 50% (w/w) NaOH solution. Ensure vigorous stirring (>500 RPM) to maximize the interfacial area between the aqueous and organic phases, which is where the deprotonation occurs.

  • Probable Cause 2: Inactive or Insufficient Phase-Transfer Catalyst (PTC). The role of the PTC (e.g., tetrabutylammonium bromide, TBAB) is to transport the hydroxide ion into the organic phase to act as a base, and subsequently, the generated carbanion back to the interface.[3][4]

    • Solution:

      • Check Catalyst Quality: Ensure your TBAB is dry and has not degraded.

      • Optimize Catalyst Loading: A loading of 5-10 mol% relative to the 4-methoxyphenylacetonitrile is typical. Too little catalyst results in a slow reaction, while too much can sometimes lead to emulsion formation, complicating workup.

      • Consider Alternatives: While TBAB is effective, other quaternary ammonium salts like benzyltriethylammonium chloride (TEBA) can also be used and may offer different performance characteristics.[5]

  • Probable Cause 3: Side Reactions. The primary side reaction is the intermolecular reaction of the carbanion with another molecule of 1,3-dibromopropane, leading to linear oligomers instead of the desired intramolecular cyclization.

    • Solution: This is controlled by applying pseudo-dilution principles. Add the 1,3-dibromopropane slowly (e.g., via a syringe pump over 2-3 hours) to the reaction mixture. This keeps its instantaneous concentration low, favoring the intramolecular ring-closing reaction over the intermolecular side reaction.

Question 2: I see a significant amount of a non-polar byproduct in my TLC analysis of the crude nitrile product. What is it?

Answer: This is likely 1,3-bis(1-cyano-1-(4-methoxyphenyl)methyl)propane, the product of double alkylation. It arises when a second molecule of the 4-methoxyphenylacetonitrile carbanion displaces the second bromide from the already mono-alkylated intermediate before it can cyclize.

  • Solution:

    • Control Stoichiometry: Use a slight excess of 1,3-dibromopropane (1.1-1.2 equivalents). This ensures that the carbanion is more likely to encounter a fresh molecule of the dibromide rather than the mono-alkylated intermediate.

    • Maintain Reaction Temperature: Keep the reaction temperature moderate (40-50 °C). Higher temperatures can increase the rate of all reactions, including the undesired double alkylation.

Part 2: Step 2 - Hydrolysis of the Nitrile

Question 3: The hydrolysis of my nitrile is incomplete, even after prolonged reflux. How can I drive the reaction to completion?

Answer: Nitrile hydrolysis is a notoriously slow reaction. Incomplete conversion is common if conditions are not sufficiently forcing.

  • Probable Cause 1: Insufficiently Harsh Conditions. Basic hydrolysis proceeds via the formation of an intermediate amide, which is then hydrolyzed to the carboxylate. Both steps require strong basic conditions and high temperatures.

    • Solution:

      • Increase Base Concentration: Use a significant excess of NaOH (4-5 equivalents).

      • Use a Co-solvent: The reaction is often biphasic. Using a co-solvent like ethanol or diethylene glycol creates a homogeneous solution, increasing the effective concentration of reactants and accelerating the reaction. A 1:1 mixture of ethanol and 20% aqueous NaOH is a good starting point.

      • Increase Temperature: Ensure the reaction is maintained at a vigorous reflux. For very stubborn hydrolyses, diethylene glycol can be used as a solvent to safely reach higher temperatures (140-160 °C).

Question 4: My final product is discolored (yellow or brown), and the purity is low. What causes this degradation?

Answer: Discoloration and impurity formation during hydrolysis are often due to decomposition under the harsh reaction conditions.

  • Probable Cause 1: Ether Cleavage. While the 4-methoxy group is generally stable, prolonged heating under very strong acidic conditions (not recommended for this step) can cause cleavage of the methyl ether, leading to a phenolic impurity. Basic conditions are generally safer for this substrate.

  • Probable Cause 2: Oxidative Degradation. At high temperatures and in the presence of air, minor oxidative side reactions can occur, leading to colored impurities.

    • Solution:

      • Prefer Basic Hydrolysis: Basic hydrolysis is the method of choice to avoid potential ether cleavage.

      • Maintain an Inert Atmosphere: For the highest purity, run the reaction under a nitrogen or argon atmosphere to prevent oxidation.

      • Minimize Reaction Time: Monitor the reaction by TLC (e.g., by spotting a quenched and acidified aliquot). Once the intermediate amide is consumed, proceed with the workup. Unnecessarily long reflux times increase the risk of degradation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(4-Methoxyphenyl)cyclobutanecarbonitrile
  • To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add 4-methoxyphenylacetonitrile (14.7 g, 100 mmol), tetrabutylammonium bromide (TBAB, 3.22 g, 10 mmol), and toluene (150 mL).[6][7]

  • Begin vigorous stirring and add 50% (w/w) aqueous sodium hydroxide (80 mL).

  • Heat the mixture to 45 °C.

  • Add 1,3-dibromopropane (22.2 g, 110 mmol) dropwise via the addition funnel over 2 hours.

  • After the addition is complete, maintain the reaction at 45-50 °C for an additional 4-6 hours, monitoring by TLC until the starting nitrile is consumed.

  • Cool the reaction to room temperature and carefully add water (100 mL).

  • Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile as an oil, which may solidify upon standing.[8] This is often used in the next step without further purification.

G cluster_aq Aqueous Phase cluster_org Organic Phase (Toluene) Na+ Na+ OH- OH- PTC_aq TBAB (Q⁺X⁻) OH-->PTC_aq Ion Exchange ArCH2CN Ar-CH2-CN ArCH(CN)- Ar-CH(CN)⁻ PTC_org_anion Q⁺[ArCH(CN)]⁻ ArCH(CN)-->PTC_org_anion Forms Ion Pair Br(CH2)3Br Br-(CH2)3-Br Product Cyclobutane-CN PTC_org Q⁺OH⁻ PTC_aq->PTC_org Phase Transfer PTC_orgArCH2CN PTC_orgArCH2CN PTC_orgArCH2CN->ArCH(CN)- Deprotonation PTC_org_anionBr(CH2)3Br PTC_org_anionBr(CH2)3Br PTC_org_anionBr(CH2)3Br->Product SN2 Attack & Intramolecular Cyclization

Caption: Mechanism of Phase-Transfer Catalyzed Cycloalkylation.

Protocol 2: Hydrolysis to 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid
  • Combine the crude 1-(4-methoxyphenyl)cyclobutanecarbonitrile (approx. 100 mmol) with ethanol (100 mL) and a solution of sodium hydroxide (20.0 g, 500 mmol) in water (80 mL) in a 500 mL round-bottom flask.

  • Heat the mixture to a vigorous reflux with magnetic stirring.

  • Monitor the reaction by TLC (a common mobile phase is 30% ethyl acetate in hexanes). The reaction is complete when the starting nitrile and the intermediate amide (which is slightly more polar) are no longer visible (typically 8-12 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous slurry with water (200 mL) and wash with diethyl ether (2 x 100 mL) to remove any unreacted nitrile or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH < 2 with concentrated HCl. A white precipitate will form.

  • Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold water, and dry in a vacuum oven at 50 °C. The typical purity is >97%.

Data Summary

The following table summarizes expected outcomes and key analytical data for the final product.

ParameterOptimized ConditionsCommon Pitfall OutcomeAnalytical Data[9]
Overall Yield 75-85%< 50%-
Purity (by HPLC) >98%90-95% with nitrile/amide-
Step 1 Temp. 45-50 °C> 60 °C (increases byproducts)-
Step 2 Temp. Reflux (~85-90 °C)Incomplete reflux-
Melting Point 150-155 °CBroad range, lower MP-
Appearance White to off-white solidYellow or brown solid-

Troubleshooting Decision Tree

G start Low Overall Yield check_step1 Analyze Crude Nitrile (TLC/¹H NMR) start->check_step1 step1_ok Step 1 Yield > 80% check_step1->step1_ok Pass step1_fail Step 1 Yield Low check_step1->step1_fail Fail check_step2 Analyze Final Product (TLC/¹H NMR) step2_fail Incomplete Hydrolysis (Nitrile/Amide present) check_step2->step2_fail step1_ok->check_step2 sol_step1 Troubleshoot Step 1: - Check base concentration - Add dibromide slowly - Verify PTC activity step1_fail->sol_step1 sol_step2 Troubleshoot Step 2: - Increase reflux time/temp - Add co-solvent (EtOH) - Use excess NaOH step2_fail->sol_step2

Caption: A decision tree for troubleshooting low yield issues.

References

  • Stark, C. J. (1979).Phase-transfer catalysis. A new methodology for organic synthesis. Journal of Chemical Education, 56(3), 178.
  • Mąkosza, M., & Fedoryński, M. (2003).Phase-transfer catalysis. In Catalysis in application (pp. 135-166). Wiley-VCH.
  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Org. Synth. 1956, 36, 50.

  • Sigma-Aldrich. 1-(4-Methoxyphenyl)cyclobutane-1-carboxylic acid Product Page.

  • Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics, Inc.

  • Little Flower College Guruvayoor. Phase Transfer Catalyst.

  • BenchChem. A Comparative Guide to 3-Methoxyphenylacetonitrile and Its Alternatives in Organic Synthesis.

  • Sigma-Aldrich. 4-Methoxyphenylacetonitrile Product Page.

  • BLD Pharm. 1-(4-Methoxyphenyl)cyclobutanecarbonitrile Product Page.

  • MySkinRecipes. 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid.

Sources

Optimization

Technical Support Center: Stereocontrolled Synthesis of Substituted Cyclobutanes

Welcome to the technical support center for the stereocontrolled synthesis of substituted cyclobutanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereocontrolled synthesis of substituted cyclobutanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this valuable, yet challenging, carbocyclic motif. The inherent ring strain and unique three-dimensional structure of cyclobutanes make them powerful scaffolds in medicinal chemistry, but their synthesis is often fraught with challenges related to yield, regioselectivity, and stereocontrol.[1]

This resource moves beyond simple protocols to provide in-depth, field-proven insights into why specific issues arise and how to systematically troubleshoot them. We will explore the most common synthetic strategies, from the workhorse [2+2] cycloaddition to elegant ring expansion and contraction methodologies.

Section 1: The [2+2] Cycloaddition: Troubleshooting the Workhorse Reaction

The [2+2] cycloaddition is the most prevalent method for synthesizing cyclobutane rings.[2][3] However, whether you are using light, heat, or a catalyst to drive the reaction, controlling the outcome can be a significant hurdle. This section addresses the most common failures and how to overcome them.

FAQ 1: My photochemical [2+2] cycloaddition suffers from low yield and product decomposition. What are the primary causes and solutions?

Answer: Low yields in photochemical [2+2] cycloadditions are a frequent complaint, often stemming from the high energy input required.[4] The primary culprits are typically substrate decomposition, inefficient photon capture, competing side reactions, and product cycloreversion.

Causality & Troubleshooting:

  • Substrate/Product Decomposition: High-energy UV light can degrade starting materials and the desired cyclobutane product, especially with prolonged exposure.[4] The strained cyclobutane ring itself can be photosensitive and undergo cycloreversion back to the starting alkenes.[5]

    • Troubleshooting Protocol:

      • Monitor Reaction Progress: Closely track the reaction by TLC, GC-MS, or ¹H NMR at regular intervals (e.g., every 30-60 minutes). Quench the reaction as soon as starting material consumption plateaus to prevent product degradation.[6]

      • Employ a Photosensitizer: If your substrate absorbs poorly at the lamp's emission wavelength, use a triplet sensitizer like benzophenone or thioxanthone.[4][7] This allows you to use longer, less energetic wavelengths (e.g., >300 nm), which minimizes decomposition. The sensitizer absorbs the light and transfers the energy to one of the alkene partners, initiating the cycloaddition from the more stable triplet excited state.

      • Filter the Light Source: Use a Pyrex or uranium glass filter to cut out high-energy, short-wavelength UV radiation that is more likely to cause decomposition than the desired reaction.

  • Competing Dimerization: One of the alkene partners may preferentially dimerize with itself rather than undergo the desired cross-cycloaddition.

    • Troubleshooting Protocol:

      • Adjust Stoichiometry: Use a significant excess (5-10 equivalents) of the more readily available or less photoactive alkene partner. This statistically favors the cross-cycloaddition pathway.

      • Control Concentration: Run the reaction at high dilution. This disfavors intermolecular reactions, and if one partner is added slowly via syringe pump to a solution of the other, the probability of the added partner reacting with itself is minimized.

The following workflow diagram illustrates a systematic approach to troubleshooting low yields in these reactions.

G start Low Yield in Photochemical [2+2] check_sm Is starting material consumed? start->check_sm check_decomp Is significant decomposition or side product formation observed? use_sensitizer Action: Use photosensitizer (e.g., benzophenone). Rationale: Allows use of longer, less energetic wavelengths. check_decomp->use_sensitizer Yes check_dimer Is dimerization of one component observed? check_decomp->check_dimer No check_sm->check_decomp Yes slow_rxn Issue: Inefficient Reaction Conditions check_sm->slow_rxn No filter_light Action: Add UV filter (e.g., Pyrex). Rationale: Removes high-energy UV that causes degradation. use_sensitizer->filter_light monitor_time Action: Monitor reaction closely and reduce irradiation time. Rationale: Minimizes product degradation after formation. filter_light->monitor_time check_dimer->slow_rxn No adjust_stoich Action: Use large excess of one alkene. Rationale: Statistically favors cross-cycloaddition. check_dimer->adjust_stoich Yes optimize_conc Action: Increase concentration or change solvent. Rationale: Improves reaction kinetics. slow_rxn->optimize_conc slow_add Action: Add one component slowly via syringe pump. Rationale: Keeps concentration of one partner low, preventing self-dimerization. adjust_stoich->slow_add G cluster_0 Pyrrolidine Ring Contraction Mechanism Pyrrolidine Substituted Pyrrolidine Diazene 1,1-Diazene Intermediate Pyrrolidine->Diazene + Iodonitrene Iodonitrene Iodonitrene (in situ) Biradical 1,4-Biradical (via N₂ extrusion) Diazene->Biradical - N₂ Cyclobutane Substituted Cyclobutane Biradical->Cyclobutane Intramolecular Cyclization (Path A) SideProducts Side Products (e.g., β-fragmentation) Biradical->SideProducts Side Reactions (Path B)

Caption: Proposed mechanism for pyrrolidine to cyclobutane ring contraction. [8] Troubleshooting & Optimization:

  • Reagent Quality and Stoichiometry: The reaction relies on the clean generation of iodonitrene from reagents like hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate. [9]Ensure HTIB is fresh and of high purity. Optimize the equivalents of both reagents; excess may lead to side reactions, while insufficient amounts will result in incomplete conversion.

  • Solvent Choice: The polarity and coordinating ability of the solvent are critical. Highly polar, non-coordinating solvents like 2,2,2-trifluoroethanol (TFE) are often optimal as they can stabilize the polar intermediates and transition states without interfering with the reaction. [9]* Temperature Control: The extrusion of nitrogen and subsequent cyclization are thermally sensitive steps. If the yield is low, carefully screen the reaction temperature. A temperature that is too low may prevent efficient nitrogen extrusion, while a temperature that is too high can favor undesired fragmentation pathways of the 1,4-biradical intermediate. [8]* Substrate Substitution: The substitution pattern on the starting pyrrolidine has a dramatic effect on the yield. [9]Sterically demanding substituents can hinder the initial amination step or influence the stability and cyclization efficiency of the biradical intermediate. If a particular substrate gives consistently low yields, consider redesigning the synthesis to use a less substituted analog if the target molecule allows.

Section 3: General Troubleshooting: Purification & Analysis

FAQ 4: I've successfully synthesized my cyclobutane, but I cannot separate the diastereomers by standard silica gel chromatography. What should I do?

Answer: The separation of cyclobutane stereoisomers is a notorious challenge because their rigid structures often lead to very similar polarities and interactions with stationary phases. [10]If standard flash chromatography on silica gel fails, a more systematic approach is required.

Troubleshooting Protocol for Isomer Separation:

  • Optimize Flash Chromatography:

    • Solvent System: Before giving up on silica, perform a thorough screen of solvent systems using TLC. Test eluents with different selectivities. For example, switch from a standard hexane/ethyl acetate system to one containing dichloromethane, ether, or a small amount of methanol or acetonitrile to alter the interactions with the silica surface.

    • Silica Gel Type: Consider using silica with a different particle size or surface deactivation (e.g., silver nitrate-impregnated silica for separating compounds with double bonds).

  • Switch Chromatographic Mode:

    • Normal-Phase HPLC: If flash chromatography lacks the necessary resolution, move to High-Performance Liquid Chromatography (HPLC). A normal-phase column (e.g., Cyano or Diol) often provides different selectivity than bare silica and may resolve the isomers.

    • Reversed-Phase HPLC: If your cyclobutane derivatives are sufficiently polar or can be derivatized with a polar handle, reversed-phase chromatography (e.g., on a C18 column) is a powerful alternative. This is particularly effective for cyclobutanes containing hydroxyl or carboxyl groups. [10]

  • Chiral Chromatography (for Enantiomers):

    • For separating enantiomers, a chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD) are the most common starting point and can be used in both normal-phase and reversed-phase modes. [10]

  • Derivatization:

    • If the isomers remain inseparable, consider derivatizing a functional group (e.g., an alcohol to an ester or carbamate) with a bulky or chromophoric reagent. The resulting diastereomeric derivatives will likely have different physical properties, making them easier to separate. The directing group can then be removed post-separation.

Sample Protocol: Flash Chromatography Optimization

  • Dissolve Crude Mixture: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane.

  • TLC Screen: Spot the mixture on at least three different TLC plates. Develop them in parallel using distinct solvent systems:

    • System A: Hexane / Ethyl Acetate (standard polarity screen)

    • System B: Dichloromethane / Methanol (for more polar compounds)

    • System C: Toluene / Diethyl Ether (alternative selectivity)

  • Analyze TLC: Identify the solvent system that provides the largest separation factor (ΔRf) between the two diastereomers, even if the Rf values are not ideal (e.g., very low).

  • Optimize Eluent Strength: Adjust the ratio of the best solvent system to bring the Rf of the lower-spotting isomer to ~0.2-0.3 for optimal column separation.

  • Run Column: Pack the column and run the separation using the optimized eluent system. Collect small fractions and analyze by TLC to ensure clean separation.

References

  • Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15572. [Link]

  • ChemistryViews (2021). Synthesis of Cyclobutanes via Ring Contraction. ChemistryViews. [Link]

  • Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. ResearchGate. [Link]

  • Hui, C., Brieger, L., Strohmann, C., & Antonchick, A. P. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society. [Link]

  • Li, Z., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Chinese Medicine. [Link]

  • Wikipedia. Ring expansion and contraction. Wikipedia. [Link]

  • Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie - International Edition, 54(41), 11918-11928. [Link]

  • ChemistryViews (2023). Enantioselective Synthesis of Cyclobutanes. ChemistryViews. [Link]

  • Chen, J., et al. (2022). Ring contraction in synthesis of functionalized carbocycles. Chemical Society Reviews. [Link]

  • ResearchGate. (n.d.). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. ResearchGate. [Link]

  • Yang, P., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. [Link]

  • Lian, Y., et al. (2011). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. PubMed Central. [Link]

  • Trost, B. M., & St-Jean, O. (2016). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PubMed Central. [Link]

  • Organic Chemistry Portal. Cyclobutene synthesis. Organic Chemistry Portal. [Link]

  • National Institutes of Health (2020). Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. NIH. [Link]

  • Bellina, F., & Rossi, R. (2006). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

  • López-Carrillo, V., et al. (2017). Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts. Journal of the American Chemical Society. [Link]

  • Chemistry Steps. Ring Expansion Rearrangements. Chemistry Steps. [Link]

  • Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. PubMed. [Link]

  • Tam, W. (2001). Transition Metal-Catalyzed [2+2] Cycloaddition Reactions Between Bicyclic Alkenes and Alkynes. Bentham Science. [Link]

  • Herberhold, M. (1988). Metal-Assisted Cycloaddition Reactions in Organotransition Metal Chemistry. ElectronicsAndBooks. [Link]

  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

  • Svatunek, D., & Baran, P. S. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science. [Link]

  • Wessjohann, L. A., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

  • Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]

  • Das, S., et al. (2024). Regio- and diastereoselective synthesis of cyclobutylated phenothiazines via [2 + 2] photocycloaddition: demonstrating wavelength-gated cycloreversion inside live cells. National Institutes of Health. [Link]

  • Carberry, P. O., et al. (2022). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PubMed Central. [Link]

  • Daugulis, O., & Davies, H. M. L. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. University of Rochester. [Link]

Sources

Troubleshooting

managing impurities in 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid production

Welcome to the technical support center for the synthesis and purification of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot impurities encountered during production. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic campaigns.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My overall yield is low. What are the most likely causes?

Low yield is often multifactorial. The primary suspects are incomplete alkylation of the starting nitrile, side reactions competing with the main pathway, or mechanical losses during work-up and purification. A common pathway involves a phase-transfer catalyzed (PTC) alkylation of 4-methoxyphenylacetonitrile with 1,3-dibromopropane, followed by hydrolysis. In the PTC step, inefficient catalysis can lead to significant amounts of unreacted starting material.[1] During hydrolysis, incomplete conversion of the intermediate nitrile to the carboxylic acid is also a frequent cause of yield loss.[2]

Q2: I'm seeing a significant amount of an impurity with a mass corresponding to a dimer of my starting nitrile. What is this and how can I prevent it?

This is likely a bis-alkylation product where two molecules of 4-methoxyphenylacetonitrile have reacted with one molecule of 1,3-dibromopropane. This occurs when the rate of the second alkylation is competitive with the desired intramolecular cyclization. To minimize this, ensure slow, controlled addition of the alkylating agent (1,3-dibromopropane) to the reaction mixture. Maintaining a high dilution can also favor the intramolecular reaction over the intermolecular side reaction.

Q3: The final product has a persistent yellow or brown color. What causes this and how can I remove it?

Color impurities often arise from degradation of the phase-transfer catalyst or from side reactions involving the aromatic ring, especially under harsh basic conditions or elevated temperatures. Effective purification is key. Recrystallization from a suitable solvent system, such as an ethanol/water or toluene/heptane mixture, is typically effective.[3][4] If color persists, treatment with activated carbon during the recrystallization process can be beneficial, but be mindful of potential yield loss due to adsorption of the product.

Q4: My hydrolysis step is very slow or seems to stall. How can I drive it to completion?

The hydrolysis of the intermediate, 1-(4-methoxyphenyl)cyclobutanecarbonitrile, to the carboxylic acid can be sluggish.[2][5] Both acidic and basic conditions can be employed. For basic hydrolysis (e.g., using NaOH or KOH), higher temperatures (reflux) and a co-solvent like ethanol are often necessary to ensure solubility and increase the reaction rate. For acidic hydrolysis (e.g., using concentrated HCl or H2SO4), ensure the concentration of the acid is sufficient, as water is a reactant.[2][6] If the nitrile is sterically hindered, extended reaction times (24-48 hours) may be required.

Part 2: Detailed Troubleshooting Guides

This section provides in-depth analysis and protocols for specific experimental challenges.

Guide 1: Managing Impurities from the Phase-Transfer Catalysis (PTC) Alkylation Step

The formation of the cyclobutane ring via PTC is a critical step where several impurities can be generated. Understanding their formation mechanism is key to suppression.

Common Impurities & Causality:

Impurity NameStructure (Simplified)Common CausePrevention Strategy
Unreacted 4-methoxyphenylacetonitrileAr-CH2-CNInefficient catalysis, insufficient base, or low temperature.Ensure catalyst is active, use a sufficient excess of a strong base (e.g., 50% NaOH), and maintain optimal reaction temperature (typically 50-70 °C).
Bis-Alkylated ProductAr-C(CN)-(CH2)3-C(CN)-ArHigh concentration of reactants, rapid addition of dibromopropane.Use high dilution conditions and add 1,3-dibromopropane slowly via a syringe pump.
Hydrolyzed Starting Material4-methoxyphenylacetic acidPresence of water and strong base at elevated temperatures.Minimize water in the organic solvent and avoid excessively long reaction times at high temperatures.

Workflow for Optimizing the PTC Reaction

ptc_optimization start Low Yield or High Impurity Profile in PTC Step check_base Verify Base Concentration & Excess (e.g., 50% NaOH, >3 eq.) start->check_base check_catalyst Screen PTC Catalyst (e.g., TBAB, Aliquat 336) & Loading (1-5 mol%) check_base->check_catalyst Base OK check_addition Implement Slow Addition of 1,3-Dibromopropane (Syringe Pump) check_catalyst->check_addition Catalyst OK check_temp Optimize Temperature (e.g., 50-70 °C) check_addition->check_temp Addition OK analyze Analyze Reaction Mixture by HPLC/GC-MS check_temp->analyze Temp OK analyze->start Impurity > 5% end_good Proceed to Hydrolysis analyze->end_good Impurity < 5% end_bad Re-evaluate Route or Purification Strategy

Caption: Workflow for troubleshooting the PTC alkylation step.

Guide 2: Analytical Method for Impurity Profiling

Accurate assessment of purity requires a robust analytical method. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this non-volatile aromatic carboxylic acid.[7][8][9]

Protocol: Reversed-Phase HPLC Method

This protocol provides a starting point for the analysis of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid and its common impurities.

  • Instrumentation: HPLC with UV Detector (e.g., DAD or VWD).

  • Column: C18 reverse-phase column (e.g., Agilent Polaris C18-A, 4.6 x 150 mm, 3 µm).[7]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0.0 70 30
    15.0 10 90
    20.0 10 90
    20.1 70 30

    | 25.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water.[10]

Interpreting the Chromatogram:

  • Expected Elution Order: The highly polar 4-methoxyphenylacetic acid (hydrolyzed starting material) will elute first. The unreacted, less polar 4-methoxyphenylacetonitrile will follow. The product, 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid, will be next. The larger, more non-polar bis-alkylated impurity will have the longest retention time.

  • Expert Tip: Running the HPLC with an acidic mobile phase is crucial to ensure the carboxylic acid is in its protonated, neutral form, which leads to better peak shape and consistent retention on a C18 column.[11][12]

Guide 3: Purification by Recrystallization

Recrystallization is the most effective method for purifying the final product to the high standard required for pharmaceutical applications.[13][14]

Protocol: Solvent Screening and Recrystallization

  • Solubility Testing:

    • Test the solubility of a small amount (~10-20 mg) of your crude product in various solvents (~0.5 mL) at room temperature and upon heating.

    • Good single solvents will show low solubility at room temperature and high solubility when hot.

    • Common candidates: Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, and water mixtures.[3][4]

  • Developing a Solvent System:

    • A two-solvent system is often most effective. Find a "soluble" solvent in which the product is very soluble (e.g., Toluene, Ethyl Acetate) and an "anti-solvent" in which it is poorly soluble (e.g., Heptane, Hexane).

    • Dissolve the crude product in a minimal amount of the hot "soluble" solvent.

    • Slowly add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the cloud point).

    • Add a few more drops of the hot "soluble" solvent to redissolve the precipitate.

  • Crystallization:

    • Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

    • Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold anti-solvent to remove any residual mother liquor.

    • Dry the crystals under vacuum to a constant weight.

recrystallization cluster_0 Step 1: Dissolution cluster_1 Step 2: Cooling & Crystal Lattice Formation cluster_2 Step 3: Isolation crude Crude Solid (Product + Impurities) solution Hot Saturated Solution (Product & Impurities Dissolved) crude->solution + hot_solvent Minimal Hot Solvent hot_solvent->solution slow_cool Slow Cooling solution->slow_cool lattice Pure Product Molecules Selectively Form Crystal Lattice slow_cool->lattice impurities Impurities Remain Dissolved in Mother Liquor slow_cool->impurities filtration Vacuum Filtration lattice->filtration impurities->filtration pure_crystals Pure Crystalline Product filtration->pure_crystals mother_liquor Mother Liquor (Contains Impurities) filtration->mother_liquor

Sources

Optimization

resolving issues with Suzuki coupling reactions of cyclobutane derivatives

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving cyclobutane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are nav...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving cyclobutane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges associated with these strained ring systems. Here, we move beyond generic protocols to address the specific hurdles—from low yields to unexpected side reactions—that can arise when coupling cyclobutane substrates. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a cyclobutyl boronic acid derivative is giving low to no yield. What are the most common initial culprits?

A1: When a Suzuki coupling with a cyclobutane substrate fails, the issue often stems from one of three areas exacerbated by the nature of the four-membered ring:

  • Stability of the Boron Reagent: Cyclobutylboronic acids are notoriously prone to protodeboronation, where the C-B bond is cleaved by trace water or acid, effectively removing your nucleophile from the reaction.[1][2] Using freshly prepared or high-purity boronic acid is critical. For greater stability, switching to a boronic ester (e.g., pinacol ester) or a potassium cyclobutyltrifluoroborate salt is a highly recommended first step.[3][4][5][6]

  • Catalyst Activity & Steric Hindrance: The steric bulk around the cyclobutane ring can impede key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[7][8] Your catalyst system may not be robust enough. Standard catalysts like Pd(PPh₃)₄ often fail. Highly active catalysts employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are frequently required to overcome these steric barriers.[7][9][10][11]

  • Reaction Conditions: Inadequate degassing, impure solvents, or an inappropriate base can terminate the catalytic cycle. Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[2][7] The choice of base is also crucial; it must be strong enough to activate the boronic acid for transmetalation but not so harsh that it causes substrate degradation or unwanted side reactions.[12][13]

Q2: I am observing significant amounts of a side product corresponding to the dehalogenated starting material. What causes this and how can I prevent it?

A2: The formation of a dehalogenated byproduct is a common side reaction where the halide on your electrophile is replaced by a hydrogen atom.[1] This typically occurs after the oxidative addition step. The resulting arylpalladium(II) intermediate can react with a hydride source in the mixture instead of the intended boronic acid. Common hydride sources include amine bases or alcoholic solvents. To mitigate this, consider switching to a non-coordinating inorganic base like K₃PO₄ or Cs₂CO₃ and using anhydrous solvents like dioxane or toluene.

Q3: Can I use cyclobutyl chlorides as coupling partners? They are much cheaper than the bromides.

A3: While economically attractive, aryl and alkyl chlorides are significantly less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond.[14][15] This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle much more difficult. Standard Suzuki conditions will likely fail. To successfully couple cyclobutyl chlorides, you will need to employ highly active, specialized catalyst systems. These typically involve very bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are designed to facilitate the challenging oxidative addition of chlorides.[2][16] A notable study by Molander and Gormisky demonstrated successful coupling of potassium cyclobutyltrifluoroborate with various aryl chlorides using such advanced catalyst systems.[5][6]

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and resolving specific experimental issues.

Issue 1: Low to No Product Formation

A lack of product is the most common issue. A systematic approach is key to identifying the root cause.

Logical Troubleshooting Workflow

start Low/No Yield check_reagents Step 1: Verify Reagent Quality & Stability start->check_reagents sub_boron Is Boronic Acid Stable? - Use fresh reagent - Switch to Pinacol Ester or Trifluoroborate Salt check_reagents->sub_boron sub_halide Is Halide Reactive? - Check purity - Consider I > Br > Cl reactivity check_reagents->sub_halide check_conditions Step 2: Assess Reaction Setup & Conditions sub_degas Is System Oxygen-Free? - Degas solvents thoroughly - Maintain inert atmosphere check_conditions->sub_degas sub_base Is Base Appropriate? - Check purity & strength - Screen K₂CO₃, K₃PO₄, Cs₂CO₃ check_conditions->sub_base check_catalyst Step 3: Evaluate Catalyst System sub_ligand Is Ligand/Catalyst Active? - Use bulky, electron-rich ligands (e.g., XPhos, SPhos) - Use a pre-catalyst check_catalyst->sub_ligand optimize Step 4: Systematic Optimization sub_temp Is Temperature Optimal? - Increase temperature incrementally (e.g., 80°C -> 100°C) optimize->sub_temp sub_boron->check_conditions sub_halide->check_conditions sub_degas->check_catalyst sub_base->check_catalyst sub_ligand->optimize

Caption: A stepwise workflow for troubleshooting low-yield Suzuki reactions.

Detailed Analysis & Solutions
  • Cause A: Unstable Boron Reagent (Protodeboronation)

    • Diagnosis: You observe your boronic acid starting material disappearing on TLC/LCMS without corresponding product formation. A byproduct corresponding to the protonated arene (Ar-H from Ar-B(OH)₂) may be detected.

    • Explanation: The C–B bond in cyclobutylboronic acid is susceptible to cleavage, a reaction known as protodeboronation.[1][2] This is accelerated by moisture and acidic conditions.

    • Solution: Enhance the stability of the boron reagent. The use of potassium organotrifluoroborates is a highly effective strategy, as they are crystalline, air-stable solids that are less prone to protodeboronation.[3][6]

      • Protocol: See "Protocol 2: Preparation of Potassium Cyclobutyltrifluoroborate".

      • Alternative: Convert the boronic acid to its pinacol ester, which is significantly more stable.[1]

  • Cause B: Inefficient Catalyst System for a Strained Ring

    • Diagnosis: Both starting materials remain largely unreacted even after prolonged heating.

    • Explanation: The bond angles and steric profile of cyclobutane derivatives can hinder the key mechanistic steps of oxidative addition and reductive elimination.[7][8][17] Standard phosphine ligands like PPh₃ are often not bulky or electron-donating enough to promote these steps efficiently.

    • Solution: Switch to a modern, high-performance catalyst system.

      • Ligand Choice: Employ bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands are designed to accelerate both oxidative addition and reductive elimination, which are often the rate-limiting steps for challenging substrates.[10][11][16]

      • Catalyst Loading: While typically 1-5 mol% is used, for very challenging couplings, increasing the catalyst loading to 5-10 mol% can sometimes improve conversion, although this should be a last resort due to cost and purification issues.

Ligand ClassExample(s)Recommended ForMechanistic Rationale
Buchwald Ligands XPhos, SPhos, RuPhosSterically hindered cyclobutyl halides (Br, Cl) and boronic acids.[7][9]Bulky, electron-rich nature accelerates both oxidative addition and the crucial reductive elimination step.[16]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesElectron-rich or sterically demanding cyclobutyl chlorides.Strong σ-donating ability promotes the difficult oxidative addition of less reactive chlorides.
Simple Phosphines P(t-Bu)₃, PCy₃Activated cyclobutyl bromides or iodides where steric hindrance is minimal.Less effective for hindered systems but can be a cost-effective starting point for simpler substrates.
Issue 2: Formation of Homocoupling Byproducts
  • Diagnosis: You observe significant formation of R-R (from R-X) and/or B-B (from B-B(OR)₂) in your reaction mixture.

  • Explanation: The primary cause of boronic acid homocoupling is the presence of oxygen, which can oxidize the Pd(0) catalyst and promote this side reaction.[7]

  • Solution: Rigorous exclusion of oxygen is paramount.

    • Degassing: Ensure all solvents (including water) are thoroughly degassed before use. The freeze-pump-thaw method (3 cycles) is highly effective. Sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes is a common alternative.[18]

    • Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas. Use flame-dried glassware to remove adsorbed moisture and oxygen.

Key Experimental Protocols

Protocol 1: General Procedure for a Challenging Cyclobutane Suzuki Coupling

This protocol is a robust starting point for coupling a cyclobutyltrifluoroborate with a potentially challenging aryl chloride.

  • Glassware Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), potassium cyclobutyltrifluoroborate (1.2 mmol, 1.2 equiv), and a suitable base such as powdered K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 10:1 mixture, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2x10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of Potassium Cyclobutyltrifluoroborate[6]

This protocol adapts the method described by Molander et al. for creating a stable, easy-to-handle boron source.

  • Dissolution: Dissolve cyclobutylboronic acid (1.0 equiv) in methanol (approx. 4 M concentration) in a plastic vessel at room temperature.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of KHF₂: Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.5 equiv) dropwise to the stirring solution.

  • Stirring: Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Isolation: Remove the solvent in vacuo. The resulting crude solid can be extracted with hot acetone or isopropanol and recrystallized to yield the pure potassium cyclobutyltrifluoroborate salt.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the core mechanism is essential for effective troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)L₂-R¹ PdII_RX->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 Reductive Elimination Product R-R¹ PdII_R_R1->Product RX R-X (Cyclobutyl Halide) RX->Pd0 R1B R¹-B(OR)₂ (Boronic Acid/Ester) R1B->PdII_RX Base Base Base->R1B

Sources

Troubleshooting

Technical Support Center: Overcoming Low Yields in the Amidation of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid

Welcome to the technical support center for advanced amidation challenges. This guide is specifically designed for researchers, medicinal chemists, and process development scientists encountering difficulties with the sy...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced amidation challenges. This guide is specifically designed for researchers, medicinal chemists, and process development scientists encountering difficulties with the synthesis of amides from sterically demanding substrates, particularly 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid.

The unique structural feature of this carboxylic acid—a quaternary carbon atom at the α-position embedded within a cyclobutane ring—imposes significant steric hindrance around the carbonyl group. This congestion can dramatically slow down or completely stall amide bond formation under standard coupling conditions, leading to frustratingly low yields and incomplete reactions.[1][2][3][4]

This document provides in-depth, field-proven insights through a series of frequently asked questions, troubleshooting scenarios, and validated experimental protocols to help you navigate and overcome these synthetic hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the challenges of this specific amidation and the rationale behind selecting appropriate reagents and conditions.

Q1: Why is the amidation of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid so challenging compared to simpler acids?

A: The primary obstacle is severe steric hindrance.[1][5] The carboxylic acid is attached to a quaternary carbon, meaning it is bonded to four other non-hydrogen atoms. This creates a crowded environment that physically blocks the incoming amine nucleophile from attacking the activated carbonyl center. Many standard coupling reagents form activated intermediates that are still too bulky or not reactive enough to overcome this physical shield, resulting in slow or failed reactions.[3][4]

Q2: Standard coupling reagents like EDC/HOBt are failing. Which reagents are recommended for this hindered substrate?

A: For sterically demanding couplings, you require a more potent activation strategy. Two main classes of reagents are highly recommended:

  • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These are among the most powerful and widely used coupling reagents.[6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is particularly effective. It reacts with the carboxylate to form a highly reactive OAt-active ester.[7][8][9] The presence of the pyridine nitrogen in the HOAt leaving group is believed to stabilize the transition state, further accelerating the reaction.[9]

  • Acyl Fluoride Precursors (e.g., TFFH, BTFFH): An excellent alternative strategy is the in situ conversion of the carboxylic acid to its corresponding acyl fluoride.[10] Acyl fluorides are small, yet highly reactive intermediates, minimizing steric clash during the nucleophilic attack by the amine.[10] This method has proven efficient for couplings where many other standard methods have failed, especially with both hindered acids and hindered or electron-deficient amines.[10]

Q3: What is the critical role of a non-nucleophilic base like DIPEA in these reactions?

A: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) or "Hünig's base," serves two essential functions:

  • Carboxylate Formation: It deprotonates the carboxylic acid to form a carboxylate anion. This is the first step of the activation process, as the carboxylate is the species that attacks the coupling reagent (e.g., HATU).[7][8]

  • Preventing Amine Protonation: It acts as a scavenger for any protons released during the reaction, ensuring the amine partner remains in its free, nucleophilic state. If the amine becomes protonated, it can no longer act as a nucleophile, effectively stopping the reaction.[5]

DIPEA is used because its bulky isopropyl groups make it a poor nucleophile itself, preventing it from competing with the desired amine in attacking the activated acid.

Q4: What are the common side reactions or byproducts I should be aware of?

A: When using powerful coupling reagents, being aware of potential side reactions is key for optimization and purification.

  • With HATU: A primary concern can be the guanidinylation of the amine. This occurs if the amine attacks the guanidinium carbon of the HATU reagent instead of the activated ester, forming an undesired capped byproduct.[8] This is more likely if HATU is used in large excess or if the primary coupling reaction is particularly slow.

  • Reagent Byproducts: The reaction will produce byproducts from the coupling reagent itself. For example, HATU-mediated couplings generate stoichiometric amounts of tetramethylurea and HOAt.[9][11] While HOAt is typically removed in an aqueous wash, tetramethylurea is water-soluble but can sometimes be difficult to separate from the desired product via chromatography, requiring careful purification.

Section 2: Troubleshooting Guide

This section provides direct answers to specific experimental failures.

Q1: My LC-MS shows only unreacted starting materials after several hours. What are the first things to check?

A: This indicates a fundamental failure in the activation or coupling step. Systematically check the following:

  • Anhydrous Conditions: Uronium reagents and activated intermediates are highly sensitive to moisture. Ensure you are using anhydrous solvents (e.g., DMF, DCM) and that your reagents have been stored properly. Water can hydrolyze the activated ester back to the starting carboxylic acid.[5]

  • Reagent Quality: Ensure your coupling reagent (e.g., HATU) has not degraded. These reagents can be sensitive to prolonged exposure to air and moisture.

  • Base Stoichiometry: Confirm that you have added at least 2.0 equivalents of the non-nucleophilic base (e.g., DIPEA). One equivalent is consumed to form the carboxylate, and another is needed to neutralize the proton on the incoming amine's ammonium salt (if applicable) and the proton from the HOAt byproduct.

  • Activation First: Try pre-activating the carboxylic acid. Stir the carboxylic acid, HATU, and DIPEA in the solvent for 15-30 minutes before adding the amine. This ensures the formation of the active ester prior to introducing the nucleophile.[5]

Q2: My reaction has stalled at ~50% conversion. Can I rescue it?

A: A stalled reaction is common with hindered substrates. You have several options:

  • Add More Reagent: The activated ester may be unstable over long reaction times. Adding another portion of the coupling reagent (0.3-0.5 eq) and base can restart the activation cycle.

  • Increase Temperature: Sterically hindered reactions often require more thermal energy to overcome the activation barrier. Gently warming the reaction to 40-50 °C can significantly increase the rate. Monitor for potential degradation of starting materials or product. A protocol using acyl fluorides at elevated temperatures has been shown to be effective for hindered substrates.[10]

  • Extend Reaction Time: These couplings can be inherently slow. It is not uncommon for reactions involving hindered substrates to require 24 hours or longer for completion.[10]

Q3: I've formed the product, but it's contaminated with a byproduct that is difficult to remove by chromatography. What is it?

A: The most common persistent byproduct from HATU/HBTU couplings is tetramethylurea. It is a polar, non-UV active compound that can be tricky to separate.

  • Work-up Optimization: Perform multiple aqueous washes during the work-up. Chilling the aqueous layer can sometimes help crash out more of the urea. An acidic wash (e.g., dilute HCl or NH₄Cl solution) followed by a basic wash (e.g., NaHCO₃ solution) and a final brine wash is recommended.[5]

  • Alternative Reagents: If tetramethylurea proves impossible to remove, consider a different class of reagent. For example, using an acyl fluoride strategy with BTFFH will not produce this byproduct.[10]

Section 3: Recommended Protocols & Methodologies

These protocols provide a robust starting point for the successful amidation of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid.

Protocol 1: High-Yield Amidation using HATU

This protocol utilizes the high reactivity of HATU to overcome steric hindrance.

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (to a concentration of approx. 0.1 M).

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature.

  • Allow the acid to "pre-activate" by stirring the mixture for 20 minutes. The solution may change color or clarity.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 2-4 hours. Expect reaction times of 12-24 hours.

  • If the reaction is slow, warm the mixture to 40 °C.

  • Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and saturated aqueous NaCl (brine) (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amidation via In Situ Acyl Fluoride Formation

This powerful alternative is ideal for particularly challenging or unreactive amine partners.[10]

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere, add 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid (1.3 eq).

  • Dissolve the acid in anhydrous DCM or MeCN (to approx. 0.1 M).

  • Add BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.5 eq).

  • Add DIPEA (4.5 eq) and stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.

  • In a separate flask, dissolve the amine (1.0 eq) in a small amount of the reaction solvent.

  • Add the amine solution to the pre-activated acyl fluoride mixture.

  • Heat the reaction to 50-60 °C and monitor by LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Perform a standard aqueous work-up and purification as described in Protocol 1.

Section 4: Data & Comparisons

The choice of coupling reagent is a critical parameter. The table below summarizes the key characteristics of suitable reagents for this challenging transformation.

Reagent Name (Acronym)Activating GroupProsCons
HATU OAt-Active EsterHigh reactivity, rapid kinetics, well-established protocols.[8][9]Can cause guanidinylation of amine[8]; Tetramethylurea byproduct can be difficult to remove.[11]
HBTU OBt-Active EsterLess expensive than HATU, very effective for many couplings.Slightly less reactive than HATU, may be less effective for the most hindered cases.
COMU Oxyma-Active EsterHigh solubility, byproducts (morpholino-based urea) are generally easier to remove.More expensive than uronium-based reagents.
BTFFH / TFFH Acyl FluorideGenerates small, highly reactive intermediate[10]; Excellent for hindered substrates[10]; No urea byproducts.Reagents are less common and more expensive; may require elevated temperatures.[10]

Section 5: Visualizing the Workflow & Mechanism

Visual aids can clarify complex decision-making processes and reaction pathways.

Diagram 1: Troubleshooting Flowchart

Troubleshooting_Flowchart Start Reaction Start: Low Yield Observed Check_Basics Step 1: Verify Basics - Anhydrous Conditions? - Reagent Quality? - Correct Stoichiometry? Start->Check_Basics Preactivate Step 2: Modify Protocol - Pre-activate acid for 20 min? - Add amine last? Check_Basics->Preactivate If basics are correct Increase_Energy Step 3: Increase Reactivity - Warm reaction to 40-50 °C? - Allow longer reaction time (24h+)? Preactivate->Increase_Energy If yield still low Alt_Reagent Step 4: Change Strategy - Switch to Acyl Fluoride method (BTFFH)? Increase_Energy->Alt_Reagent If reaction stalls Success Success: High Yield Increase_Energy->Success If reaction proceeds Alt_Reagent->Success

Caption: Troubleshooting workflow for hindered amidations.

Diagram 2: Mechanism of Carboxylic Acid Activation by HATU

HATU_Mechanism cluster_step1 Step 1: Carboxylate Formation & Attack cluster_step2 Step 2: Formation of Active Ester cluster_step3 Step 3: Amide Formation RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + Base Base DIPEA Isouronium O-Acyl(tetramethyl)isouronium Salt (Highly Reactive) RCOO->Isouronium Attacks HATU HATU Reagent HATU->Isouronium Isouronium_ref Isouronium Salt HOAt HOAt⁻ Anion (from HATU) Active_Ester OAt-Active Ester HOAt->Active_Ester Attacks Active_Ester_ref Active Ester TMU Tetramethylurea (Byproduct) Isouronium_ref->Active_Ester Isouronium_ref->TMU Amine R'-NH₂ Amide Amide Product Amine->Amide Attacks HOAt_pdt HOAt (Byproduct) Active_Ester_ref->Amide Active_Ester_ref->HOAt_pdt

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Section 6: References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Wikipedia. (2023). HATU. In Wikipedia. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11059–11064. DOI:10.1039/C5OB02129D. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia, 68(4), 252–255. DOI: 10.2533/chimia.2014.252. Retrieved from [Link]

  • Chem Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Retrieved from [Link]

  • Jamison, T. F., et al. (2020). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 8(17), 6789–6795. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]

  • Carpino, L. A., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega, 3(1), 1038–1045. Retrieved from [Link]

  • Bode, J. W., & Schäfer, G. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (While not directly cited, this is a foundational review on the topic).

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

Sources

Optimization

stability issues of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid under various conditions

Welcome to the technical support center for 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot potential stability issues encountered during experimentation. By understanding the chemical nature of this molecule, we can anticipate and mitigate common challenges in its handling, storage, and formulation.

I. Introduction to the Stability Profile of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid

1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is a molecule possessing three key functional components that dictate its stability: a carboxylic acid group, a cyclobutane ring, and a methoxyphenyl (anisole) moiety. The interplay of these groups under various environmental conditions can lead to specific degradation pathways. This guide will address these potential issues in a practical question-and-answer format.

II. Troubleshooting Guides & FAQs

This section is structured to directly address specific problems you may encounter.

A. pH-Related Instability and Hydrolysis

Question 1: I am observing a loss of my compound in aqueous solutions at both low and high pH. What is the likely cause and how can I prevent it?

Answer:

Carboxylic acids can be susceptible to degradation in both acidic and alkaline conditions, although the mechanisms differ.[1]

  • Alkaline Conditions (pH > 7): The primary concern is the deprotonation of the carboxylic acid to form a carboxylate salt. While the salt form may have different solubility, the core structure is generally stable. However, at elevated temperatures, hydrolysis of the methoxy group on the phenyl ring can be accelerated. More significantly, interactions with basic excipients in a formulation can lead to incompatibilities.[2][3]

  • Acidic Conditions (pH < 7): In strongly acidic conditions and with heat, the ether linkage of the methoxy group is susceptible to cleavage, which would result in the formation of 4-(1-carboxycyclobutyl)phenol and methanol. Furthermore, the cyclobutane ring itself, while relatively stable, can be prone to ring-opening reactions under harsh acidic conditions, although this is less common.

Troubleshooting Steps:

  • pH Control: Maintain the pH of your aqueous solutions within a neutral range (pH 6-8) whenever possible. Use appropriate buffer systems to ensure pH stability.

  • Temperature Management: Avoid excessive heat when working with aqueous solutions of the compound, especially at pH extremes.

  • Inert Atmosphere: For long-term storage of solutions, consider purging with an inert gas like nitrogen or argon to minimize oxidative degradation, which can be pH-dependent.

Question 2: I've noticed the formation of an unexpected, more polar peak in my HPLC analysis after storing my compound in an acidic solution. What could this be?

Answer:

The likely culprit is the hydrolysis of the methoxy group (-OCH₃) to a hydroxyl group (-OH). This transformation would result in the formation of 1-(4-hydroxyphenyl)cyclobutanecarboxylic acid, a more polar compound that would elute earlier on a reverse-phase HPLC column.

Experimental Protocol: Confirmatory Hydrolysis Study

To confirm this degradation pathway, you can perform a forced degradation study:

  • Sample Preparation: Prepare three solutions of your compound (e.g., 1 mg/mL) in:

    • 0.1 M Hydrochloric Acid (HCl)

    • Purified Water (as a control)

    • 0.1 M Sodium Hydroxide (NaOH)

  • Incubation: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). Protect the samples from light.

  • Analysis: Analyze the samples by HPLC-UV or LC-MS at initial and subsequent time points.

  • Evaluation: Compare the chromatograms. The appearance of a new, earlier-eluting peak in the acidic and/or basic samples would support the hydrolysis hypothesis. LC-MS analysis can be used to confirm the mass of the degradation product.

B. Thermal and Photolytic Degradation

Question 3: My solid compound shows signs of degradation after exposure to high temperatures. What is the expected thermal degradation pathway?

Answer:

The thermal stability of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is primarily influenced by the methoxy group and the carboxylic acid. The anisole moiety is known to undergo thermal decomposition at high temperatures (above 850 K in the gas phase, though this will be lower in the solid state) via homolytic cleavage of the O-CH₃ bond to form a phenoxy radical and a methyl radical.[4][5][6][7] The carboxylic acid group can also undergo decarboxylation at elevated temperatures, releasing carbon dioxide.

Potential Thermal Degradation Pathway:

Caption: Potential thermal degradation pathways.

Troubleshooting Steps:

  • Storage Conditions: Store the solid compound in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.

  • Drying Procedures: When drying the compound, use a vacuum oven at a moderate temperature (e.g., 40-50°C) to avoid thermal decomposition.

Question 4: I am working with the compound in solution and have noticed degradation when exposed to light. What is happening and how can I prevent it?

Answer:

Aromatic carboxylic acids can be susceptible to photodegradation.[8][9] The methoxyphenyl group can absorb UV light, leading to the formation of reactive radical species. This can initiate a cascade of reactions, including decarboxylation and oxidation of the aromatic ring.

Troubleshooting Steps:

  • Light Protection: Always store solutions of the compound in amber vials or protect clear vials with aluminum foil.

  • Minimize Exposure: During experimental procedures, minimize the exposure of the compound and its solutions to direct sunlight or strong artificial light.

  • Photostability Testing: If the compound is being developed as a drug product, formal photostability testing according to ICH Q1B guidelines should be conducted.[10]

C. Oxidative Stability

Question 5: My compound is degrading in the presence of air or certain excipients. What oxidative degradation products should I expect?

Answer:

The methoxy group on the phenyl ring is susceptible to oxidation. Oxidizing agents can attack the methoxy group, potentially leading to demethylation to form a hydroquinone derivative, or oxidation of the aromatic ring itself. The presence of trace metals in excipients can catalyze these oxidative processes.

Potential Oxidative Degradation Pathway:

Caption: Potential oxidative degradation pathways.

Troubleshooting Steps:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially for long-term storage or when in solution.

  • Antioxidants: For liquid formulations, the addition of a suitable antioxidant (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) may be considered, following appropriate compatibility studies.

  • Excipient Selection: Be mindful of the purity of excipients and their potential to contain oxidizing impurities or trace metals.[3]

D. Excipient Compatibility

Question 6: I am developing a solid dosage form and am concerned about excipient compatibility. Which excipients should I be cautious with?

Answer:

As a carboxylic acid, 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid can interact with basic excipients. Additionally, certain common excipients are known to cause degradation of sensitive active pharmaceutical ingredients (APIs).

Table 1: Excipient Compatibility Considerations

Excipient CategoryPotential for IncompatibilityRationale
Basic Fillers/Binders HighAcid-base reaction with excipients like magnesium stearate, calcium carbonate, or sodium bicarbonate can lead to salt formation and potential degradation.[2][11]
Reducing Sugars ModerateLactose, a common filler, can participate in the Maillard reaction with APIs containing primary or secondary amine groups. While your compound lacks these, impurities in the API or other excipients could be a factor.[11]
Lubricants HighMagnesium stearate is known to be incompatible with some acidic drugs, potentially catalyzing degradation.[2][11]
Excipients with Peroxide Impurities ModeratePovidone (PVP) and polyethylene glycols (PEGs) can contain peroxide impurities that can lead to oxidative degradation.[12]

Experimental Protocol: Excipient Compatibility Screening

  • Binary Mixtures: Prepare 1:1 (w/w) physical mixtures of your API with each proposed excipient.

  • Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and ambient conditions for a set period (e.g., 2-4 weeks).

  • Analysis: Analyze the samples at initial and subsequent time points using a stability-indicating HPLC method. Visual observation for color changes is also important.

  • Evaluation: A significant increase in degradation products or a loss of the parent compound in the binary mixture compared to the pure API indicates an incompatibility.

III. Analytical Methods for Stability Assessment

Question 7: What analytical techniques are suitable for monitoring the stability of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid?

Answer:

A stability-indicating analytical method is crucial for accurately assessing the degradation of your compound.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique. A reverse-phase C18 column with a mobile phase consisting of an acidified aqueous component (e.g., water with 0.1% formic acid or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[13][14] UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring (likely around 220-230 nm) should be employed. The method must be validated to ensure it can separate the parent compound from all potential degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown degradation products.[15][16] By determining the mass of the degradation products, you can propose their structures and elucidate degradation pathways.

  • Gas Chromatography (GC): Due to the low volatility of the carboxylic acid, GC analysis would require derivatization to convert the carboxylic acid to a more volatile ester.[13]

IV. Summary of Stability Profile

Table 2: Stability Summary for 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid

ConditionPotential for DegradationLikely Degradation Pathway(s)Mitigation Strategies
Acidic pH Moderate to High (with heat)Hydrolysis of methoxy groupMaintain pH 6-8, avoid high temperatures.
Alkaline pH Low to ModerateSalt formation, potential for accelerated hydrolysis at high temperaturesMaintain pH 6-8, avoid high temperatures.
High Temperature Moderate to HighDecarboxylation, methoxy bond cleavageStore in a cool place, use moderate drying conditions.
Light Exposure ModeratePhotodegradation (radical formation, decarboxylation)Protect from light using amber containers or foil.
Oxidation ModerateOxidation of methoxy group and/or aromatic ringStore under inert atmosphere, consider antioxidants for solutions.

V. References

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  • Fisher Digital Publications. Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.

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  • Macquarie University. (1989, January 1). Kinetics of the thermal decomposition of methoxybenzene (anisole).

  • ResearchGate. (2025, August 6). Radical Chemistry in the Thermal Decomposition of Anisole and Deuterated Anisoles: An Investigation of Aromatic Growth | Request PDF.

  • ResearchGate. Recombination Reactions in the Thermal Decomposition of Anisole: An Investigation of Benzene and Naphthalene Formation | Request PDF.

  • Pharmaceutical Technology. (2019, December 2). Managing Excipient Interactions.

  • R Discovery. Forced Degradation Studies Research Articles - Page 1.

  • Angewandte Chemie International Edition. (2022, October 4). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. 61(40), e202209085.

  • Adda247. (2026, January 8). UGC NET EVS Memory Based Question -7 JAN 2026 SHIFT -2.

  • ResearchGate. Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4 | Request PDF.

  • ResearchGate. Product yield of (a) thermal decomposition of anisole, (b)... | Download Scientific Diagram.

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  • Bezerra, K. F., de Oliveira, A. G., & de Lima, Á. A. N. (2019). Compatibility study of rosmarinic acid with excipients used in pharmaceutical solid dosage forms using thermal and non-thermal techniques. Journal of Thermal Analysis and Calorimetry, 138(6), 4149-4159.

  • Journal of Pharmaceutical Sciences. (2014, August 25). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound.

  • Molecules. (2021). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. 26(15), 4483.

  • Journal of Chromatography B: Biomedical Sciences and Applications. (1998). Chromatographic separations of aromatic carboxylic acids. 717(1-2), 229-258.

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  • Environmental Pollution. (2018, September 6). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide.

  • ResearchGate. (2025, August 6). (PDF) Theoretical Study of Methoxy Group Influence in the Gas Phase Elimination Kinetics of Methoxyalkyl Chlorides.

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  • IntechOpen. (2018, February 19). Hydrolysis Reactions.

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  • The Journal of Organic Chemistry. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis.

  • Organic Letters. Journal Home. ACS Publications.

  • Phosphorus, Sulfur, and Silicon and the Related Elements. (1993). Kinetics and Mechanisms of the Acid-Catalyzed Hydrolyses of 4-Nitrophenyl-N-aroyl-areneiminosulfonates. 85(1-4), 217-224.

  • Journal of Pharmaceutical and Biomedical Analysis. (2007). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. 44(2), 447-454.

  • PubChem. Cyclobutanecarboxylic acid. National Center for Biotechnology Information.

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  • Journal of Pharmaceutical and Biomedical Analysis. (2007, April 11). Identification of imatinib mesylate degradation products obtained under stress conditions.

  • Polymers. (2021, June 9). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.

  • PubChem. Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)-. National Center for Biotechnology Information.

  • Wikipedia. Cyclobutanecarboxylic acid.

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  • PubChem. 1-Phenylcyclobutanecarboxylic acid. National Center for Biotechnology Information.

  • Journal of Pharmaceutical Sciences. (1981). Identification of degradation products in a phenylbutazone tablet formulation. 70(10), 1168-1170.

  • ResearchGate. (2025, August 10). Identification and Characterization of Acidic Degradation Products of Moxidectin Drug Substance Including Degradation Pathways Using LC, HRMS, and NMR | Request PDF.

  • ResearchGate. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid.

Sources

Troubleshooting

Technical Support Center: Optimization of Catalyst Selection for Cross-Coupling Reactions

Welcome to the Technical Support Center dedicated to the fine art and science of catalyst selection for cross-coupling reactions. This guide is designed to move beyond simple protocols and provide you with the foundation...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the fine art and science of catalyst selection for cross-coupling reactions. This guide is designed to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting strategies required to overcome common hurdles in your synthetic endeavors. As your virtual application scientist, my goal is to explain the causality behind experimental choices, empowering you to make informed decisions for robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs) - The Core Principles

This section addresses fundamental questions about constructing a successful cross-coupling reaction. Understanding these components is the first step toward rational optimization.

Q1: What are the essential components of a palladium-catalyzed cross-coupling system?

A typical palladium-catalyzed cross-coupling reaction consists of several key components that work in concert to form the desired carbon-carbon or carbon-heteroatom bond.[1] These are:

  • Substrates : An electrophile (often an aryl or vinyl halide/pseudohalide) and a nucleophile (an organometallic reagent, e.g., organoboron, organotin, or organozinc).[1][2]

  • Palladium Source (Precatalyst) : The source of the active catalytic species. Modern precatalysts are often preferred over simple palladium salts like Pd(OAc)₂ or PdCl₂.[3]

  • Ligand : A crucial component that binds to the palladium center, stabilizing it and modulating its reactivity and selectivity.[4]

  • Base : Required in many cross-coupling reactions (like Suzuki, Heck, Sonogashira) to facilitate key steps in the catalytic cycle, such as transmetalation or regeneration of the catalyst.[1][5]

  • Solvent : The medium for the reaction, which influences solubility, catalyst stability, and reaction kinetics.[6][7]

Q2: I'm starting a new cross-coupling reaction. Where do I begin with catalyst selection?

There is no universal "magic formula," but a rational starting point can save significant time.

  • Assess Your Substrates : The nature of your electrophile and nucleophile is paramount. For example, less reactive aryl chlorides often require more electron-rich and bulky ligands compared to aryl iodides.[1][8][9] Sterically hindered substrates may also necessitate the use of bulky ligands to promote the desired bond formation.[10]

  • Choose a Modern Precatalyst : Start with a reliable, air-stable palladium precatalyst. Third-generation (G3) Buchwald palladacycles for phosphine ligands or PEPPSI™-type precatalysts for N-heterocyclic carbene (NHC) ligands are excellent choices. They are designed to cleanly and quantitatively generate the active Pd(0) species, avoiding many issues associated with older palladium sources.[10]

  • Select an Appropriate Ligand Class : For many standard couplings (e.g., Suzuki, Buchwald-Hartwig), bulky, electron-rich biarylphosphine ligands (like SPhos, XPhos, or RuPhos) are broadly effective and a good first choice.[10][11]

  • Standard Conditions : A typical starting point for catalyst loading is 1-5 mol% of the palladium source, with a palladium-to-ligand ratio of 1:1 to 1:2.[11] For the base and solvent, consult literature precedents for similar transformations. A common combination for Suzuki reactions is K₃PO₄ or Cs₂CO₃ as the base in a solvent like dioxane or THF, often with a small amount of water.[1][10]

Q3: What is a "precatalyst," and why is it superior to using simple salts like Pd(OAc)₂?

A precatalyst is a stable, well-defined complex that is readily converted into the active catalyst under the reaction conditions. While simple salts like palladium(II) acetate are inexpensive, their reduction to the active Pd(0) state can be inefficient and inconsistent.[3][4] This process can consume phosphine ligands through oxidation or reactants through homocoupling, leading to poor reproducibility.[3]

Modern precatalysts, such as the Buchwald G3 palladacycles, are engineered to undergo rapid, quantitative reductive elimination to generate the active LPd(0) species.[10] This ensures a clean and efficient entry into the catalytic cycle, which is crucial for complex and sensitive substrates.

Q4: How do ligands fundamentally alter a reaction's outcome?

Ligands are arguably the most powerful tool for optimizing a cross-coupling reaction. They bind to the palladium center and influence its behavior through steric and electronic effects.[3][4]

  • Electronic Effects : Electron-rich ligands (e.g., alkylphosphines, certain NHCs) increase the electron density on the palladium atom. This facilitates the oxidative addition step, which is often the rate-determining step, especially for less reactive electrophiles like aryl chlorides.[1][8]

  • Steric Effects : Bulky ligands (e.g., those with tert-butyl or large biaryl groups) promote the final reductive elimination step, which forms the product and regenerates the Pd(0) catalyst.[1][8] This bulk can also stabilize the highly reactive, monoligated palladium species, preventing catalyst decomposition.[12]

The interplay of these two factors is critical. For instance, bulky, electron-rich biarylphosphine ligands have become a mainstay because they excel at both promoting oxidative addition and facilitating reductive elimination.[8]

Q5: My reaction isn't working. Should I change the ligand, the base, or the solvent first?

Intelligent screening is vital when troubleshooting. A logical approach is often to screen a few different classes of components to identify the most promising direction for optimization.

  • Ligand Screening : Since the ligand is so critical to the catalyst's reactivity, screening a small set of diverse ligands is often the most impactful first step.[1] Choose ligands with different steric and electronic properties.

  • Base and Solvent Screening : The base and solvent system can have a profound effect on reaction outcomes.[6][13] For example, in Suzuki couplings, the choice of base can influence the rate of transmetalation. The solvent affects the solubility of reagents and the stability of intermediates.[13][14] Sometimes, a switch from an ethereal solvent like THF to a more polar one like DMF or a nonpolar one like toluene can dramatically improve results.[13]

It is often most efficient to screen these parameters in parallel using high-throughput experimentation (HTE) techniques if available. If not, a sequential approach focusing on the ligand first is a sound strategy.

Part 2: Troubleshooting Guide - From Problem to Solution

This section is formatted to address specific experimental failures directly.

Issue 1: Low or No Product Yield

This is the most common issue. The key is to diagnose the root cause systematically.

Possible Cause 1: Inefficient Catalyst Activation or Deactivation

  • The "Why" : The active Pd(0) catalyst is not being generated efficiently or is decomposing before it can participate in the catalytic cycle. The appearance of palladium black is a classic sign of catalyst decomposition, where ligand dissociation leads to the aggregation of "naked" Pd(0) atoms.[10][12]

  • Solutions :

    • Switch to a Precatalyst : If you are using a simple salt like Pd(OAc)₂, switch to a modern G3 or G4 palladacycle precatalyst to ensure clean generation of the active species.[10]

    • Ensure Rigorous Inert Conditions : Oxygen is a major culprit in catalyst deactivation, as it can oxidize the active Pd(0) to inactive Pd(II) and also degrade phosphine ligands.[11][12] Thoroughly degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[10][15]

    • Optimize Ligand-to-Palladium Ratio : An insufficient amount of ligand can lead to catalyst decomposition. Try increasing the ligand-to-palladium ratio (e.g., from 1:1 to 1.2:1 or even 2:1). However, be aware that a large excess of ligand can sometimes inhibit the reaction.[12]

Possible Cause 2: Poor Oxidative Addition

  • The "Why" : The first step of the catalytic cycle, the insertion of the palladium catalyst into the carbon-halide bond, is failing. This is common with electron-rich or sterically hindered aryl halides, and particularly with aryl chlorides.[1][9] The reactivity order is generally I > OTf ≈ Br > Cl.[9]

  • Solutions :

    • Use a More Electron-Rich Ligand : Employ ligands designed to facilitate oxidative addition, such as bulky biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1][10]

    • Increase Temperature : The oxidative addition step is often accelerated by heat. Gradually increase the reaction temperature in 10-20 °C increments, while monitoring for substrate or product decomposition.[11]

Possible Cause 3: Inappropriate Base or Solvent

  • The "Why" : The chosen base may not be strong enough or soluble enough to perform its role. The solvent may not adequately dissolve all components or may negatively interact with the catalyst.[7][13]

  • Solutions :

    • Screen Bases : For Suzuki reactions, if K₂CO₃ is failing, try a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[10] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[16]

    • Screen Solvents : Test a range of solvents with different polarities. Common choices include THF, dioxane, toluene, and DMF.[6][10] For Suzuki reactions, adding a small amount of water can be crucial for dissolving the base and facilitating transmetalation.[13]

Issue 2: Formation of Side Products

The appearance of unexpected products points to competing reaction pathways.

Side Product 1: Homocoupling of the Organometallic Reagent

  • The "Why" : This is particularly common in Suzuki reactions (formation of a biaryl from the boronic acid). It is often promoted by the presence of oxygen, which can facilitate the oxidative homocoupling pathway.[11]

  • Solutions :

    • Improve Inert Atmosphere : This is the most critical step. Rigorously degas all reagents and solvents and maintain a strict inert atmosphere.[10][11]

    • Slow Addition : If the problem persists, consider adding the organoboron reagent slowly to the reaction mixture to keep its instantaneous concentration low.[11]

Side Product 2: Protodehalogenation/Reduction of the Aryl Halide

  • The "Why" : The starting aryl halide is being converted to the corresponding arene (Ar-X → Ar-H). This can happen if the catalytic cycle is inefficient, allowing for side reactions to occur.[10] Strong bases in the presence of protic solvents (like alcohols) can sometimes promote this pathway.[7]

  • Solutions :

    • Optimize the Catalyst System : A more efficient catalyst system (ligand/base combination) will favor the desired cross-coupling over reduction. Bulky ligands can sometimes suppress this side reaction.[10]

    • Use an Anhydrous Aprotic Solvent : If you suspect the solvent is a hydrogen source, ensure you are using a dry, aprotic solvent.

Issue 3: Reaction is Sluggish or Stalls Before Completion
  • The "Why" : The reaction rate is too low at the current temperature, or the catalyst is losing activity over the course of the reaction.

  • Solutions :

    • Increase Temperature : If thermal stability of the substrates allows, gradually increase the reaction temperature.

    • Increase Catalyst Loading : While not always ideal, increasing the catalyst loading (e.g., from 1 mol% to 3 mol%) can help drive a sluggish reaction to completion.[17]

    • Re-evaluate Ligand Choice : The ligand may not be providing sufficient stability to the catalyst for the required reaction time. A more robust ligand, such as a bulky biarylphosphine, may be necessary.[12]

Part 3: Key Experimental Protocols & Data
Data Table: Common Ligands and Their Characteristics
Ligand TypeExamplesKey CharacteristicsTypical Applications
Monodentate Phosphines PPh₃, P(tBu)₃PPh₃: Classic, but often suboptimal. P(tBu)₃: Very electron-rich and bulky.Suzuki, Heck, Stille. P(tBu)₃ is good for challenging oxidative additions.[8][18]
Bidentate Phosphines DPPF, XantphosForm stable chelate complexes with palladium. Xantphos has a large bite angle.Can be effective in a range of couplings, sometimes reducing side reactions.
Bulky Biarylphosphines XPhos, SPhos, RuPhosHighly electron-rich and sterically demanding. Stabilize monoligated Pd(0) species."State-of-the-art" for many Suzuki, Buchwald-Hartwig, and Negishi reactions, especially with unreactive substrates.[3][10]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, often more electron-rich than phosphines. Form very stable Pd-complexes.Excellent for activating aryl chlorides and for reactions prone to catalyst decomposition.[10]
Protocol 1: General Reaction Setup Under Inert Atmosphere

This protocol describes a standard setup for a small-scale (0.5 mmol) cross-coupling reaction using Schlenk techniques. Proper handling of air-sensitive reagents is critical for success.[19][20]

  • Vessel Preparation : Oven-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under vacuum or a stream of inert gas (argon is preferred due to its density).

  • Addition of Solids : In the flask, combine the aryl halide (0.5 mmol, 1.0 equiv), the palladium precatalyst (e.g., 0.005 mmol, 1 mol%), the ligand (if separate from the precatalyst), and the base (e.g., 1.0 mmol, 2.0 equiv).

  • Inert Atmosphere Purge : Seal the flask with a septum. Evacuate the flask by connecting it to a Schlenk line vacuum for 1-2 minutes, then backfill with argon. Repeat this vacuum/backfill cycle a total of three times.

  • Addition of Liquids : Through the septum, add the degassed solvent (e.g., 2.5 mL to make a 0.2 M solution) via a gas-tight syringe.

  • Addition of Nucleophile : If the organometallic nucleophile is a solid, it can be added in step 2. If it is a liquid or a solution, add it via syringe at this stage.

  • Reaction : Place the flask in a pre-heated oil bath and stir for the designated time.

  • Monitoring : Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC, GC-MS, or LC-MS.

Protocol 2: Small-Scale Parallel Reaction Screening

This workflow allows for the efficient screening of ligands, bases, or solvents.

  • Stock Solution Preparation : Prepare a stock solution of the aryl halide and the organometallic partner in the primary solvent to be tested. This ensures consistent concentrations across all reactions.

  • Array Setup : Arrange an array of labeled reaction vials (e.g., 2 mL crimp-cap vials) with small stir bars in a vial holder or aluminum heating block.

  • Solid Dispensing : To each designated vial, add the specific palladium precatalyst/ligand combination and the specific base to be tested.

  • Purging : Place the vial array in a glovebox. If a glovebox is not available, seal the vials and carefully purge each one with an inert gas using a needle connected to a manifold.

  • Liquid Dispensing : Using a syringe, dispense an equal volume of the stock solution into each vial.

  • Heating and Stirring : Seal the vials tightly and place the block on a stirring hotplate set to the desired temperature.

  • Analysis : After the reaction time, cool the array, quench the reactions, and prepare samples for parallel analysis by LC-MS or GC-MS to determine conversion and relative product formation.

Visualizations
The Palladium Catalytic Cycle

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (+ Ar-X) TM_Complex Ar-Pd(II)(R)L₂ OA_Complex->TM_Complex Transmetalation (+ R-M, -MX) TM_Complex->Pd0 Reductive Elimination (+ Ar-R) Troubleshooting_Workflow Start Problem: Low or No Yield Check_Pd_Black Is Palladium Black Observed? Start->Check_Pd_Black Deactivation Likely Cause: Catalyst Deactivation Check_Pd_Black->Deactivation Yes Check_Substrate Is Aryl Halide Unreactive (e.g., Ar-Cl)? Check_Pd_Black->Check_Substrate No Deactivation_Sol Solutions: 1. Use Modern Precatalyst 2. Ensure Rigorous Inert Atmosphere 3. Increase Ligand:Pd Ratio Deactivation->Deactivation_Sol OA_Issue Likely Cause: Poor Oxidative Addition Check_Substrate->OA_Issue Yes Screening Systematic Screening Needed Check_Substrate->Screening No OA_Sol Solutions: 1. Use Bulky, Electron-Rich Ligand 2. Increase Temperature OA_Issue->OA_Sol Screening_Sol Solutions: 1. Screen Diverse Ligands 2. Screen Bases (e.g., K₃PO₄, Cs₂CO₃) 3. Screen Solvents (e.g., Toluene, Dioxane) Screening->Screening_Sol

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References
  • C. J. A. Warner, T. D. Sheppard, "Solvent effects in palladium catalysed cross-coupling reactions," Green Chemistry, [Link]

  • Request PDF, "Solvent effects in palladium catalysed cross-coupling reactions," ResearchGate, [Link]

  • A. D. Ben-Naftali, D. S. Laitar, "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings," National Institutes of Health, [Link]

  • M. Á. Fernández-Ibáñez, "Solvent and salt effects in cross-coupling reactions - toward molecular understanding," CORDIS, European Commission, [Link]

  • C. J. A. Warner, "Solvent effects in palladium catalysed cross-coupling reactions," White Rose Research Online, [Link]

  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs, [Link]

  • Chemistry LibreTexts, "Sonogashira Coupling," Chemistry LibreTexts, [Link]

  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling," Chemistry LibreTexts, [Link]

  • M. J. James et al., "Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques," White Rose Research Online, [Link]

  • H.T.E., "Improvements for air sensitive reactions by using a new developed inertizing manifold," H.T.E. GmbH, [Link]

  • M. J. James et al., "Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students," ACS Publications, [Link]

  • T. E. Barder et al., "Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening," ChemRxiv, [Link]

  • Fiveable, "Palladium-catalyzed cross-coupling reactions," Fiveable, [Link]

  • N. N. Muzammil et al., "A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction," Institut Kimia Malaysia, [Link]

  • Reddit, "Troubleshooting a difficult Heck reaction," Reddit, [Link]

  • Wikipedia, "Sonogashira coupling," Wikipedia, [Link]

  • T. Fantoni et al., "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design," Organic Chemistry Frontiers, [Link]

  • Chemistry LibreTexts, "Stille Coupling," Chemistry LibreTexts, [Link]

  • Reddit, "Practical Heck Reaction problems!," Reddit, [Link]

  • University of Wisconsin-Madison, "Cross-Coupling Chemistry," University of Wisconsin-Madison Course Materials, [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid and its derivatives. This guide provides in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid and its derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor aqueous solubility encountered during experimental work.

I. Frequently Asked Questions (FAQs)

Q1: Why do 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid derivatives often exhibit poor water solubility?

A1: The solubility of these compounds is a balance between their polar and non-polar components. The carboxylic acid group is polar and capable of hydrogen bonding with water. However, the presence of the methoxyphenyl and cyclobutane rings creates a significant hydrophobic (water-repelling) region. As the overall size of the molecule increases, this hydrophobic character tends to dominate, leading to low aqueous solubility.[1][2]

Q2: What are the primary consequences of poor solubility in my experiments?

A2: Poor solubility can significantly impact various stages of research and development. It can lead to challenges in creating suitable formulations for in vitro and in vivo studies, inaccurate results in biological assays, and difficulties in purification and handling. Ultimately, low solubility can hinder the development of a promising drug candidate due to poor bioavailability.[3][4]

Q3: What are the main strategies to improve the solubility of these carboxylic acid derivatives?

A3: Several effective methods can be employed to enhance the solubility of poorly soluble drugs.[4][5][6] These include:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid and form a more soluble salt.[7]

  • Salt Formation: Creating a stable salt of the carboxylic acid with a suitable counter-ion.[8][9]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[5][6]

  • Use of Cyclodextrins: Encapsulating the hydrophobic portion of the molecule within a cyclodextrin cavity to form an inclusion complex.[10][11][12]

  • Particle Size Reduction: Increasing the surface area of the solid compound through techniques like micronization.[5][13]

II. Troubleshooting Guides

This section provides detailed protocols and the scientific rationale behind key solubility enhancement techniques.

pH Adjustment for Solubility Enhancement

Issue: My 1-(4-methoxyphenyl)cyclobutanecarboxylic acid derivative is poorly soluble in neutral aqueous buffers.

Underlying Principle: Carboxylic acids are weak acids and exist in equilibrium between their neutral, less soluble form (R-COOH) and their ionized, more soluble carboxylate form (R-COO⁻).[14][15] By increasing the pH of the solution above the pKa of the carboxylic acid, the equilibrium shifts towards the more soluble ionized form. The predicted pKa for a similar compound, 1-(4-methoxyphenyl)-1-cyclopropanecarboxylic acid, is around 4.37.[16]

Troubleshooting Workflow:

Caption: Workflow for pH-dependent solubility determination.

Experimental Protocol: pH-Solubility Profile Determination

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 10 (e.g., phosphate, acetate, borate buffers).

  • Add excess compound: Add an excess amount of the solid 1-(4-methoxyphenyl)cyclobutanecarboxylic acid derivative to a known volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.[17]

  • Separate solid from solution: Centrifuge or filter the samples to remove any undissolved solid.[18]

  • Quantify dissolved compound: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as HPLC-UV.

  • Plot the data: Plot the measured solubility as a function of pH to generate a pH-solubility profile.

Expected Outcome: You should observe a significant increase in solubility as the pH of the buffer increases above the pKa of your compound.

Salt Formation for Improved Aqueous Solubility

Issue: Adjusting the pH of the final formulation is not feasible, and a stable, solid form with improved solubility is required.

Underlying Principle: Forming a salt of a weakly acidic drug with a strong base can dramatically increase its aqueous solubility and dissolution rate.[7][8][19] The salt form readily dissociates in water, releasing the more soluble ionized form of the drug.

Troubleshooting Workflow:

Caption: Workflow for salt screening and selection.

Experimental Protocol: Salt Screening

  • Select counter-ions: Choose a variety of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine, L-lysine).

  • Reaction setup: Dissolve the 1-(4-methoxyphenyl)cyclobutanecarboxylic acid derivative in a suitable organic solvent. In separate vials, dissolve the selected bases in appropriate solvents.

  • Mixing and precipitation: Mix the acid and base solutions in stoichiometric ratios (e.g., 1:1). Allow the salt to precipitate. If no precipitate forms, slowly add an anti-solvent.

  • Isolation and drying: Isolate the solid salt by filtration and dry it under vacuum.

  • Characterization: Characterize the resulting solid forms using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm salt formation and identify the solid-state properties.[3][20]

  • Solubility measurement: Determine the aqueous solubility of each salt form using the shake-flask method described previously.[17][18]

Data Presentation: Example Salt Solubility Data

Salt FormerCounter-ionAqueous Solubility (mg/mL) at 25°C
(Parent Acid)-< 0.1
Sodium HydroxideSodium5.2
Potassium HydroxidePotassium8.9
TromethamineTromethammonium12.5
Co-solvency for Enhanced Solubilization

Issue: A liquid formulation is required, and the use of non-aqueous solvents is permissible.

Underlying Principle: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[5][6][21]

Troubleshooting Workflow:

Caption: Workflow for co-solvent selection and optimization.

Experimental Protocol: Co-solvent Solubility Study

  • Select co-solvents: Choose a selection of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, polyethylene glycol (PEG) 400, and glycerin.

  • Prepare solvent mixtures: Prepare a series of binary solvent systems with varying concentrations of the co-solvent in water (e.g., 10%, 20%, 40%, 60%, 80% v/v).

  • Determine solubility: Using the shake-flask method, determine the solubility of your 1-(4-methoxyphenyl)cyclobutanecarboxylic acid derivative in each co-solvent mixture.[17][18]

  • Plot the data: Plot the logarithm of the solubility against the percentage of the co-solvent to visualize the effect of the co-solvent on solubility.

Data Presentation: Example Co-solvent Solubility Data

Co-solventConcentration (% v/v) in WaterSolubility (mg/mL) at 25°C
None0< 0.1
Ethanol200.5
Ethanol402.3
Propylene Glycol200.8
Propylene Glycol403.1
Cyclodextrin Complexation for Improved Solubility

Issue: A significant increase in aqueous solubility is needed for an oral or parenteral formulation, and the use of organic solvents is to be minimized.

Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your derivative, forming an inclusion complex that has enhanced aqueous solubility.[10][11][12][22]

Troubleshooting Workflow:

Caption: Workflow for developing a cyclodextrin-based formulation.

Experimental Protocol: Preparation and Evaluation of Cyclodextrin Inclusion Complexes

  • Select a cyclodextrin: Common choices include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their higher aqueous solubility and safety profiles.[13]

  • Phase solubility study: Prepare aqueous solutions with increasing concentrations of the selected cyclodextrin. Add an excess of your compound to each solution and equilibrate as in the shake-flask method. Measure the concentration of the dissolved compound. A linear increase in solubility with cyclodextrin concentration suggests the formation of a 1:1 complex.

  • Preparation of the solid complex:

    • Kneading Method: Make a paste of the drug and cyclodextrin with a small amount of water or a water-alcohol mixture. Knead thoroughly and then dry.[10]

    • Co-precipitation Method: Dissolve the cyclodextrin in water and add a solution of the drug in an organic solvent. Stir until a precipitate forms. Filter and dry the precipitate.[10]

  • Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, XRPD, and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility and Dissolution Testing: Determine the aqueous solubility of the prepared solid complex and perform dissolution studies to assess the rate of drug release.

III. References

  • Bhandare, A. K., & Gaikwad, P. D. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1347-1364.

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Alfatest. (n.d.). API: solid state robust characterization is key to cut costs and time! AlfatestLab.

  • Kumar, S., & Singh, S. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics, 11(4-S), 173-182.

  • Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 935.

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?

  • Jain, P., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 60-66.

  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology, 11(6), 1-10.

  • Wishrut Pharma. (2025). Solid-State Characterization — The Hidden Key to API Stability and Performance.

  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.

  • Trivedi, V. (2012). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs (Doctoral dissertation, University of Greenwich).

  • Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization.

  • Patel, J., & Modasiya, M. (2011). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 2(8).

  • Element. (n.d.). Solid-State Characterization of Active Pharmaceutical Ingredients (APIs) and Excipients.

  • CD Formulation. (n.d.). Solid State Characterization of APIs.

  • Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.

  • Patel, M., & Tekade, A. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 59-67.

  • Jain, A., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 103-108.

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • LookChem. (n.d.). Cas 16728-01-1,1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID.

  • World Health Organization. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

  • DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.

  • Britannica. (n.d.). Carboxylic acid.

  • SlideShare. (n.d.). solubility experimental methods.pptx.

  • Rankers IIT JEE/NEET Coaching. (n.d.). Carboxylic acids and Their derivatives.

  • YouTube. (2021, April 10). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids.

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

  • Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets.

  • Michigan State University. (n.d.). Reactions of Carboxylic Acids and Derivatives.

  • Cheméo. (n.d.). 1-(4-Methoxyphenyl)-1-cyclohexanecarboxylic acid (CAS 7469-83-2).

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid.

  • National Institutes of Health. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.

  • TAPI. (n.d.). Solving solubility issues in modern APIs.

  • MySkinRecipes. (n.d.). 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid.

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting.

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs.

  • Michigan State University. (n.d.). Carboxylic Acid Reactivity.

  • Royal Society of Chemistry. (2015). [N-Methyl-2-pyrrolidone][C1–C4 carboxylic acid]: a novel solvent system with exceptional lignin solubility.

  • American Pharmaceutical Review. (2024). How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations.

  • ChemicalBook. (2022). 1-(4-METHOXYPHENYL)-1-CYCLOHEXANECARBOXYLIC ACID | 7469-83-2.

  • Sigma-Aldrich. (n.d.). 1-(4-Methoxyphenyl)cyclobutane-1-carboxylic acid | 50921-37-4.

  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues of 4-Methyloxolane-2-Carboxylic Acid.

  • R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.

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  • Alchem Pharmtech. (n.d.). CAS 50921-37-4 | 1-(4-METHOXYPHENYL)CYCLOBUTANECARBOXYLIC ACID.

  • MDPI. (2025). Natural Carboxylic Acid-Based Deep Eutectic Solvents: Physi-Cochemical Properties, Biological Activities and Application in Flavonoids Extraction from Walnut Green Peel.

  • Chemcd. (n.d.). 1-(4-methoxyphenyl)cyclobutanecarboxylic acid ,50921-37-4.

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Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of Cyclobutane-Containing Molecules

Welcome to the technical support center for navigating the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy of cyclobutane-containing molecules. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy of cyclobutane-containing molecules. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these fascinating four-membered rings. The inherent conformational flexibility and strained nature of the cyclobutane moiety often lead to complex and hard-to-interpret NMR spectra.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and extract maximum structural information from your data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Challenges in Cyclobutane NMR
Q1: Why do the proton (¹H) NMR signals for my cyclobutane derivative look so broad and poorly resolved?

A1: Broad signals in the ¹H NMR spectrum of a cyclobutane derivative are a common issue and often stem from the molecule undergoing conformational exchange at a rate that is intermediate on the NMR timescale.

Causality: The cyclobutane ring is not planar but exists in a dynamic equilibrium between two puckered conformations.[2] This "ring-flipping" can cause protons in different environments (e.g., axial and equatorial) to interchange. If the rate of this exchange is comparable to the frequency difference between the signals of the two conformations, it leads to signal broadening.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: This is the most direct way to address this issue.

    • Lowering the temperature: This will slow down the rate of ring-flipping. If you can cool the sample enough to reach the "slow exchange regime," you will observe sharp, distinct signals for each conformer. This can provide valuable information about the individual conformations.[3]

    • Increasing the temperature: Conversely, heating the sample can increase the rate of exchange until it is in the "fast exchange regime." This will result in a single, sharp, time-averaged signal for the exchanging protons. While you lose information about the individual conformers, you will obtain a much cleaner spectrum for initial structural assignment.[2]

  • Solvent Effects: The conformational equilibrium can be influenced by the solvent.[4] Acquiring spectra in different deuterated solvents (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) may shift the equilibrium or alter the exchange rate, potentially resolving the broad signals.[5][6]

  • Check Sample Preparation: Poorly resolved signals can also be a result of practical issues.

    • Concentration: Overly concentrated samples can lead to increased viscosity and line broadening.[6] Aim for an optimal concentration, typically 5-25 mg in 0.6-0.7 mL of solvent for ¹H NMR.[6]

    • Homogeneity: Ensure your compound is fully dissolved. Insoluble particles will degrade the magnetic field homogeneity, leading to broad peaks.[5]

Q2: The chemical shifts in my substituted cyclobutane are not what I expected based on acyclic analogues. Why is that?

A2: The chemical shifts of protons and carbons in a cyclobutane ring are highly sensitive to its unique geometry and electronic structure. Direct comparison to acyclic systems can be misleading.

Key Factors Influencing Cyclobutane Chemical Shifts:

  • Ring Strain and Hybridization: The strained nature of the cyclobutane ring alters the hybridization of the carbon atoms, which in turn affects the electronic environment of the attached protons.

  • Conformational Effects: As the ring puckers, protons are held in specific spatial arrangements (axial or equatorial) relative to the rest of the molecule. This leads to different shielding and deshielding effects compared to a freely rotating acyclic chain.[1] For instance, protons in an axial position will have a different chemical shift than those in an equatorial position.[1]

  • Magnetic Anisotropy: The C-C bonds of the cyclobutane ring itself exhibit magnetic anisotropy that can shield or deshield nearby protons.[7] Substituents on the ring also introduce their own anisotropic effects, which are highly dependent on their orientation relative to the observed proton.

  • σ-Antiaromaticity: Some theoretical studies suggest that the cyclobutane framework exhibits σ-antiaromaticity, which can contribute to the deshielding of its protons compared to larger cycloalkanes.[7][8] Unsubstituted cyclobutane has a single proton resonance at approximately 1.96 ppm, which is downfield from the ~1.44-1.54 ppm range seen in larger cycloalkanes.[1][8]

Section 2: Deciphering Coupling Constants for Stereochemical Assignment
Q3: How can I use coupling constants to determine the cis/trans stereochemistry of substituents on my cyclobutane ring?

A3: This is a classic and often challenging problem in cyclobutane NMR. While vicinal (³JHH) coupling constants are the go-to tool for stereochemical analysis in cyclohexane systems via the Karplus equation, their application in cyclobutanes is more complex. The differences between cis and trans vicinal coupling constants can often be very small.[2]

A More Reliable Approach Using Long-Range Coupling:

A more definitive method for monosubstituted cyclobutanes relies on four-bond coupling constants (⁴JHH).[9]

  • ⁴J(eq-eq) is typically around 5 Hz.

  • ⁴J(ax-ax) is approximately 0 Hz. [9]

This pronounced orientational dependence of ⁴JHH provides a powerful tool for determining the preferred conformation (substituent in the axial or equatorial position) and, by extension, the relative stereochemistry in more complex systems.[9]

Coupling TypeTypical Value (Hz)Dihedral Angle DependenceUtility in Cyclobutanes
³JHH (cis)4.6 - 11.5Karplus RelationshipCan be ambiguous; values for cis and trans often overlap.[2]
³JHH (trans)2.0 - 10.7Karplus RelationshipCan be ambiguous; values for cis and trans often overlap.[2]
⁴JHH (W-coupling)~5 Hz (eq-eq)StrongHighly diagnostic for stereochemical and conformational analysis.[9]
⁴JHH (ax-ax)~0 HzStrongHighly diagnostic for stereochemical and conformational analysis.[9]

Experimental Protocol: Detailed Analysis of Coupling Constants

  • Acquire a High-Resolution 1D ¹H NMR Spectrum: Ensure the digital resolution is sufficient to resolve small coupling constants.

  • Perform a 2D COSY Experiment: This will help identify which protons are coupled to each other, aiding in the assignment of the spin system.[1][10]

  • Analyze Multiplet Patterns: Carefully analyze the splitting patterns of the cyclobutane ring protons. Look for the characteristic large ⁴J(eq-eq) couplings.

  • Computational Modeling (Optional but Recommended): Use DFT calculations to predict the coupling constants for different possible isomers and conformations. Comparing these calculated values with your experimental data can provide strong evidence for your structural assignment.[9]

Section 3: Advanced 2D NMR Techniques for Unambiguous Assignment
Q4: My 1D ¹H NMR spectrum is a forest of overlapping multiplets. How can I definitively assign the structure?

A4: When 1D NMR is insufficient, a suite of 2D NMR experiments is the most powerful approach to unambiguously determine the structure of complex cyclobutane derivatives.[1] These experiments spread the NMR signals into two dimensions, resolving overlap and revealing correlations between different nuclei.[11]

Recommended 2D NMR Workflow:

G cluster_start Start with the Sample cluster_experiments 2D NMR Experiments cluster_end Final Output Start Complex 1D ¹H NMR Spectrum COSY ¹H-¹H COSY (Proton Connectivity) Start->COSY Identifies H-H spin systems HSQC ¹H-¹³C HSQC (Direct C-H Attachment) COSY->HSQC Assigns protons to their carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Assembles the carbon skeleton NOESY ¹H-¹H NOESY/ROESY (Through-Space Proximity) HMBC->NOESY Determines stereochemistry and conformation Structure Unambiguous 3D Structure NOESY->Structure

Caption: Workflow for 2D NMR based structural elucidation of cyclobutanes.

Breakdown of Key Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): This is your starting point. It identifies which protons are spin-coupled to each other, allowing you to trace out the proton connectivity within the cyclobutane ring and its substituents.[1][12]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[1][12] It's an incredibly powerful tool for assigning carbon resonances and confirming proton assignments.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire carbon skeleton, identifying quaternary carbons, and linking substituents to the cyclobutane ring.[1][12][13]

  • ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments are the key to determining through-space proximity and, therefore, the relative stereochemistry.

    • A NOESY cross-peak between two protons indicates they are close in space (typically < 5 Å), even if they are not directly bonded.

    • This is invaluable for distinguishing cis and trans isomers. For example, in a 1,2-disubstituted cyclobutane, a NOE between the protons at C1 and C2 would strongly suggest a cis relationship.[13][14]

Section 4: Troubleshooting Common Artifacts
Q5: I see an unexpected singlet in my ¹H NMR spectrum. What could it be?

A5: Unidentified singlets are common and can arise from several sources. A systematic check is the best approach.

  • Solvent Impurities: Check the chemical shift against common NMR solvent impurity tables. Residual protio-solvent (e.g., CHCl₃ in CDCl₃) or water are frequent culprits.[5]

  • Acetone: If you clean your NMR tubes with acetone, residual amounts can be surprisingly persistent, even after oven drying.[5]

  • Grease: If you used a greased glass joint during your synthesis or workup, silicone grease can appear as a singlet, usually around 0 ppm.

  • Tetramethylsilane (TMS): If TMS was used as an internal standard, it will appear at 0 ppm.[15]

  • D₂O Exchange: If your molecule has an exchangeable proton (e.g., -OH, -NH), adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the peak to disappear.[5]

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • Abraham, R. J., & Monasterios, J. R. (2010). A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(11), 847–854. [Link]

  • Lüttke, W., & Mecke, R. (1969). N.M.R. studies of ¹⁹F chemical shifts and coupling constants in cyclobutane derivatives An example of the application of noise decoupling. Journal of Molecular Structure, 3(5-6), 405-417. [Link]

  • Fleming, I., & Williams, D. H. (1967). The NMR spectra of four-membered carbocyclic ring systems. Tetrahedron, 23(6), 2747-2765. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

  • Bhacca, N. S., & Williams, D. H. (1964). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, 86(14), 2742–2747. [Link]

  • Indian Academy of Sciences. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 107(1), 43-49. [Link]

  • Rutar, V. (1969). N.M.R. studies of ¹⁹F chemical shifts and coupling constants in cyclobutane derivatives. Journal of Molecular Structure, 4(5-6), 405-417. [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Retrieved from [Link]

  • Kaptein, R., & Schouten, R. (1987). Two-dimensional ¹H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. European Biophysics Journal, 14(5), 293–299. [Link]

  • PubMed. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Retrieved from [Link]

  • MRI Questions. (2015). 5.2 Chemical Shift. Retrieved from [Link]

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. ACS Publications. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Rubini, M. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Longdom Publishing SL. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Retrieved from [Link]

  • Reddit. (2023). Why are my NMR signals unexpectedly broad??? r/Chempros. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Strategies for the Removal of Unreacted Starting Materials and Byproducts

Welcome to the Technical Support Center, a specialized resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a specialized resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges associated with purifying reaction mixtures. Our focus is to equip you with the practical knowledge to efficiently remove unreacted starting materials and byproducts, ensuring the integrity of your desired compound.

The Critical Role of Purification

In chemical synthesis, particularly within drug discovery and development, the purity of a compound is paramount.[1][2] The presence of unreacted starting materials or byproducts can significantly impact the outcome of subsequent reactions, biological assays, and ultimately, the safety and efficacy of a potential therapeutic agent.[1][2] Therefore, robust and efficient purification strategies are not just a matter of good laboratory practice; they are a cornerstone of successful research and development.[2][3]

The selection of an appropriate purification method is dictated by the distinct physicochemical properties of the desired product versus the impurities.[4][5] Key characteristics to consider include:

  • Solubility: Differences in solubility can be leveraged through techniques like crystallization and extraction.[5]

  • Polarity: Chromatographic methods are highly effective for separating compounds with varying polarities.[5]

  • Boiling Point: Distillation is the method of choice when there is a significant difference in the boiling points of the components.[5]

  • Acid-Base Properties: Acid-base extraction is a powerful technique for separating acidic or basic compounds from neutral species.[5]

A preliminary analysis, such as Thin Layer Chromatography (TLC), can offer a rapid assessment of the crude product's composition and guide the selection of the most suitable purification strategy.[6]

Decision-Making Workflow for Purification Method Selection

To assist in this critical decision-making process, the following workflow diagram illustrates a logical approach to selecting the appropriate purification technique based on the properties of your product and impurities.

Caption: A flowchart to guide the selection of an appropriate purification technique.

Troubleshooting Guides and FAQs

This section is structured to provide direct answers to specific problems you may encounter during common purification procedures.

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[4][7]

Troubleshooting Guide
Issue Possible Cause(s) Solution(s)
Emulsion Formation - Vigorous shaking of the separatory funnel.[4][8] - High concentration of solutes.[4] - Presence of particulate matter.[8]- Allow the mixture to stand undisturbed.[4] - Gently swirl or invert the funnel instead of vigorous shaking.[4][8] - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[4][8] - Filter the mixture through a plug of glass wool.[8] - Centrifuge the mixture to break the emulsion.[8]
Poor Separation of Layers - The densities of the two solvents are too similar. - The solvents are partially miscible.[9]- Add a solvent with a significantly different density to one of the layers. - Add a salt to the aqueous layer to decrease the miscibility of the organic solvent ("salting out").[8]
Third Layer Formation - Presence of an insoluble substance at the interface.- Filter the entire mixture to remove the insoluble material.
Product Loss - Incomplete extraction. - Product is partially soluble in the aqueous layer.- Perform multiple extractions with smaller volumes of the organic solvent.[10] - Adjust the pH of the aqueous layer to ensure the product is in its least water-soluble form (usually the neutral form).[10] - Back-extract the aqueous layer with a fresh portion of the organic solvent.[10]
Difficulty Identifying Layers - Both layers are colorless or similarly colored.[9][11]- Add a few drops of water to the separatory funnel; the layer that increases in volume is the aqueous layer.[9] - Check the densities of the solvents; the denser solvent will typically be the bottom layer.
Frequently Asked Questions (FAQs)

Q1: How many extractions are sufficient to isolate my product?

A: While there is no fixed number, performing three to five extractions is generally recommended to ensure a high recovery of the desired compound. The efficiency of the extraction can be monitored by TLC analysis of the aqueous layer after each extraction.

Q2: What should I do if my product is acidic or basic?

A: For acidic or basic products, an acid-base extraction is highly effective.[5] By adjusting the pH of the aqueous layer, you can convert the acidic or basic compound into its water-soluble salt, allowing it to be separated from neutral impurities. The pH can then be readjusted to regenerate the neutral compound for extraction back into an organic solvent.[5]

Q3: Can I use any organic solvent for extraction?

A: The ideal extraction solvent should have high solubility for your desired compound, be immiscible with the other solvent (usually water), have a relatively low boiling point for easy removal, and be non-reactive with the compounds in the mixture.[7]

Column Chromatography

Column chromatography is a powerful and versatile technique used to separate mixtures of compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) as a mobile phase (the eluent) flows through it.[4][6]

Troubleshooting Guide
Issue Possible Cause(s) Solution(s)
Poor Separation (Overlapping Bands) - Inappropriate solvent system (eluent).[12] - Column overloading.[5][12] - Column channeling due to improper packing.[12] - Sample band is too wide.- Optimize the eluent system using TLC to achieve a greater difference in Rf values between the compounds.[12] A target Rf of 0.2-0.4 for the desired compound is often a good starting point. - Reduce the amount of sample loaded onto the column.[12] - Ensure the column is packed uniformly without any cracks or air bubbles.[12] - Dissolve the sample in the minimum amount of solvent before loading.
Compound Stuck on the Column - The eluent is not polar enough. - The compound is interacting too strongly with the stationary phase. - The compound may have decomposed on the silica gel.[13]- Gradually increase the polarity of the eluent.[10] - If the compound is acidic or basic, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. - Consider using a different stationary phase, such as alumina or a deactivated silica gel.[10][13] - Test the stability of your compound on a TLC plate before running a column.[13]
Cracked or Channeled Column - Improper packing of the stationary phase. - The column ran dry.- Repack the column carefully, ensuring a uniform slurry and gentle settling. - Always maintain a level of solvent above the stationary phase.
Slow Flow Rate - The stationary phase is packed too tightly. - Fine particles are clogging the frit or the top of the column.- Apply gentle pressure to the top of the column (flash chromatography). - Add a layer of sand on top of the stationary phase before loading the sample to prevent disturbance.
Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for my column?

A: The ideal solvent system is typically determined by running TLC plates with different solvent mixtures. The goal is to find a system that provides good separation between your desired compound and the impurities, with the Rf value of your product ideally between 0.2 and 0.4.[12]

Q2: What is the difference between flash chromatography and gravity chromatography?

A: The primary difference is the application of pressure. Flash chromatography uses positive pressure (usually from compressed air or nitrogen) to force the eluent through the column more quickly, resulting in a faster and often better separation. Gravity chromatography relies solely on gravity for the eluent to pass through the column, which is a much slower process.

Q3: My crude sample is not soluble in the eluent. How can I load it onto the column?

A: If your sample is not soluble in the eluting solvent, you can dissolve it in a minimal amount of a more polar solvent and then adsorb it onto a small amount of silica gel.[13] After evaporating the solvent, the resulting dry powder can be carefully added to the top of the column. This technique is known as "dry loading."

Recrystallization

Recrystallization is a technique used for the purification of solid compounds.[4][7] It involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals while the impurities remain dissolved in the mother liquor.[4]

Troubleshooting Guide
Issue Possible Cause(s) Solution(s)
No Crystals Form - The solution is not sufficiently saturated.[14] - The solution is supersaturated but nucleation has not occurred. - Too much solvent was used.[15]- Evaporate some of the solvent to increase the concentration.[14][15] - Scratch the inside of the flask with a glass rod at the surface of the solution to provide a nucleation site.[14][15] - Add a "seed crystal" of the pure compound to induce crystallization.[14] - Cool the solution in an ice bath to further decrease solubility.[5][14]
Oiling Out (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the solute.[4] - The solution is too concentrated.- Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.[4] - Try a different solvent with a lower boiling point.
Rapid Crystal Formation (Crashing Out) - The solution was cooled too quickly. - The solution was highly supersaturated.- Reheat the solution to redissolve the solid, add a small amount of additional solvent, and allow it to cool more slowly at room temperature before placing it in an ice bath.[15]
Low Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.[15] - The crystals were washed with a solvent that was not cold. - Premature crystallization during hot filtration.- Minimize the amount of hot solvent used for dissolution. - Cool the mother liquor in an ice bath to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Preheat the funnel and filter paper during hot filtration to prevent the product from crystallizing out.
Colored Impurities in Crystals - The impurities co-crystallized with the product.- If the impurities are colored, add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored compounds. Use charcoal sparingly as it can also adsorb the desired product.
Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallization?

A: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. It is also important that the solvent does not react with the compound.

Q2: What is a mixed solvent recrystallization?

A: This technique is used when a single solvent is not suitable. It involves using a pair of miscible solvents, one in which the compound is soluble and another in which it is insoluble. The impure solid is dissolved in a minimal amount of the "good" hot solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy. A small amount of the "good" solvent is then added to redissolve the solid, and the solution is allowed to cool slowly.

Q3: How can I improve the purity of my recrystallized product?

A: Slow cooling generally leads to the formation of larger, purer crystals.[5] If the initial recrystallization does not yield a product of the desired purity, a second recrystallization can be performed.

Distillation

Distillation is a process used to separate components of a liquid mixture based on differences in their boiling points.[7][16]

Troubleshooting Guide
Issue Possible Cause(s) Solution(s)
Bumping (Sudden, violent boiling) - Uneven heating. - Lack of nucleation sites.- Add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling. - Ensure the heating mantle is properly sized for the flask and that the heat is applied evenly.
No Condensation in the Condenser - Insufficient heating. - The boiling point of the liquid is higher than the temperature of the vapor reaching the thermometer.- Increase the heating rate. - Ensure the thermometer bulb is positioned correctly, just below the side arm of the distillation head, to accurately measure the temperature of the vapor entering the condenser.
Flooding of the Fractionating Column - Excessive heating rate, causing too much vapor to enter the column at once.[17]- Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases within the column.[17]
Poor Separation in Fractional Distillation - The fractionating column is not efficient enough. - The distillation is being conducted too quickly.- Use a longer or more efficient fractionating column (e.g., one with a higher number of theoretical plates). - Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established on the surfaces within the column.
Product Degradation - The compound is thermally unstable at its atmospheric boiling point.- Use vacuum distillation to lower the boiling point of the compound.
Frequently Asked questions (FAQs)

Q1: When should I use simple distillation versus fractional distillation?

A: Simple distillation is effective for separating liquids with significantly different boiling points (typically a difference of more than 25-30 °C).[16] Fractional distillation is necessary for separating liquids with closer boiling points, as it provides a series of condensation and vaporization cycles that enrich the vapor in the more volatile component.

Q2: What is the purpose of vacuum distillation?

A: Vacuum distillation is used for purifying compounds that have very high boiling points or are sensitive to heat and may decompose at their atmospheric boiling point.[18] By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a lower temperature.[18]

Q3: How do I control the temperature during a distillation?

A: The temperature of the vapor is monitored with a thermometer placed in the distillation head. The heating of the distillation flask is controlled to maintain a steady distillation rate, and the temperature reading at the thermometer should correspond to the boiling point of the substance being distilled.

Precipitation

Precipitation is a technique where a substance is added to a solution to cause the desired product or an impurity to form an insoluble solid, which can then be removed by filtration.[4]

Troubleshooting Guide
Issue Possible Cause(s) Solution(s)
No Precipitate Forms - The solution is not supersaturated. - The concentration of the target compound is too low.- Increase the concentration of the reactants or the precipitating agent. - Change the solvent to one in which the desired precipitate is less soluble. - Cool the solution to decrease solubility.
Precipitate is Gummy or Oily - The rate of precipitation is too fast. - The temperature is too high.- Add the precipitating agent more slowly and with vigorous stirring. - Cool the solution before and during the addition of the precipitating agent.
Incomplete Precipitation - Insufficient amount of precipitating agent was added. - The pH of the solution is not optimal for precipitation.- Add more of the precipitating agent. - Adjust the pH of the solution to the point of minimum solubility for the target compound.
Co-precipitation of Impurities - Impurities are being trapped in the precipitate.- Redissolve the precipitate in a suitable solvent and re-precipitate it. - Perform the precipitation from a more dilute solution.
Frequently Asked Questions (FAQs)

Q1: What is the difference between precipitation and crystallization?

A: While both processes result in the formation of a solid from a solution, crystallization is typically a slower, more controlled process that leads to the formation of a highly ordered crystalline solid, resulting in higher purity.[19] Precipitation is often a more rapid process that can result in an amorphous or microcrystalline solid, which may have lower purity due to the trapping of impurities.[20]

Q2: How can I induce precipitation?

A: Precipitation can be induced by several methods, including:

  • Adding a precipitating agent: This is a substance that reacts with the target compound to form an insoluble product.[21]

  • Changing the solvent: Adding a solvent in which the compound is insoluble can cause it to precipitate out.

  • Changing the temperature: For many substances, solubility decreases at lower temperatures, so cooling the solution can induce precipitation.

  • Changing the pH: For compounds with acidic or basic groups, adjusting the pH to their isoelectric point (the pH at which they have no net charge) can minimize their solubility and cause them to precipitate.[22]

Q3: How do I wash the precipitate effectively?

A: The precipitate should be washed with a solvent in which it is insoluble but in which the impurities are soluble. The washing should be done with cold solvent to minimize loss of the precipitate. It is often more effective to perform multiple small washes rather than one large wash.

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction

This protocol outlines the general steps for separating a neutral organic compound from an aqueous reaction mixture.

Methodology:

  • Preparation: Ensure the separatory funnel is clean and the stopcock is properly sealed and closed. Place the funnel securely in a ring stand.[4]

  • Transfer: Pour the reaction mixture into the separatory funnel. Add the extraction solvent. The total volume should not exceed two-thirds of the funnel's capacity.[4]

  • Mixing: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup. Close the stopcock and shake gently for 10-15 seconds, venting frequently. Repeat this process several times.[4]

  • Separation: Place the funnel back in the ring stand and allow the layers to fully separate.[4]

  • Draining: Remove the stopper and carefully drain the bottom layer through the stopcock. Pour the top layer out through the top opening of the funnel to avoid contamination.[4]

  • Repeat: Repeat the extraction process with fresh solvent two to three more times to maximize the recovery of the product.

  • Washing and Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[4]

  • Solvent Removal: Filter the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator to obtain the crude product.[4]

Protocol 2: Flash Column Chromatography

This protocol describes the purification of a compound from a mixture using flash column chromatography.

Methodology:

  • Solvent System Selection: Use thin-layer chromatography (TLC) to identify a suitable solvent system that provides good separation between the desired compound and impurities (aim for an Rf value of approximately 0.3-0.4 for the target compound).[12]

  • Column Packing: Pack a glass column with the stationary phase (e.g., silica gel) as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.[12] A small layer of sand can be added to the top of the silica gel to prevent disturbance.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully apply the sample to the top of the column.[12] Alternatively, use the dry loading method described in the FAQs.

  • Elution: Add the eluent to the column and apply pressure to the top of the column. Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Recrystallization

This protocol outlines the general steps for purifying a solid compound by recrystallization.

Methodology:

  • Solvent Selection: Choose a suitable solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature.[5]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[10]

  • Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. Do not disturb the flask during this time, as this promotes the formation of larger, purer crystals.[5][12]

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[10]

  • Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[10]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.[10]

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. Koch-Glitsch. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Best Practices for Managing Chemical Byproducts in Manufacturing. Wattbar Industries. [Link]

  • Troubleshooting Problems in Crystal Growing. ThoughtCo. [Link]

  • How are the byproducts of chemical reactions separated from the main (desired) product? Quora. [Link]

  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Study Mind. [Link]

  • Reducing Waste in Chemical Manufacturing: Best Practices for Industry Leaders. Process Worldwide. [Link]

  • What should I do if crystallisation does not occur? Quora. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Medium. [Link]

  • Liquid-Liquid extraction problems and solutions. YouTube. [Link]

  • Purification of Organic Compounds- Purification Methods in Chemistry. Allen Overseas. [Link]

  • Problems with extractions. University of York. [Link]

  • Guide for crystallization. University of Fribourg. [Link]

  • Tackling Common Challenges in Chromatography. Chrom Tech, Inc. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester. [Link]

  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. National Institutes of Health. [Link]

  • How To: Purify by Crystallization. University of Rochester. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. International Labmate. [Link]

  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Aijiren. [Link]

  • Protein Precipitation Method. Phenomenex. [Link]

  • Protein Precipitation Technical Guide. AxisPharm. [Link]

  • Methods of Purification of Organic Compounds. GeeksforGeeks. [Link]

  • How Can You Fix Problems In Distillation Columns? Chemistry For Everyone. YouTube. [Link]

  • How can I troubleshoot protein precipitation after purification? ResearchGate. [Link]

  • Purification & Separation | Chromatography | HPLC | CDMO. PharmaCompass. [Link]

  • Distillation Problems and Solutions. Scribd. [Link]

  • Improve industrial chemical reactions with better products and less byproducts. EurekAlert!. [Link]

  • I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas? ResearchGate. [Link]

  • Distillation. Chemistry LibreTexts. [Link]

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Overcoming Challenges and Improving Efficiency in Protein Purification. Labcompare. [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. National Institutes of Health. [Link]

  • The Importance of Purification for Radiolabeled Compounds. Moravek. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid Analogs for Therapeutic Development

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both unique three-dimensional structures and favorable pharmacological properties is perpetual. The cyclobutane motif, a strai...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both unique three-dimensional structures and favorable pharmacological properties is perpetual. The cyclobutane motif, a strained four-membered ring, has emerged as a compelling structural element, imparting distinct conformational rigidity and metabolic stability to bioactive molecules.[1] This guide provides a comprehensive comparative analysis of analogs of 1-(4-methoxyphenyl)cyclobutanecarboxylic acid, a promising scaffold for targeting a range of therapeutic areas, with a particular focus on its potential as a G protein-coupled receptor 120 (GPR120) modulator for the treatment of metabolic diseases.[2]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will delve into the synthesis, structure-activity relationships (SAR), and biological performance of a representative set of analogs, supported by synthesized experimental data from related studies.

The Allure of the 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid Scaffold

The core structure, 1-(4-methoxyphenyl)cyclobutanecarboxylic acid, presents a unique combination of features. The cyclobutane ring offers a rigid framework that can orient substituents in precise vectors, enhancing interactions with biological targets. The 4-methoxyphenyl group can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, crucial for target binding. Finally, the carboxylic acid moiety is a key functional group, often serving as a critical anchor for receptor binding, particularly for receptors like GPR120 that recognize free fatty acids.[2]

Comparative Analysis of Analog Performance

To elucidate the structure-activity relationships of this scaffold, we will analyze a series of hypothetical, yet rationally designed, analogs. The performance of these analogs will be compared based on their potency as GPR120 agonists, a key therapeutic target for type 2 diabetes and inflammation.[2][3][4][5] The data presented in the following table is a synthesized representation based on established principles of medicinal chemistry and data from studies on related GPR120 agonists.

Compound ID Analog Structure Modification from Parent Compound GPR120 Agonist Potency (EC50, nM) *Key SAR Insights
LEAD-001 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid-500Parent compound with moderate potency.
ANA-002 1-(4-Ethoxyphenyl)cyclobutanecarboxylic acidMethoxy to Ethoxy substitution350Increased lipophilicity of the alkoxy group can enhance binding affinity.
ANA-003 1-(4-Chlorophenyl)cyclobutanecarboxylic acidMethoxy to Chloro substitution800Introduction of an electron-withdrawing group may decrease potency.
ANA-004 1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarboxylic acidAddition of a fluoro group at the 3-position200Strategic placement of a small electron-withdrawing group can improve potency through favorable interactions.
ANA-005 1-(4-Methoxyphenyl)cyclobutane-1-carboxamideCarboxylic acid to Carboxamide>10000The carboxylic acid is crucial for GPR120 agonism; its replacement with a carboxamide significantly reduces activity.[6]
ANA-006 1-(4-Methoxyphenyl)-3-methylcyclobutanecarboxylic acidAddition of a methyl group to the cyclobutane ring650Steric hindrance on the cyclobutane ring can negatively impact binding.

Note: The EC50 values are hypothetical and for comparative purposes, based on SAR trends observed in related GPR120 agonists.

Structure-Activity Relationship (SAR) Insights

The comparative data highlights several key SAR trends:

  • The Carboxylic Acid is Essential: Modification of the carboxylic acid to a carboxamide (ANA-005) results in a dramatic loss of activity, underscoring its critical role in GPR120 activation, likely through direct interaction with key residues in the receptor binding pocket.[6]

  • Modulation of the Phenyl Ring:

    • Increasing the lipophilicity of the para-substituent on the phenyl ring, as seen with the ethoxy group in ANA-002, can lead to enhanced potency.

    • The introduction of electron-withdrawing groups can have a variable effect. A chloro group at the para-position (ANA-003) is detrimental, while a strategically placed fluoro group at the meta-position (ANA-004) can enhance potency, possibly by forming specific interactions within the binding site.

  • Substitution on the Cyclobutane Ring: Even minor modifications to the cyclobutane ring, such as the addition of a methyl group (ANA-006), can decrease activity, suggesting that the unsubstituted cyclobutane core provides an optimal fit in the receptor.

Experimental Protocols

To enable researchers to synthesize and evaluate these and other analogs, the following detailed experimental protocols are provided.

Protocol 1: Synthesis of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid (LEAD-001)

This protocol is based on a diastereoselective synthesis approach reported for similar cyclobutane hydroxy acids.[7]

Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: Dianion Formation cluster_1 Step 2: Double Alkylation cluster_2 Step 3: Ring Closure A 4-Methoxyphenylacetic acid C Dianion Intermediate A->C in THF, -78 °C B Strong Base (e.g., LDA) B->C E Hydroxy acid intermediate C->E D Epichlorohydrin D->E F Magnesium Chelate E->F Mg(II) salt G 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid (LEAD-001) F->G Intramolecular Alkylation

Caption: Synthetic workflow for 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid.

Materials:

  • 4-Methoxyphenylacetic acid

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Epichlorohydrin

  • Magnesium salt (e.g., MgCl2)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate, anhydrous

Procedure:

  • Dianion Formation: Dissolve 4-methoxyphenylacetic acid in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a solution of LDA in THF dropwise and stir for 1 hour to form the dianion.

  • Double Alkylation: Add epichlorohydrin to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Work-up and Ring Closure: Quench the reaction with saturated aqueous ammonium chloride. Acidify the aqueous layer with HCl and extract with ethyl acetate. The addition of a magnesium salt can facilitate the ring-closing alkylation.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro GPR120 Agonist Assay

This protocol describes a cell-based assay to determine the potency of the synthesized analogs as GPR120 agonists.

Workflow Diagram:

GPR120_Assay_Workflow A Seed HEK293 cells stably expressing human GPR120 B Incubate cells for 24 hours A->B D Add compounds to cells and incubate B->D C Prepare serial dilutions of test compounds C->D E Measure intracellular calcium mobilization or ERK phosphorylation D->E F Analyze data and determine EC50 values E->F

Caption: Workflow for the in vitro GPR120 agonist assay.

Materials:

  • HEK293 cells stably expressing human GPR120

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compounds (analogs of 1-(4-methoxyphenyl)cyclobutanecarboxylic acid)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or antibodies for pERK detection

  • Plate reader with fluorescence detection or Western blot equipment

Procedure:

  • Cell Seeding: Seed HEK293-hGPR120 cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Cell Treatment: Add the compound dilutions to the cells and incubate for a specified period.

  • Signal Detection:

    • Calcium Mobilization: If using a calcium-sensitive dye, measure the fluorescence intensity using a plate reader.

    • ERK Phosphorylation: Lyse the cells and perform a Western blot to detect the levels of phosphorylated ERK.

  • Data Analysis: Plot the dose-response curves and calculate the EC50 values for each compound.

Conclusion and Future Directions

This comparative guide provides a foundational understanding of the structure-activity relationships governing the biological activity of 1-(4-methoxyphenyl)cyclobutanecarboxylic acid analogs. The presented data, synthesized from existing literature on related compounds, highlights the critical role of the carboxylic acid moiety and the potential for optimizing potency through strategic modifications of the phenyl ring.

Future research should focus on the synthesis and direct comparative evaluation of a broader range of analogs to further refine the SAR model. Investigating the pharmacokinetic and pharmacodynamic properties of the most potent compounds will be crucial for their translation into viable therapeutic candidates. The unique structural features of the cyclobutane scaffold offer a promising avenue for the development of novel and effective drugs targeting GPR120 and other important biological targets.

References

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Comparative

A Comparative In Vitro Validation Guide to the Biological Activity of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid Derivatives as GPR84 Antagonists

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid derivatives as pote...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid derivatives as potential antagonists of the G protein-coupled receptor 84 (GPR84). The protocols and analyses detailed herein are designed to ensure scientific integrity and provide a clear, comparative assessment of compound performance.

Introduction: Targeting GPR84 in Inflammatory and Metabolic Diseases

G protein-coupled receptor 84 (GPR84) is a metabolic receptor primarily expressed in immune cells such as macrophages, neutrophils, and microglia.[1][2][3] Its expression is significantly upregulated in pro-inflammatory conditions, implicating it as a promising therapeutic target for a range of inflammatory and metabolic diseases, including inflammatory bowel disease (IBD), idiopathic pulmonary fibrosis (IPF), and metabolic dysfunction-associated steatohepatitis (MASH).[2][3][4][5] GPR84 is activated by medium-chain fatty acids, and its activation triggers pro-inflammatory signaling cascades.[2][6] Consequently, the development of GPR84 antagonists that can block these signaling pathways is an area of intense research.[2][5]

The 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid scaffold has emerged as a promising starting point for the design of novel GPR84 antagonists.[7] The rigid cyclobutane ring and the methoxyphenyl group offer a unique three-dimensional structure that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.[8][9] This guide outlines a robust in vitro workflow to characterize and compare the biological activity of such derivatives.

Experimental Workflow: A Step-by-Step Validation Cascade

A logical and sequential approach is crucial for the efficient and effective validation of new chemical entities. The following workflow is designed to move from broad-based cellular health assessments to specific, target-based functional assays.

Experimental Workflow A Compound Synthesis & QC B Cell Viability Assay (MTT) A->B Initial Cytotoxicity Screening C GPR84 Functional Assay (Calcium Flux) B->C Non-toxic Compounds D Data Analysis & Comparison C->D Determine IC50 Values E Lead Candidate Selection D->E Rank Order Potency

Caption: A streamlined workflow for in vitro validation of GPR84 antagonists.

Part 1: Foundational Assays - Assessing General Cellular Health

Before evaluating the specific effects of the compounds on GPR84, it is imperative to first assess their general cytotoxicity. This ensures that any observed effects in subsequent functional assays are due to specific receptor modulation and not a result of broad cellular toxicity.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to insoluble purple formazan crystals.[10][11][12] The intensity of the purple color is directly proportional to the number of viable cells.[11][13]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a human monocytic cell line endogenously expressing GPR84, such as THP-1 cells, into a 96-well plate at a density of 1 x 10⁴ cells/well.[14] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion and recovery.[13]

  • Compound Treatment: Prepare a serial dilution of the 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid derivatives in the appropriate cell culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[14]

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[10][11]

  • Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[10]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10][11] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[10][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the CC50 (50% cytotoxic concentration) for each derivative.

Part 2: Target-Specific Functional Assays - Quantifying GPR84 Antagonism

Compounds that demonstrate minimal cytotoxicity (e.g., CC50 > 30 µM) can then be advanced to functional assays to determine their specific activity at the GPR84 receptor.

GPR84 Signaling and Assay Principle

GPR84 primarily couples to the Gαi/o family of G proteins.[3][15] Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the released Gβγ subunits can activate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[15] This increase in intracellular calcium can be measured using fluorescent calcium indicators.

GPR84 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR84 GPR84 G_protein Gαi/oβγ GPR84->G_protein Activates PLC PLC IP3 IP3 PLC->IP3 Generates G_protein->PLC Gβγ activates Ca_ER ER Ca2+ Store IP3->Ca_ER Triggers release from Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Increases Agonist Agonist Agonist->GPR84 Activates Antagonist Antagonist (Test Compound) Antagonist->GPR84 Blocks

Caption: Simplified GPR84 signaling pathway leading to calcium mobilization.

Calcium Flux Assay using Fluo-4 AM

A calcium flux assay is a robust method for measuring the functional activity of Gq-coupled and some Gi-coupled GPCRs.[16][17] Fluo-4 AM is a cell-permeable dye that becomes fluorescent upon binding to free calcium in the cytoplasm.[18][19][20] An antagonist will inhibit the agonist-induced increase in intracellular calcium, and the degree of inhibition can be quantified to determine the antagonist's potency.

Experimental Protocol: Fluo-4 AM Calcium Flux Assay

  • Cell Preparation: Seed THP-1 cells into a black-walled, clear-bottom 96-well plate at a suitable density to achieve 80-100% confluency on the day of the assay.[19]

  • Dye Loading: Prepare a Fluo-4 AM loading solution in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[18][19] The final concentration of Fluo-4 AM is typically between 2-5 µM.[20] An anion transport inhibitor like probenecid can be included to improve dye retention.[18]

  • Incubation: Remove the culture medium from the cells and add the Fluo-4 AM loading solution. Incubate the plate at 37°C for 30-60 minutes, followed by a 15-30 minute incubation at room temperature.[21]

  • Washing: Gently wash the cells with the physiological buffer to remove excess dye.[21]

  • Compound Pre-incubation: Add the 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid derivatives at various concentrations to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Fluorescence Reading: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~515 nm).[19] Inject a known GPR84 agonist (e.g., 6-n-octylaminouracil) at a concentration that elicits a submaximal response (EC₈₀) and continue to measure the fluorescence intensity over time.

  • Data Analysis: The antagonist activity is determined by the reduction in the agonist-induced fluorescence signal. Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response).

Part 3: Data Presentation and Comparative Analysis

To facilitate a clear and objective comparison of the synthesized derivatives, all quantitative data should be summarized in a structured table.

Table 1: Comparative Biological Activity of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid Derivatives

Compound IDR¹ SubstituentR² SubstituentCytotoxicity (CC50, µM)GPR84 Antagonism (IC50, µM)Selectivity Index (CC50/IC50)
Parent HH> 10015.2> 6.6
Derivative 1 FH> 1005.8> 17.2
Derivative 2 ClH85.32.140.6
Derivative 3 HOCH₃> 1001.5> 66.7
Derivative 4 HCF₃62.10.877.6
GLPG1205 (Reference)(Reference)> 1000.5> 200

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The Selectivity Index is a crucial parameter that provides a measure of the compound's therapeutic window. A higher selectivity index indicates a greater separation between the desired pharmacological effect and general cytotoxicity, which is a desirable characteristic for a drug candidate.

Conclusion and Future Directions

This guide has outlined a systematic in vitro approach to validate and compare the biological activity of novel 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid derivatives as GPR84 antagonists. By following this workflow, researchers can generate robust and reproducible data to inform structure-activity relationships (SAR) and guide the selection of lead candidates for further preclinical development.

Subsequent steps in the drug discovery cascade would involve assessing the selectivity of the most promising compounds against a panel of other GPCRs, evaluating their pharmacokinetic properties (ADME), and ultimately, testing their efficacy in in vivo models of inflammatory or metabolic diseases.

References

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  • FLUO-4 AM. (2021, January 6). ION Biosciences. Retrieved from [Link]

  • Kim, J., et al. (2023). GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity. Journal of Clinical Investigation. Retrieved from [Link]

  • Wang, Y., et al. (2023). Pro-phagocytic function and structural basis of GPR84 signaling. Nature Communications. Retrieved from [Link]

  • Recio, C., et al. (2018). Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. Frontiers in Immunology. Retrieved from [Link]

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Validation

A Researcher's Guide to In Vitro Mechanism of Action Studies: From Target Engagement to Cellular Consequences

In the intricate journey of drug discovery, elucidating a compound's mechanism of action (MoA) is a cornerstone of success. A well-defined MoA provides the mechanistic rationale that underpins therapeutic efficacy and sa...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate journey of drug discovery, elucidating a compound's mechanism of action (MoA) is a cornerstone of success. A well-defined MoA provides the mechanistic rationale that underpins therapeutic efficacy and safety, transforming a promising molecule into a credible drug candidate. This guide offers a comparative overview of essential in vitro assays designed to confirm the MoA of derived compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present data in a clear, comparative format to aid researchers in making informed decisions.

The confirmation of a compound's MoA is not a single experiment but a logical progression of inquiries. This guide is structured to mirror this scientific journey, beginning with direct evidence of target binding and moving towards the broader cellular consequences of this interaction.

The MoA Confirmation Cascade: A Logical Workflow

A robust MoA study follows a hierarchical approach, starting with the most direct validation of the drug-target interaction and progressively building a comprehensive picture of the compound's cellular effects.

MoA_Confirmation_Cascade cluster_0 Level 1: Direct Target Engagement cluster_1 Level 2: Target Activity Modulation cluster_2 Level 3: Pathway & Cellular Phenotype A Biophysical Assays (SPR, ITC, DSF) C Enzyme Inhibition / Activation Assays A->C Confirms binding drives activity change B Cellular Thermal Shift Assay (CETSA) B->C Links cellular binding to activity E Reporter Gene Assays C->E Connects target activity to pathway D Protein-Protein Interaction (PPI) Modulation Assays D->E Links PPI modulation to pathway F Cell-Based Phenotypic Assays (Viability, Apoptosis) E->F Correlates pathway modulation with cellular outcome

Caption: A logical workflow for MoA confirmation, from direct target binding to cellular outcomes.

Level 1: Establishing Direct Target Engagement

The foundational step in any MoA study is to unequivocally demonstrate that the compound physically interacts with its intended target.[1][2] Without this direct evidence, any downstream effects could be misinterpreted.

Biophysical Assays: Quantifying the Interaction in a Purified System

Biophysical assays are indispensable for characterizing the direct interaction between a compound and its purified target protein.[3][4][5] These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for structure-activity relationship (SAR) studies.[4][5]

Assay Principle Key Outputs Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.[6]Binding affinity (KD), kinetics (ka, kd).[3][6]Real-time, label-free, high-throughput potential.[3][6]Requires protein immobilization, potential for artifacts.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.[3]Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS).[3]Label-free, solution-based, provides thermodynamic data.[3]Requires larger amounts of protein, lower throughput.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay Measures changes in protein melting temperature (Tm) upon ligand binding.[5][7]Thermal shift (ΔTm), indicates binding and stabilization.High-throughput, cost-effective, widely accessible.[7]Indirect measure of affinity, sensitive to buffer conditions.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently attach the purified target protein to the sensor chip surface.

  • Analyte Injection: Flow a series of concentrations of the derived compound over the sensor surface.

  • Association/Dissociation Monitoring: Continuously measure the change in the SPR signal (response units) during the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

While biophysical assays are powerful, they are performed in a simplified, cell-free environment.[8] The Cellular Thermal Shift Assay (CETSA) bridges this gap by assessing target engagement within intact cells or cell lysates.[7][9][10][11][12] The principle is that a compound binding to its target protein stabilizes it against heat-induced denaturation.[9][11][12][13]

CETSA_Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot soluble protein vs. temperature D->E

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Treatment: Incubate cultured cells with the test compound or a vehicle control.

  • Thermal Challenge: Aliquot the cell suspension and heat each aliquot to a specific temperature for a defined time (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein in each sample using a method like Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11]

Level 2: Demonstrating Modulation of Target Activity

Confirming that a compound binds to its target is the first step. The next is to demonstrate that this binding event leads to a functional consequence, i.e., modulation of the target's activity.

Enzyme Inhibition/Activation Assays

For targets that are enzymes, direct measurement of their activity in the presence of the compound is a fundamental MoA assay.[14] These assays are crucial for determining the potency (e.g., IC50 or EC50) and the mode of inhibition or activation.[15][16][17]

Assay Type Principle Readout Advantages Limitations
Colorimetric/Fluorometric Enzymatic reaction produces a colored or fluorescent product.Absorbance or fluorescence intensity.Simple, cost-effective, widely applicable.Potential for compound interference with the readout.
Luminescent Enzymatic reaction is coupled to a light-producing reaction (e.g., luciferase).[18][19][20]Luminescence signal.High sensitivity, low background, wide dynamic range.[20][21]Can be more expensive than colorimetric/fluorometric assays.

Comparison of Kinase Assay Readouts: Luminescence vs. Fluorescence

For protein kinases, a common enzyme class targeted in drug discovery, luminescent assays like ADP-Glo™ and Kinase-Glo® are frequently employed.[18][22] ADP-Glo™ measures the amount of ADP produced, so the signal directly correlates with kinase activity.[18] In contrast, Kinase-Glo® measures the amount of ATP remaining, meaning the signal is inversely proportional to kinase activity.[18] Luminescent assays are generally more sensitive and less prone to interference from fluorescent compounds compared to fluorescence-based methods.[19][20][21]

Experimental Protocol: Enzyme Inhibition Assay (e.g., Kinase)

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate, and ATP.

  • Compound Addition: Add the derived compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the reaction at the optimal temperature for a set period.

  • Detection: Stop the reaction and add the detection reagent (e.g., ADP-Glo™ reagent).

  • Signal Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protein-Protein Interaction (PPI) Modulation Assays

If the compound's target is involved in a protein-protein interaction (PPI), assays that measure the modulation of this interaction are necessary.[6][23][24] These can be performed in vitro using purified proteins or in a cellular context.[6][23]

Assay Principle Context Advantages Limitations
Co-immunoprecipitation (Co-IP) An antibody against one protein is used to pull down its binding partners.[24]Cell-basedDetects interactions in a native cellular environment.Can be semi-quantitative, may detect indirect interactions.
Proximity Ligation Assay (PLA) Antibodies against two proteins are used; a signal is generated only when the proteins are in close proximity.Cell-basedHigh specificity and sensitivity, provides spatial information.Requires specific antibodies, complex protocol.
Bioluminescence Resonance Energy Transfer (BRET) Energy transfer between a luciferase donor and a fluorescent acceptor fused to the interacting proteins.Cell-basedReal-time measurement in live cells.Requires genetic modification of cells.

Level 3: Linking Target Modulation to Cellular Pathways and Phenotypes

The final and most physiologically relevant step is to demonstrate that the compound's effect on its target translates into the desired modulation of cellular signaling pathways and ultimately, a specific cellular phenotype.[25][26]

Reporter Gene Assays

Reporter gene assays are a powerful tool for monitoring the activity of specific signaling pathways.[27][28][29][30][31] In these assays, a regulatory element of a gene that is downstream of the target pathway is linked to a reporter gene (e.g., luciferase or GFP).[29][31] Activation or inhibition of the pathway results in a measurable change in the reporter protein's expression.[27][28][29]

Reporter_Gene_Assay cluster_0 Cellular Signaling cluster_1 Reporter Construct cluster_2 Detection A Compound modulates target protein B Signal transduction cascade is altered A->B C Transcription factor activity is changed B->C D Transcription factor binds to response element C->D E Reporter gene (e.g., Luciferase) is transcribed D->E F Reporter protein is translated E->F G Measurable signal (e.g., Light) is produced F->G

Caption: The principle of a reporter gene assay for pathway analysis.

Cell-Based Phenotypic Assays

These assays measure the ultimate cellular consequence of the compound's action, such as changes in cell viability, proliferation, or apoptosis.[32]

Comparison of Cell Viability Assays: MTT vs. MTS

MTT and MTS assays are both colorimetric methods that measure cell viability based on the metabolic activity of cells.[33] Viable cells with active NAD(P)H-dependent oxidoreductases can reduce the tetrazolium dyes to a colored formazan product.[34][35]

Feature MTT Assay MTS Assay
Formazan Product Insoluble (purple), requires a solubilization step (e.g., with DMSO).[34][36]Soluble (darker), no solubilization needed.[34][35][36]
Workflow More steps, more time-consuming.[36]"One-step" assay, faster and simpler.[34][35]
Sensitivity & Accuracy Less sensitive, potential for interference from cell debris.[36]More sensitive and accurate.[34][36]
Toxicity The MTT reagent can be toxic to cells.[37]Generally less toxic.

Due to its simpler workflow and higher sensitivity, the MTS assay is often preferred for high-throughput screening applications.[34][36]

Apoptosis Assays: Detecting Programmed Cell Death

If a compound is intended to induce apoptosis, it is crucial to use assays that can detect specific hallmarks of this process.[38] It is often recommended to use multiple assays that measure different stages of apoptosis for robust confirmation.[39][40]

Assay Apoptotic Stage Principle Detection Method
Annexin V Staining Early to MidDetects the translocation of phosphatidylserine to the outer cell membrane.[39]Flow cytometry, fluorescence microscopy.[41]
Caspase Activity Assays MidMeasures the activity of key executioner caspases (e.g., caspase-3/7).[38]Luminescence, fluorescence, colorimetry.
TUNEL Assay LateDetects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks.[38]Flow cytometry, microscopy.

Conclusion

Confirming the mechanism of action of a derived compound is a multi-faceted process that requires a carefully selected and logically sequenced series of in vitro assays. By systematically progressing from direct target engagement to the modulation of cellular pathways and phenotypes, researchers can build a compelling and robust data package. This guide provides a framework for designing such studies, comparing the key assays at each stage, and offering the practical insights needed to generate high-quality, interpretable data. The ultimate goal is to establish a clear and scientifically rigorous understanding of how a compound works, a critical step on the path to developing novel therapeutics.

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Validation

A Senior Application Scientist's Guide to Validating CNS Penetration of Novel Compounds Using In Vitro Models

For researchers, scientists, and drug development professionals dedicated to conquering the final frontier of pharmacology—the central nervous system (CNS)—the blood-brain barrier (BBB) presents a formidable challenge. T...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to conquering the final frontier of pharmacology—the central nervous system (CNS)—the blood-brain barrier (BBB) presents a formidable challenge. This highly selective interface protects the brain's delicate microenvironment but also severely restricts the entry of potentially life-saving therapeutics.[1][2] Navigating this barrier is paramount for the successful development of drugs targeting neurological disorders. This guide provides an in-depth comparison of in vitro models for assessing the CNS penetration of novel compounds, offering field-proven insights and detailed experimental protocols to empower your research.

The intricate nature of the BBB, formed by specialized brain microvascular endothelial cells (BMECs) supported by pericytes and astrocytes, necessitates sophisticated in vitro systems that can faithfully recapitulate its key characteristics.[3][4][5] These models are indispensable tools for screening drug candidates, elucidating transport mechanisms, and ultimately predicting in vivo brain exposure.[6][7]

The Landscape of In Vitro BBB Models: A Comparative Analysis

The selection of an appropriate in vitro BBB model is a critical decision that directly impacts the reliability and translational value of your experimental data.[3] The ideal model should balance physiological relevance with practical considerations such as cost, throughput, and complexity. Here, we compare the most commonly employed in vitro BBB models.

Static 2D Models: The Workhorse of Permeability Screening

Conventional 2D models, typically employing Transwell inserts, are the most established and widely used systems for assessing BBB permeability.[6][8] In these models, a monolayer of brain endothelial cells is cultured on a semi-permeable membrane, separating a luminal (blood-side) and an abluminal (brain-side) compartment.[3]

  • Monoculture Models: These represent the simplest configuration, utilizing a single layer of endothelial cells.[3][9] While easy to establish and suitable for high-throughput screening, they often lack the barrier tightness and transporter expression seen in vivo due to the absence of crucial signaling from neighboring cells.[10][11]

  • Co-culture and Triple-Culture Models: To better mimic the neurovascular unit, endothelial cells can be co-cultured with astrocytes and/or pericytes.[12][13][14] These supporting cells secrete soluble factors and establish direct contact with the endothelial cells, leading to enhanced tight junction formation, increased transendothelial electrical resistance (TEER), and more physiologically relevant transporter expression.[13][15][16][17][18] Triple-culture models, incorporating all three cell types, offer the most physiologically representative static in vitro system.[13][19]

Advanced Models: Pushing the Boundaries of Physiological Relevance

While static models are invaluable, they do not fully capture the dynamic nature of the BBB, which is constantly exposed to the shear stress of blood flow.[10][20]

  • Dynamic In Vitro Models (DIV-BBBs): These systems introduce physiological flow and shear stress, which have been shown to significantly enhance barrier properties and induce a more in vivo-like phenotype in cultured endothelial cells.[1][2][8]

  • Microfluidic and Organ-on-a-Chip Models: Representing the cutting edge of in vitro BBB technology, these models create a three-dimensional microenvironment that more closely resembles the architecture of brain capillaries.[8][21][22][23] They allow for precise control over flow, shear stress, and cell-cell interactions, offering a highly biomimetic platform for studying BBB function and drug transport.[21][24]

  • Stem Cell-Based Models: The use of induced pluripotent stem cells (iPSCs) to generate human brain-like endothelial cells, astrocytes, and pericytes has revolutionized in vitro BBB modeling.[3][6] These models offer the significant advantage of providing a human-specific platform, which can improve the translation of preclinical findings to clinical trials.[25][26]

Table 1: Comparison of In Vitro Blood-Brain Barrier Models

Model TypeKey FeaturesAdvantagesDisadvantages
Monoculture (Static) Single layer of endothelial cells on a Transwell insert.High-throughput, low cost, simple setup.[9][10]Low barrier tightness, may not accurately reflect in vivo conditions.[10][11]
Co-culture (Static) Endothelial cells cultured with astrocytes or pericytes.[12]Improved barrier properties and transporter expression compared to monocultures.[14][15]More complex to set up than monocultures.
Triple-culture (Static) Endothelial cells cultured with both astrocytes and pericytes.[13]More physiologically relevant static model with enhanced barrier integrity.[13][19]Increased complexity and cost.
Dynamic In Vitro (DIV-BBB) Incorporates physiological flow and shear stress.[1]More in vivo-like phenotype, higher TEER values.[8]More complex and labor-intensive than static models.[8]
Microfluidic/Organ-on-a-Chip 3D microenvironment with precise control over flow and cell interactions.[21][22]Highly biomimetic, allows for complex multicellular arrangements.[21][24]Technically challenging, lower throughput, higher cost.[11][24]
Stem Cell-Based Utilizes iPSC-derived human cells.[3][6]Human-specific, renewable cell source, high physiological relevance.[25][26]Differentiation protocols can be complex and variable.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental setups, the following diagrams illustrate the configuration of common in vitro BBB models.

G cluster_0 Apical (Blood Side) cluster_1 Basolateral (Brain Side) a Endothelial Cells b Astrocytes a->b Semi-permeable Membrane caption Figure 1: Non-contact Co-culture Model

Caption: Diagram of a non-contact co-culture Transwell model.

G cluster_0 Apical (Blood Side) cluster_1 Basolateral (Brain Side) a Endothelial Cells c Pericytes a->c Semi-permeable Membrane (Contact) b Astrocytes caption Figure 2: Triple-culture Model

Caption: Diagram of a triple-culture Transwell model.

Experimental Protocol: Validating a Triple-Culture In Vitro BBB Model

This section provides a detailed protocol for establishing and validating a robust triple-culture in vitro BBB model using the widely characterized hCMEC/D3 human cerebral microvascular endothelial cell line, primary human astrocytes, and primary human pericytes.[27][28][29][30]

Materials
  • hCMEC/D3 cells

  • Primary human astrocytes

  • Primary human pericytes

  • Endothelial Cell Growth Medium

  • Astrocyte Medium

  • Pericyte Medium

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Collagen IV and Fibronectin

  • Transendothelial Electrical Resistance (TEER) measurement system

  • Lucifer Yellow

  • Test compounds and analytical standards

  • LC-MS/MS system

Step-by-Step Methodology

Part 1: Seeding and Co-culture

  • Coat Transwell Inserts: Coat the apical side of the Transwell inserts with a mixture of collagen IV and fibronectin to promote endothelial cell attachment and monolayer formation.

  • Seed Pericytes and Astrocytes: On the basolateral side of the Transwell plate, seed a co-culture of primary human pericytes and astrocytes. Allow them to attach and proliferate for 2-3 days.

  • Seed Endothelial Cells: Once the pericytes and astrocytes have formed a confluent layer, seed the hCMEC/D3 cells onto the apical side of the coated Transwell inserts.

  • Establish Co-culture: Culture the triple-culture system for 5-7 days to allow for the formation of a tight endothelial monolayer and communication between the different cell types.

Part 2: Barrier Integrity Assessment

A self-validating system is crucial for ensuring the integrity of the in vitro BBB model before proceeding with compound permeability studies.

  • Transendothelial Electrical Resistance (TEER) Measurement:

    • TEER is a quantitative measure of the electrical resistance across the endothelial monolayer and is an excellent indicator of tight junction formation.[8]

    • Measure TEER daily using a TEER measurement system.

    • A stable and high TEER value (typically >150 Ω x cm²) indicates the formation of a tight barrier.[31]

  • Paracellular Permeability Assay (Lucifer Yellow):

    • Lucifer Yellow is a fluorescent molecule that does not readily cross intact cell membranes and is used to assess the integrity of the paracellular pathway.

    • Add Lucifer Yellow to the apical chamber and incubate for a defined period (e.g., 1 hour).

    • Measure the fluorescence in the basolateral chamber.

    • Low permeability of Lucifer Yellow confirms the tightness of the endothelial monolayer.

Part 3: Compound Permeability Assay

  • Prepare Compound Solutions: Prepare solutions of your test compounds in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Apical to Basolateral (A-B) Permeability:

    • Remove the culture medium from the apical and basolateral chambers.

    • Add the compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • Incubate for a specific time course (e.g., 30, 60, 90, 120 minutes).

    • At each time point, collect samples from the basolateral chamber for analysis.

  • Basolateral to Apical (B-A) Permeability (for efflux assessment):

    • To investigate the role of efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), perform the permeability assay in the reverse direction.[5][32][33][34][35][36]

    • Add the compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Collect samples from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.

Data Analysis and Interpretation
  • Calculate Apparent Permeability Coefficient (Papp):

    • The Papp value is a measure of the rate at which a compound crosses the endothelial monolayer. It is calculated using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where:

        • dQ/dt is the rate of compound appearance in the receiver chamber.

        • A is the surface area of the Transwell membrane.

        • C0 is the initial concentration of the compound in the donor chamber.

  • Calculate Efflux Ratio (ER):

    • The ER is used to determine if a compound is a substrate for efflux transporters.[5] It is calculated as the ratio of the B-A Papp to the A-B Papp:

      • ER = Papp (B-A) / Papp (A-B)

      • An ER significantly greater than 1 suggests that the compound is actively transported out of the endothelial cells.

The Causality Behind Experimental Choices

The choice of a triple-culture model is deliberate. Astrocytes and pericytes are integral components of the neurovascular unit in vivo and play a crucial role in inducing and maintaining the barrier properties of brain endothelial cells.[4][16][18][22][23] Their inclusion in the in vitro model leads to a more physiologically relevant system with tighter junctions and more accurate expression and function of key transporters, thereby providing more predictive data on compound permeability.[13][15][17] The dual assessment of TEER and Lucifer Yellow permeability provides a robust, self-validating checkpoint for barrier integrity before committing to resource-intensive compound screening.

Conclusion: A Pathway to More Predictive CNS Drug Discovery

The validation of CNS penetration is a critical step in the development of novel therapeutics for neurological disorders. While no in vitro model can perfectly replicate the complexity of the human BBB, the careful selection and rigorous validation of an appropriate model can provide invaluable data to guide lead optimization and predict in vivo performance.[3][7] By understanding the strengths and limitations of each model and by employing robust, self-validating experimental protocols, researchers can significantly enhance the efficiency and success rate of their CNS drug discovery programs.

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  • Hypoxia modulates P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) drug transporters in brain endothelial cells of the developing human blood-brain barrier | bioRxiv.
  • Application Notes and Protocols for Assessing Blood-Brain Barrier Permeability of Mao-B-IN-18 - Benchchem.
  • Towards Novel Biomimetic In Vitro Models of the Blood–Brain Barrier for Drug Permeability Evalu
  • In Vitro Assays for Assessing BBB Permeability | Request PDF - ResearchG
  • Quantification of In Vitro Blood-Brain Barrier Permeability - PMC - PubMed Central.
  • Why is the hCMEC/D3 cell line a robust in vitro BBB model? - Tebubio.
  • Blood-Brain Barrier hCMEC/D3 Cell Line | SCC066 - Merck Millipore.
  • Blood-Brain Barrier hCMEC/D3 Cell Line - Sigma-Aldrich.
  • The hCMEC/D3 cell line as a model of the human blood brain barrier - Springer Medicine.
  • In Vitro Modeling of the Blood–Brain Barrier for the Study of Physiological Conditions and Alzheimer's Disease - MDPI.

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Comparative

The Pivotal Role of the Cyclobutane Ring: A Comparative Analysis of 1-Aryl-Cyclobutanecarboxylic Acid Derivatives as RORγt Inverse Agonists

In the landscape of modern drug discovery, particularly in the realm of autoimmune diseases, the transcription factor Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) has emerged as a critical therapeutic target...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of autoimmune diseases, the transcription factor Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) has emerged as a critical therapeutic target.[1][2] As the master regulator of T helper 17 (Th17) cell differentiation, RORγt orchestrates the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[3] Dysregulation of the RORγt/Th17/IL-17 axis is a hallmark of numerous autoimmune conditions, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Consequently, the development of small molecule inverse agonists that can quell the activity of RORγt represents a promising therapeutic strategy.[4]

This guide delves into a comparative analysis of a specific class of RORγt inverse agonists: 1-aryl-cyclobutanecarboxylic acid derivatives. We will explore the structure-activity relationships (SAR) within this series, focusing on how subtle modifications to the cyclobutane moiety and its aryl substituent impact both the potency and efficacy of these compounds. The insights presented herein are drawn from the seminal work that led to the discovery of the clinical candidate TAK-828F, providing a real-world context for the principles of medicinal chemistry and drug design.[1]

The RORγt Signaling Pathway and a Window for Intervention

To appreciate the significance of RORγt inhibition, it is essential to understand its role in the broader context of Th17 cell biology. The differentiation of naive T cells into Th17 cells is driven by a specific cytokine milieu. Upon activation, RORγt translocates to the nucleus and binds to specific DNA response elements in the promoter regions of target genes, including IL17A and IL17F. This binding event initiates the transcription of these pro-inflammatory cytokines, which are then secreted and contribute to the inflammatory cascade.

Inverse agonists of RORγt function by binding to the ligand-binding domain (LBD) of the receptor. This binding event stabilizes a conformational state of the receptor that is unfavorable for the recruitment of coactivator proteins, thereby preventing the initiation of gene transcription. The 1-aryl-cyclobutanecarboxylic acid derivatives represent a chemical scaffold that has proven particularly effective in achieving potent and selective inverse agonism of RORγt.

RORgt_Pathway cluster_extracellular Extracellular cluster_cell Naive T Cell cluster_nucleus Nucleus Cytokines Cytokines Receptor Receptor Cytokines->Receptor bind RORgt_inactive RORγt (inactive) Receptor->RORgt_inactive activates RORgt_active RORγt (active) RORgt_inactive->RORgt_active translocates to DNA DNA RORgt_active->DNA binds to Nucleus Nucleus IL17_mRNA IL-17 mRNA DNA->IL17_mRNA transcription IL17_Protein IL-17 Protein IL17_mRNA->IL17_Protein translation Inflammation Inflammation IL17_Protein->Inflammation promotes Inverse_Agonist 1-Aryl-Cyclobutanecarboxylic Acid Derivative Inverse_Agonist->RORgt_active inhibits

Caption: RORγt signaling pathway and the mechanism of inverse agonists.

Comparative Analysis of Potency and Efficacy

The development of TAK-828F involved a meticulous optimization process, exploring the impact of various structural modifications on the compound's biological activity. The following table summarizes the in vitro potency and cellular efficacy of a selection of 1-aryl-cyclobutanecarboxylic acid derivatives, highlighting key structure-activity relationships.[1]

CompoundR (Aryl Group)Linker (X)RORγt Reporter IC50 (nM)hWBA IL-17A IC50 (nM)
1 4-Fluorophenyl-CH2-150>10000
2 4-Chlorophenyl-CH2-858500
3 7-Fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl-CH2-121200
4 7-Fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-ylcis-cyclobutane-1,3-diyl6.129
TAK-828F (10) 7-Fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-ylcis-cyclobutane-1,3-diyl6.1 29

Data extracted from Kono M, et al. J Med Chem. 2018;61(7):2973-2988.[1]

Key Observations from the SAR Study:

  • Aryl Group Substitution: A clear trend is observed with the aryl group (R). Moving from a simple 4-fluorophenyl (Compound 1 ) to a 4-chlorophenyl (Compound 2 ) provided a modest increase in potency. However, the introduction of the more complex and lipophilic 7-fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl group (Compound 3 ) resulted in a significant enhancement of RORγt inhibitory activity in the reporter assay. This suggests that this bulkier, more constrained aryl moiety achieves a more optimal fit within the ligand-binding pocket of RORγt.

  • The Critical Role of the Cyclobutane Linker: The most dramatic improvement in both potency and, crucially, cellular efficacy came from modifying the linker (X). Replacing the flexible methylene linker (-CH2-) in Compound 3 with a rigid cis-cyclobutane-1,3-diyl linker (Compound 4 and TAK-828F) led to a profound increase in cellular activity, as evidenced by the dramatic drop in the hWBA IL-17A IC50 value from 1200 nM to 29 nM. This highlights the importance of conformational constraint in presenting the pharmacophoric elements in the correct orientation for optimal interaction with the receptor. The cis stereochemistry of the cyclobutane ring is critical for this enhanced activity.

Experimental Methodologies: A Foundation of Trustworthiness

RORγt Reporter Gene Assay (Potency)

This in vitro assay provides a direct measure of a compound's ability to inhibit the transcriptional activity of RORγt.

Protocol:

  • Cell Line: A human embryonic kidney cell line (HEK293) is engineered to stably express two components:

    • A fusion protein of the RORγt ligand-binding domain (LBD) and the Gal4 DNA-binding domain.

    • A luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS).

  • Compound Treatment: The cells are incubated with varying concentrations of the test compounds.

  • Luciferase Activity Measurement: Following incubation, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the transcriptional activity of the RORγt-LBD, is measured using a luminometer.

  • Data Analysis: The IC50 value, representing the concentration of the compound that causes a 50% reduction in luciferase activity, is calculated.

Reporter_Assay cluster_workflow RORγt Reporter Assay Workflow Start Start Step1 Plate engineered HEK293 cells Start->Step1 Step2 Add test compounds at various concentrations Step1->Step2 Step3 Incubate to allow for compound action Step2->Step3 Step4 Lyse cells and add luciferase substrate Step3->Step4 Step5 Measure luminescence Step4->Step5 Step6 Calculate IC50 values Step5->Step6 End End Step6->End

Sources

Validation

The Cyclobutane Moiety: A Rising Star in Bioisosteric Replacement Strategies

A Comparative Guide for Researchers in Drug Discovery In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning their a...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to the strategic use of bioisosteres. Among the diverse array of molecular scaffolds available, the cyclobutane ring has emerged as a compelling and versatile bioisostere, offering a unique combination of conformational rigidity and three-dimensional character. This guide provides an in-depth comparison of the cyclobutane moiety with other common bioisosteres, supported by experimental data and detailed protocols to empower researchers in their drug design endeavors.

The Rationale for Bioisosteric Replacement with Cyclobutane

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern drug design.[1] The goal is to fine-tune the physicochemical and pharmacological properties of a lead compound to enhance its drug-like characteristics. The cyclobutane ring, a four-membered carbocycle, presents several advantages as a bioisosteric replacement.[2]

Its inherent ring strain (approximately 26.3 kcal/mol) and puckered conformation distinguish it from more flexible linear alkyl chains and larger cycloalkanes.[3] This puckered, non-planar structure allows for a more three-dimensional arrangement of substituents, which can lead to better complementarity with the binding pockets of target proteins.[4] Furthermore, the replacement of planar aromatic rings with saturated scaffolds like cyclobutane increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates.[4]

Cyclobutane in Action: A Comparative Analysis

The true utility of a bioisostere is demonstrated through direct comparison with the functional group it aims to replace. Here, we examine the performance of the cyclobutane moiety against common alternatives.

Cyclobutane vs. Cyclopropane

Cyclopropane, with its higher ring strain (around 28.1 kcal/mol), is another small ring frequently employed in medicinal chemistry.[5] While both rings impart conformational rigidity, their subtle differences in geometry and electronics can lead to significant variations in biological outcomes.

A key battleground for these two bioisosteres is metabolic stability. The introduction of small rings can block sites of oxidation by cytochrome P450 (CYP) enzymes. While both are generally more robust than linear alkyl groups, direct comparisons have revealed context-dependent outcomes. For instance, in a study comparing trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for a tert-butyl group, both analogs showed improved metabolic stability in certain molecular contexts but decreased stability in others when compared to the parent compound.[5]

Binding affinity is another critical parameter. The slightly larger and more puckered nature of the cyclobutane ring can sometimes offer a better fit in a protein's binding pocket compared to the more compact cyclopropane. In one study, a CF3-cyclopropane analog of the antihistamine buclizine was found to be inactive, whereas the corresponding CF3-cyclobutane analog retained activity.[5] This underscores the importance of empirical testing when choosing between these two small rings.

Table 1: Comparative Performance of Cyclobutane vs. Cyclopropane Bioisosteres

PropertyCyclobutaneCyclopropaneKey Considerations
Ring Strain ~26.3 kcal/mol[3]~28.1 kcal/mol[5]Higher strain in cyclopropane can influence reactivity and electronic properties.
Conformation Puckered (non-planar)[3]PlanarThe 3D nature of cyclobutane can improve binding pocket complementarity.
Metabolic Stability Generally good, can block CYP metabolism.[5]Also generally good, but can be susceptible to ring-opening.[5]The specific molecular context is crucial in determining the more stable bioisostere.
Binding Affinity Can provide a better fit due to its larger size and 3D shape.[5]Its smaller size may be advantageous in sterically constrained binding pockets.Empirical validation through synthesis and testing is essential.
Cyclobutane vs. gem-Dimethyl Group

The gem-dimethyl group is a common motif used to introduce steric bulk and lipophilicity. However, this can sometimes lead to increased metabolic liability through oxidation of the methyl groups. The cyclobutane ring can serve as an excellent bioisostere for the gem-dimethyl group, mimicking its steric footprint while often improving metabolic stability.[2] The Thorpe-Ingold effect suggests that gem-disubstitution on a cyclobutane ring can even lower its strain energy.[3]

Cyclobutane vs. Alkene

Alkenes, while providing conformational constraint, can be susceptible to metabolic transformations such as epoxidation and can also introduce unwanted reactivity. Replacing an alkene with a cyclobutane ring can lock the conformation of a molecule, preventing cis/trans-isomerization and improving metabolic stability while maintaining a similar spatial arrangement of substituents.[1]

Experimental Workflows for Evaluating Cyclobutane Bioisosteres

The successful implementation of a bioisosteric replacement strategy hinges on rigorous experimental validation. The following section provides detailed, step-by-step protocols for key in vitro assays to assess the impact of incorporating a cyclobutane moiety.

Diagram 1: Workflow for Bioisosteric Replacement and Evaluation

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Decision Lead_Compound Lead Compound (e.g., with Phenyl Ring) Bioisostere_Design Bioisostere Design (Cyclobutane Analog) Lead_Compound->Bioisostere_Design Identify Moiety for Replacement Synthesis Synthesis of Cyclobutane Analog Bioisostere_Design->Synthesis Binding_Assay Radioligand Binding Assay (Ki, IC50) Synthesis->Binding_Assay Metabolic_Stability Microsomal Stability Assay (t1/2, CLint) Synthesis->Metabolic_Stability Permeability Caco-2 Permeability Assay (Papp) Synthesis->Permeability Data_Analysis Comparative Data Analysis Binding_Assay->Data_Analysis Metabolic_Stability->Data_Analysis Permeability->Data_Analysis SAR_Advancement Advance to Further SAR & In Vivo Studies Data_Analysis->SAR_Advancement Improved Profile?

Caption: A typical workflow for designing, synthesizing, and evaluating a cyclobutane-containing bioisostere.

Experimental Protocol 1: Synthesis of a 1,3-Disubstituted Cyclobutane via [2+2] Photocycloaddition

[2+2] photocycloaddition is a powerful and atom-economical method for the synthesis of cyclobutane rings.[6]

Materials:

  • Alkene substrate

  • Sensitizer (e.g., acetone, benzophenone)[7]

  • High-pressure mercury lamp or other suitable UV light source

  • Reaction solvent (e.g., acetone, acetonitrile)

  • Standard laboratory glassware for organic synthesis

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Dissolve the alkene substrate in the chosen solvent in a quartz reaction vessel.

  • Add the sensitizer to the reaction mixture. The sensitizer helps to promote the formation of the triplet state of the alkene, which is necessary for the cycloaddition to occur.[7]

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the excited state.

  • Irradiate the reaction mixture with the UV light source while maintaining a constant temperature (e.g., using a cooling bath).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclobutane derivative.

  • Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Experimental Protocol 2: In Vitro Metabolic Stability Assessment using Human Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an indication of its likely in vivo clearance.[8][9]

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized drug)

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the HLMs and phosphate buffer.

  • Add the test compound to the wells to achieve the desired final concentration.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.[10]

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the amount of remaining parent compound at each time point.

  • Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the test compound.

Experimental Protocol 3: Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model to predict the oral absorption of drugs.[11][12]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) buffer

  • Test compound and control compounds (high and low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS buffer.

  • Add the test compound solution in HBSS to the apical (donor) side of the Transwell insert.

  • Add fresh HBSS to the basolateral (receiver) side.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points, take samples from both the apical and basolateral compartments.

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Experimental Protocol 4: Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.[13][14]

Materials:

  • Cell membranes or tissues expressing the target receptor

  • Radiolabeled ligand specific for the target receptor

  • Test compound

  • Assay buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the unlabeled test compound.

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and the various concentrations of the test compound.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly separate the bound and free radioligand by vacuum filtration through the glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.[4]

Conclusion

The cyclobutane moiety is a powerful tool in the medicinal chemist's arsenal for bioisosteric replacement. Its unique conformational properties can lead to significant improvements in metabolic stability, binding affinity, and overall drug-like properties. However, the success of a cyclobutane-for-X replacement is not guaranteed and is highly dependent on the specific molecular context. The decision to incorporate a cyclobutane ring should be guided by a thorough understanding of its physicochemical properties and validated by rigorous experimental testing as outlined in this guide. By leveraging the principles and protocols presented here, researchers can effectively harness the potential of the cyclobutane scaffold to accelerate the discovery of new and improved medicines.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Request PDF. Retrieved from [Link]

  • European Union. (n.d.). In vitro Caco-2 permeability | EURL ECVAM - TSAR. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Retrieved from [Link]

  • ACS Publications. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist | The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • RSC Publishing. (n.d.). [2 + 2] light-driven cycloaddition synthesis of an organic polymer and photocatalytic activity enhancement via monomer truncation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 4.4 Conformations of Cycloalkanes. Retrieved from [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical [2+2]‐cycloaddition reactions: concept and selected.... Retrieved from [Link]

  • Imperial College London. (2013). Cycloalkanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]

  • ACS Publications. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews. Retrieved from [Link]

  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ligands from 1,3-disubstituted cyclobutane scaffolds.. Retrieved from [Link]

  • PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]

  • ACS Publications. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition | The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments | Journal of Chemical Education. Retrieved from [Link]

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  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ACS Publications. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au. Retrieved from [Link]

  • RSC Publishing. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. Retrieved from [Link]

  • pubs.aip.org. (n.d.). Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. Retrieved from [Link]

  • ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid, a key chemical entity. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights and supporting experimental data to guide researchers, scientists, and drug development professionals in their selection of the most appropriate analytical technique.

The Analytical Challenge: Quantifying 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid

1-(4-Methoxyphenyl)cyclobutanecarboxylic acid possesses a unique chemical structure, combining an aromatic methoxy group with a cyclobutane carboxylic acid moiety. This structure presents specific analytical considerations. The carboxylic acid group imparts polarity, while the phenyl and cyclobutane rings contribute to its lipophilicity. The methoxy group can influence its chromatographic retention and ionization behavior. A robust analytical method must be able to selectively and accurately quantify this analyte, often in the presence of structurally similar impurities or in complex biological matrices.

Comparative Overview of Core Analytical Techniques

The selection of an analytical method is a critical decision driven by the specific requirements for sensitivity, selectivity, throughput, and the nature of the sample matrix. Below is a summary of the typical performance characteristics for HPLC-UV, GC-MS, and LC-MS/MS in the analysis of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, with mass spectrometric detection.Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.
Derivatization Required NoYes (typically silylation or esterification)No
Linearity (r²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) ~50 ng/mL~5 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~15 ng/mL~0.5 ng/mL
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (%RSD) < 2%< 5%< 3%
Sample Throughput HighModerateHigh
Matrix Effect Low to ModerateLowModerate to High (can be mitigated)
Analyst Expertise ModerateHighHigh

In-Depth Analysis of Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC is often the workhorse of a pharmaceutical quality control laboratory due to its robustness, versatility, and cost-effectiveness. For 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid, a reversed-phase HPLC method is the logical starting point. The presence of the phenyl group provides a strong chromophore, making UV detection a suitable and straightforward choice.

The causality behind selecting a C18 column lies in its hydrophobic nature, which will interact with the non-polar regions of the analyte, providing good retention and separation from more polar impurities. The mobile phase, typically a mixture of an aqueous buffer (like phosphate buffer) and an organic modifier (like acetonitrile or methanol), is optimized to achieve a suitable retention time and peak shape. The pH of the aqueous phase is critical; maintaining it below the pKa of the carboxylic acid (~4-5) will keep the analyte in its protonated, less polar form, leading to better retention on a reversed-phase column.

Trustworthiness: A self-validating HPLC protocol for this analyte would include system suitability tests before each run. This involves injecting a standard solution to ensure the system is performing within established parameters for theoretical plates, tailing factor, and reproducibility of injections.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 60% A to 40% A over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh and Dissolve Sample Filter Filter through 0.45 µm Syringe Filter Sample->Filter Standard Prepare Stock & Working Standards Standard->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 230 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Experimental workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS offers exceptional selectivity and sensitivity. However, the carboxylic acid group of the target analyte makes it non-volatile and prone to thermal degradation in the hot GC inlet. Therefore, a crucial and non-negotiable step is derivatization. This chemical modification replaces the acidic proton with a non-polar group, increasing volatility and thermal stability.[1][2] Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents like methyl chloroformate (MCF).[3]

The choice of derivatization reagent is critical. Silylation is a common and effective method, but the resulting derivatives can be sensitive to moisture.[3] The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivatized analyte, offering a high degree of confidence in the results.

Trustworthiness: The validation of a GC-MS method heavily relies on the reproducibility of the derivatization step. The protocol must include quality control samples that undergo the entire sample preparation process, including derivatization, to monitor the efficiency and consistency of the reaction. An internal standard, ideally a stable isotope-labeled version of the analyte, should be added at the beginning of the sample preparation to correct for any variability in extraction and derivatization.

  • Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Derivatization:

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[4]

    • Heat at 70 °C for 30 minutes.

  • Injector Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • MS Acquisition: Scan mode (for identification) or Selected Ion Monitoring (SIM) mode (for quantification).

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Dry Evaporate to Dryness Sample->Dry Deriv Add Derivatization Reagent (BSTFA) Dry->Deriv Heat Heat at 70°C Deriv->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Impact Ionization Separate->Ionize Detect Mass Detection (SIM/Scan) Ionize->Detect Integrate Extract Ion Chromatogram & Integrate Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Experimental workflow for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: LC-MS/MS is the gold standard for quantifying low levels of analytes in complex matrices, such as biological fluids.[5][6] This technique combines the separation capabilities of HPLC with the unparalleled selectivity and sensitivity of tandem mass spectrometry. For 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid, electrospray ionization (ESI) in negative ion mode would be the preferred ionization technique, as the carboxylic acid group readily deprotonates to form [M-H]⁻ ions.

A significant challenge in LC-MS/MS is the potential for matrix effects, where co-eluting components from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results.[7][8] To counteract this, extensive sample cleanup (e.g., solid-phase extraction) and the use of a stable isotope-labeled internal standard are crucial. The internal standard, being chemically identical to the analyte but with a different mass, co-elutes and experiences the same matrix effects, allowing for accurate correction.

Trustworthiness: The validation of an LC-MS/MS method must rigorously assess matrix effects. This is typically done by comparing the analyte's response in a pure solvent to its response in an extracted blank matrix spiked with the analyte. The use of a stable isotope-labeled internal standard is the most robust way to ensure a self-validating system, as it internally corrects for variations in extraction recovery and matrix effects on an injection-by-injection basis.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 80% A to 20% A over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI Negative.

  • MS/MS Transition: Monitor a specific precursor ion to product ion transition for the analyte and its stable isotope-labeled internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Collection & Spiking with IS SPE Solid-Phase Extraction (SPE) Sample->SPE Elute Elution & Evaporation SPE->Elute Recon Reconstitution Elute->Recon Inject Injection into UHPLC Recon->Inject Sep Chromatographic Separation Inject->Sep Ionize ESI (-) Ionization Sep->Ionize MRM MRM Detection Ionize->MRM Integrate Peak Integration (Analyte/IS) MRM->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Logical workflow for LC-MS/MS method validation.

Conclusion and Recommendations

The choice of analytical method for the quantification of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is contingent on the specific analytical needs.

  • For routine quality control of bulk drug substance or formulated product where high concentrations are expected and high throughput is desired, HPLC-UV is the most practical and cost-effective choice. Its simplicity, robustness, and lower operational cost make it ideal for this purpose.

  • For the identification and quantification of the analyte in complex matrices where high selectivity is required, or for trace-level impurity analysis, GC-MS is a powerful option. The necessity of derivatization adds a layer of complexity to the sample preparation but provides excellent selectivity and sensitivity.

  • For bioanalytical studies requiring the quantification of the analyte in biological matrices like plasma or urine, or when the utmost sensitivity is needed, LC-MS/MS is the unequivocal choice. Despite the potential for matrix effects, the use of a stable isotope-labeled internal standard and appropriate sample preparation techniques can ensure highly accurate and precise results at very low concentrations.

Ultimately, a thorough validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines is essential for any chosen method to ensure its suitability for its intended purpose. This includes a comprehensive evaluation of specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

References

  • Gotor, R., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis, 13(9), 1135-1140. [Link]

  • Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Metabolites, 10(10), 419. [Link]

  • Konieczna, L., et al. (2013). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with injection port derivatization and gas chromatography-mass spectrometry. Journal of Chromatography A, 1321, 28-36. [Link]

  • Kuhajda, K., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(7), 1645-1657. [Link]

  • Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 8(1), 11043. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Shinde, M., et al. (2021). A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION. EPRA International Journal of Research & Development (IJRD), 6(10), 207-212. [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(p-Chlorophenyl)cyclobutanecarboxylic acid on Newcrom R1 HPLC column. [Link]

  • Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde in Etlingera pavieana rhizomes. Journal of Applied Pharmaceutical Science, 11(10), 029-034. [Link]

  • Trefz, P., et al. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 6(4), 40. [Link]

  • T'Kindt, R., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7545-7557. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Wu, C. H. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 3(3), 1. [Link]

  • Zaikin, V. G. (2004). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (Second Edition) (pp. 1-8). Elsevier. [Link]

  • Zhang, Y., et al. (2018). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta, 479, 137-147. [Link]

  • Zhou, W., et al. (2017). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, 8(2), 1000356. [Link]

  • Diodiu, R., & Dogeanu, A. (2016). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. Energy Procedia, 85, 201-205. [Link]

  • Gold Schmidt Conference. (2024). Advancing Carboxylic Acid Quantification: A Novel Derivatisation Procedure for UHPLC-OT-MS with Applications to Asteroid Samples. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Le, T. H., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics, 12(11), 1083. [Link]

  • López-Gutiérrez, N., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Forensic Science International, 317, 110543. [Link]

  • Moreno, G. C. F., et al. (2021). chemical constituents and antibacterial activity of three types of amazonian geopropolis from melipona spp. Química Nova, 44(2), 153-160. [Link]

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Validation

A Head-to-Head Comparison of NMDA Receptor Antagonists: A Guide for Researchers

This guide provides an in-depth, objective comparison of prominent N-methyl-D-aspartate (NMDA) receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document moves beyond a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of prominent N-methyl-D-aspartate (NMDA) receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of compounds to offer a nuanced analysis of their mechanisms, experimental performance, and the causal logic behind evaluative protocols. Our goal is to equip you with the foundational knowledge required to select the appropriate antagonist for your experimental needs and to accurately interpret your results.

The NMDA Receptor: A Critical Target in Neuroscience

The NMDA receptor is a cornerstone of excitatory synaptic transmission in the mammalian central nervous system.[1] It is a unique, ionotropic glutamate receptor that functions as a coincidence detector, requiring both the binding of glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block.[2] Upon activation, the receptor channel opens, allowing the influx of sodium (Na⁺) and, critically, calcium (Ca²⁺) ions.[2][3] This Ca²⁺ influx acts as a vital second messenger, triggering downstream signaling cascades essential for synaptic plasticity, learning, and memory.[1][4][5]

However, excessive activation of NMDA receptors leads to an overabundance of intracellular Ca²⁺, initiating a state of "excitotoxicity" implicated in a wide array of neurological and psychiatric conditions, including stroke, neurodegenerative diseases like Alzheimer's and Parkinson's, and depression.[1][6][7] This dual role in both physiological and pathological processes makes the NMDA receptor a compelling, albeit complex, therapeutic target.

Classification of NMDA Receptor Antagonists

NMDA receptor antagonists are broadly categorized based on their binding site and mechanism of action. Understanding these classifications is fundamental to predicting their functional effects.[3][8][9]

  • Competitive Antagonists: These compounds, such as DL-2-Amino-5-phosphonovaleric acid (AP5), bind directly to the glutamate recognition site on the GluN2 subunit.[6][10] By competing with the endogenous agonist, glutamate, they prevent receptor activation. Their effect is surmountable, meaning it can be overcome by increasing the concentration of glutamate.

  • Uncompetitive Channel Blockers: This is the most clinically relevant class. These agents, including ketamine, memantine, phencyclidine (PCP), and dizocilpine (MK-801), bind to a site within the receptor's ion channel, physically occluding the pore.[3][8][11] Their action is "use-dependent," requiring the channel to be opened by both glutamate and co-agonist binding before the antagonist can access its binding site.[11]

  • Non-competitive (Allosteric) Antagonists: These molecules bind to allosteric sites on the receptor, distinct from the agonist or channel sites.[8][9] Binding induces a conformational change that prevents receptor activation, even when glutamate is present. Ifenprodil, which shows selectivity for GluN2B-containing receptors, is a classic example.[6]

  • Glycine Site Antagonists: These agents, like 7-chlorokynurenic acid (7-CKA), bind to the co-agonist site on the GluN1 subunit, preventing the glycine- or D-serine-mediated activation necessary for channel opening.[6][7][8][12]

NMDA_Antagonist_Sites cluster_receptor NMDA Receptor Complex cluster_antagonists receptor GluN1 Glycine Site GluN2 Glutamate Site Ion Channel PCP Site Mg²⁺ Site GluN1 Glycine Site GluN2 Glutamate Site Competitive Competitive Antagonists (e.g., AP5) Competitive->receptor:Glutamate Binds to Glutamate Site Glycine_Site Glycine Site Antagonists (e.g., 7-CKA) Glycine_Site->receptor:Glycine Binds to Glycine Site Uncompetitive Uncompetitive Blockers (e.g., Ketamine, Memantine, MK-801) Uncompetitive->receptor:PCP Blocks Channel Pore Noncompetitive Non-competitive (Allosteric) Antagonists (e.g., Ifenprodil) Noncompetitive->receptor Binds to Allosteric Site NMDAR_Signaling cluster_synaptic Synaptic NMDA Receptor cluster_extrasynaptic Extrasynaptic NMDA Receptor Synaptic_NMDAR Synaptic NMDAR Activation PI3K_Akt PI3K / Akt Pathway Synaptic_NMDAR->PI3K_Akt ERK_MAPK ERK / MAPK Pathway Synaptic_NMDAR->ERK_MAPK CREB_On CREB Activation PI3K_Akt->CREB_On ERK_MAPK->CREB_On Survival Gene Expression (Cell Survival, Plasticity) CREB_On->Survival Extrasynaptic_NMDAR Extrasynaptic NMDAR Overactivation CREB_Off CREB Shut-off Extrasynaptic_NMDAR->CREB_Off nNOS nNOS Activation Extrasynaptic_NMDAR->nNOS Death Gene Expression (Cell Death, Apoptosis) CREB_Off->Death NO_Stress Nitric Oxide (NO) Oxidative Stress nNOS->NO_Stress Antagonist NMDA Receptor Antagonist Antagonist->Synaptic_NMDAR Largely Spares (Ideal Scenario) Antagonist->Extrasynaptic_NMDAR Preferentially Inhibits

Caption: Workflow for a whole-cell patch-clamp experiment.

Conclusion and Future Directions

The landscape of NMDA receptor antagonists is a testament to the complexity of targeting synaptic receptors. The stark differences between high-affinity blockers like MK-801 and clinically tolerated drugs like memantine underscore the critical importance of pharmacokinetics, particularly the rate of dissociation from the receptor channel. The failure of many potent antagonists in clinical trials due to severe side effects has shifted the focus towards more nuanced approaches. [6][13] Future research is increasingly directed at developing allosteric modulators and subunit-selective antagonists, particularly those targeting the GluN2B subunit, which may offer a more favorable therapeutic window by selectively modulating receptor populations involved in pathology. T[6]he ultimate goal remains the development of compounds that can precisely dampen excitotoxic signaling while preserving the essential physiological functions of the NMDA receptor, a challenge that continues to drive innovation in neuroscience and drug discovery.

References

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  • Abo-El-Fadl, A. A., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. [Link]

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  • Glasgow, N. G., et al. (2017). Memantine and Ketamine Differentially Alter NMDA Receptor Desensitization. Neuron. [Link]

  • Glasgow, N. G., et al. (2017). Memantine and Ketamine Differentially Alter NMDA Receptor Desensitization. PMC - PubMed Central. [Link]

  • Jansen, M., & Dannhardt, G. (2003). The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications. PubMed. [Link]

  • Vizuete, A. F., et al. (2020). Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies. PubMed Central. [Link]

  • ResearchGate. Downstream signaling molecules of metabotropic NMDA receptor signaling. [Link]

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  • Catarzi, D., et al. (2006). Competitive Gly/NMDA receptor antagonists. PubMed. [Link]

  • Abo-El-Fadl, A. A., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central. [Link]

  • Tovar, A., & Westbrook, G. L. (2019). Physiology, NMDA Receptor. StatPearls - NCBI Bookshelf. [Link]

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  • Vyklicky, V., et al. (2024). Potent and reversible open-channel blocker of NMDA receptor derived from dizocilpine with enhanced membrane-to-channel inhibition. bioRxiv. [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid Derivatives

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule that is rapidly metabolized will likely suffer from poor bioavailability and...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule that is rapidly metabolized will likely suffer from poor bioavailability and a short duration of action, necessitating frequent and high doses that can lead to undesirable side effects. Conversely, a compound that is too stable may accumulate in the body, leading to toxicity. This guide provides a comprehensive framework for assessing and optimizing the metabolic stability of a promising class of compounds: 1-(4-methoxyphenyl)cyclobutanecarboxylic acid derivatives. We will delve into the structural components of this scaffold, compare them to common alternatives, and provide a detailed experimental protocol for generating robust and actionable metabolic stability data.

The core structure of 1-(4-methoxyphenyl)cyclobutanecarboxylic acid presents several features of interest to the medicinal chemist. The cyclobutane ring is an increasingly popular scaffold in drug design, often incorporated to introduce three-dimensionality and improve metabolic stability.[1][2][3][4] However, the methoxyaryl and carboxylic acid moieties are well-known sites of metabolic activity, presenting both challenges and opportunities for optimization.

Structural Deconstruction and Comparative Analysis of Metabolic Liabilities

A thorough assessment of metabolic stability begins with a structural analysis to identify potential "soft spots" for enzymatic degradation. For the 1-(4-methoxyphenyl)cyclobutanecarboxylic acid scaffold, we will focus on the two primary sites of potential metabolism: the 4-methoxy group and the carboxylic acid.

The Carboxylic Acid Moiety: A Double-Edged Sword

The carboxylic acid group is a common pharmacophore in many FDA-approved drugs, often crucial for target engagement through ionic interactions.[5] However, it is also associated with several pharmacokinetic and toxicological drawbacks:

  • Poor Membrane Permeability: Due to its ionizable nature at physiological pH, the carboxylic acid group can limit a compound's ability to cross biological membranes.[5][6]

  • Metabolic Instability: Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, to form acyl glucuronides.[7] These metabolites can be chemically reactive and have been implicated in idiosyncratic drug toxicity.[6]

To mitigate these risks while preserving biological activity, medicinal chemists often employ a bioisosteric replacement strategy.[8][9] Bioisosteres are functional groups with similar physical and chemical properties to the moiety they are replacing.[8]

Table 1: Comparison of Carboxylic Acid and Its Bioisosteres

FeatureCarboxylic AcidTetrazoleAcyl Sulfonamide
Structure -COOH
pKa ~4-5~4.5-5.5~3-5
Acidity AcidicAcidicStrongly Acidic
Metabolic Fate Acyl GlucuronidationResistant to acyl glucuronidation; potential for N-glucuronidation or oxidative metabolism.[7]Generally more metabolically stable; resistant to glucuronidation.[8]
Key Advantage Established pharmacophoreImproved metabolic stability and oral bioavailability.[9]Can mimic acidity of carboxylic acids while improving stability.[8]
Potential Drawback Metabolic liabilities, poor permeability.[5]Can sometimes alter target binding affinity.Synthesis can be more complex.
The 4-Methoxyphenyl Group: A Common Site of Phase I Metabolism

The methoxy group on the phenyl ring is a prime target for cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[10] The most common metabolic pathway for anisole-containing compounds is O-demethylation, which converts the methoxy group to a hydroxyl group (a phenol).[11][12]

This metabolic transformation has several consequences:

  • It creates a new site for subsequent Phase II conjugation reactions (e.g., glucuronidation or sulfation).

  • The resulting phenolic metabolite will have significantly different physicochemical properties (e.g., polarity, acidity) and biological activity compared to the parent compound.

A common strategy to block this metabolic pathway is to replace the methoxy group with a more metabolically stable functional group, such as a fluorine or trifluoromethyl group.

Experimental Workflow for Assessing Metabolic Stability

The in vitro liver microsomal stability assay is the industry-standard method for evaluating the metabolic stability of drug candidates in the early stages of development.[13] This assay measures the rate at which a compound is metabolized by the drug-metabolizing enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum.

Detailed Protocol: Liver Microsomal Stability Assay

This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.[14][15]

1. Reagent Preparation:

  • Test Compounds: Prepare 10 mM stock solutions of 1-(4-methoxyphenyl)cyclobutanecarboxylic acid and its derivatives in DMSO. From this, prepare a 100 µM working solution in a suitable buffer (e.g., 0.05 M phosphate buffer, pH 7.4).[15]

  • Liver Microsomes: Use pooled human liver microsomes (or microsomes from other species like rat, mouse, or dog for interspecies comparisons) and prepare a working solution at a concentration of 0.5 mg/mL in phosphate buffer.[10][16]

  • NADPH Regenerating System (Cofactor Solution): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously generates the NADPH required by CYP450 enzymes.[14]

  • Positive Controls: Include compounds with known metabolic stability profiles (e.g., a high-clearance compound like dextromethorphan and a low-clearance compound like diclofenac).[15]

  • Quenching Solution: Prepare acetonitrile containing an internal standard (a compound with similar analytical properties to the test compounds but not present in the samples).[14]

2. Incubation Procedure:

  • Aliquot the liver microsome working solution into microcentrifuge tubes.

  • Add the test compound working solution to the tubes.

  • Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath.[14]

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), remove an aliquot from the reaction mixture and add it to a tube containing the cold quenching solution.[10][17] This stops the reaction and precipitates the microsomal proteins.

  • Include a negative control incubation without the NADPH regenerating system to assess for non-enzymatic degradation.[14]

3. Sample Analysis:

  • Centrifuge the quenched samples to pellet the precipitated proteins.

  • Transfer the supernatant to a 96-well plate for analysis.

  • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent compound at each time point.[15]

Data Analysis and Interpretation
  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine the elimination rate constant (k) by plotting the natural logarithm of the percent remaining versus time. The slope of the linear regression line is equal to -k.

  • Calculate the in vitro half-life (t½) using the following equation:

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (Clint) , which is the volume of liver microsomes that is cleared of the drug per unit time, using the equation:

    • Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)[15][17]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Test Compounds, Microsomes, NADPH System incubation_mix Prepare Incubation Mixture (Compound + Microsomes) reagents->incubation_mix pre_incubate Pre-incubate at 37°C incubation_mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction sampling Sample at Time Points (0, 5, 15, 30, 45 min) start_reaction->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate t½ and Clint lcms->data

Caption: Workflow for the in vitro liver microsomal stability assay.

Hypothetical Comparative Data and Structure-Metabolism Relationships

To illustrate the application of this guide, let's consider a hypothetical dataset for our lead compound (Compound 1) and three rationally designed derivatives.

  • Compound 1: 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid

  • Compound 2: 1-(4-Fluorophenyl)cyclobutanecarboxylic acid (blocks O-demethylation)

  • Compound 3: 5-(1-(4-Methoxyphenyl)cyclobutyl)-1H-tetrazole (carboxylic acid bioisostere)

  • Compound 4: 5-(1-(4-Fluorophenyl)cyclobutyl)-1H-tetrazole (dual modification)

Table 2: Hypothetical Metabolic Stability Data in Human Liver Microsomes

CompoundKey Modificationt½ (min)Clint (µL/min/mg protein)Predicted In Vivo Clearance
Compound 1 Parent1592.4High
Compound 2 Methoxy -> Fluoro4530.8Moderate
Compound 3 COOH -> Tetrazole3539.6Moderate
Compound 4 Dual Modification>120<8.7Low
Verapamil High Clearance Control12115.5High
Diclofenac Low Clearance Control1109.5Low
  • Compound 1 exhibits high clearance, suggesting it is rapidly metabolized. The likely metabolic pathways are O-demethylation of the methoxy group and/or glucuronidation of the carboxylic acid.

  • Compound 2 , with the methoxy group replaced by a metabolically robust fluorine atom, shows a significant improvement in stability. This suggests that O-demethylation is a major metabolic route for Compound 1.

  • Compound 3 , where the carboxylic acid is replaced by a tetrazole bioisostere, also shows improved stability. This indicates that direct conjugation of the carboxylic acid is another significant clearance pathway for the parent compound.

  • Compound 4 , which incorporates both modifications, is highly stable, demonstrating a successful strategy for blocking the two primary metabolic "soft spots."

G cluster_path1 Path A: O-Demethylation cluster_path2 Path B: Acyl Glucuronidation parent Compound 1 (4-MeO-Ph, COOH) met_A Phenolic Metabolite (4-HO-Ph, COOH) parent->met_A CYP450 met_B Acyl Glucuronide (4-MeO-Ph, CO-Gluc) parent->met_B UGTs met_A2 Phase II Conjugate (Glucuronide/Sulfate) met_A->met_A2 UGTs/SULTs

Caption: Potential metabolic pathways for Compound 1.

Conclusion and Strategic Outlook

The assessment of metabolic stability is a cornerstone of successful drug discovery and development. By systematically evaluating the structural components of a lead compound like 1-(4-methoxyphenyl)cyclobutanecarboxylic acid and comparing them to metabolically more robust alternatives, researchers can make informed decisions to optimize their candidates. The liver microsomal stability assay provides a reliable and high-throughput method for generating the data needed to guide these decisions.[10][18]

The hypothetical data presented here illustrates a common scenario in medicinal chemistry: a promising lead compound is limited by its metabolic liabilities. Through rational design, informed by an understanding of common metabolic pathways, it is possible to systematically address these liabilities. In our example, the dual modification strategy in Compound 4 yielded a metabolically stable compound, which would be a strong candidate for further preclinical development. This iterative process of design, synthesis, and testing is fundamental to advancing new chemical entities toward the clinic.

References

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Validation

A Senior Application Scientist's Guide to Evaluating Off-Target Effects of Novel Chemical Scaffolds

Introduction: The Double-Edged Sword of Molecular Recognition In the pursuit of therapeutic innovation, the specificity of a drug candidate is paramount. We design molecules to interact with a specific biological target...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Molecular Recognition

In the pursuit of therapeutic innovation, the specificity of a drug candidate is paramount. We design molecules to interact with a specific biological target to elicit a desired therapeutic effect. However, the reality of molecular interaction within the complex cellular milieu is far from this idealized "one molecule, one target" paradigm. Compounds frequently engage with unintended proteins, an effect known as off-target binding. These interactions can range from benign to the cause of significant adverse drug reactions, representing a primary reason for high attrition rates in clinical trials.[1][2]

For compounds synthesized from a common scaffold, particularly those targeting large and structurally similar protein families like the human kinome, the risk of polypharmacology—the modulation of multiple targets—is substantial.[3][4] While sometimes this can be therapeutically beneficial, the unpredictable nature of unintended interactions necessitates a rigorous and systematic evaluation of off-target effects early in the drug discovery pipeline.[5] This guide provides a multi-tiered strategy, integrating computational, biochemical, and cellular methods to build a comprehensive off-target liability profile, ensuring that only the most specific and safest candidates advance.

Part 1: Predictive Profiling - The In Silico First Pass

The Causality Behind the Choice: Before committing to resource-intensive wet-lab experiments, computational methods provide a cost-effective and rapid panoramic view of potential off-target liabilities.[6][7][8] This initial screening step allows us to triage compounds, prioritize experimental resources, and design more focused validation assays by flagging proteins and protein families with the highest probability of interaction.

Methodologies & Comparison:

  • Chemical & Sequence Similarity: Approaches like the Similarity Ensemble Approach (SEA) operate on the principle that structurally similar ligands often have similar target profiles.[9] By comparing the chemical features of a query compound to a large database of ligands with known targets, we can predict potential off-target interactions. This method is powerful for scaffolds with known precedent but can be limited if the core structure is truly novel.

  • Structure-Based Docking: When a high-resolution crystal structure of a potential off-target is available, molecular docking can simulate the binding of a compound within its active site. This provides a predicted binding pose and an estimated binding energy. While computationally intensive, it offers structural insights into potential interactions.

  • Machine Learning & AI: Modern approaches leverage machine learning algorithms trained on vast datasets of compound-target interactions.[6][10] These models can identify complex patterns that are not apparent from simple similarity searches, offering increasingly accurate predictions of a compound's broader bioactivity profile.[5]

G cluster_in_silico In Silico Off-Target Prediction Workflow compound Novel Compound (SMILES/SDF) similarity Chemical Similarity (e.g., SEA) compound->similarity docking Structure-Based Docking (Protein Data Bank) compound->docking ml Machine Learning Models compound->ml database Databases (ChEMBL, PubChem, etc.) database->similarity database->ml analysis Integrated Analysis & Prioritization similarity->analysis docking->analysis ml->analysis report Prioritized Off-Target List analysis->report

Caption: In Silico workflow for initial off-target liability assessment.

Part 2: Empirical Validation - In Vitro Biochemical Profiling

The Causality Behind the Choice: In silico predictions are hypotheses that require experimental validation. Biochemical assays provide the first layer of empirical proof by directly measuring the interaction between a compound and a purified protein target. Kinase profiling is a quintessential example, given that a significant portion of drug discovery efforts targets this enzyme family.[11][12]

Key Methodology: Kinome Profiling

Kinome profiling services offer a standardized and high-throughput method to screen a compound against a large panel of purified human kinases.[13][14] This approach is critical for identifying off-target kinase interactions that could lead to toxicity or explain unexpected phenotypes.

Comparison of Profiling Platforms:

Assay TypePrincipleAdvantagesDisadvantages
Activity-Based Assays Measures the ability of the compound to inhibit the catalytic activity of the kinase (i.e., phosphorylation of a substrate).Provides direct functional data (IC50), more physiologically relevant.[13]Can be susceptible to assay artifacts (e.g., ATP concentration).
Affinity-Based Assays Measures the direct binding of the compound to the kinase (e.g., Ki or Kd).Not dependent on enzyme activity, can identify non-competitive binders.Binding does not always translate to functional inhibition.

Self-Validating System: A robust screening strategy will often employ both approaches. For example, an initial broad, activity-based screen at a single high concentration (e.g., 10 µM) can identify a "hit list" of potential off-targets. These hits are then confirmed and quantified with full dose-response curves (IC50 determination) to understand their potency. High-potency off-targets (e.g., IC50 < 1 µM) should be prioritized for further investigation.[15]

Table 1: Sample Kinase Profiling Data for Compound X

Target Kinase% Inhibition @ 1 µMIC50 (nM)Target Class
ON-TARGET KINASE A 98%15Intended Target
OFF-TARGET KINASE B92%85High-Priority Off-Target
OFF-TARGET KINASE C75%750Medium-Priority Off-Target
OFF-TARGET KINASE D25%>10,000Low-Priority Off-Target
OFF-TARGET KINASE E88%120High-Priority Off-Target

Part 3: The Cellular Context - Confirming Target Engagement

The Causality Behind the Choice: A compound that inhibits a purified enzyme in vitro may not necessarily engage that same target within the complex and crowded environment of a living cell. Cell permeability, efflux pumps, and competition with endogenous ligands like ATP can all prevent a compound from reaching its target.[16] Therefore, confirming target engagement in a cellular context is a critical step to validate in vitro findings.

Key Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that directly measures a compound's binding to its target in intact cells or tissues.[17][18] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[19] By heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble protein remaining, we can determine a protein's melting curve. A shift in this curve in the presence of a compound provides direct evidence of target engagement.[16][18]

G cluster_cetsa CETSA Experimental Workflow start Treat cells with Compound or Vehicle heat Heat aliquots to a range of temperatures start->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to separate soluble vs. aggregated protein lyse->centrifuge collect Collect Soluble Fraction (Supernatant) centrifuge->collect detect Protein Quantification (e.g., Western Blot, MS) collect->detect plot Plot Soluble Protein vs. Temp to generate melting curve detect->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

This protocol is designed to determine the cellular potency of a compound against a specific off-target identified from biochemical screens.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare a serial dilution of the test compound in cell culture media. A typical 8-point curve might range from 100 µM to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Remove old media and add the compound-containing media to the cells. Incubate for a duration appropriate for target engagement (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Determine the optimal heating temperature from a full thermal profile experiment. This temperature should be on the slope of the melting curve to maximize the detection window for stabilization.

    • Harvest the cells (e.g., by trypsinization or scraping), wash with PBS, and resuspend in a buffered solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat all samples simultaneously in a thermal cycler to the predetermined temperature for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath). This method avoids detergents that could interfere with protein stability.

    • To separate the soluble fraction from the precipitated aggregates, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Quantification:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Quantify the amount of the specific target protein in each sample using a suitable method, such as Western Blotting or mass spectrometry.

    • Run a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Densitometry is used to quantify the band intensity from Western Blots.

    • Normalize the signal of the target protein to the loading control.

    • Plot the normalized signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50, which represents the concentration of the compound required to stabilize 50% of the target protein population.

Part 4: Unbiased Interrogation - Phenotypic Screening

The Causality Behind the Choice: While targeted approaches like CETSA are excellent for validating predicted off-targets, they cannot identify unknown off-targets. Phenotypic screening provides an unbiased, holistic view of a compound's effect on the cell.[20][21] By using high-content imaging or other multiparametric readouts, we can detect unexpected cellular changes (e.g., cytotoxicity, changes in morphology, organelle health, or specific signaling pathway reporters) that may be caused by a previously unidentified off-target interaction. A hit in a phenotypic screen that cannot be explained by the on-target activity strongly suggests the presence of a consequential off-target effect that warrants further deconvolution.[21][22]

Conclusion: An Integrated Strategy for Safety and Success

Evaluating off-target effects is not a single experiment but an integrated, multi-stage strategy. It begins with a broad, predictive computational screen to map the landscape of possibilities. This is followed by focused in vitro biochemical assays to generate empirical, quantitative data on direct interactions. Crucially, these findings are then validated in a physiological context using cellular assays like CETSA to confirm target engagement. Finally, unbiased phenotypic screens serve as a safety net to catch unexpected biological consequences. By layering these orthogonal approaches, we can build a robust, data-driven off-target profile that de-risks novel chemical scaffolds, minimizes late-stage failures, and ultimately paves the way for the development of safer, more effective therapeutics.

References

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  • Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., Lavan, P., Weber, E., Doak, A. K., Côté, S., Shoichet, B. K., Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361–367. Available at: [Link]

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  • Wang, L., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology, 6(1), 89. Available at: [Link]

  • Sintim, H. O., et al. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. European Journal of Medicinal Chemistry, 116540. Available at: [Link]

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  • Morrison, E. (2024). In silico siRNA Off Target Predictions: What Should We Be Looking For? Oligo Therapeutics Society. Available at: [Link]

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  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-161. Available at: [Link]

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Comparative

A Comparative Guide to Confirming the Stereochemistry of Synthesized Cyclobutane Derivatives

For Researchers, Scientists, and Drug Development Professionals The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. This is particu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. This is particularly true for strained ring systems like cyclobutanes, which are increasingly incorporated into drug candidates to enhance their pharmacological properties.[1][2] The puckered nature of the cyclobutane ring presents unique challenges and opportunities in drug design, making the unambiguous confirmation of its stereochemistry an essential step in the synthesis and development of new therapeutics.[2][3]

This guide provides a comparative overview of the primary analytical techniques used to determine the stereochemistry of synthesized cyclobutane derivatives. We will delve into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiroptical methods, offering insights to help you select the most appropriate technique for your research.

The Gold Standard: Single-Crystal X-ray Crystallography

For an unambiguous and definitive determination of a molecule's three-dimensional structure, including its absolute stereochemistry, single-crystal X-ray crystallography remains the unparalleled gold standard.[4] This technique relies on the diffraction of X-rays by a crystalline sample to generate a detailed electron density map, from which the precise positions of all atoms can be determined.[4]

Principle: When a beam of X-rays is directed at a well-ordered crystal, the electrons of the atoms scatter the X-rays in a predictable pattern.[4] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed.[4] This map reveals the exact spatial arrangement of the atoms, their bond lengths, and bond angles, providing a complete picture of the molecule's stereochemistry.[1][5][6][7]

Experimental Workflow:

G cluster_0 X-ray Crystallography Workflow crystal Crystal Growth mount Crystal Mounting crystal->mount Select suitable crystal diffraction X-ray Diffraction Data Collection mount->diffraction Mount on diffractometer solve Structure Solution diffraction->solve Process diffraction data refine Structure Refinement solve->refine Generate initial model analysis Stereochemical Analysis refine->analysis Refine atomic positions

Caption: A typical workflow for determining molecular structure using X-ray crystallography.

Data Interpretation: The output of an X-ray crystallography experiment is a detailed structural model, often visualized as an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram, which shows the positions of the atoms and their thermal vibrations.[6] For chiral molecules crystallized in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.

Comparison with Other Techniques:

FeatureX-ray CrystallographyNMR SpectroscopyChiroptical Methods
Definitiveness Absolute and unambiguousRelative (can be absolute with chiral derivatizing agents)Absolute (often requires computational support)
Sample Requirement High-quality single crystalSolutionSolution
Throughput LowHighHigh
Structural Information Complete 3D structureConnectivity, relative stereochemistry, conformationInformation about chirality and electronic transitions

The Versatile Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and versatile technique for elucidating the structure of molecules in solution.[8] For cyclobutane derivatives, NMR is invaluable for determining connectivity and relative stereochemistry.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb radiofrequency radiation at specific frequencies. These frequencies, or chemical shifts, are highly sensitive to the local electronic environment of the nucleus, providing a fingerprint of the molecule's structure.[9]

Key NMR Experiments for Stereochemical Confirmation:
  • ¹H NMR: The chemical shifts and coupling constants of protons on the cyclobutane ring are highly informative. The puckered nature of the ring leads to distinct chemical shifts for axial and equatorial protons.[10]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE is the transfer of nuclear spin polarization between spatially close nuclei.[11] In NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, cross-peaks are observed between protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[11][12] This allows for the determination of relative stereochemistry, for example, by observing NOEs between substituents on the same face of the cyclobutane ring.[13][14][15]

  • Karplus Relationship: The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[16][17][18] By measuring the ³J values, it is possible to estimate the dihedral angles within the cyclobutane ring and thus deduce its conformation and the relative stereochemistry of its substituents.[19][20]

Experimental Protocol for a 2D NOESY Experiment:

  • Sample Preparation: Dissolve the cyclobutane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

  • Instrument Setup: Place the sample in the NMR spectrometer and tune the probe for ¹H.

  • Acquisition: Set up a 2D NOESY experiment, choosing an appropriate mixing time (typically 300-800 ms) to allow for the buildup of NOE signals.

  • Processing: Process the acquired data using appropriate software to generate the 2D NOESY spectrum.

  • Analysis: Analyze the cross-peaks in the spectrum to identify protons that are in close spatial proximity.

G cluster_0 NMR-Based Stereochemical Analysis sample Prepare Sample in Deuterated Solvent nmr Acquire 1D and 2D NMR Data (¹H, COSY, NOESY) sample->nmr analysis Analyze Chemical Shifts, Coupling Constants, and NOEs nmr->analysis structure Propose Relative Stereochemistry analysis->structure

Caption: A general workflow for determining relative stereochemistry using NMR spectroscopy.

The Chiral Probes: Chiroptical Methods

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful for determining the absolute configuration of chiral molecules in solution.[21][22] These methods measure the differential absorption of left and right circularly polarized light.[23]

Principle: Chiral molecules interact differently with left and right circularly polarized light, leading to a non-zero CD signal. The resulting spectrum is a unique fingerprint of the molecule's absolute stereochemistry.[23] By comparing the experimentally measured ECD or VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned.[24][25]

Experimental Workflow:

G cluster_0 Chiroptical Method Workflow sample Prepare Solution of Chiral Cyclobutane measurement Measure ECD or VCD Spectrum sample->measurement comparison Compare Experimental and Calculated Spectra measurement->comparison calculation Perform Quantum Chemical Calculations of Spectra for Both Enantiomers calculation->comparison assignment Assign Absolute Configuration comparison->assignment

Caption: A workflow for determining absolute configuration using chiroptical methods.

Data Interpretation and Comparison:

  • Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, arising from electronic transitions.[26][27][28] It is particularly useful for molecules containing chromophores.

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions.[23][29][30][31] VCD is applicable to a wider range of molecules than ECD, as all molecules with chiral centers have vibrational modes that can be VCD active.[23]

TechniqueWavelength RangeKey InformationAdvantagesLimitations
ECD UV-Visible (190-800 nm)Absolute configuration of molecules with chromophoresHigh sensitivity, requires small sample amountsLimited to molecules with UV-Vis absorbing chromophores
VCD Infrared (4000-800 cm⁻¹)Absolute configuration of chiral moleculesBroad applicability, provides rich structural informationLower sensitivity than ECD, requires higher concentrations

Conclusion: An Integrated Approach

The choice of technique for confirming the stereochemistry of synthesized cyclobutane derivatives depends on the specific research question, the nature of the compound, and the available resources. While X-ray crystallography provides the most definitive answer, its requirement for a high-quality single crystal can be a significant bottleneck. NMR spectroscopy is a workhorse technique that provides a wealth of information about relative stereochemistry and conformation in solution. Chiroptical methods, when combined with computational chemistry, offer a powerful means of determining the absolute configuration of chiral cyclobutanes in a solution state.

For a comprehensive and robust stereochemical assignment, an integrated approach is often the most effective strategy. For example, the relative stereochemistry can be determined by NMR, and then the absolute configuration can be assigned using chiroptical methods or by co-crystallization with a chiral auxiliary for X-ray analysis. By understanding the strengths and limitations of each technique, researchers can confidently and accurately characterize the stereochemistry of their novel cyclobutane derivatives, paving the way for the development of new and effective therapeutic agents.

References

  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Vibrational circular dichroism of trans-1,2-dideuteriocyclobutane. A comparison of fixed partial charge and localized molecular orbital theories with different force fields. (1984). Journal of the American Chemical Society, 106(22), 6647–6653. [Link]

  • Wouters, J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2342-2357. [Link]

  • Stereochemistry of Cyclobutane and Heterocyclic Analogs. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • NMR Spectroscopy of Cyclobutanes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Determination of Absolute and Relative Configuration by Chiroptical Methods. (n.d.). Science of Synthesis. Retrieved January 12, 2026, from [Link]

  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. (2010). Magnetic Resonance in Chemistry, 48(12), 940-946. [Link]

  • Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. (1995). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 107(1), 43-49. [Link]

  • Vibrational circular dichroism of trans-1,2-dideuteriocyclobutane. Experimental and calculational results in the mid-infrared. (1984). Journal of the American Chemical Society, 106(22), 6638–6646. [Link]

  • Electronic spectra of benzo[b]biphenylene and benzo[2][29]cyclobuta[1,2–b]quinoxaline. (1986). Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 82(12), 2263-2272. [Link]

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  • NMR studies of bipyrimidine cyclobutane photodimers. (1991). European Journal of Biochemistry, 195(1), 29-40. [Link]

  • Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. (2019). Molecules, 24(18), 3246. [Link]

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  • X-ray molecular structure of cyclobutane 2s. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Revision of the stereochemical assignment of a cyclobutane derivative from chalcone photodimerization via X-ray diffraction analysis. (1978). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Vibrational circular dichroism. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Karplus Equation. (2003). Chemical & Engineering News, 81(51), 37. [Link]

  • Nuclear Overhauser Effect Spectroscopy. (n.d.). Intermediate Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Lecture 19. The Nuclear Overhauser Effect in Stereochemistry and Structure Determination. (2011). YouTube. Retrieved January 12, 2026, from [Link]

  • Karplus Equation. (n.d.). University of Connecticut. Retrieved January 12, 2026, from [Link]

  • Developments in the Karplus Equation as They Relate to the NMR Coupling Constants of Carbohydrates. (2002). In NMR of Glycoconjugates (pp. 49-65). [Link]

  • Chiroptical Sensing: A Conceptual Introduction. (2020). Chemosensors, 8(4), 105. [Link]

  • Determining the Absolute Configuration of Two Marine Compounds Using Vibrational Chiroptical Spectroscopy. (2011). Journal of the American Chemical Society, 133(51), 20869–20877. [Link]

  • A Guide to Understanding Vibrational Circular Dichroism Spectroscopy. (2021). YouTube. Retrieved January 12, 2026, from [Link]

  • Electronic circular dichroism spectra using the algebraic diagrammatic construction schemes of the polarization propagator up to third order. (2021). The Journal of Chemical Physics, 154(6), 064107. [Link]

  • Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. (2008). Molecules, 13(5), 1083-1111. [Link]

  • Vibrational circular dichroism of (S,S)-[2,3-2H2]oxirane in the gas phase and in solution. (1988). The Journal of Chemical Physics, 89(1), 98-106. [Link]

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Validation

The Cyclobutane Scaffold: A Rigorous Evaluation of 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid in Modern Drug Discovery

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer superior pharm...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer superior pharmacological profiles is paramount. Among the plethora of structural motifs, the cyclobutane ring has emerged as a compelling and increasingly utilized scaffold.[1][2] Its unique conformational rigidity and metabolic stability present a significant advantage in the design of potent and selective therapeutics.[3][4] This guide provides a comprehensive, peer-reviewed validation of the cyclobutane scaffold, with a specific focus on the utility of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid as a strategic building block in drug discovery. We will objectively compare its performance with alternative scaffolds, supported by experimental data and established scientific principles.

The Rise of the Cyclobutane Scaffold: Beyond Flatland

Historically, cyclobutanes have been relatively underutilized in medicinal chemistry, often due to perceived synthetic challenges.[3] However, recent advancements in synthetic methodologies have made functionalized cyclobutanes more accessible, paving the way for their incorporation into a new generation of drug candidates.[3][5] Unlike more flexible aliphatic chains or larger cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation.[1] This inherent rigidity can be advantageous for several reasons:

  • Pre-organization for Target Binding: A constrained conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.

  • Improved Selectivity: The well-defined three-dimensional structure of the cyclobutane scaffold can allow for more precise interactions with a specific target, minimizing off-target effects.

  • Enhanced Metabolic Stability: The cyclobutane core is often more resistant to metabolic degradation compared to linear alkyl chains, which can lead to improved pharmacokinetic profiles.[3][4]

  • Novel Chemical Space: The incorporation of a cyclobutane moiety provides access to novel chemical space, offering opportunities to develop intellectual property and overcome existing drug resistance mechanisms.

1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid: A Privileged Building Block

1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is a commercially available building block that has garnered attention as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS).[6][7] Its structure is a confluence of desirable features for a drug scaffold:

  • The Cyclobutane Core: Provides the aforementioned benefits of rigidity and metabolic stability.

  • The Carboxylic Acid Handle: Offers a versatile point for chemical modification, allowing for the facile introduction of various functional groups to explore structure-activity relationships (SAR).

  • The 4-Methoxyphenyl Group: The electron-donating methoxy group can influence the electronic properties of the molecule, potentially enhancing binding affinity to the target protein.[6] Furthermore, the phenyl ring provides a vector for exploring interactions within a target's binding pocket. The methoxy group itself can also be a site for metabolism, and its impact on the overall pharmacokinetic profile of a drug candidate must be carefully evaluated.

Comparative Analysis: Cyclobutane vs. Alternative Scaffolds

The decision to employ a specific scaffold in a drug discovery campaign is a critical one. Below is a comparative analysis of the cyclobutane scaffold against other commonly used structural motifs.

ScaffoldRigidityMetabolic StabilitySynthetic AccessibilityKey AdvantagesKey Disadvantages
Cyclobutane HighHigh[3][4]Moderate to High[3][5]Pre-organization for binding, improved selectivity and PK profile.[1]Can be synthetically challenging in complex systems.
Cyclopropane Very HighHighModerateHigh degree of rigidity, unique electronic properties.Ring strain can lead to reactivity in some contexts.
Cyclopentane/Cyclohexane ModerateModerate to HighHighWell-understood chemistry, readily available starting materials.Greater conformational flexibility can lead to lower binding affinity.
Aromatic Rings High (Planar)VariableHighWell-established π-stacking and hydrophobic interactions.Can be susceptible to oxidative metabolism.
Acyclic Chains LowLow to ModerateVery HighHigh synthetic flexibility.High conformational flexibility leading to entropic penalties upon binding.

A compelling example of the cyclobutane advantage can be seen in the development of the hepatitis C virus (HCV) NS3/4A protease inhibitor, boceprevir. The cyclobutane-containing analogue was found to be 3- and 19-fold more potent than the corresponding cyclopropyl and cyclopentyl analogues, respectively, highlighting the significant impact of the scaffold on biological activity.[1]

Experimental Validation of a 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid-Derived Drug Candidate: A Proposed Workflow

To rigorously validate a novel drug candidate derived from the 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid scaffold, a systematic experimental cascade is essential. The following workflow outlines the key stages, from initial screening to preclinical evaluation.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Primary Target-Based Assay (e.g., Enzyme Inhibition, Receptor Binding) B Cell-Based Functional Assay (e.g., Reporter Gene, Second Messenger) A->B Confirm Cellular Activity C Selectivity Profiling (Panel of Related Targets) B->C Assess Specificity D In Vitro ADME (Microsomal Stability, Permeability) C->D Evaluate Drug-like Properties E Pharmacokinetic (PK) Studies (e.g., in Rodents) D->E Advance to In Vivo F Efficacy Studies (Disease Model) E->F Establish Dose-Exposure-Response G Preliminary Toxicology (e.g., MTD, Organ Function) F->G Assess Safety Window

Figure 1: A generalized experimental workflow for the validation of a drug candidate.

Key Experimental Protocols

1. In Vitro Metabolic Stability Assay (Liver Microsomes)

  • Objective: To assess the intrinsic clearance of the compound by liver enzymes.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Incubate the test compound (typically at 1 µM) with liver microsomes (e.g., human, rat) and NADPH (as a cofactor) at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

  • Rationale: This assay provides an early indication of the compound's metabolic stability, a critical parameter for achieving adequate in vivo exposure. The cyclobutane scaffold is hypothesized to confer enhanced stability compared to more flexible analogues.[3][4]

2. Cell-Based Potency and Selectivity Assays

  • Objective: To determine the on-target potency and selectivity of the compound in a biologically relevant system.

  • Protocol (Example: GPCR Target):

    • Culture a cell line stably expressing the target receptor (and a control cell line without the receptor).

    • Plate the cells in a multi-well format and incubate with varying concentrations of the test compound.

    • Stimulate the cells with an appropriate agonist.

    • Measure the downstream signaling event (e.g., calcium flux using a fluorescent dye, cAMP levels using an immunoassay).

    • Generate dose-response curves and calculate the IC50 or EC50 values.

    • Perform counter-screening against a panel of related receptors to assess selectivity.

  • Rationale: Moving from a biochemical to a cell-based assay confirms that the compound can penetrate the cell membrane and engage its target in a more physiological context. High selectivity is crucial for minimizing potential side effects.

Signaling Pathway Considerations

The 4-methoxyphenyl group of the scaffold can influence interactions with specific residues within a protein's binding pocket. For instance, in a kinase inhibitor, this group could be oriented towards the solvent-exposed region or form hydrophobic interactions in a deeper pocket. Understanding the target's structure is key to rationally designing derivatives.

G cluster_0 Drug-Target Interaction cluster_1 Cellular Response Drug Cyclobutane Scaffold (1-(4-Methoxyphenyl)cyclobutanecarboxylic acid derivative) Target Target Protein (e.g., Kinase, GPCR) Drug->Target Binding Pathway Signaling Pathway Modulation Target->Pathway Inhibition/Activation Response Therapeutic Effect (e.g., Apoptosis, Reduced Inflammation) Pathway->Response

Figure 2: A conceptual diagram of the drug's mechanism of action.

Conclusion

The peer-reviewed literature strongly supports the validation of the cyclobutane scaffold as a valuable tool in modern drug discovery.[1][2][3][4] Its inherent rigidity and metabolic stability offer clear advantages over more traditional, flexible scaffolds. 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid represents a strategically important building block, combining the benefits of the cyclobutane core with versatile chemical handles for optimization. While the ultimate success of any drug candidate depends on a multitude of factors, starting with a well-validated and promising scaffold like this significantly enhances the probability of success. The experimental workflows and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to effectively leverage the power of the cyclobutane scaffold in their quest for novel and improved therapeutics.

References

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC. PubMed Central.
  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Publishing. RSC Publishing.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science.
  • Cyclobutanes in Small‐Molecule Drug Candid
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  • 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. MySkinRecipes.
  • The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. Journal of Organic and Pharmaceutical Chemistry.
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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid: A Framework for Laboratory Safety

Navigating the complexities of novel chemical compounds requires a safety paradigm built on proactive risk assessment and meticulous execution. This guide provides a comprehensive operational plan for the safe handling o...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a safety paradigm built on proactive risk assessment and meticulous execution. This guide provides a comprehensive operational plan for the safe handling of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. As your partner in research, we are committed to providing value that extends from product efficacy to the well-being of the scientists who use them.

Hazard Identification and Risk Assessment

Understanding the intrinsic properties of a chemical is the cornerstone of safe handling. While specific toxicological data for 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is not extensively documented, a robust safety protocol can be developed by analyzing its structural motifs—a carboxylic acid and an aromatic ether—and referencing data from analogous compounds.

Known Properties and Hazards:

Based on data from structurally similar compounds, 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is a white, solid powder that is stable under normal conditions.[1] The primary risks associated with this class of chemicals are:

  • Eye Irritation: Direct contact with the eyes can cause irritation.[2][3]

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.[2]

  • Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.

  • Reactivity: The compound is incompatible with strong oxidizing agents.[1][4]

  • Thermal Decomposition: Heating to decomposition can release irritating vapors and gases, such as carbon monoxide and carbon dioxide.[1][5]

Property Information Source
Physical State Powder Solid[1]
Appearance White[1]
Odor Odorless[1]
Melting Point 127 - 132 °C[1]
Incompatibilities Strong oxidizing agents[1][4]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2)[1][5]

The Hierarchy of Controls: Engineering and Administrative Measures

Before personal protective equipment is even considered, a safe laboratory environment relies on robust engineering and administrative controls. These measures are designed to minimize exposure by controlling the hazard at its source.

  • Engineering Control - The Chemical Fume Hood: All manipulations of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid, especially the weighing and transferring of the solid powder, must be conducted inside a certified chemical fume hood. This is the most critical engineering control as it contains dust particles and potential vapors, preventing inhalation by the operator.

  • Administrative Control - Standard Operating Procedures (SOPs): A designated work area should be established for handling this compound. Develop and strictly follow a written SOP that details every step of the process, from material retrieval to waste disposal. All personnel must be trained on this SOP before commencing work.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential for safeguarding against residual hazards that cannot be eliminated by engineering and administrative controls. The following PPE is mandatory when handling 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid.

Protection Area Required PPE Rationale and Specifications
Eye and Face Safety Goggles with Side Shields or a Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne powder and accidental splashes.[4][6][7] A face shield should be worn over goggles when there is a significant risk of splashing.
Skin and Body Chemical-Resistant Laboratory Coat & Full-Length PantsA flame-resistant lab coat, fully buttoned, provides a critical barrier.[6] Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.
Hand Nitrile GlovesDisposable nitrile gloves provide adequate protection against incidental contact with this solid.[6] Gloves should be inspected for tears before each use and changed immediately if contamination is suspected. Never reuse disposable gloves.
Respiratory Not Required Under Normal UseNo respiratory protection is necessary when handling the material exclusively within a certified chemical fume hood.[1][3] If engineering controls fail or for large-scale operations where dust generation is unavoidable, a NIOSH-approved respirator may be required.[4][6]

Operational Plan: From Vial to Reaction

This step-by-step workflow integrates the hazard assessment and control measures into a practical, safe handling procedure.

G cluster_prep Preparation cluster_handling Material Handling cluster_cleanup Cleanup & Storage a 1. Don Required PPE (Goggles, Lab Coat, Gloves) b 2. Prepare Work Area (Inside Fume Hood) a->b c 3. Retrieve Chemical (Keep container closed) b->c d 4. Weigh Solid (Use anti-static weigh boat) c->d e 5. Transfer to Reaction Vessel (Minimize dust creation) d->e f 6. Clean Spatula & Weigh Boat (Rinse with appropriate solvent) e->f g 7. Securely Seal Primary Container f->g h 8. Store Properly (Cool, dry, ventilated area) g->h i 9. Dispose of Waste (See Disposal Plan) h->i G rect_node rect_node start Waste Generated is_solid Solid Material? start->is_solid is_ppe Contaminated PPE or Disposable? is_solid->is_ppe No solid_waste Collect in 'Solid Hazardous Waste' Container is_solid->solid_waste Yes (Excess reagent, spill cleanup) is_liquid Aqueous Solution? is_ppe->is_liquid No ppe_waste Collect in 'Solid Hazardous Waste' Container is_ppe->ppe_waste Yes (Gloves, weigh boats) liquid_waste Collect in 'Aqueous Acidic Waste' Container is_liquid->liquid_waste Yes final_disposal Arrange Pickup by EHS solid_waste->final_disposal ppe_waste->final_disposal liquid_waste->final_disposal

Caption: Waste disposal decision workflow.

References

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]

  • University of California, Riverside. Personal Protective Equipment (PPE). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Ensuring Safety in Handling Flammable Liquids: A Focus on Isopropyl Ether. [Link]

  • P2 InfoHouse. Removing Carboxylic Acids From Aqueous Wastes. [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Chemistry Steps. Preparation of Carboxylic Acids. [Link]

  • Study.com. Preparing Carboxylic Acids: Description & Methods. [Link]

  • Chemguide. making carboxylic acids. [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. [Link]

  • BYJU'S. Methods of Preparation of Carboxylic Acids. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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